Product packaging for Aluminium glycinate(Cat. No.:)

Aluminium glycinate

Cat. No.: B1365118
M. Wt: 135.06 g/mol
InChI Key: BWZOPYPOZJBVLQ-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Aluminium glycinate is a useful research compound. Its molecular formula is C2H6AlNO4 and its molecular weight is 135.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6AlNO4 B1365118 Aluminium glycinate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C2H6AlNO4

Molecular Weight

135.06 g/mol

IUPAC Name

aluminum;2-aminoacetate;dihydroxide

InChI

InChI=1S/C2H5NO2.Al.2H2O/c3-1-2(4)5;;;/h1,3H2,(H,4,5);;2*1H2/q;+3;;/p-3

InChI Key

BWZOPYPOZJBVLQ-UHFFFAOYSA-K

Canonical SMILES

C(C(=O)[O-])N.[OH-].[OH-].[Al+3]

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Dihydroxyaluminum Aminoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyaluminum aminoacetate, also known as aluminum glycinate (B8599266), is an organo-metallic compound with significant applications in the pharmaceutical and cosmetic industries.[1][2] It is the aluminum salt of the amino acid glycine (B1666218) and is recognized for its properties as an antacid, a buffering agent, a cross-linking agent in hydrogels, and a pharmaceutical excipient.[3][4][5] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications, with a focus on its role in drug development and formulation.

Chemical Structure and Identification

The chemical structure of dihydroxyaluminum aminoacetate involves a central aluminum ion coordinated to a glycinate ligand and two hydroxyl groups. The glycinate ligand is the deprotonated form of glycine.

Chemical Name: Dihydroxyaluminum Aminoacetate[6]

Synonyms: Aluminum Glycinate, Basic Aluminum Glycinate, (Glycinato-N,O)dihydroxyaluminum[1][6]

Molecular Formula: C₂H₆AlNO₄[1]

Molecular Weight: 135.05 g/mol [1]

CAS Number: 13682-92-3 (anhydrous), 41354-48-7 (hydrate)[6]

Physicochemical Properties

Dihydroxyaluminum aminoacetate is a white to off-white, odorless, and tasteless crystalline powder with a faintly sweet taste.[7][8] Its physicochemical properties are summarized in the table below.

PropertyValueReference(s)
Appearance White to off-white crystalline powder[1]
Melting Point >295°C (decomposes)[8]
Solubility Practically insoluble in water and organic solvents. Soluble in dilute mineral acids and in solutions of fixed alkalies.[8]
pH (1% suspension) 6.5 - 7.5[6]

Synthesis and Manufacturing

While specific industrial manufacturing processes are often proprietary, a general synthesis approach involves the reaction of an aluminum source with glycine. One documented laboratory-scale synthesis for a related compound, monohydroxyaluminum glycinate, is provided below.

Experimental Protocol: Synthesis of Monohydroxyaluminum Glycinate

Materials:

Procedure:

  • Combine 2 grams of glycine with 1.25 grams of aluminum hydroxide (28.8% Al) powder in 10 grams of water.

  • Agitate the mixture at 75°C for 30 minutes.

This procedure provides a basic framework for the synthesis of aluminum glycinate compounds. Industrial processes may vary in terms of reactants, reaction conditions, and purification steps to ensure a high-purity product suitable for pharmaceutical use.

Mechanism of Action and Pharmaceutical Applications

Antacid Properties

The primary and most well-documented pharmacological effect of dihydroxyaluminum aminoacetate is its action as an antacid.[3] It neutralizes gastric acid, thereby increasing the pH of the stomach and providing relief from heartburn, indigestion, and symptoms associated with peptic ulcers.[3][5]

Mechanism of Action as an Antacid:

Antacid_Mechanism Stomach_Acid Gastric Acid (HCl) Neutralization Neutralization Reaction Stomach_Acid->Neutralization DAA Dihydroxyaluminum Aminoacetate DAA->Neutralization Products Aluminum Hydroxychloride + Water + Glycine Neutralization->Products Increased_pH Increased Gastric pH Neutralization->Increased_pH Symptom_Relief Symptom Relief (Heartburn, Indigestion) Increased_pH->Symptom_Relief

Caption: Mechanism of action of dihydroxyaluminum aminoacetate as an antacid.

Beyond simple neutralization, dihydroxyaluminum aminoacetate also forms a protective layer on the stomach lining, shielding it from the corrosive effects of gastric acid and promoting the healing of ulcers.[5]

Pharmaceutical Excipient and Drug Delivery

Dihydroxyaluminum aminoacetate serves as a versatile excipient in pharmaceutical formulations.[1] It can act as a stabilizer and improve the solubility and absorption of active pharmaceutical ingredients.[1]

Cross-linking Agent in Hydrogels and Transdermal Patches

A significant application of dihydroxyaluminum aminoacetate is as a cross-linking agent in the formation of hydrogels.[4][9] The aluminum ions can form coordinate bonds with polymer chains containing carboxyl or hydroxyl groups, such as polyacrylates and cellulose (B213188) derivatives, leading to the formation of a three-dimensional gel network.[10]

This property is extensively utilized in the development of transdermal patches and other controlled-release drug delivery systems.[4][11] The cross-linked hydrogel matrix can encapsulate active pharmaceutical ingredients and control their release over time.

Experimental Workflow: Preparation of a Hydrogel Patch using Dihydroxyaluminum Aminoacetate as a Cross-linking Agent

Hydrogel_Patch_Workflow cluster_0 Phase 1: Polymer Solution Preparation cluster_1 Phase 2: Cross-linking cluster_2 Phase 3: Patch Formation Polymer Polymer (e.g., Sodium Polyacrylate) Mixing1 Mixing Polymer->Mixing1 Solvent Solvent (e.g., Water, Glycerin) Solvent->Mixing1 API Active Pharmaceutical Ingredient (API) API->Mixing1 Polymer_Solution Homogeneous Polymer/ API Solution Mixing1->Polymer_Solution Mixing2 Addition and Mixing Polymer_Solution->Mixing2 DAA_Solution Dihydroxyaluminum Aminoacetate Solution DAA_Solution->Mixing2 Crosslinked_Gel Cross-linked Hydrogel Mixing2->Crosslinked_Gel Casting Casting onto Backing Layer Crosslinked_Gel->Casting Drying Drying/Curing Casting->Drying Final_Patch Final Hydrogel Patch Drying->Final_Patch

Caption: Generalized workflow for the preparation of a hydrogel patch.

Quality Control and Analytical Methods

The quality and purity of dihydroxyaluminum aminoacetate for pharmaceutical use are critical. Pharmacopeial monographs, such as the United States Pharmacopeia (USP), provide standardized analytical methods for its characterization.[6]

Experimental Protocol: Assay for Dihydroxyaluminum Aminoacetate (USP)

Principle: This assay determines the purity of dihydroxyaluminum aminoacetate by a complexometric titration with edetate disodium (B8443419) (EDTA).

Reagents:

Procedure:

  • Accurately weigh about 2.5 g of Dihydroxyaluminum Aminoacetate and transfer to a 150-mL beaker.

  • Add 15 mL of hydrochloric acid and warm, if necessary, to dissolve the sample completely.

  • Transfer the solution with the aid of water to a 500-mL volumetric flask, dilute with water to volume, and mix.

  • Transfer 20.0 mL of this solution to a 250-mL beaker.

  • With continuous stirring, add 25.0 mL of 0.05 M Edetate disodium titrant and then 20 mL of acetic acid–ammonium acetate buffer TS.

  • Heat the solution near the boiling point for 5 minutes, then cool.

  • Add 50 mL of alcohol and 2 mL of dithizone TS.

  • Titrate with 0.05 M zinc sulfate VS until the color changes from green-violet to rose-pink.

  • Perform a blank determination, substituting 20 mL of water for the assay solution, and make any necessary corrections.

  • Each mL of 0.05 M Edetate disodium titrant is equivalent to 6.753 mg of C₂H₆AlNO₄.

Safety and Regulatory Information

Dihydroxyaluminum aminoacetate is generally considered safe for its intended use in pharmaceuticals and cosmetics. However, like other aluminum-containing compounds, its use should be monitored, especially in individuals with impaired renal function, to avoid potential aluminum toxicity.[5]

Conclusion

Dihydroxyaluminum aminoacetate is a multifunctional compound with a well-established role as an antacid and a growing importance as a pharmaceutical excipient, particularly as a cross-linking agent in advanced drug delivery systems. Its ability to form stable hydrogels makes it a key component in the formulation of transdermal patches and controlled-release medications. A thorough understanding of its chemical and physical properties is essential for its effective application in pharmaceutical research and development.

References

An In-Depth Technical Guide to the Synthesis of Dihydroxyaluminum Aminoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydroxyaluminum aminoacetate, an organo-metallic compound recognized for its antacid properties, is a key active pharmaceutical ingredient in numerous over-the-counter and prescription medications.[1][2] This technical guide provides a comprehensive overview of the primary synthesis pathways for dihydroxyaluminum aminoacetate, also known as basic aluminum glycinate. It is designed to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and a thorough understanding of the chemical principles underpinning its production. This document summarizes known synthesis methods, presents key characterization parameters in a structured format, and offers visual representations of the synthetic routes to facilitate laboratory application and process development.

Introduction

Dihydroxyaluminum aminoacetate, with the chemical formula C₂H₆AlNO₄, is a complex of aluminum hydroxide (B78521) and glycine (B1666218).[1] It functions as an antacid by neutralizing hydrochloric acid in the stomach, thereby increasing the gastric pH.[1][2] The presence of the aminoacetate (glycinate) ligand helps to stabilize the dihydroxyaluminum ion and acts as a buffer, providing prolonged relief from hyperacidity.[1] The efficient and controlled synthesis of this compound is critical for ensuring its quality, purity, and therapeutic efficacy. This guide details the two principal pathways for its synthesis: the reaction of aluminum isopropoxide with glycine and the reaction of aluminum hydroxide with glycine.

Synthesis Pathways

Two primary synthesis routes for dihydroxyaluminum aminoacetate have been identified in the scientific literature. Both methods yield the desired product through the reaction of an aluminum precursor with glycine.

Pathway 1: From Aluminum Isopropoxide and Glycine

This is the historically significant method for preparing dihydroxyaluminum aminoacetate. The synthesis involves the reaction of a solution of aluminum isopropoxide in isopropanol (B130326) with an aqueous solution of glycine.[1] The reaction proceeds through the hydrolysis of aluminum isopropoxide to form a reactive aluminum hydroxide species, which then complexes with glycine.

Reaction Scheme:

G Pathway 1: Aluminum Isopropoxide Route cluster_products Products AIP Aluminum Isopropoxide Al(O-i-Pr)₃ DAA Dihydroxyaluminum Aminoacetate C₂H₆AlNO₄ AIP->DAA Gly Glycine (in H₂O) Gly->DAA Iso Isopropanol Water Water Prop Isopropanol DAA->Prop by-product

Caption: Reaction of Aluminum Isopropoxide with Glycine.

Experimental Protocol:

While the seminal work by Krantz et al. (1944) established this route, detailed public-domain protocols with specific molar ratios and yields are scarce.[1] However, the general procedure is as follows:

  • Preparation of Reactants: An aqueous solution of glycine is prepared. A separate solution of aluminum isopropoxide is made using isopropanol as the solvent.

  • Reaction: The aluminum isopropoxide solution is added to the aqueous glycine solution under controlled conditions. The hydrolysis of the aluminum alkoxide is a critical step influenced by pH and temperature.

  • Complexation: The in-situ generated aluminum hydroxide reacts with glycine to form dihydroxyaluminum aminoacetate.

  • Isolation: The product, which is insoluble in water, is isolated from the reaction mixture.

  • Purification and Drying: The isolated product is washed to remove unreacted starting materials and by-products, then dried to a constant weight.

Pathway 2: From Aluminum Hydroxide and Glycine

An alternative and more direct synthesis route involves the reaction of freshly prepared or commercially available aluminum hydroxide with glycine in an aqueous medium. This method avoids the use of alkoxide precursors and organic solvents.

Reaction Scheme:

G Pathway 2: Aluminum Hydroxide Route cluster_solvent Solvent cluster_product Product AlH Aluminum Hydroxide Al(OH)₃ DAA Dihydroxyaluminum Aminoacetate C₂H₆AlNO₄ AlH->DAA Gly Glycine Gly->DAA Water Water

Caption: Reaction of Aluminum Hydroxide with Glycine.

Experimental Protocol:

The following protocol is based on established laboratory procedures for the synthesis of monohydroxyaluminum glycinate, a closely related compound, and is adapted for dihydroxyaluminum aminoacetate.

  • Reaction Setup: A mixture of 2 grams of glycine and 1.25 grams of aluminum hydroxide powder is prepared in 10 grams of water in a suitable reaction vessel.

  • Heating and Agitation: The mixture is agitated and heated to 75°C for approximately 30 minutes.

  • Product Isolation and Purification: The resulting product is then isolated, typically through filtration, and washed with water to remove any unreacted glycine.

  • Drying: The purified product is dried to a constant weight.

Quantitative Data and Characterization

The quality and purity of synthesized dihydroxyaluminum aminoacetate are assessed using a variety of analytical techniques, with specifications often defined by pharmacopeial monographs such as the United States Pharmacopeia (USP).

Table 1: Pharmacopeial Specifications for Dihydroxyaluminum Aminoacetate

ParameterSpecificationMethod Reference
Assay 94.0% to 102.0% (anhydrous basis)Titration
pH 6.5 to 7.5 (1 in 25 suspension in water)pH Meter
Loss on Drying Not more than 14.5%Drying at 130°C
Nitrogen Content 9.90% to 10.60% (anhydrous basis)Nitrogen Determination, Method II
Mercury Not more than 1 ppmMercury, Method IIa
Isopropyl Alcohol No red color produced in testColorimetric Test

Data sourced from USP-NF monographs.[3][4]

Experimental Workflow and Analysis

The overall process from synthesis to final product characterization follows a logical workflow to ensure quality and consistency.

G General Experimental and Analytical Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analytical Stage Reactants Prepare Reactants (e.g., Al(OH)₃, Glycine) Reaction Perform Reaction (Heating & Agitation) Reactants->Reaction Isolation Isolate Product (Filtration) Reaction->Isolation Washing Wash Product Isolation->Washing Drying Dry to Constant Weight Washing->Drying ID Identification Tests (Aluminum, Glycinate) Drying->ID Assay Assay and Purity (Titration, N Content) Drying->Assay Physical Physical Tests (pH, Loss on Drying) Drying->Physical Final Final Product ID->Final Assay->Final Physical->Final

Caption: From synthesis to final product analysis.

Analytical Methods:

  • Identification: The presence of aluminum and the aminoacetate group is confirmed through specific chemical tests. For instance, a solution of the compound will respond to tests for aluminum, and the addition of liquefied phenol (B47542) and sodium hypochlorite (B82951) solution will produce a characteristic blue color, indicating the amino group.[3]

  • Assay: The purity of dihydroxyaluminum aminoacetate is typically determined by a complexometric titration. The sample is dissolved in hydrochloric acid, and a known excess of edetate disodium (B8443419) (EDTA) is added. The solution is buffered, and the excess EDTA is back-titrated with a standardized zinc sulfate (B86663) solution.[5]

  • Nitrogen Content: The nitrogen content is determined using Method II of the Nitrogen Determination test, which involves sulfuric acid digestion and titration.[3]

  • Loss on Drying: This test is performed to determine the water content of the substance by drying it at 130°C until a constant weight is achieved.[3][4]

  • pH: The pH is measured in a standardized aqueous suspension of the powdered substance to ensure it falls within the specified range for antacid preparations.[3]

Conclusion

The synthesis of dihydroxyaluminum aminoacetate can be effectively achieved through two primary pathways: the reaction of aluminum isopropoxide with glycine or the more direct reaction of aluminum hydroxide with glycine. While the former is of historical importance, the latter offers a simpler procedure with readily available starting materials. For drug development and manufacturing, adherence to stringent quality control parameters, as outlined in pharmacopeial monographs, is essential to ensure the safety and efficacy of the final product. This guide provides the foundational knowledge and procedural outlines necessary for the successful laboratory synthesis and analysis of this important pharmaceutical compound.

References

An In-Depth Technical Guide to the Physicochemical Characteristics of Aluminum Glycinate (CAS Number 13682-92-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum Glycinate, identified by the CAS number 13682-92-3, is a chemical compound with established applications in the pharmaceutical industry, primarily as an antacid. Its efficacy in this role is intrinsically linked to its physicochemical properties. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Aluminum Glycinate, including detailed experimental protocols for their determination and a visualization of a key functional assay. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

Physicochemical Characteristics

The fundamental physicochemical properties of Aluminum Glycinate are summarized in the tables below. These values have been compiled from various scientific and safety data sources.

Table 1: General and Physical Properties
PropertyValue
Chemical Name Dihydroxyaluminum Aminoacetate
Synonyms Aluminum Glycinate, Dihydroxyaluminium Aminoacetate
CAS Number 13682-92-3
Molecular Formula C₂H₆AlNO₄
Molecular Weight 135.05 g/mol [1][2]
Appearance White to off-white or slightly yellow powder/crystals.[3][4][5]
Odor Odorless[4][6]
Taste Tasteless, slightly sweet[3]
Table 2: Thermal and Solubility Properties
PropertyValue
Melting Point >295 °C (with decomposition)[3][7]
Solubility in Water Soluble[3][8]
Solubility in Organic Solvents Soluble in organic solvents[3]
Solubility in Inorganic Acids/Alkali Insoluble in inorganic acid and alkali solutions[3]
Storage Temperature 4°C, sealed storage, away from moisture[1]
Chemical Stability Stable under recommended storage conditions.[7][9]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters of Aluminum Glycinate are outlined below. These protocols are based on established pharmacopeial and standardized testing methods.

Determination of Melting Point (Capillary Method)

This protocol is adapted from the United States Pharmacopeia (USP) general chapter <741>.

Apparatus:

  • Melting point apparatus with a heating block and temperature control.

  • Glass capillary tubes (closed at one end).

  • Thermometer calibrated to a certified standard.

Procedure:

  • Sample Preparation: The Aluminum Glycinate sample is finely powdered and dried in a desiccator over a suitable drying agent.

  • Capillary Loading: A small amount of the dried powder is introduced into a capillary tube and packed to a height of 2-4 mm.

  • Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a rate of approximately 10°C per minute until it is about 30°C below the expected melting point. The heating rate is then slowed to 1-2°C per minute.

  • Data Recording: The temperature at which the substance begins to melt (the point at which the column of the substance is observed to collapse) and the temperature at which it is completely molten are recorded as the melting range. For a substance that decomposes, the temperature at which decomposition is observed is noted.

Determination of Aqueous Solubility (Flask Method)

This protocol is based on the OECD Test Guideline 105.

Apparatus:

  • Constant temperature water bath or shaker.

  • Glass flasks with stoppers.

  • Analytical balance.

  • Filtration apparatus (e.g., syringe filters with a pore size of 0.45 µm or less).

  • Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).

Procedure:

  • Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and the time required to reach equilibrium.

  • Equilibration: An excess amount of Aluminum Glycinate is added to a known volume of purified water in a glass flask. The flask is then agitated in a constant temperature bath (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved solid.

  • Quantification: The concentration of Aluminum Glycinate in the clear filtrate is determined using a validated analytical method.

  • Replication: The experiment is repeated to ensure the reproducibility of the results.

Thermal Decomposition Analysis (Thermogravimetric Analysis - TGA)

Apparatus:

  • Thermogravimetric Analyzer (TGA).

  • Sample pans (e.g., alumina (B75360) or platinum).

  • Inert gas supply (e.g., nitrogen).

Procedure:

  • Sample Preparation: A small, accurately weighed amount of the Aluminum Glycinate sample (typically 5-10 mg) is placed in a tared TGA sample pan.

  • Instrument Setup: The TGA is programmed with a specific temperature range and heating rate (e.g., from ambient to 600°C at 10°C/min). An inert gas is purged through the furnace to prevent oxidative degradation.

  • Analysis: The sample is heated according to the programmed method, and the change in mass is recorded as a function of temperature.

  • Data Interpretation: The resulting TGA curve is analyzed to determine the temperatures at which significant weight loss occurs, indicating decomposition.

Mandatory Visualization

Acid-Neutralizing Capacity (ANC) Test Workflow

The primary function of Aluminum Glycinate as an antacid is quantified by its acid-neutralizing capacity. The following diagram illustrates the typical workflow for an ANC test, a crucial experiment for this compound.

ANC_Test_Workflow cluster_preparation Sample Preparation cluster_reaction Neutralization Reaction cluster_titration Back Titration cluster_calculation Data Analysis start Weigh Aluminum Glycinate Sample add_water Add a precise volume of water start->add_water stir1 Stir to form a suspension add_water->stir1 add_hcl Add a known excess of standardized HCl stir1->add_hcl stir2 Stir at 37°C for a specified time (e.g., 15 min) add_hcl->stir2 titrate Titrate the excess HCl with standardized NaOH to a pH of 3.5 stir2->titrate calculate Calculate the mEq of acid consumed per gram of sample titrate->calculate result Report Acid-Neutralizing Capacity (ANC) calculate->result

Caption: Workflow for the determination of Acid-Neutralizing Capacity (ANC).

Mechanism of Action: Acid Neutralization

Aluminum Glycinate functions as an antacid through a direct chemical neutralization reaction with hydrochloric acid (HCl) in the stomach. This mechanism does not involve complex biological signaling pathways. The following diagram illustrates this straightforward chemical interaction.

Acid_Neutralization al_gly Aluminum Glycinate [Al(OH)₂(NH₂CH₂COO)] alcl3 Aluminum Chloride (AlCl₃) al_gly->alcl3 + HCl glycine Glycine (H₂NCH₂COOH) al_gly->glycine hcl Hydrochloric Acid (Stomach Acid) hcl->alcl3 water Water (H₂O) hcl->water

Caption: Chemical neutralization of stomach acid by Aluminum Glycinate.

References

An In-Depth Technical Guide to the Antacid Mechanism of Action of Aluminum Glycinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of aluminum glycinate (B8599266) as an antacid. It delves into the chemical and physiological processes involved in its acid-neutralizing and buffering capabilities. This document is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of this widely used pharmaceutical ingredient.

Introduction: Chemical and Structural Profile

Aluminum glycinate, chemically known as dihydroxyaluminum aminoacetate, is an organometallic compound that serves as a potent antacid.[1][2][3] Its structure consists of an aluminum ion coordinated with a glycinate ligand, the deprotonated form of the amino acid glycine (B1666218), and two hydroxide (B78521) groups.[2] This unique composition confers a dual-action mechanism, combining rapid acid neutralization with a sustained buffering effect.[2][4]

Core Mechanism of Action

The primary function of aluminum glycinate as an antacid is the chemical neutralization of excess hydrochloric acid (HCl) in the stomach.[2] This action is complemented by a buffering effect, primarily attributed to the aminoacetate component, which helps to maintain the gastric pH in a physiologically favorable range for a prolonged period.[2][4]

Acid Neutralization

Upon ingestion, the dihydroxyaluminum component of aluminum glycinate directly reacts with gastric HCl. This is a classic acid-base neutralization reaction that results in the formation of aluminum salts and water, thereby increasing the gastric pH.[2][5] The fundamental reaction is as follows:

Al(OH)₂(NH₂CH₂COO) + 3HCl → AlCl₃ + NH₂CH₂COOH + 2H₂O

This rapid neutralization provides immediate relief from the symptoms of hyperacidity, such as heartburn and indigestion.[2]

Buffering Action

The glycinate (aminoacetate) moiety in the aluminum glycinate complex plays a crucial role in its buffering capacity.[2] Once the initial, rapid neutralization of stomach acid occurs, the glycinate component helps to stabilize the gastric pH, ideally within the range of 3.5 to 4.5.[4] This prevents drastic fluctuations in acidity and provides a more sustained period of relief compared to simple neutralizing agents.[2] The buffering action is a result of the equilibrium between glycine and its protonated form.

Visualization of the Dual-Action Mechanism

The following diagram illustrates the interconnected neutralizing and buffering actions of aluminum glycinate.

Dual_Action_Mechanism cluster_stomach Gastric Environment Stomach_Acid Excess Gastric Acid (HCl) Neutralization Rapid Neutralization Stomach_Acid->Neutralization Reacts with Dihydroxyaluminum pH_Increase Increase in Gastric pH Neutralization->pH_Increase Produces AlCl₃ and H₂O Buffering Sustained Buffering Symptom_Relief Symptom Relief Buffering->Symptom_Relief Prolonged effect pH_Increase->Buffering Glycinate maintains pH 3.5-4.5 pH_Increase->Symptom_Relief Immediate effect Aluminum_Glycinate Aluminum Glycinate Ingestion Aluminum_Glycinate->Stomach_Acid

Figure 1: Dual-action mechanism of aluminum glycinate in the stomach.

Quantitative Efficacy Assessment

The effectiveness of an antacid is quantitatively evaluated through several key parameters, including its acid-neutralizing capacity (ANC), the speed and duration of its action, and its buffering capacity.

Acid-Neutralizing Capacity (ANC)

ANC is a critical measure of an antacid's potency and is defined as the number of milliequivalents (mEq) of hydrochloric acid that a single dose of the antacid can neutralize. The U.S. Food and Drug Administration (FDA) requires a minimum ANC of 5 mEq per dose for a product to be classified as an antacid.[6][7] Dihydroxyaluminum aminoacetate typically exhibits a high ANC.[3]

Table 1: Acid-Neutralizing Capacity (ANC) of Dihydroxyaluminum Aminoacetate and Comparison with Other Antacids

Antacid AgentTypical ANC (mEq/g or mEq/dose)Reference
Dihydroxyaluminum Aminoacetate 20.1 mEq/g [3]
Aluminum Hydroxide/Magnesium Hydroxide Combination (Tablet)19.2 mEq/g[8]
Aluminum Hydroxide/Magnesium Hydroxide Combination (Oral Suspension)49.85 mEq/dose[8]
Calcium Carbonate~10-20 mEq/g (varies by product)[9]
Sodium Bicarbonate~12 mEq/g[7]

Note: ANC values can vary between different commercial formulations.

Reaction Kinetics and Buffering Profile

Experimental Protocols for Efficacy Evaluation

Standardized in vitro methods are employed to assess the efficacy of antacids. These protocols are designed to simulate the conditions of the human stomach.

Determination of Acid-Neutralizing Capacity (USP <301>)

The United States Pharmacopeia (USP) chapter <301> provides a standardized method for determining the ANC of antacids.[11][12][13][14] This method involves a back-titration procedure.

Protocol Outline:

  • Sample Preparation: A precisely weighed amount of the antacid (e.g., powdered tablet or a specified volume of suspension) is placed in a beaker.[11]

  • Acid Addition: A known excess of standardized hydrochloric acid (e.g., 1.0 N HCl) is added to the antacid sample.[11]

  • Reaction: The mixture is stirred for a specified period (e.g., 15 minutes) at a controlled temperature (37 ± 3 °C) to allow the antacid to neutralize the acid.[14]

  • Back-Titration: The unreacted (excess) hydrochloric acid is then immediately titrated with a standardized solution of sodium hydroxide (e.g., 0.5 N NaOH) to a stable endpoint pH of 3.5.[11][13]

  • Calculation: The amount of HCl neutralized by the antacid is calculated by subtracting the amount of HCl neutralized by the NaOH from the total initial amount of HCl added.[13]

Visualization of the USP <301> Experimental Workflow:

USP_301_Workflow cluster_preparation Sample Preparation cluster_reaction Neutralization Reaction cluster_titration Back-Titration cluster_calculation Calculation of ANC Weigh_Sample Accurately weigh antacid sample Add_to_Beaker Transfer to 250-mL beaker Weigh_Sample->Add_to_Beaker Add_HCl Pipette 30.0 mL of 1.0 N HCl Add_to_Beaker->Add_HCl Stir_15min Stir for 15 minutes at 37°C Add_HCl->Stir_15min Titrate_NaOH Titrate with 0.5 N NaOH Stir_15min->Titrate_NaOH Endpoint_pH Endpoint at stable pH 3.5 Titrate_NaOH->Endpoint_pH Calculate_mEq Calculate mEq of acid consumed Endpoint_pH->Calculate_mEq

Figure 2: Workflow for the USP <301> Acid-Neutralizing Capacity Test.
Rossett-Rice Test: Assessing Speed and Duration of Action

The Rossett-Rice test is a dynamic in vitro method that simulates gastric acid secretion and measures the speed and duration of an antacid's neutralizing effect.[10][15]

Protocol Outline:

  • Setup: A reaction beaker containing a solution of 0.1 N HCl is maintained at 37°C with continuous stirring.[10][15]

  • Antacid Addition: A dose of the antacid is added to the acid solution.[10]

  • Simulated Acid Secretion: 0.1 N HCl is continuously added to the beaker at a constant rate (e.g., 2 mL/min) to mimic gastric acid production.[15]

  • pH Monitoring: The pH of the solution is continuously monitored and recorded.[15]

  • Data Analysis: Key parameters are determined, including the time taken to reach a pH of 3.0 and the "Rossett-Rice time," which is the duration for which the pH is maintained between 3.0 and 5.0.[10][15]

Dissolution Testing (USP <711>)

For solid dosage forms like tablets, dissolution testing as per USP <711> is crucial to ensure that the active ingredient is released and available for reaction in the stomach.[16][17][18][19]

Protocol Outline:

  • Apparatus: A standard dissolution apparatus (e.g., Apparatus 1 - basket, or Apparatus 2 - paddle) is used.[16]

  • Dissolution Medium: A specified volume of a suitable dissolution medium (e.g., 0.1 N HCl) is placed in the vessel and maintained at 37 ± 0.5°C.[17]

  • Test Initiation: The tablet is placed in the apparatus, and it is operated at a specified speed.[19]

  • Sampling: Aliquots of the dissolution medium are withdrawn at specified time intervals.[19]

  • Analysis: The amount of dissolved active ingredient in the samples is determined using a suitable analytical method.[17]

Physiological Implications and Signaling Pathways

The primary action of aluminum glycinate is the direct neutralization of gastric acid. However, the resulting change in gastric pH can have secondary physiological effects by influencing the complex feedback mechanisms that regulate acid secretion.

An increase in gastric pH (to above 3.0) reduces the stimulus for somatostatin (B550006) release from D cells in the gastric antrum. Somatostatin normally inhibits gastrin release from G cells. Therefore, a reduction in somatostatin leads to an increase in gastrin secretion, which can, in turn, stimulate further acid production by parietal cells. This is a natural physiological feedback loop. The sustained buffering action of aluminum glycinate, which aims to keep the pH from rising too high, may help to moderate this effect.

Visualization of Gastric Acid Secretion Feedback Loop:

Gastric_Acid_Feedback cluster_gastric_regulation Feedback Regulation of Gastric Acid Low_pH Low Gastric pH (<3.0) D_Cells D Cells Low_pH->D_Cells Stimulates High_pH High Gastric pH (>3.0) (e.g., post-antacid) High_pH->D_Cells Inhibits Somatostatin Somatostatin Release D_Cells->Somatostatin G_Cells G Cells Somatostatin->G_Cells Inhibits Gastrin Gastrin Release G_Cells->Gastrin Parietal_Cells Parietal Cells Gastrin->Parietal_Cells Stimulates HCl_Secretion HCl Secretion Parietal_Cells->HCl_Secretion HCl_Secretion->Low_pH Leads to

Figure 3: Simplified feedback loop of gastric acid secretion influenced by pH.

Conclusion

Aluminum glycinate's efficacy as an antacid is rooted in its dual-action mechanism of rapid acid neutralization and sustained buffering. This is attributed to its unique chemical structure, which combines the properties of dihydroxyaluminum and the amino acid glycine. Standardized in vitro tests, such as the USP <301> for acid-neutralizing capacity and the Rossett-Rice test, provide quantitative measures of its performance. A thorough understanding of these mechanisms and evaluation protocols is essential for the development and quality control of effective antacid formulations.

References

An In-depth Technical Guide to the Solubility of Aluminium Glycinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of aluminium glycinate (B8599266) (also known as dihydroxyaluminum aminoacetate). The information is compiled to assist researchers, scientists, and professionals in drug development in understanding its behavior in various solvent systems, which is critical for formulation, bioavailability, and analytical method development.

Introduction to Aluminium Glycinate

This compound is an organo-metallic compound formed from the combination of aluminum and the amino acid glycine.[1] It is a white or slightly yellow, tasteless powder.[1][2] Its primary pharmaceutical application is as an antacid for neutralizing stomach acid in the treatment of peptic ulcers and acid reflux.[3][4][5] It is defined in the British Pharmacopoeia (BP) and European Pharmacopoeia (Ph. Eur.) as a basic aluminium monoglycinate, partly hydrated.[3][6][7] The United States Pharmacopeia (USP) refers to it as Dihydroxyaluminum Aminoacetate.[8]

Solubility Profile of this compound

The solubility of this compound is a critical factor in its formulation and efficacy. The available data, primarily from pharmacopoeial monographs and chemical data sheets, indicates a distinct pH-dependent solubility profile. While some sources provide conflicting general statements, a consensus emerges from the more detailed technical documents.

Table 1: Summary of Qualitative Solubility Data for this compound

Solvent ClassSolvent Example(s)Solubility DescriptionReferences
Aqueous Solvents Water (neutral pH)Practically Insoluble / Insoluble (< 0.1 mg/mL)[3][4][6][7][9][10]
Organic Solvents Ethanol, Ether, etc.Practically Insoluble[3][6][7][10]
Acidic Solutions Dilute Mineral Acids (e.g., HCl)Soluble / Dissolves[3][5][6][7][10]
Alkaline Solutions Aqueous Alkali Hydroxides (e.g., NaOH)Soluble / Dissolves[3][5][6][7][10]

The compound's insolubility in neutral water and organic solvents is a consistently reported characteristic in pharmacopoeial standards.[3][6][7][10] Its solubility in acidic and alkaline solutions is due to its amphoteric nature, reacting with acids and bases to form soluble salts. For instance, in the acidic environment of the stomach, it reacts to neutralize hydrochloric acid, a key aspect of its antacid function.[4] The pH of a 1 g in 25 ml water suspension is between 6.5 and 7.5.[3][5][8]

The logical relationship of its solubility can be visualized as follows:

cluster_solvents Solvent Type cluster_compound cluster_solubility Solubility Outcome Neutral (Water, Organic Solvents) Neutral (Water, Organic Solvents) Insoluble Insoluble Neutral (Water, Organic Solvents)->Insoluble Acidic (Dilute Mineral Acids) Acidic (Dilute Mineral Acids) Soluble Soluble Acidic (Dilute Mineral Acids)->Soluble Alkaline (Aqueous Alkali Hydroxides) Alkaline (Aqueous Alkali Hydroxides) Alkaline (Aqueous Alkali Hydroxides)->Soluble This compound This compound This compound->Neutral (Water, Organic Solvents) This compound->Acidic (Dilute Mineral Acids) This compound->Alkaline (Aqueous Alkali Hydroxides)

Caption: Logical flow of this compound solubility.

Experimental Protocols for Solubility Determination

The equilibrium solubility of a compound is typically determined using the shake-flask method. This protocol outlines the general steps for determining the solubility of this compound.

  • Preparation: Add an excess amount of this compound powder to a known volume of the selected solvent (e.g., water, buffer of specific pH, ethanol) in a sealed, inert container (e.g., glass vial).

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The system should be protected from light if the compound is light-sensitive.

  • Phase Separation: Cease agitation and allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation or filtration (using a filter that does not adsorb the solute).

  • Quantification: Accurately dilute the clear, saturated supernatant. Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as:

    • Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) to determine the aluminum concentration.

    • High-Performance Liquid Chromatography (HPLC) with a suitable detector if a chromophore is present or after derivatization.

    • Titration methods , such as the edetate disodium (B8443419) titration described in the USP monograph for assaying the compound.[8]

  • Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the results in units such as mg/mL, g/100mL, or mol/L.

Pharmacopoeias describe specific dissolution procedures for identification and assay purposes, which confirm its solubility in acidic media.

  • USP Identification Test: Suspend 1 g of dihydroxyaluminum aminoacetate in 25 mL of water, then add hydrochloric acid dropwise until a clear solution is formed.[8] This demonstrates its solubility in acid.

  • BP/Ph. Eur. Assay for Al₂O₃: Dissolve 0.25 g in a mixture of 3 ml of 1M hydrochloric acid and 50 ml of water.[3][5] This serves as the basis for a titration to determine the aluminum oxide content.

The workflow for a typical solubility determination experiment is illustrated below.

prep 1. Preparation (Excess Solute in Solvent) equil 2. Equilibration (Constant Temp. Agitation) prep->equil sep 3. Phase Separation (Centrifugation/Filtration) equil->sep quant 4. Quantification (Analysis of Supernatant) sep->quant calc 5. Calculation (Determine Solubility) quant->calc result Solubility Data (e.g., mg/mL) calc->result

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • pH: As established, pH is the most critical factor. Solubility is minimal at neutral pH and increases significantly in acidic (pH < 4) and alkaline (pH > 8) conditions.

  • Temperature: While specific data is unavailable, the solubility of most solids in liquids increases with temperature. This relationship should be determined experimentally for specific formulation needs.

  • Complex Formation: The presence of other ions or molecules in the solution can affect solubility. For instance, citrate (B86180) can form complexes with aluminum ions, which may alter solubility.[11] The BP/Ph. Eur. identification test involves dissolving this compound in a sodium hydroxide (B78521) solution containing citric acid.[3][5]

Implications for Drug Development

  • Formulation: Due to its poor water solubility, this compound is typically formulated as a solid dosage form (tablets, powders) for its antacid use. Liquid suspensions are also common.

  • Bioavailability: The compound's efficacy as an antacid relies on its ability to react in the acidic environment of the stomach, not on its dissolution and absorption into the bloodstream. Its low solubility at physiological pH in the intestine limits systemic aluminum absorption.

  • Analytical Methods: When developing analytical methods for assay or impurity testing, the choice of solvent is crucial. Dilute mineral acids are effective for dissolving the compound to ensure a homogenous solution for analysis.[3][5][8]

Conclusion

This compound is a compound with low intrinsic solubility in neutral aqueous and organic solvents. Its solubility is profoundly dependent on pH, showing significant increases in both acidic and alkaline environments. This characteristic is fundamental to its function as an antacid. For drug development professionals, a thorough experimental determination of its solubility under specific formulation conditions is essential, and the standardized protocols provided herein can serve as a guide for such studies. The lack of quantitative solubility data in the public domain represents a research gap that, if filled, would be highly beneficial for formulation science.

References

Navigating the Thermal Landscape of Dihydroxyaluminum Aminoacetate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal stability and decomposition of dihydroxyaluminum aminoacetate, an active pharmaceutical ingredient commonly utilized for its antacid properties. Understanding the thermal behavior of this compound is critical for ensuring its stability, safety, and efficacy throughout the drug development lifecycle, from manufacturing and formulation to storage and administration. This document synthesizes available data, outlines detailed experimental protocols for thermal analysis, and presents visual representations of decomposition pathways and experimental workflows.

Core Concepts: Thermal Stability and Decomposition

Thermal stability refers to the ability of a substance to resist chemical change upon heating. For a pharmaceutical compound like dihydroxyaluminum aminoacetate, thermal instability can lead to degradation, loss of potency, and the formation of potentially harmful byproducts. The decomposition process involves the breaking down of the compound into simpler substances.

Dihydroxyaluminum aminoacetate, with the chemical formula C₂H₆AlNO₄, is a complex of aluminum hydroxide (B78521) and glycine. Its thermal decomposition is expected to be a multi-stage process involving dehydration, the breakdown of the amino acid component, and ultimately the formation of stable inorganic residues.

Quantitative Thermal Analysis Data

While specific, detailed thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for dihydroxyaluminum aminoacetate is not extensively available in publicly accessible literature, we can compile related information and present a general overview. The United States Pharmacopeia (USP) specifies a "Loss on drying" test, which provides a foundational piece of thermal data.

Table 1: Summary of Thermal Properties of Dihydroxyaluminum Aminoacetate

ParameterValueMethodReference
Loss on DryingNot more than 14.5%Drying at 130°C to constant weightUSP
Hazardous Decomposition ProductsCarbon monoxide, Nitrogen oxides (NOx), Aluminum oxideInferred from Safety Data Sheets[1][2]

Note: The table above is based on limited available data. Detailed, stage-wise decomposition data from TGA/DSC studies would be necessary for a complete profile.

Hypothetical Thermal Decomposition Pathway

Based on the known chemical structure and the identified decomposition products, a plausible thermal decomposition pathway for dihydroxyaluminum aminoacetate can be proposed. This pathway likely involves initial water loss, followed by the decomposition of the organic glycinate (B8599266) portion and final conversion to aluminum oxide.

G cluster_0 Decomposition Stages A Dihydroxyaluminum Aminoacetate Hydrate C₂H₆AlNO₄·xH₂O B Anhydrous Dihydroxyaluminum Aminoacetate C₂H₆AlNO₄ A->B Dehydration (~100-150°C) C Intermediate Aluminum Compounds B->C Decomposition of Glycinate (>200°C) D Gaseous Products (H₂O, CO, CO₂, NOx) B->D C->D E Aluminum Oxide Al₂O₃ C->E Final Conversion (High Temperature)

Caption: Hypothetical thermal decomposition pathway of dihydroxyaluminum aminoacetate.

Experimental Protocols for Thermal Analysis

To obtain precise data on the thermal stability and decomposition of dihydroxyaluminum aminoacetate, standardized thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature and mass loss associated with the decomposition of dihydroxyaluminum aminoacetate.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the dihydroxyaluminum aminoacetate powder into a clean, tared TGA pan (typically aluminum or platinum).

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C).

    • Heat the sample at a linear heating rate (e.g., 10°C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 800°C).

  • Data Analysis: Record the mass loss as a function of temperature. Determine the onset and peak decomposition temperatures and the percentage mass loss for each decomposition step.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal events such as melting, crystallization, and solid-state transitions, and to determine the enthalpy changes associated with these events.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of the dihydroxyaluminum aminoacetate powder into a clean, tared DSC pan. Crimp a lid onto the pan.

  • Reference: Use an empty, hermetically sealed aluminum pan as a reference.

  • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

  • Temperature Program:

    • Equilibrate the sample at a low temperature (e.g., 30°C).

    • Heat the sample at a linear heating rate (e.g., 10°C/min) to a temperature beyond any expected thermal events.

  • Data Analysis: Record the heat flow as a function of temperature. Identify endothermic and exothermic peaks and calculate the enthalpy of transitions.

G cluster_workflow Experimental Workflow for Thermal Analysis A Sample Preparation (Weighing & Encapsulation) B Instrument Setup (Calibration, Atmosphere) A->B C TGA Analysis B->C D DSC Analysis B->D E Data Acquisition (Mass vs. Temp) C->E F Data Acquisition (Heat Flow vs. Temp) D->F G Data Analysis (Decomposition Temps, % Mass Loss) E->G H Data Analysis (Transition Temps, Enthalpy) F->H I Report Generation G->I H->I

Caption: A typical experimental workflow for TGA and DSC analysis.

Conclusion

The thermal stability and decomposition profile of dihydroxyaluminum aminoacetate are critical parameters for its successful application in pharmaceutical formulations. While detailed quantitative data remains to be fully elucidated in scientific literature, the established methodologies of TGA and DSC provide a robust framework for its characterization. The information and protocols outlined in this guide serve as a valuable resource for researchers and professionals in the pharmaceutical industry, enabling a more thorough understanding and control of this important active ingredient. Further research to generate and publish specific TGA and DSC data for dihydroxyaluminum aminoacetate is highly encouraged to enrich the collective knowledge base.

References

An In-depth Technical Guide to the Coordination Chemistry and Complexes of Aluminium Glycinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aluminum glycinate (B8599266), a coordination complex of aluminum(III) with the amino acid glycine (B1666218), is a widely utilized active pharmaceutical ingredient, primarily known for its application as an antacid. This technical guide provides a comprehensive overview of the core coordination chemistry of aluminum glycinate, including its structure, synthesis, and characterization. The document details experimental protocols for its analysis, presents available thermodynamic data, and elucidates its mechanism of action as a gastric acid neutralizer. While a definitive crystal structure remains elusive in publicly accessible databases, this guide synthesizes the current understanding of its molecular architecture and chemical behavior, offering valuable insights for researchers and professionals in drug development and materials science.

Introduction to Aluminum Glycinate

Aluminum glycinate is the salt of aluminum and the amino acid glycine. In its most common pharmaceutical form, dihydroxyaluminum glycinate, the aluminum cation is coordinated by a glycinate anion and two hydroxide (B78521) ligands.[1] Glycine, being an amino acid, is amphoteric and can exist in different protonation states. In the complex, it is the glycinate anion (NH₂CH₂COO⁻) that acts as a bidentate ligand, coordinating to the aluminum ion through the nitrogen of the amino group and one of the oxygen atoms of the carboxylate group.[2] This chelation results in a stable five-membered ring structure.

Physical and Chemical Properties:

PropertyValueReference(s)
Chemical Formula C₂H₆AlNO₄[3]
Molecular Weight 135.05 g/mol [3]
CAS Number 13682-92-3[2]
Appearance White to off-white crystalline powder[2]
Odor Odorless[2]
Solubility Moderately soluble in water, enhanced solubility in acidic solutions[2]

Coordination Chemistry and Structure

The coordination chemistry of aluminum glycinate is centered around the Al(III) ion, which typically exhibits a coordination number of 6, resulting in an octahedral geometry. In dihydroxyaluminum glycinate, [Al(OH)₂(NH₂CH₂COO)], the glycinate ligand occupies two coordination sites. The remaining four sites are occupied by hydroxide and water molecules. The presence of hydroxide ligands contributes to the basic nature of the complex, which is fundamental to its antacid properties.

While a definitive X-ray crystal structure for aluminum glycinate is not publicly available, the proposed structure is based on established principles of coordination chemistry and spectroscopic data.

Experimental Protocols

Synthesis of Dihydroxyaluminum Glycinate

A general method for the synthesis of aluminum glycinate involves the reaction of an aluminum salt with glycine in an aqueous solution under controlled pH conditions.[2]

Logical Workflow for Synthesis:

G Synthesis Workflow of Dihydroxyaluminum Glycinate cluster_reactants Reactants cluster_process Reaction Process cluster_purification Purification Al_salt Aluminum Salt (e.g., Aluminum Chloride) Dissolve Dissolve in Water Al_salt->Dissolve Glycine Glycine Glycine->Dissolve Adjust_pH Adjust pH to 5-7 (with a base, e.g., NaOH) Dissolve->Adjust_pH Heat Heat to facilitate complexation Adjust_pH->Heat Precipitate Precipitation of Complex Heat->Precipitate Filter Filter Precipitate->Filter Wash Wash with Water Filter->Wash Dry Dry under vacuum Wash->Dry Product Dihydroxyaluminum Glycinate Dry->Product

Caption: A logical workflow illustrating the general steps for the synthesis of dihydroxyaluminum glycinate.

Analysis of Dihydroxyaluminum Aminoacetate (USP-NF)

The following protocols are adapted from the United States Pharmacopeia-National Formulary (USP-NF) for the analysis of Dihydroxyaluminum Aminoacetate.[4]

4.2.1 Identification

  • Suspend 1 g of the substance in 25 mL of water.

  • Add hydrochloric acid dropwise until a clear solution is formed.

  • Divide the solution into two parts.

  • Part A (Test for Aluminum): The solution responds to the tests for Aluminum <191>.

  • Part B (Test for Aminoacetate): To the other portion, add 1 drop of liquefied phenol (B47542) and 5 mL of sodium hypochlorite (B82951) TS. A blue color is produced.[4]

4.2.2 pH

  • The pH of a suspension of 1 g of finely powdered dihydroxyaluminum aminoacetate in 25 mL of water is between 6.5 and 7.5.[4]

4.2.3 Loss on Drying

  • Dry the substance at 130 °C to a constant weight. It loses not more than 14.5% of its weight.[4]

4.2.4 Assay This assay determines the percentage of dihydroxyaluminum aminoacetate.

  • Edetate Disodium (B8443419) Titrant: Prepare and standardize as directed in the Assay under Ammonium Alum.

  • Procedure:

    • Accurately weigh about 2.5 g of Dihydroxyaluminum Aminoacetate and transfer to a 150-mL beaker.

    • Add 15 mL of hydrochloric acid and warm if necessary to dissolve the specimen completely.

    • Transfer the solution with the aid of water to a 500-mL volumetric flask, dilute with water to volume, and mix.

    • Transfer 20.0 mL of this solution to a 250-mL beaker.

    • With continuous stirring, add 25.0 mL of Edetate disodium titrant and then 20 mL of acetic acid-ammonium acetate (B1210297) buffer TS.

    • Heat the solution near the boiling point for 5 minutes.

    • Cool, and add 50 mL of alcohol and 2 mL of dithizone (B143531) TS.

    • Titrate with 0.05 M zinc sulfate (B86663) VS until the color changes from green-violet to rose-pink.

    • Perform a blank determination, substituting 20 mL of water for the assay solution, and make any necessary corrections.

    • Each mL of 0.05 M Edetate disodium titrant is equivalent to 6.753 mg of C₂H₆AlNO₄.[4]

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for characterizing the coordination of the glycinate ligand to the aluminum ion. The key vibrational modes to observe are the N-H stretching, C=O stretching, and Al-O stretching frequencies.

  • N-H Stretching: The N-H stretching vibrations of the amino group are expected in the region of 3300-3500 cm⁻¹. Coordination to the aluminum ion typically causes a shift in these bands.

  • Asymmetric and Symmetric COO⁻ Stretching: The carboxylate group (COO⁻) of the glycinate ligand exhibits characteristic asymmetric and symmetric stretching vibrations. The positions of these bands are sensitive to the coordination environment. In the free glycinate ion, these occur around 1585 cm⁻¹ (asymmetric) and 1413 cm⁻¹ (symmetric). Upon coordination to a metal ion, the asymmetric stretching frequency generally increases, while the symmetric stretching frequency decreases.

  • Al-O and Al-N Stretching: The vibrations corresponding to the Al-O and Al-N bonds are expected in the lower frequency region of the spectrum, typically below 600 cm⁻¹.

²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy

²⁷Al NMR spectroscopy is highly sensitive to the coordination environment of the aluminum nucleus. The chemical shift of ²⁷Al is a direct indicator of its coordination number.[5]

  • Hexa-coordinated Aluminum (AlO₆): Aluminum in an octahedral environment, such as in [Al(H₂O)₆]³⁺, typically exhibits a chemical shift around 0 ppm.[6] For aluminum glycinate, where the aluminum is expected to be hexa-coordinated, the ²⁷Al NMR signal is anticipated to be in this region.

  • Tetra-coordinated Aluminum (AlO₄): Aluminum in a tetrahedral environment shows a distinct downfield chemical shift, typically in the range of 50-80 ppm.[7]

Due to the quadrupolar nature of the ²⁷Al nucleus (spin I = 5/2), the NMR signals can be broad, especially in asymmetric environments.[5] The line width of the ²⁷Al signal can therefore provide additional information about the symmetry of the aluminum coordination sphere in the glycinate complex.

Thermodynamic Stability

The stability of metal-ligand complexes is quantified by their stability constants (log β). Potentiometric titration is a common method used to determine these constants. For the Al(III)-glycine system, several species have been identified in aqueous solution, with their formation being pH-dependent.

A study by Cardiano et al. (2017) investigated the interaction between Al³⁺ and glycine in aqueous solution and reported the following stability constants at T = 298.15 K and I = 0.15 mol L⁻¹ in NaCl:[7]

Specieslog β
[Al(Gly)H]²⁺ 10.13 ± 0.04
[Al(Gly)]²⁺ 7.18 ± 0.05
[Al₂(Gly)₂(OH)₂]²⁺ 10.21 ± 0.06

These data indicate the formation of stable complexes between aluminum and glycine in solution. The formation of various protonated and polynuclear species highlights the complex hydrolysis and coordination behavior of aluminum in the presence of glycine.

Mechanism of Action as an Antacid

The primary pharmacological action of aluminum glycinate is the neutralization of excess gastric acid (hydrochloric acid, HCl). This is a direct chemical reaction that raises the pH of the stomach contents, thereby alleviating the symptoms of heartburn and indigestion.

Reaction Pathway of Acid Neutralization:

G Antacid Mechanism of Dihydroxyaluminum Glycinate cluster_reactants Reactants in Stomach cluster_reaction Neutralization Reaction AlGly Dihydroxyaluminum Glycinate [Al(OH)₂(NH₂CH₂COO)] Reaction1 Protonation of Hydroxide Ligands AlGly->Reaction1 HCl Hydrochloric Acid (H⁺ + Cl⁻) HCl->Reaction1 Chloride Chloride Ion (Cl⁻) Reaction2 Formation of Water Reaction1->Reaction2 AlComplex Soluble Aluminum-Glycine Complex [Al(H₂O)₂(NH₂CH₂COO)]²⁺ Reaction2->AlComplex Water Water (H₂O) Reaction2->Water G Hydrolysis and Glycinate Complexation of Al(III) cluster_hydrolysis Hydrolysis cluster_glycination Glycinate Complexation Al_aq [Al(H₂O)₆]³⁺ AlOH [Al(OH)(H₂O)₅]²⁺ Al_aq->AlOH -H⁺ AlGly_H [Al(Gly)H]²⁺ Al_aq->AlGly_H + Glycine Al_poly Polynuclear Hydroxo Complexes (e.g., [Al₂(OH)₂(H₂O)₈]⁴⁺) AlOH->Al_poly Polymerization AlGly [Al(Gly)]²⁺ AlGly_H->AlGly -H⁺ Al2Gly2OH2 [Al₂(Gly)₂(OH)₂]²⁺ AlGly->Al2Gly2OH2 Dimerization & Hydrolysis

References

The Genesis of a Gastric Soother: A Technical History of Aluminum Glycinate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For decades, aluminum glycinate (B8599266), a chemical compound known for its application as an antacid, has offered relief to individuals suffering from gastric hyperacidity. This in-depth guide traces the historical development of its synthesis, providing a technical overview for researchers, scientists, and drug development professionals. We will explore the seminal synthesis, subsequent methodological evolutions, and the analytical techniques used to characterize this important pharmaceutical ingredient.

Early Development: The Krantz Synthesis (1940s)

The first documented synthesis of dihydroxyaluminum aminoacetate, the chemical name for aluminum glycinate, is attributed to John C. Krantz, Jr. and his colleagues in the mid-1940s. Their pioneering work, detailed in a 1944 publication in the Journal of Pharmacology and Experimental Therapeutics and a subsequent patent, laid the groundwork for its production and therapeutic use.

The original method developed by Krantz and his team involved the reaction of aluminum isopropoxide with glycine (B1666218) in an aqueous solution. This synthesis route was significant as it produced a stable, basic form of aluminum glycinate with effective acid-neutralizing properties.

Experimental Protocol: The Krantz Method

While the full, detailed protocol from the original 1944 publication requires access to the journal archives, the fundamental steps outlined in related documents and patents of the era can be summarized as follows:

  • Preparation of Reactants: A solution of aluminum isopropoxide in isopropanol (B130326) is prepared. Concurrently, an aqueous solution of glycine is made ready.

  • Reaction: The aluminum isopropoxide solution is carefully added to the aqueous glycine solution under controlled temperature and stirring.

  • Hydrolysis and Precipitation: The reaction mixture undergoes hydrolysis, leading to the formation of dihydroxyaluminum aminoacetate, which precipitates out of the solution.

  • Isolation and Purification: The precipitated aluminum glycinate is then isolated through filtration, washed to remove any unreacted starting materials and byproducts, and subsequently dried to yield the final product.

Evolution of Synthesis Methodologies

Following the initial work by Krantz, research and industrial efforts focused on refining and optimizing the synthesis of aluminum glycinate. The primary goals were to improve yield, enhance purity, and develop more cost-effective and environmentally friendly production methods.

One notable variation in the synthesis involves the use of aluminum hydroxide (B78521) as the aluminum source. This method, while conceptually similar, presents different reaction kinetics and processing challenges.

Alternative Synthesis: Reaction of Glycine with Aluminum Hydroxide

A common alternative to the alkoxide route is the direct reaction of glycine with aluminum hydroxide.

Reaction: Al(OH)₃ + H₂NCH₂COOH → (HO)₂Al(OOCCH₂NH₂) + H₂O

This method avoids the use of aluminum alkoxides, which can be sensitive to moisture and require anhydrous conditions for storage and handling.

Quantitative Data on Synthesis

Obtaining precise, comparative quantitative data from early historical sources is challenging. However, modern production methods, building upon these foundational techniques, have been optimized for high yield and purity. The table below summarizes typical specifications for pharmaceutical-grade dihydroxyaluminum aminoacetate based on United States Pharmacopeia (USP) standards, which reflect the culmination of decades of manufacturing improvements.

ParameterSpecification
Assay (on dried basis) 94.0% - 102.0% of C₂H₆AlNO₄
Nitrogen Content 9.90% - 10.60%
Loss on Drying Not more than 14.5%
pH (1 in 25 suspension) 6.5 - 7.5

Characterization and Analytical Methods

The historical development of aluminum glycinate synthesis is intrinsically linked to the evolution of analytical techniques for its characterization. Early methods would have relied on classical wet chemistry techniques for elemental analysis and acid-neutralizing capacity tests.

Modern analysis, as outlined in pharmacopeial monographs, employs a range of sophisticated techniques to ensure the identity, strength, quality, and purity of the final product.

Key Analytical Protocols (based on USP Monograph)
  • Identification:

    • Aluminum: A sample solution, after acidification, responds to the qualitative tests for aluminum.

    • Aminoacetate: Reaction with liquefied phenol (B47542) and sodium hypochlorite (B82951) solution produces a characteristic blue color.

  • Assay (Complexometric Titration):

    • An accurately weighed sample is dissolved in hydrochloric acid.

    • The solution is buffered, and a known excess of standardized edetate disodium (B8443419) (EDTA) solution is added.

    • The excess EDTA is back-titrated with a standardized zinc sulfate (B86663) solution using a suitable indicator.

  • Nitrogen Determination: The nitrogen content is determined using a standard method such as the Kjeldahl method.

Logical Relationships in Synthesis and Application

The synthesis and therapeutic action of aluminum glycinate are based on fundamental chemical principles. The following diagrams illustrate the logical flow of the synthesis process and its mechanism of action as an antacid.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis Process A Aluminum Source (e.g., Aluminum Isopropoxide or Aluminum Hydroxide) C Reaction in Aqueous Medium A->C B Glycine B->C D Precipitation/ Isolation C->D E Purification and Drying D->E F Dihydroxyaluminum Aminoacetate E->F

Caption: Generalized workflow for the synthesis of aluminum glycinate.

Mechanism_of_Action A Dihydroxyaluminum Aminoacetate (Ingestion) B Reaction with Gastric Acid (HCl) A->B C Neutralization of Excess Acid B->C D Formation of Aluminum Chloride and Water C->D E Increase in Gastric pH C->E F Relief of Hyperacidity Symptoms E->F

Caption: Simplified signaling pathway of aluminum glycinate's antacid action.

Conclusion

The synthesis of aluminum glycinate has evolved from its initial discovery in the 1940s to the highly controlled and well-characterized manufacturing processes used today. The foundational work of Krantz and his contemporaries paved the way for the development of a safe and effective antacid that has been a mainstay in the pharmaceutical industry for decades. Continued research into novel synthesis methods and formulations will likely lead to further improvements in the therapeutic profile of this important compound.

Fundamental Interactions of Aluminum Glycinate with Biological Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum glycinate (B8599266), an organo-metallic compound, is utilized in various pharmaceutical and commercial products, most notably as an antacid.[1][2] Its biological activity stems from the interactions of its constituent parts, aluminum and glycine, with a range of biological molecules. This technical guide provides an in-depth overview of these fundamental interactions, drawing upon available research on aluminum glycinate and related aluminum compounds. The guide details interactions with proteins, lipids, and nucleic acids, explores effects on enzyme kinetics and cell signaling pathways, and provides generalized experimental protocols for studying these phenomena. Due to a scarcity of publicly available data specifically for aluminum glycinate, this guide often refers to studies on other aluminum salts (e.g., aluminum chloride, aluminum hydroxide) as a proxy to understand the potential behavior of the aluminum ion in a biological context.

Interaction with Proteins

Aluminum ions have a notable affinity for various proteins, which can influence their structure and function. This interaction is a key aspect of aluminum's biological transport and toxicological profile.

Key Protein Targets

The primary protein targets for aluminum in the bloodstream are transferrin and albumin, which are involved in its systemic transport.[3][4] In tissues, particularly the brain, other proteins such as creatine (B1669601) kinase and 14-3-3ζ have been identified as having a high affinity for aluminum.[4] The binding of aluminum to these proteins can alter their physiological functions.[4] For instance, the interaction with 14-3-3ζ has been shown to inhibit its binding to the tau protein, a process implicated in neurodegenerative conditions.[4]

Quantitative Analysis of Protein Binding

The binding affinity of aluminum for key proteins has been quantified in several studies. While specific data for aluminum glycinate is limited, the following table summarizes findings for aluminum binding to human serum albumin and transferrin.

ProteinLigandMethodBinding Constant (K) / Dissociation Constant (Kd)Reference
Human Serum AlbuminAluminumChelex competitive binding assayK = 1.96 µM[5]
Human TransferrinAluminumChelex competitive binding assayK = 0.515 µM[5]
Experimental Protocol: Isothermal Titration Calorimetry (ITC) for Metal-Protein Binding

ITC is a powerful technique for the thermodynamic characterization of binding interactions.[2][6]

Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of aluminum glycinate binding to a target protein.

Materials:

  • Isothermal Titration Calorimeter

  • Target protein solution (e.g., 20-50 µM in a suitable buffer like HEPES or MOPS)

  • Aluminum glycinate solution (e.g., 200-500 µM in the same buffer)

  • Degassing station

  • Syringe for titration

Methodology:

  • Sample Preparation:

    • Prepare the protein and aluminum glycinate solutions in the same buffer batch to minimize buffer mismatch effects.

    • Degas both solutions for 10-15 minutes to prevent bubble formation during the experiment.

    • Accurately determine the concentrations of both solutions.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25°C or 37°C).

    • Set the stirring speed (e.g., 750 rpm).

    • Set the injection parameters (e.g., 19 injections of 2 µL each, with a 150-second spacing).

  • Titration:

    • Load the protein solution into the sample cell.

    • Load the aluminum glycinate solution into the titration syringe.

    • Perform an initial injection (e.g., 0.4 µL) which is typically discarded from the data analysis.

    • Initiate the titration sequence.

  • Data Analysis:

    • Integrate the raw heat-change data to obtain the heat released or absorbed per injection.

    • Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (n, Kd, ΔH).[2]

Interaction with Lipids and Cellular Membranes

Aluminum compounds can interact with the lipid components of cell membranes, potentially altering their physical properties and function.[7][8]

Membrane Lipid Interactions

Studies on aluminum have shown that it can bind to membrane phospholipids, particularly those with a negative charge.[1] This interaction can lead to increased lipid packing and lateral phase separation.[1] The signal transduction element phosphatidylinositol-4,5-bisphosphate has been identified as having a high affinity for aluminum.[7][9] Such interactions can alter membrane fluidity and potential, which may contribute to cellular toxicity.[1]

Quantitative Data on Lipid Interaction
LipidLigandStoichiometry (Al:Lipid)Reference
Phosphatidylinositol-4,5-bisphosphateAluminum Chloride1:1[7][9]
Experimental Protocol: Cellular Uptake Analysis via ICP-MS

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive method for quantifying the elemental composition of a sample, making it ideal for measuring cellular uptake of aluminum.[10][11][12]

Objective: To quantify the amount of aluminum from aluminum glycinate taken up by cultured cells over time.

Materials:

  • Cultured cells (e.g., neuronal or epithelial cell line)

  • Cell culture medium and supplements

  • Aluminum glycinate

  • Phosphate-buffered saline (PBS)

  • Nitric acid (trace metal grade)

  • ICP-MS instrument

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Treat the cells with various concentrations of aluminum glycinate in fresh culture medium. Include an untreated control.

    • Incubate for different time points (e.g., 1, 4, 12, 24 hours).

  • Sample Collection and Preparation:

    • At each time point, remove the medium and wash the cells three times with ice-cold PBS to remove extracellular aluminum glycinate.

    • Harvest the cells by scraping or trypsinization.

    • Count the cells to normalize the aluminum content per cell.

    • Pellet the cells by centrifugation.

  • Digestion:

    • Digest the cell pellets in concentrated nitric acid at an elevated temperature (e.g., 80°C) until the solution is clear.

    • Dilute the digested samples with ultrapure water to a final acid concentration compatible with the ICP-MS instrument (e.g., 2%).

  • ICP-MS Analysis:

    • Prepare aluminum standards of known concentrations in the same acid matrix.

    • Generate a calibration curve using the standards.

    • Analyze the diluted samples to determine the aluminum concentration.

    • Calculate the aluminum content per cell.[11][13]

Interaction with Nucleic Acids

Aluminum ions can interact with DNA, leading to conformational changes and potential genotoxicity.[2][14]

DNA Binding and Conformational Changes

The interaction of aluminum with DNA is dependent on pH and the aluminum-to-DNA molar ratio.[2] Studies have shown that aluminum can form different complexes with DNA, leading to stabilization of a portion of the DNA at neutral pH, while causing destabilization and intrastrand cross-links at acidic pH.[2] These interactions can alter the DNA's double-helical structure.

Experimental Protocol: Circular Dichroism (CD) Spectroscopy for DNA-Ligand Interaction

CD spectroscopy is a valuable technique for studying changes in the secondary structure of macromolecules like DNA upon ligand binding.[1][15][16]

Objective: To assess the conformational changes in DNA upon binding of aluminum glycinate.

Materials:

  • CD Spectrometer

  • DNA solution (e.g., calf thymus DNA) in a suitable buffer (e.g., Tris-HCl)

  • Aluminum glycinate solution in the same buffer

  • Quartz cuvette with a defined path length (e.g., 1 cm)

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of DNA and determine its concentration accurately via UV absorbance at 260 nm.

    • Prepare a stock solution of aluminum glycinate.

    • For the experiment, prepare a series of solutions with a constant concentration of DNA and varying concentrations of aluminum glycinate.

  • CD Spectra Acquisition:

    • Record the CD spectrum of the buffer alone as a baseline.

    • Record the CD spectrum of the DNA solution alone. The typical B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.

    • Record the CD spectra for each of the DNA-aluminum glycinate mixtures.

  • Data Analysis:

    • Subtract the buffer baseline from all spectra.

    • Compare the spectra of DNA in the absence and presence of aluminum glycinate.

    • Changes in the position, intensity, and shape of the CD bands indicate alterations in the DNA conformation.[16]

Effects on Enzyme Kinetics

Aluminum has been shown to inhibit the activity of several enzymes, which is a key mechanism of its toxicity.[6][7]

Enzyme Inhibition

Aluminum can act as an inhibitor for various enzymes. For example, it has been shown to be a noncompetitive inhibitor of δ-aminolevulinic acid dehydratase, an enzyme in the heme biosynthetic pathway.[6] This inhibition can contribute to conditions like anemia observed in aluminum toxicity.[6]

Quantitative Data on Enzyme Inhibition

The inhibitory potential of a compound is often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).

EnzymeLigandInhibition TypeKiReference
Rat Liver δ-ALA dehydrataseAluminum ChlorideNoncompetitive4.1 µM[6]
Rat Erythrocyte δ-ALA dehydrataseAluminum ChlorideNoncompetitive1.1 µM[6]
Experimental Protocol: Enzyme Inhibition Assay

Objective: To determine the inhibitory effect of aluminum glycinate on a specific enzyme and to characterize the type of inhibition.

Materials:

  • Purified enzyme

  • Substrate for the enzyme

  • Aluminum glycinate

  • Buffer solution for the assay

  • Spectrophotometer or other suitable detection instrument

Methodology:

  • Enzyme Activity Assay:

    • Determine the optimal conditions for the enzyme assay (pH, temperature, substrate concentration).

    • Measure the initial reaction velocity (V₀) at various substrate concentrations in the absence of the inhibitor.

  • Inhibition Assay:

    • Perform the enzyme activity assay as above, but in the presence of different fixed concentrations of aluminum glycinate.

    • For each inhibitor concentration, measure V₀ at varying substrate concentrations.

  • Data Analysis:

    • Plot V₀ versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).

    • Create a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) or other linear plot to determine the apparent Vmax and Km values in the presence of the inhibitor.

    • By analyzing the changes in Vmax and Km, the type of inhibition (competitive, noncompetitive, uncompetitive, or mixed) can be determined.[17][18][19] The Ki can then be calculated from these values.[17]

Impact on Cellular Signaling Pathways

Aluminum exposure can disrupt various cellular signaling pathways, leading to a range of toxic effects, including oxidative stress, inflammation, and apoptosis.[20][21][22]

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammatory and immune responses. Some toxic metals can activate the NF-κB pathway, leading to the transcription of pro-inflammatory genes.[23][24] This activation often involves the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing NF-κB to translocate to the nucleus.

NF_kB_Pathway

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cellular processes such as proliferation, differentiation, and apoptosis. Exposure to aluminum has been shown to activate certain MAPK-like proteins, suggesting that this pathway may be involved in the cellular response to aluminum toxicity.[25]

MAPK_Pathway

Experimental Protocol: Western Blot for Phosphorylated MAPK

Western blotting is a standard technique to detect the activation of signaling pathways by measuring the phosphorylation status of key proteins.[26][27]

Objective: To determine if aluminum glycinate induces the phosphorylation of a specific MAPK (e.g., p38, ERK, or JNK) in cultured cells.

Materials:

  • Cultured cells

  • Aluminum glycinate

  • Lysis buffer containing protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (one specific for the phosphorylated form of the MAPK, and one for the total MAPK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Treatment and Lysis:

    • Treat cells with aluminum glycinate for various time points.

    • Lyse the cells in lysis buffer on ice.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate.

  • Gel Electrophoresis and Transfer:

    • Load equal amounts of protein from each sample onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the phosphorylated MAPK (e.g., anti-phospho-p38) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Reprobing (Optional but Recommended):

    • Strip the membrane of the first set of antibodies.

    • Probe the same membrane with an antibody against the total MAPK protein to serve as a loading control.[26]

Conclusion

Aluminum glycinate, through its aluminum component, has the potential to interact with a wide array of biological molecules, including proteins, lipids, and nucleic acids. These interactions can lead to alterations in molecular structure and function, inhibition of enzymes, and dysregulation of critical cellular signaling pathways. While much of the detailed mechanistic and quantitative data comes from studies on other aluminum salts, the fundamental principles of aluminum's bio-inorganic chemistry provide a strong basis for understanding the potential biological effects of aluminum glycinate. The experimental protocols outlined in this guide offer a framework for researchers to further investigate the specific interactions of this compound and to elucidate its precise mechanisms of action. Further research is warranted to generate quantitative data specific to aluminum glycinate to better differentiate its biological profile from other aluminum-containing compounds.

References

Spectroscopic Analysis of Dihydroxyaluminum Aminoacetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the spectroscopic analysis of dihydroxyaluminum aminoacetate, an active pharmaceutical ingredient primarily used as an antacid. The document details the fundamental chemical and physical properties of the compound and outlines the application of key spectroscopic and analytical techniques for its characterization. While specific spectral data for dihydroxyaluminum aminoacetate is not widely published, this guide synthesizes information from official pharmacopeial monographs and analogous compounds to present a comprehensive analytical framework. This includes methodologies for Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Raman Spectroscopy, Mass Spectrometry (MS), Thermogravimetric Analysis (TGA), and X-ray Diffraction (XRD). Experimental protocols derived from standard pharmaceutical analysis procedures are provided, alongside tables summarizing key quantitative parameters.

Introduction

Dihydroxyaluminum aminoacetate, with the chemical formula C₂H₆AlNO₄, is an aluminum salt of the amino acid glycine (B1666218).[1][2][3][4][5][6][7][8][9] It is a white, odorless, and tasteless powder.[8] This compound is practically insoluble in water and organic solvents but dissolves in dilute mineral acids and solutions of fixed alkalies.[8] Its primary pharmacological action is the neutralization of gastric acid, making it a common component in antacid formulations.[8] Accurate and robust analytical methods are crucial for the quality control and characterization of dihydroxyaluminum aminoacetate in pharmaceutical development and manufacturing. Spectroscopic techniques are central to this, providing detailed information on molecular structure, purity, and physical properties.

Physicochemical Properties

A summary of the key physicochemical properties of dihydroxyaluminum aminoacetate is presented in Table 1. This data is essential for the selection and optimization of analytical methods.

PropertyValueReferences
Chemical Formula C₂H₆AlNO₄ (anhydrous)[1][2][6][7]
Molecular Weight 135.05 g/mol (anhydrous)[1][2][6][7]
CAS Number 13682-92-3 (anhydrous), 41354-48-7 (hydrate)[1][2][3]
Appearance White, odorless powder[8]
Solubility Insoluble in water and organic solvents; Soluble in dilute mineral acids and solutions of fixed alkalies[8]
pH (1 in 25 suspension in water) 6.5 - 7.5[1][4][5]

Spectroscopic and Analytical Methodologies

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For dihydroxyaluminum aminoacetate, IR spectroscopy can confirm the presence of the amino, carboxylate, and hydroxyl groups, as well as the Al-O bonds.

Expected Spectral Features:

Based on the structure of dihydroxyaluminum aminoacetate and spectral data from related compounds, the following absorption bands are anticipated:

Wavenumber Range (cm⁻¹)Assignment
3400 - 3200O-H stretching (from hydroxyl groups and water of hydration), N-H stretching (from the amino group)
~1610Asymmetric stretching of the carboxylate group (COO⁻)
~1410Symmetric stretching of the carboxylate group (COO⁻)
~1100 - 1000C-N stretching
Below 1000Al-O and Al-OH vibrations

Experimental Protocol: KBr Pellet Method

The KBr pellet method is a common technique for the IR analysis of solid samples.[10][11][12][13]

  • Sample Preparation:

    • Thoroughly grind 1-2 mg of dihydroxyaluminum aminoacetate with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[13]

    • The mixture should be a fine, homogeneous powder.

  • Pellet Formation:

    • Transfer the powder mixture into a pellet die.

    • Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.[13]

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

    • Acquire a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

G cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Spectral Acquisition Grind Sample Grind Sample Mix with KBr Mix with KBr Grind Sample->Mix with KBr Load Die Load Die Mix with KBr->Load Die Apply Pressure Apply Pressure Load Die->Apply Pressure Place Pellet in FTIR Place Pellet in FTIR Apply Pressure->Place Pellet in FTIR Record Spectrum Record Spectrum Place Pellet in FTIR->Record Spectrum

FTIR KBr Pellet Method Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. For dihydroxyaluminum aminoacetate, ¹H, ¹³C, and ²⁷Al NMR would be the most informative. Due to its insolubility in most common NMR solvents, D₂O with the addition of a minimal amount of acid (e.g., DCl) to achieve dissolution would be a suitable solvent system.

Expected ¹H and ¹³C NMR Data:

The glycine moiety is expected to show characteristic signals.

NucleusExpected Chemical Shift (ppm)MultiplicityAssignment
¹H~3.2Singlet-CH₂-
¹³C~45--CH₂-
¹³C~175--COO⁻

Experimental Protocol: Solution-State NMR

  • Sample Preparation:

    • Suspend approximately 10-20 mg of dihydroxyaluminum aminoacetate in 0.6-0.7 mL of D₂O in an NMR tube.

    • Add a minimal amount of DCl dropwise until the solid dissolves.

  • Spectral Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

    • For ²⁷Al NMR, a broader spectral width and a reference standard such as Al(NO₃)₃ in D₂O would be used.[14][15] A study on the neutralization of dihydroxyaluminum aminoacetate with hydrochloric acid using ²⁷Al NMR indicated the presence of monomeric and polymeric aluminum species in solution.[14]

G Suspend in D2O Suspend in D2O Add DCl for Dissolution Add DCl for Dissolution Suspend in D2O->Add DCl for Dissolution Acquire Spectra Acquire Spectra Add DCl for Dissolution->Acquire Spectra

NMR Sample Preparation and Analysis
Raman Spectroscopy

Raman spectroscopy is complementary to IR spectroscopy and is particularly useful for analyzing symmetric vibrations and bonds in a nonpolar environment. For dihydroxyaluminum aminoacetate, Raman spectroscopy could provide further insights into the carboxylate and Al-O vibrations.

Experimental Protocol: Solid-State Raman

  • Sample Preparation:

    • Place a small amount of the dihydroxyaluminum aminoacetate powder on a microscope slide or in a suitable sample holder.

  • Spectral Acquisition:

    • Acquire the Raman spectrum using a Raman spectrometer with an appropriate laser excitation wavelength (e.g., 785 nm).

    • Set the laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample degradation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. Electrospray ionization (ESI) would be a suitable technique for dihydroxyaluminum aminoacetate.

Expected Fragmentation Pattern:

The fragmentation of the protonated molecule [M+H]⁺ would likely involve the loss of water, carbon dioxide, and parts of the glycine molecule.

Experimental Protocol: ESI-MS

  • Sample Preparation:

    • Prepare a dilute solution of dihydroxyaluminum aminoacetate in a suitable solvent system, likely an acidic aqueous/organic mixture (e.g., water/methanol with 0.1% formic acid) to promote ionization.

  • Analysis:

    • Infuse the sample solution into the ESI source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For dihydroxyaluminum aminoacetate hydrate, TGA can be used to determine the water content and to study its thermal decomposition profile. The USP monograph specifies a "loss on drying" of not more than 14.5% when dried at 130°C to a constant weight, which corresponds to the water of hydration.[1][4][5]

Experimental Protocol: TGA

  • Sample Preparation:

    • Accurately weigh a small amount (5-10 mg) of dihydroxyaluminum aminoacetate into a TGA pan.

  • Analysis:

    • Heat the sample in a TGA instrument under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min).

    • Record the mass loss as a function of temperature.

G Weigh Sample Weigh Sample Heat in TGA Heat in TGA Weigh Sample->Heat in TGA Record Mass Loss Record Mass Loss Heat in TGA->Record Mass Loss

Thermogravimetric Analysis Workflow
X-ray Diffraction (XRD)

XRD is used to analyze the crystalline structure of a solid material. For dihydroxyaluminum aminoacetate, powder XRD can be used to identify the crystalline form and to check for the presence of other crystalline phases.

Experimental Protocol: Powder XRD

  • Sample Preparation:

    • Gently grind the dihydroxyaluminum aminoacetate powder to a fine, uniform consistency.

    • Pack the powder into a sample holder.

  • Data Acquisition:

    • Collect the diffraction pattern using an X-ray diffractometer over a specific 2θ range (e.g., 5° to 50°).

    • The resulting diffractogram will show peaks at specific 2θ angles that are characteristic of the crystalline structure.

Quantitative Analysis from USP Monograph

The United States Pharmacopeia (USP) provides several quantitative tests for the quality control of dihydroxyaluminum aminoacetate.[1][4][5] These are summarized in Table 2.

TestMethod SummarySpecificationReferences
Assay Titration with edetate disodium (B8443419) (EDTA) after dissolution in hydrochloric acid.94.0% - 102.0% (on dried basis)[1][4][5]
Nitrogen Content Kjeldahl method (Method II <461>)9.90% - 10.60% (on dried basis)[1][4][5]
Loss on Drying Drying at 130 °C to constant weight.Not more than 14.5%[1][4][5]
pH Measurement of a 1 in 25 suspension in water.6.5 - 7.5[1][4][5]
Mercury Method IIa <261>Not more than 1 ppm[1][4][5]

Conclusion

References

An In-depth Technical Guide to the Discovery and Initial Characterization of Aluminum Glycinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and initial characterization of aluminum glycinate (B8599266), also known as dihydroxyaluminum aminoacetate. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

Introduction

Aluminum glycinate (chemical name: dihydroxyaluminum aminoacetate) is an organo-metallic compound widely recognized for its therapeutic use as an antacid.[1][2] It is a chemical combination of aluminum hydroxide (B78521) and glycine (B1666218).[3] The compound is valued for its ability to neutralize gastric acid, offering relief from symptoms of heartburn, indigestion, and peptic ulcers.[4][5] This document details the early history, synthesis, and the physicochemical characterization of this important pharmaceutical ingredient.

Discovery and Initial Synthesis

While the specific details of its initial discovery remain somewhat obscure in readily available literature, the first preparation of dihydroxyaluminum aminoacetate is cited to have been accomplished by Krantz and Kibler in 1944, as published in the Journal of Pharmacology and Experimental Therapeutics. Unfortunately, the full text of this seminal work is not widely accessible, limiting a detailed account of the original synthesis protocol.

However, a general method for the synthesis of aluminum glycinate involves the reaction of an aluminum salt with glycine in an aqueous solution under controlled pH conditions.[6] A common laboratory-scale synthesis can be described as follows:

General Synthesis Protocol:

A typical synthesis involves the reaction of aluminum hydroxide with glycine in an aqueous medium. The reaction is often facilitated by heating to promote the formation of the aluminum glycinate complex. The resulting product is then isolated by filtration, washed to remove any unreacted starting materials and byproducts, and subsequently dried.

Physicochemical Properties

Aluminum glycinate is a white or slightly yellow, odorless, and tasteless powder with a slightly sweet taste.[2][5] It is practically insoluble in water and organic solvents but dissolves in dilute mineral acids and aqueous solutions of alkali hydroxides.[2]

Table 1: General Physicochemical Properties of Aluminum Glycinate

PropertyValueReferences
Chemical Name Dihydroxyaluminum aminoacetate[1]
CAS Number 13682-92-3 (anhydrous)[7]
Molecular Formula C₂H₆AlNO₄[7]
Molecular Weight 135.05 g/mol (anhydrous)[7]
Appearance White to off-white powder[2]
Solubility Practically insoluble in water and organic solvents; soluble in dilute mineral acids and alkali hydroxides.[2]

Mechanism of Action as an Antacid

The primary therapeutic application of aluminum glycinate is as an antacid. Its mechanism of action is the chemical neutralization of excess hydrochloric acid (HCl) in the stomach. This reaction increases the pH of the gastric contents, thereby alleviating the symptoms of hyperacidity.[1] The glycinate component of the molecule is thought to act as a buffer, helping to maintain the stomach pH in a physiologically acceptable range for a prolonged period.[1]

The overall neutralization reaction can be represented as:

Al(OH)₂(NH₂CH₂COO) + 3HCl → AlCl₃ + NH₂CH₂COOH + 2H₂O

A simplified representation focusing on the reaction of the dihydroxyaluminum ion with hydrochloric acid is:

Al(OH)₂⁺ + 2HCl → AlCl₂⁺ + 2H₂O

dot

Antacid Mechanism of Aluminum Glycinate cluster_stomach Gastric Environment Aluminum_Glycinate Aluminum Glycinate (Al(OH)₂(NH₂CH₂COO)) Neutralization Neutralization Reaction Aluminum_Glycinate->Neutralization Reacts with HCl Hydrochloric Acid (HCl) HCl->Neutralization Products Reaction Products: Aluminum Chloride (AlCl₃) Glycine Hydrochloride Water (H₂O) Neutralization->Products Forms pH_Increase Increased Gastric pH Neutralization->pH_Increase Results in

Caption: Mechanism of action of aluminum glycinate as an antacid.

Initial Characterization and Quality Control

The initial characterization and ongoing quality control of aluminum glycinate are well-defined in various pharmacopeias, such as the United States Pharmacopeia (USP).[8][9] These monographs provide detailed experimental protocols to ensure the identity, strength, quality, and purity of the substance.

The following table summarizes the key quantitative specifications for dihydroxyaluminum aminoacetate as per the USP monograph.

Table 2: Quantitative Specifications for Dihydroxyaluminum Aminoacetate (USP)

ParameterSpecificationReferences
Assay 94.0% - 102.0% (dried basis)[9]
pH 6.5 - 7.5 (in a 1 in 25 suspension in water)[9]
Loss on Drying Not more than 14.5%[8][9]
Nitrogen Content 9.90% - 10.60% (dried basis)[9]
Mercury Not more than 1 ppm[9]

The following are detailed methodologies for key experiments as described in the USP monograph for Dihydroxyaluminum Aminoacetate.[9]

5.2.1. Identification

  • Test for Aluminum: Suspend 1 g of the substance in 25 mL of water and add hydrochloric acid dropwise until a clear solution is formed. This solution will respond to the standard tests for aluminum.

  • Test for Aminoacetate: To a portion of the solution prepared above, add 1 drop of liquefied phenol (B47542) and 5 mL of sodium hypochlorite (B82951) solution. A blue color is produced.

5.2.2. pH Determination

  • Prepare a suspension of 1 g of finely powdered dihydroxyaluminum aminoacetate in 25 mL of water.

  • Measure the pH of the suspension using a calibrated pH meter.

5.2.3. Loss on Drying

  • Accurately weigh a sample of dihydroxyaluminum aminoacetate.

  • Dry the sample at 130°C to a constant weight.

  • The loss in weight should not exceed 14.5% of the initial weight.

5.2.4. Nitrogen Content (Kjeldahl Method, Method II)

  • Accurately weigh about 100 mg of the previously dried substance.

  • Determine the nitrogen content as directed under the general chapter for Nitrogen Determination, Method II.

  • Each mL of 0.1 N sulfuric acid is equivalent to 1.401 mg of nitrogen.

5.2.5. Assay for Dihydroxyaluminum Aminoacetate

  • Edetate Disodium (B8443419) Titrant Preparation: Prepare and standardize 0.05 M edetate disodium (EDTA) as directed in the Assay under Ammonium Alum.

  • Procedure:

    • Accurately weigh about 2.5 g of Dihydroxyaluminum Aminoacetate into a 150-mL beaker.

    • Add 15 mL of hydrochloric acid and warm, if necessary, to dissolve the sample completely.

    • Transfer the solution to a 500-mL volumetric flask, dilute with water to volume, and mix.

    • Pipet 20.0 mL of this solution into a 250-mL beaker.

    • With continuous stirring, add 25.0 mL of the standardized Edetate disodium titrant and 20 mL of acetic acid–ammonium acetate (B1210297) buffer.

    • Heat the solution to near boiling for 5 minutes, then cool.

    • Add 50 mL of alcohol and 2 mL of dithizone (B143531) indicator.

    • Titrate with 0.05 M zinc sulfate (B86663) until the color changes from green-violet to rose-pink.

    • Perform a blank determination and make any necessary corrections.

  • Calculation: Each mL of 0.05 M Edetate disodium titrant is equivalent to 6.753 mg of C₂H₆AlNO₄.

dot

Assay_Workflow cluster_preparation Sample Preparation cluster_titration Titration Procedure Weigh_Sample Weigh ~2.5 g of Dihydroxyaluminum Aminoacetate Dissolve Dissolve in 15 mL HCl (warm if necessary) Weigh_Sample->Dissolve Dilute Transfer to 500-mL flask and dilute to volume with water Dissolve->Dilute Aliquot Take a 20.0-mL aliquot Dilute->Aliquot Add_Reagents Add 25.0 mL of 0.05 M EDTA and 20 mL of buffer Aliquot->Add_Reagents Heat_Cool Heat near boiling for 5 min, then cool Add_Reagents->Heat_Cool Add_Indicator Add 50 mL of alcohol and 2 mL of dithizone Heat_Cool->Add_Indicator Titrate Titrate with 0.05 M Zinc Sulfate to a green-violet to rose-pink endpoint Add_Indicator->Titrate

Caption: Workflow for the assay of dihydroxyaluminum aminoacetate.

While specific data from the initial characterization of aluminum glycinate is not widely available, modern analytical techniques are crucial for a thorough understanding of its structure and thermal stability.

5.3.1. Infrared (IR) Spectroscopy

  • Principle: IR spectroscopy measures the absorption of infrared radiation by the sample, which excites molecular vibrations. The resulting spectrum provides a "fingerprint" of the molecule, revealing the presence of specific functional groups.

  • Expected Observations: For aluminum glycinate, one would expect to observe characteristic absorption bands for the N-H stretches of the amino group, C=O stretch of the carboxylate group, and Al-O and Al-OH vibrations.

5.3.2. ²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Principle: ²⁷Al NMR spectroscopy provides information about the coordination environment of the aluminum atom. The chemical shift is sensitive to whether the aluminum is in a tetrahedral, penta-coordinated, or octahedral environment.[6]

  • Expected Observations: Studies on aluminum-containing antacids have shown that ²⁷Al NMR can identify the different aluminum species present in solution as the antacid neutralizes acid.[6] One would expect to observe signals corresponding to the aluminum in the glycinate complex and any subsequent species formed during the neutralization reaction.

5.3.3. Thermogravimetric and Differential Thermal Analysis (TGA/DTA)

  • Principle: TGA measures the change in mass of a sample as a function of temperature, while DTA measures the difference in temperature between a sample and a reference material.[3] Together, they provide information on thermal stability, decomposition, and phase transitions.

  • Expected Observations: A TGA/DTA analysis of aluminum glycinate would likely show an initial mass loss corresponding to the loss of water of hydration, followed by decomposition at higher temperatures. The DTA curve would indicate whether these processes are endothermic or exothermic.

Conclusion

Aluminum glycinate, or dihydroxyaluminum aminoacetate, has a long history as a safe and effective antacid. Its initial characterization, though not extensively detailed in readily accessible literature, laid the groundwork for its widespread use. Modern analytical techniques, as outlined in pharmacopeial monographs, ensure the consistent quality and purity of this important pharmaceutical compound. This technical guide provides a foundational understanding for researchers and professionals working with aluminum glycinate, summarizing its key properties, mechanism of action, and the analytical methods for its characterization.

References

Theoretical Modeling of Aluminum Glycinate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum glycinate (B8599266), an aluminum chelate of the amino acid glycine (B1666218), is a compound of interest in various fields, including pharmaceuticals where it is utilized as an antacid. A thorough understanding of its three-dimensional structure and coordination chemistry is fundamental to elucidating its mechanism of action, stability, and potential interactions. This technical guide provides a comprehensive framework for the theoretical modeling of the aluminum glycinate structure, primarily focusing on tris(glycinato)aluminum(III).

Due to a lack of specific published theoretical studies on aluminum glycinate, this guide outlines a robust and generally applicable methodology based on established computational chemistry principles and findings from similar metal-glycinate complexes. This document details a systematic workflow from initial molecular model generation to quantum mechanical calculations using Density Functional Theory (DFT). Furthermore, it provides a generalized experimental protocol for the synthesis and characterization of such complexes, which is crucial for the validation of theoretical models.

I. Theoretical Modeling Workflow

The theoretical modeling of aluminum glycinate involves a multi-step computational approach to predict its geometric and electronic properties. The following workflow outlines the key stages of this process.

Theoretical_Modeling_Workflow cluster_setup Model Setup cluster_calculation Computational Execution cluster_analysis Analysis and Validation A Initial Structure Generation (fac- and mer-isomers) B Selection of Computational Method (e.g., DFT) A->B C Choice of Functional and Basis Set (e.g., B3LYP/6-31G*) B->C D Geometry Optimization C->D E Frequency Calculation D->E F Property Calculations (e.g., Energies, Electronic Structure) E->F G Analysis of Results (Bond Lengths, Angles, Energies) F->G H Comparison with Experimental Data (Spectroscopy, X-ray Crystallography) G->H I Refinement of Model H->I I->B Iterative Refinement

Figure 1: A generalized workflow for the theoretical modeling of aluminum glycinate, outlining the key stages from initial model setup to analysis and validation.

Initial Structure Generation

The first step in modeling aluminum glycinate, specifically tris(glycinato)aluminum(III), is the generation of a three-dimensional molecular model. Glycine acts as a bidentate ligand, coordinating to the central aluminum atom through one of the carboxylate oxygen atoms and the amino nitrogen atom. This chelation can result in two possible geometric isomers for an octahedral complex:

  • Facial (fac): The three nitrogen (or oxygen) atoms are positioned on one face of the octahedron.

  • Meridional (mer): The three nitrogen (or oxygen) atoms and the aluminum atom lie in the same plane.

Both the fac and mer isomers should be constructed as initial starting geometries for the subsequent computational calculations to determine the most stable configuration.

Selection of Computational Method

Density Functional Theory (DFT) is the recommended method for the theoretical modeling of aluminum glycinate. DFT provides a good balance between computational cost and accuracy for systems containing transition metals and main group elements. This method is well-suited for calculating the electronic structure and geometric parameters of metal complexes.

Choice of Functional and Basis Set

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.

  • Functional: A hybrid functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) , is a commonly used and reliable choice for the geometry and energetics of similar metal-organic complexes.

  • Basis Set: A Pople-style basis set, such as 6-31G* , is a suitable starting point for the non-metal atoms (C, H, N, O). For the aluminum atom, a more flexible basis set that includes polarization and diffuse functions is recommended to accurately describe its electronic environment.

II. Computational Execution and Analysis

Geometry Optimization

Once the initial structures of the fac and mer isomers are generated and the computational method is selected, a geometry optimization is performed. This process calculates the forces on each atom and iteratively adjusts their positions until a minimum energy structure is found. The resulting optimized geometries will provide theoretical predictions of bond lengths and bond angles.

Frequency Calculation

Following a successful geometry optimization, a frequency calculation should be performed. This serves two primary purposes:

  • Verification of the Minimum Energy Structure: The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum.

  • Prediction of Vibrational Spectra: The calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the theoretical model.

Property Calculations

With the optimized geometry, various molecular properties can be calculated, including:

  • Relative Energies: The total electronic energies of the fac and mer isomers can be compared to predict which isomer is more stable.

  • Electronic Structure Analysis: Analysis of the molecular orbitals (e.g., HOMO and LUMO) and charge distribution can provide insights into the nature of the aluminum-glycine bonding and the reactivity of the complex.

III. Quantitative Data (Hypothetical)

Parameterfac-isomer (Calculated)mer-isomer (Calculated)
Relative Energy (kcal/mol) 0.00+2.50
Al-N Bond Length (Å) 2.052.03, 2.08
Al-O Bond Length (Å) 1.951.93, 1.98
N-Al-N Bond Angle (°) 90.589.8, 178.5
O-Al-O Bond Angle (°) 88.588.2, 177.9
N-Al-O Bond Angle (°) 85.0, 175.084.5, 95.2, 174.8

Table 1: A table of hypothetical quantitative data for the fac and mer isomers of tris(glycinato)aluminum(III), illustrating the types of structural parameters that would be obtained from DFT calculations.

IV. Experimental Protocols for Validation

The validation of theoretical models is a critical step in computational chemistry. The following provides a generalized experimental protocol for the synthesis and characterization of aluminum glycinate, which can be used to obtain experimental data for comparison with the theoretical predictions.

Synthesis of Aluminum Glycinate

Materials:

Procedure:

  • Preparation of Reactant Solutions:

    • Dissolve one molar equivalent of the aluminum salt in deionized water.

    • In a separate beaker, dissolve three molar equivalents of glycine in deionized water.

  • Complexation Reaction:

    • Slowly add the aluminum salt solution to the glycine solution while stirring continuously.

  • pH Adjustment:

    • Gradually add a dilute solution of sodium hydroxide to the reaction mixture to raise the pH to approximately 7. This deprotonates the carboxylic acid and amino groups of glycine, facilitating coordination to the aluminum ion. The formation of a white precipitate of aluminum glycinate should be observed.

  • Isolation and Purification:

    • Collect the precipitate by filtration.

    • Wash the precipitate with deionized water to remove any unreacted starting materials and byproducts.

    • Further wash the precipitate with ethanol to aid in drying.

    • Dry the final product in a desiccator or under vacuum.

Characterization Methods

The synthesized aluminum glycinate should be characterized using various analytical techniques to confirm its structure and purity. The experimental data obtained can then be compared with the results from the theoretical calculations.

  • Infrared (IR) Spectroscopy: To identify the vibrational modes of the complex and compare them with the calculated frequencies. The coordination of glycine to the aluminum ion will result in characteristic shifts in the vibrational frequencies of the carboxylate and amino groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide information about the chemical environment of the hydrogen and carbon atoms in the glycine ligands.

  • X-ray Crystallography: If suitable single crystals can be grown, X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of the complex, including bond lengths and angles. This provides the ultimate benchmark for validating the theoretical model.

  • Elemental Analysis: To determine the elemental composition (C, H, N, Al) of the synthesized compound and confirm its stoichiometry.

V. Conclusion

This technical guide has outlined a comprehensive theoretical and experimental approach for the study of aluminum glycinate. While specific computational studies on this molecule are not widely available, the presented workflow provides a robust framework for researchers to conduct their own theoretical investigations using Density Functional Theory. The combination of computational modeling and experimental validation is essential for a complete understanding of the structure, properties, and behavior of aluminum glycinate, which will be invaluable for its application in pharmaceutical and other fields. Researchers are encouraged to apply these methodologies to further elucidate the chemistry of this important compound.

Dihydroxyaluminum Aminoacetate: An In-depth Technical Guide to its Physicochemical Properties and Core Functionality

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydroxyaluminum aminoacetate, an organo-metallic compound, is a widely utilized active pharmaceutical ingredient (API) primarily recognized for its function as an antacid.[1][2] Its efficacy in neutralizing gastric acid stems from its unique chemical structure and physicochemical properties. This technical guide provides a comprehensive overview of a key, yet not widely documented, property: the isoelectric point (IEP). While a definitive isoelectric point for dihydroxyaluminum aminoacetate is not established in publicly available literature, this guide will delve into the theoretical underpinnings, relevant physicochemical data, and the established experimental protocols for its determination. This document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge required to investigate and understand the surface charge characteristics of this important compound.

Physicochemical Properties of Dihydroxyaluminum Aminoacetate

Dihydroxyaluminum aminoacetate is a complex of aluminum hydroxide (B78521) and glycine (B1666218) with the chemical formula C₂H₆AlNO₄.[3] It is a white, odorless, fine powder with a faintly sweet taste and is insoluble in water and organic solvents.[3][4] A key characteristic is the pH of its aqueous suspension, which provides an insight into its behavior in an aqueous environment.

PropertyValueSource
Chemical FormulaC₂H₆AlNO₄[3]
Molecular Weight135.05 g/mol [3]
AppearanceWhite, odorless, fine powder[3][4]
SolubilityInsoluble in water and organic solvents; Soluble in dilute mineral acids and solutions of fixed alkalies.[4]
pH of aqueous suspension (1g in 25 mL of water)6.5 - 7.5[5][6][7]

This table summarizes key physicochemical properties of Dihydroxyaluminum Aminoacetate compiled from various sources.

The Isoelectric Point (IEP) of Dihydroxyaluminum Aminoacetate: A Theoretical Overview

The isoelectric point (IEP) is the pH at which a molecule or surface carries no net electrical charge. For a complex molecule like dihydroxyaluminum aminoacetate, which contains both acidic (carboxyl) and basic (amino and hydroxyl) functional groups, the IEP is a critical parameter influencing its surface chemistry, colloidal stability, and interactions with biological systems.

For context, the isoelectric points of related aluminum compounds, such as aluminum hydroxide and alumina, vary widely depending on their crystalline structure and preparation method. This variability underscores the necessity of experimental determination for a precise IEP of dihydroxyaluminum aminoacetate.

Related Aluminum CompoundIsoelectric Point (pH)Noteworthy Aspects
Aluminum Hydroxide Adjuvant (Alhydrogel®)~11.4Commonly used in vaccines; positively charged at neutral pH.
Gibbsite (γ-Al(OH)₃)9.2 - 10.5A common mineral form of aluminum hydroxide.
Bayerite (α-Al(OH)₃)~9.6Another crystalline polymorph of aluminum hydroxide.
Amorphous Aluminum Hydroxide7.7 - 8.5The IEP can be lower than its crystalline counterparts.
Aluminum Oxyhydroxide (Boehmite)~10.4A related compound, AlO(OH).

This table presents the isoelectric points of various forms of aluminum hydroxide and related compounds, highlighting the significant influence of structure on this property. Data compiled from various sources.[8]

Experimental Protocols for Isoelectric Point Determination

The determination of the isoelectric point of a particulate substance like dihydroxyaluminum aminoacetate in an aqueous suspension is typically achieved through electrokinetic measurements, most commonly by measuring the zeta potential as a function of pH.

Zeta Potential Analysis

Zeta potential is a measure of the magnitude of the electrostatic potential at the shear plane of a particle in a colloidal suspension. The isoelectric point is the pH at which the zeta potential is zero.

Materials and Equipment:

  • Dihydroxyaluminum aminoacetate powder

  • Deionized water (high purity, e.g., 18 MΩ·cm)

  • Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

  • Inert salt solution (e.g., 10 mM NaCl or KNO₃) to maintain constant ionic strength

  • Zeta potential analyzer (e.g., a Zetasizer)

  • pH meter

  • Ultrasonic bath (for initial dispersion)

  • Stirrer

Detailed Methodology:

  • Sample Preparation:

    • Prepare a dilute suspension of dihydroxyaluminum aminoacetate (e.g., 0.01% to 0.1% w/v) in the inert salt solution. The salt solution helps to maintain a constant ionic strength throughout the experiment, which is crucial for accurate zeta potential measurements.

    • Disperse the powder thoroughly using an ultrasonic bath for a short period (e.g., 2-5 minutes) to break up any agglomerates. Avoid prolonged sonication which could alter the particle surface.

  • Titration and Measurement:

    • Place the suspension in a titration vessel and continuously monitor the pH.

    • Start at the natural pH of the suspension and titrate with the standardized acid solution to lower the pH in discrete steps (e.g., 0.5 pH units).

    • After each pH adjustment, allow the suspension to equilibrate for a few minutes.

    • Withdraw an aliquot of the suspension and measure the zeta potential using the zeta potential analyzer.

    • Repeat this process to cover a pH range from approximately 3 to 11.

    • Wash the measurement cell and electrodes thoroughly between each measurement.

    • Perform the titration in the opposite direction (from acidic to basic) to check for hysteresis.

  • Data Analysis:

    • Plot the measured zeta potential values as a function of pH.

    • The isoelectric point is the pH at which the curve intersects the x-axis (i.e., where the zeta potential is 0 mV).

experimental_workflow cluster_prep Sample Preparation cluster_measurement Zeta Potential Measurement cluster_analysis Data Analysis p1 Weigh Dihydroxyaluminum Aminoacetate p3 Disperse Powder in Solution p1->p3 p2 Prepare Inert Salt Solution p2->p3 p4 Ultrasonicate to Break Agglomerates p3->p4 m1 Place Suspension in Titration Vessel p4->m1 m2 Adjust pH with Acid/Base m1->m2 m3 Equilibrate Suspension m2->m3 m4 Measure Zeta Potential m3->m4 m4->m2 Repeat for different pH values a1 Plot Zeta Potential vs. pH m4->a1 a2 Determine Isoelectric Point (Zeta Potential = 0) a1->a2

Experimental workflow for determining the isoelectric point of dihydroxyaluminum aminoacetate.

Mechanism of Action: Acid Neutralization

Dihydroxyaluminum aminoacetate does not operate through complex signaling pathways. Its therapeutic effect as an antacid is a direct chemical reaction in the stomach. It neutralizes excess hydrochloric acid (HCl), thereby increasing the gastric pH and alleviating symptoms of heartburn and indigestion.[1] The aminoacetate component may also contribute to the buffering capacity of the drug.

The neutralization reaction can be represented as:

Al(OH)₂NH₂CH₂COO + 3HCl → AlCl₃ + NH₂CH₂COOH + 2H₂O

mechanism_of_action cluster_products Neutralization Products hcl Excess Stomach Acid (HCl) products Aluminum Chloride, Glycine & Water hcl->products daa Dihydroxyaluminum Aminoacetate daa->hcl Neutralization Reaction ph Increased Gastric pH (Relief of Symptoms) products->ph

Simplified representation of the acid neutralization mechanism of dihydroxyaluminum aminoacetate.

Conclusion

While the precise isoelectric point of dihydroxyaluminum aminoacetate remains to be definitively established in the scientific literature, this guide provides a robust framework for its investigation. The pH of its aqueous suspension, coupled with data from related aluminum compounds, suggests an IEP in the near-neutral range. For drug development and formulation scientists, the experimental determination of the IEP using techniques such as zeta potential analysis is paramount for understanding and predicting the stability, bioavailability, and interaction of dihydroxyaluminum aminoacetate in various formulations. The straightforward acid-neutralizing mechanism of action, devoid of complex signaling pathways, underscores its role as a direct-acting antacid. Further research to elucidate the specific surface charge characteristics of this compound would be a valuable contribution to the field of pharmaceutical sciences.

References

A Comparative Analysis of the Basic Properties of Aluminium Glycinate and Aluminum Hydroxide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For researchers, scientists, and drug development professionals engaged in the formulation of antacid and gastrointestinal therapies, a thorough understanding of the fundamental properties of active pharmaceutical ingredients is paramount. This technical guide provides a detailed comparative analysis of two commonly utilized aluminum-containing compounds: aluminum glycinate (B8599266) (also known as dihydroxyaluminum aminoacetate) and aluminum hydroxide (B78521). This document will delve into their chemical structures, physicochemical properties, and mechanisms of action, with a focus on quantitative data and established experimental protocols.

Core Physicochemical Properties

A comprehensive understanding of the basic physicochemical properties of aluminum glycinate and aluminum hydroxide is crucial for formulation development, predicting in vivo behavior, and ensuring product quality and efficacy.

PropertyAluminum Glycinate (Dihydroxyaluminum Aminoacetate)Aluminum Hydroxide
Chemical Formula C₂H₆AlNO₄[1]Al(OH)₃[2]
Molecular Weight 135.06 g/mol (Anhydrous)[3]78.00 g/mol
Appearance White, odorless powder, possessing a faintly sweet taste.[4]White, amorphous, odorless powder or granules.[5]
Solubility Insoluble in water and organic solvents; soluble in dilute mineral acids and solutions of fixed alkalies.[4]Practically insoluble in water; soluble in strong acids and strong bases.[5]
pH (in suspension) 6.5 - 7.5 (in a 1g/25mL water suspension)[3]Not specified in the same manner, but acts as a base.
Mechanism of Action Neutralizes stomach acid through the dihydroxyaluminum ion, with the aminoacetate portion acting as a buffer to maintain a consistent pH.[6] It also forms a protective layer on the stomach lining.[6]Reacts with hydrochloric acid in the stomach to form aluminum chloride and water, thereby neutralizing excess acid.[7][8]

Acid Neutralization and Reaction Kinetics

The primary therapeutic function of both compounds is the neutralization of gastric acid. The capacity and rate of this neutralization are critical parameters for determining the efficacy of an antacid formulation.

Acid-Neutralizing Capacity (ANC)
ParameterAluminum GlycinateAluminum Hydroxide
Reported Efficacy Exhibits a rapid and lasting buffering effect, maintaining the pH in the stomach within the range of 3.5-4.5.[12]A slow-acting antacid suitable for sustained acid neutralization.[13]
Rate of Neutralization

The speed at which an antacid neutralizes gastric acid is a key factor in providing rapid symptomatic relief. In vitro methods such as the Rossett-Rice test are employed to evaluate this parameter.[14][15]

  • Aluminum Glycinate: Described as having a more rapid onset of action compared to aluminum hydroxide.[12] The aminoacetate component is suggested to contribute to a faster and more efficient neutralization process.[6]

  • Aluminum Hydroxide: Generally characterized as a slower-acting antacid.[13]

Experimental Protocols

A clear understanding of the methodologies used to characterize these compounds is essential for replicating and comparing data.

USP <301> Acid-Neutralizing Capacity Test

This method determines the total amount of acid that a unit dose of an antacid can neutralize. It is a back-titration method.[9][10]

Methodology:

  • An accurately weighed sample of the antacid is placed in a beaker with a specified volume of water.

  • A known excess of standardized hydrochloric acid (e.g., 1.0 N HCl) is added to the antacid suspension.[11][16]

  • The mixture is stirred at a constant temperature (37 °C) for a specified period (e.g., 15 minutes) to simulate reaction in the stomach.[11][16]

  • The excess, unreacted hydrochloric acid is then immediately titrated with a standardized solution of sodium hydroxide (e.g., 0.5 N NaOH) to a stable endpoint pH of 3.5.[9][11][16]

  • The ANC, expressed in milliequivalents (mEq) of acid consumed, is calculated based on the amount of hydrochloric acid that reacted with the antacid.[16]

USP_301_Workflow cluster_preparation Sample Preparation cluster_reaction Acid Neutralization Simulation cluster_titration Back-Titration cluster_calculation Calculation A Weigh Antacid Sample B Add Deionized Water A->B C Add Excess Standardized HCl B->C D Stir at 37°C for 15 min C->D E Titrate with Standardized NaOH D->E F Endpoint at pH 3.5 E->F G Calculate mEq of Acid Consumed F->G

USP <301> Acid-Neutralizing Capacity Workflow
Rossett-Rice Test (Dynamic pH Profile)

This test provides a dynamic profile of the antacid's neutralization action over time, simulating the continuous secretion of gastric acid.[14][15]

Methodology:

  • The antacid sample is added to a beaker containing a mixture of 0.1 N HCl and distilled water, maintained at 37 °C.[14]

  • 0.1 N hydrochloric acid is continuously added at a controlled rate (e.g., 2 mL/min) to simulate gastric acid secretion.[14]

  • The pH of the solution is monitored and recorded over time.

  • Key parameters measured include the time taken to reach a pH of 3.0 and the "Rossett-Rice time," which is the duration for which the pH is maintained between 3.0 and 5.0.[14][15]

Rossett_Rice_Workflow cluster_setup Test Setup cluster_simulation Dynamic Neutralization cluster_analysis Data Analysis A Antacid in HCl/Water at 37°C B Continuous Addition of 0.1N HCl A->B C Continuous pH Monitoring B->C D Time to reach pH 3.0 C->D E Duration pH is between 3.0-5.0 C->E

Rossett-Rice Test Experimental Workflow

Mechanism of Action: A Comparative View

Both aluminum glycinate and aluminum hydroxide function primarily through direct chemical neutralization of hydrochloric acid in the stomach. However, their structural differences lead to nuances in their mechanisms.

Aluminum Hydroxide

The reaction of aluminum hydroxide with hydrochloric acid is a straightforward acid-base neutralization:

Al(OH)₃ + 3HCl → AlCl₃ + 3H₂O[2]

This reaction is relatively slow but sustained, contributing to a longer duration of action.[13]

Aluminum Glycinate (Dihydroxyaluminum Aminoacetate)

Aluminum glycinate possesses a more complex structure, being a chemical complex of aluminum hydroxide and glycine.[6] This structure allows for a dual-action mechanism. The dihydroxyaluminum component directly neutralizes acid, while the aminoacetate (glycinate) portion acts as a buffer, helping to maintain the gastric pH in a physiologically favorable range for a prolonged period.[6] This buffering capacity is a key differentiator from the simple neutralization of aluminum hydroxide. Furthermore, it is suggested that aluminum glycinate forms a protective layer over the gastric mucosa.[6]

The neutralization reaction can be represented as:

[Al(OH)₂(NH₂CH₂COO)] + 2HCl → Al(OH)Cl₂ + NH₂CH₂COOH + H₂O

Mechanism_Comparison cluster_AlOH3 Aluminum Hydroxide cluster_AlGly Aluminium Glycinate AlOH3 Al(OH)₃ Products_1 AlCl₃ + H₂O AlOH3->Products_1 Neutralization HCl_1 HCl (Gastric Acid) HCl_1->Products_1 AlGly [Al(OH)₂(Glycinate)] Products_2 Neutralization & Buffering AlGly->Products_2 ProtectiveLayer Mucosal Protection AlGly->ProtectiveLayer HCl_2 HCl (Gastric Acid) HCl_2->Products_2

References

An In-depth Technical Guide to Exploring the Crystalline Forms of Aluminum Glycinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive review of publicly available scientific literature and chemical databases did not yield specific evidence or detailed studies on the existence of different crystalline forms (polymorphs) of aluminum glycinate (B8599266) (dihydroxyaluminum aminoacetate). The compound is generally described as a white to off-white crystalline powder.[1]

Therefore, this technical guide provides a framework of the methodologies that would be employed to investigate, identify, and characterize potential polymorphic forms of aluminum glycinate. The experimental protocols and data interpretation strategies are based on established practices for studying polymorphism in related pharmaceutical compounds and coordination complexes.

Introduction to Polymorphism in Pharmaceutical Development

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in drug development. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit varying physicochemical properties, including:

  • Solubility and Dissolution Rate: Affecting bioavailability and therapeutic efficacy.

  • Melting Point and Stability: Influencing manufacturing processes and shelf-life.

  • Hygroscopicity: Impacting formulation and storage.

  • Mechanical Properties: Affecting tabletability and powder flow.

Given that aluminum glycinate is used as an antacid, understanding its potential polymorphism is crucial for ensuring consistent product quality and performance.[2]

Hypothetical Crystalline Forms of Aluminum Glycinate

For the purpose of this guide, we will hypothesize the existence of two polymorphs, designated as Form A and Form B , to illustrate the characterization workflow.

Experimental Protocols for Polymorph Screening and Characterization

Crystallization Studies for Polymorph Generation

The initial step in exploring polymorphism is to induce the crystallization of aluminum glycinate under a wide range of conditions to encourage the formation of different crystalline forms.

Methodology:

  • Solvent Selection: Prepare saturated solutions of aluminum glycinate in a variety of solvents with different polarities (e.g., water, ethanol, methanol, acetone, and mixtures thereof).

  • Supersaturation Generation:

    • Cooling Crystallization: Slowly cool the saturated solutions from an elevated temperature (e.g., 60°C) to a lower temperature (e.g., 5°C) at controlled rates.

    • Antisolvent Addition: Add a poor solvent (antisolvent) to a solution of aluminum glycinate to induce precipitation.

    • Evaporation: Allow the solvent to evaporate slowly from the saturated solutions at different temperatures.

  • Solid-State Transformations:

    • Grinding: Subject the initial aluminum glycinate powder to mechanical stress using a mortar and pestle or a ball mill.

    • Heating: Heat the powder to temperatures below its decomposition point to screen for temperature-induced phase transitions.

  • Isolation and Drying: The resulting solid phases should be isolated by filtration and dried under vacuum at ambient temperature.

Physicochemical Characterization Techniques

XRPD is the primary technique for identifying and differentiating crystalline forms. Each polymorph will produce a unique diffraction pattern.

Experimental Protocol:

  • Instrument: A standard laboratory X-ray diffractometer with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å).

  • Sample Preparation: A small amount of the powder sample is gently packed into a sample holder.

  • Data Collection: The diffraction pattern is typically collected over a 2θ range of 5° to 40° with a step size of 0.02° and a dwell time of 1-2 seconds per step.

  • Data Analysis: The resulting diffractograms are analyzed for differences in peak positions and relative intensities.

Thermal analysis provides information on melting points, phase transitions, and decomposition.

Experimental Protocol for DSC:

  • Instrument: A calibrated Differential Scanning Calorimeter.

  • Sample Preparation: 3-5 mg of the sample is accurately weighed into an aluminum pan and hermetically sealed. An empty sealed pan is used as a reference.

  • Heating Program: The sample is heated at a constant rate, typically 10°C/min, under a nitrogen purge, from ambient temperature to a temperature above the expected melting or decomposition point.

  • Data Analysis: The heat flow is monitored as a function of temperature. Endothermic events (e.g., melting, desolvation) and exothermic events (e.g., crystallization, decomposition) are identified.

Experimental Protocol for TGA:

  • Instrument: A calibrated Thermogravimetric Analyzer.

  • Sample Preparation: 5-10 mg of the sample is placed in a suitable pan (e.g., alumina (B75360) or platinum).

  • Heating Program: The sample is heated at a constant rate, typically 10°C/min, under a nitrogen or air atmosphere.

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature to identify desolvation and decomposition events.

FTIR and Raman spectroscopy are sensitive to the molecular environment and can differentiate polymorphs based on shifts in vibrational frequencies.

Experimental Protocol for FTIR (Attenuated Total Reflectance - ATR):

  • Instrument: An FTIR spectrometer equipped with an ATR accessory.

  • Sample Preparation: A small amount of the powder is placed directly on the ATR crystal.

  • Data Collection: The spectrum is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Differences in peak positions, shapes, and intensities in the fingerprint region (below 1500 cm⁻¹) are indicative of different crystalline forms.

Experimental Protocol for FT-Raman Spectroscopy:

  • Instrument: An FT-Raman spectrometer with a near-infrared laser source (e.g., 1064 nm).

  • Sample Preparation: The powder sample is placed in a suitable container (e.g., a glass vial).

  • Data Collection: The Raman spectrum is collected over a similar spectral range to FTIR.

  • Data Analysis: As with FTIR, variations in the Raman spectra can be used to distinguish between polymorphs.

Data Presentation: Comparative Analysis of Hypothetical Polymorphs

All quantitative data should be summarized in a clear and structured format to facilitate comparison between the different crystalline forms.

PropertyForm A (Hypothetical)Form B (Hypothetical)
XRPD
Characteristic Peaks (2θ)10.2°, 15.5°, 20.8°, 25.1°11.5°, 16.8°, 22.3°, 28.4°
DSC
Melting Point (Onset)210 °C225 °C
Enthalpy of Fusion95 J/g110 J/g
TGA
Decomposition Onset~250 °C~260 °C
Solubility (in water at 25°C) 1.2 mg/mL0.8 mg/mL

Visualization of Experimental Workflow and Logical Relationships

Diagram 1: Experimental Workflow for Polymorph Screening

G cluster_start Starting Material cluster_crystallization Crystallization Methods cluster_analysis Primary Characterization cluster_forms Identified Forms cluster_detailed_analysis Further Characterization start Aluminum Glycinate cooling Cooling Crystallization start->cooling antisolvent Antisolvent Addition start->antisolvent evaporation Slow Evaporation start->evaporation grinding Grinding start->grinding xrpd XRPD Analysis cooling->xrpd antisolvent->xrpd evaporation->xrpd grinding->xrpd formA Form A xrpd->formA formB Form B xrpd->formB amorphous Amorphous xrpd->amorphous dsc_tga DSC / TGA formA->dsc_tga ftir_raman FTIR / Raman formA->ftir_raman solubility Solubility Studies formA->solubility formB->dsc_tga formB->ftir_raman formB->solubility

Caption: Workflow for the screening and identification of potential polymorphs.

Diagram 2: Logical Relationship for Polymorph Stability

G formB Form B (Metastable) formA Form A (Stable) formB->formA Transformation upon heating or in slurry

Caption: Thermodynamic relationship between a metastable and a stable polymorph.

Conclusion

While there is currently a lack of specific data on the polymorphism of aluminum glycinate, the methodologies outlined in this guide provide a robust framework for its investigation. A thorough polymorph screen, followed by detailed characterization using techniques such as XRPD, thermal analysis, and vibrational spectroscopy, is essential for any comprehensive development program involving this compound. The identification and control of crystalline forms are paramount to ensuring the safety, efficacy, and quality of the final drug product.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Aluminum Glycinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of aluminum glycinate (B8599266), also known as dihydroxyaluminum aminoacetate. The primary method described is the reaction of glycine (B1666218) with aluminum hydroxide (B78521). Included are specifications for the final product, characterization methods, and a visual workflow of the synthesis process.

Product Specifications

Aluminum glycinate is a white to off-white powder, practically insoluble in water and organic solvents.[1][2] It is commonly used as an antacid in pharmaceutical formulations.[3][4] The key quantitative specifications for the final product, based on United States Pharmacopeia (USP) standards, are summarized in the table below.

ParameterSpecificationNotes
Assay (C₂H₆AlNO₄) 94.0% - 102.0%Calculated on the dried basis.[1][5]
Nitrogen Content 9.90% - 10.60%Calculated with reference to the dried substance.[1]
Loss on Drying ≤ 14.5%Determined by drying at 130°C to a constant weight.[1][6]
pH 6.5 - 7.5In a 1 in 25 suspension in carbon dioxide-free water.[1]

Experimental Protocol: Synthesis of Aluminum Glycinate from Glycine and Aluminum Hydroxide

This protocol is based on the reaction between glycine and aluminum hydroxide in an aqueous medium.

Materials and Equipment:

  • Glycine (C₂H₅NO₂)

  • Aluminum hydroxide (Al(OH)₃)

  • Deionized water

  • Round-bottom flask

  • Heating mantle with magnetic stirrer and stir bar

  • Condenser

  • Thermometer

  • Buchner funnel and filter paper

  • Vacuum flask

  • Drying oven

  • Mortar and pestle (optional)

Stoichiometry and Reagent Calculation:

The balanced chemical equation for the reaction is:

C₂H₅NO₂ + Al(OH)₃ → C₂H₆AlNO₄ + H₂O

  • Molar mass of Glycine: 75.07 g/mol

  • Molar mass of Aluminum Hydroxide: 78.00 g/mol

  • Molar mass of Aluminum Glycinate: 135.05 g/mol

For a synthesis targeting approximately 10 grams of aluminum glycinate, the required amounts of reactants are:

  • Glycine: (10 g / 135.05 g/mol ) * 75.07 g/mol ≈ 5.56 g

  • Aluminum Hydroxide: (10 g / 135.05 g/mol ) * 78.00 g/mol ≈ 5.78 g

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 5.56 g of glycine and 5.78 g of aluminum hydroxide.

  • Solvent Addition: Add 100 mL of deionized water to the flask.

  • Heating and Reaction: Attach a condenser to the flask and place it in a heating mantle. Heat the mixture to 75°C while stirring vigorously. Maintain this temperature for at least 30 minutes.[5] The mixture will appear as a white suspension.

  • Cooling and Filtration: After the reaction time, turn off the heat and allow the mixture to cool to room temperature.

  • Isolation of Product: Isolate the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with two portions of 50 mL of deionized water to remove any unreacted glycine.

  • Drying: Transfer the filtered solid to a pre-weighed watch glass or drying dish. Dry the product in a drying oven at 130°C until a constant weight is achieved. This step is crucial for removing excess water and adhering to the "loss on drying" specification.[1]

  • Final Product: The final product is a fine, white powder. If necessary, gently grind the product with a mortar and pestle to ensure homogeneity. Weigh the final product to determine the actual yield.

Experimental Workflow

SynthesisWorkflow A Reactants (Glycine, Aluminum Hydroxide, Water) B Reaction Mixture in Round-Bottom Flask A->B Combine C Heating and Stirring (75°C, 30 min) B->C Heat & Stir D Cooling to Room Temperature C->D Cool E Vacuum Filtration D->E Isolate Solid F Washing with Deionized Water E->F Purify G Drying (130°C) F->G Dry H Final Product (Aluminum Glycinate Powder) G->H Obtain

Caption: Workflow for the synthesis of aluminum glycinate.

Characterization Methods

1. Identification Test (Ninhydrin Reaction):

  • Procedure: To 0.1 g of the synthesized aluminum glycinate, add 10 mL of a solution prepared by dissolving 0.84 g of citric acid in 8 mL of 1M sodium hydroxide and diluting to 20 mL with water. Add 0.5 mL of a 0.1% w/v solution of ninhydrin (B49086) in methanol (B129727) and warm the mixture.

  • Expected Result: A purple color is produced, indicating the presence of the amino acid moiety.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Expected Observations: The FT-IR spectrum of aluminum glycinate is expected to show characteristic peaks for the coordinated amino acid. Key features would include:

    • Broad absorption bands in the 3000-3400 cm⁻¹ region corresponding to N-H and O-H stretching vibrations.

    • A strong absorption band around 1600 cm⁻¹ due to the asymmetric stretching of the carboxylate group (COO⁻) coordinated to the aluminum ion.

    • A band around 1400 cm⁻¹ corresponding to the symmetric stretching of the carboxylate group.

    • Bands in the lower frequency region (below 1000 cm⁻¹) corresponding to Al-O and Al-N bonds.

3. ²⁷Al Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Expected Observations: ²⁷Al is a quadrupolar nucleus, and the NMR signal is sensitive to the symmetry of the aluminum's coordination environment. For aluminum glycinate, where the aluminum is expected to be in a six-coordinate environment (with the glycine and hydroxyl groups), a relatively sharp signal is expected. The chemical shift for hexacoordinated aluminum is typically observed near 0 ppm.[7][8]

4. Assay of Aluminum Content (EDTA Titration):

This is a quantitative method to determine the purity of the synthesized product.

  • Procedure:

    • Accurately weigh about 0.25 g of the dried aluminum glycinate and dissolve it in a mixture of 3 mL of 1M hydrochloric acid and 50 mL of water.

    • Add a known excess of 0.05M disodium (B8443419) edetate (EDTA) solution (e.g., 50 mL).

    • Neutralize the solution with 1M sodium hydroxide using methyl red as an indicator.

    • Heat the solution to boiling, and let it stand on a water bath for 10 minutes.

    • Cool the solution rapidly, add about 50 mg of xylenol orange triturate and 5 g of hexamine.

    • Titrate the excess EDTA with 0.05M lead nitrate (B79036) until the solution turns red.

  • Calculation: Each mL of 0.05M disodium edetate is equivalent to 2.549 mg of Al₂O₃. From this, the percentage of aluminum glycinate can be calculated.

References

Application Notes & Protocols: Assay of Dihydroxyaluminum Aminoacetate by Titration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydroxyaluminum aminoacetate, an aluminum derivative of the amino acid glycine, is commonly used as an antacid. Its efficacy is directly related to its concentration, necessitating a precise and reliable analytical method for its quantification. This document provides a detailed protocol for the assay of dihydroxyaluminum aminoacetate using a complexometric back-titration method, as outlined in the United States Pharmacopeia (USP).[1][2][3] This method is suitable for researchers, scientists, and drug development professionals involved in the quality control and analysis of this active pharmaceutical ingredient.

The principle of this assay is based on the chelation of aluminum ions with a known excess of ethylenediaminetetraacetic acid (EDTA). The unreacted EDTA is then back-titrated with a standardized zinc sulfate (B86663) solution. This indirect approach is necessary because the reaction between aluminum and EDTA is slow, and direct titration can lead to inaccurate results due to indicator blocking.[4][5][6]

Experimental Protocols

1. Principle of the Method

The assay involves a complexometric back-titration. A known excess of edetate disodium (B8443419) (EDTA) is added to a solution of dihydroxyaluminum aminoacetate. The EDTA chelates with the aluminum ions present in the sample. The solution is heated to ensure the complete formation of the stable Al-EDTA complex.[4][7] After cooling, the excess, unreacted EDTA is titrated with a standardized zinc sulfate solution using dithizone (B143531) as an indicator. The endpoint is indicated by a color change from green-violet to rose-pink.[1][2][3]

2. Reagents and Materials

  • Dihydroxyaluminum Aminoacetate sample

  • 0.05 M Edetate disodium (EDTA) titrant, standardized

  • 0.05 M Zinc sulfate VS (volumetric solution), standardized

  • Hydrochloric acid

  • Acetic acid-ammonium acetate (B1210297) buffer TS (test solution)

  • Dithizone TS (test solution)

  • Alcohol (Ethanol)

  • Deionized or distilled water

  • 150-mL and 250-mL beakers

  • 500-mL volumetric flask

  • Burette, 50-mL

  • Pipettes, 20.0-mL and 25.0-mL

  • Heating plate or Bunsen burner

  • Analytical balance

3. Solution Preparation

  • Sample Solution: Accurately weigh about 2.5 g of Dihydroxyaluminum Aminoacetate and transfer it to a 150-mL beaker. Add 15 mL of hydrochloric acid and warm gently if necessary to dissolve the sample completely. Transfer this solution quantitatively to a 500-mL volumetric flask, dilute to volume with water, and mix well.[1][2][3]

  • Blank Solution: For the blank determination, use 20 mL of water in place of the 20.0 mL of the sample solution.[1][2][3]

4. Titration Procedure

  • Pipette 20.0 mL of the prepared sample solution into a 250-mL beaker.

  • With continuous stirring, add 25.0 mL of 0.05 M Edetate disodium titrant.

  • Add 20 mL of acetic acid–ammonium acetate buffer TS.

  • Heat the solution to near boiling for 5 minutes.[1][2][3]

  • Cool the solution to room temperature.

  • Add 50 mL of alcohol and 2 mL of dithizone TS.[1][2][3]

  • Titrate the excess EDTA with 0.05 M zinc sulfate VS until the color changes from green-violet to rose-pink.[1][2][3]

  • Record the volume of zinc sulfate solution consumed.

  • Perform a blank determination by following the same procedure but substituting the 20.0 mL of sample solution with 20.0 mL of water.[1][2][3]

5. Calculation

The percentage of dihydroxyaluminum aminoacetate in the sample is calculated using the following formula:

Percentage of C₂H₆AlNO₄ = [(V_B - V_S) × M × F × 100] / W

Where:

  • V_B = volume (in mL) of 0.05 M zinc sulfate VS consumed in the blank titration

  • V_S = volume (in mL) of 0.05 M zinc sulfate VS consumed in the sample titration

  • M = Molarity of the Edetate disodium titrant (approximately 0.05 M)

  • F = Equivalence factor, where each mL of 0.05 M Edetate disodium titrant is equivalent to 6.753 mg of C₂H₆AlNO₄[1][2][3]

  • W = Weight (in mg) of the Dihydroxyaluminum Aminoacetate sample taken, adjusted for the dilution.

Data Presentation

The following table summarizes the key quantitative data for this assay:

ParameterValue
Sample Weight~ 2.5 g
Sample Solution Volume500.0 mL
Aliquot of Sample Solution20.0 mL
Volume of 0.05 M EDTA added25.0 mL
Titrant0.05 M Zinc Sulfate VS
IndicatorDithizone TS
Endpoint Color ChangeGreen-violet to Rose-pink
Equivalence Factor1 mL of 0.05 M EDTA = 6.753 mg of C₂H₆AlNO₄[1][2][3]

Mandatory Visualization

Experimental Workflow Diagram

Titration_Workflow cluster_prep Sample & Blank Preparation cluster_reaction Chelation Reaction cluster_titration Back-Titration cluster_calculation Calculation sample_prep 1. Dissolve ~2.5g Dihydroxyaluminum Aminoacetate in HCl. 2. Dilute to 500mL with water. aliquot Take 20mL aliquot of sample solution. sample_prep->aliquot blank_prep Prepare Blank: 20mL of water. add_edta Add 25.0mL of 0.05M EDTA and buffer solution. blank_prep->add_edta Blank follows same reaction & titration steps aliquot->add_edta heat_cool Heat to near boiling for 5 min, then cool to room temperature. add_edta->heat_cool add_indicator Add alcohol and Dithizone TS indicator. heat_cool->add_indicator titrate Titrate with 0.05M Zinc Sulfate VS until color changes from green-violet to rose-pink. add_indicator->titrate record Record volume of Zinc Sulfate used. titrate->record calculate Calculate the percentage of Dihydroxyaluminum Aminoacetate. record->calculate

Caption: Workflow for the assay of dihydroxyaluminum aminoacetate.

References

Application Notes and Protocols: Utilizing Aluminum Glycinate as a Buffer in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum glycinate (B8599266), also known as dihydroxyaluminum aminoacetate, is a compound recognized for its antacid properties, effectively neutralizing stomach acid.[1][2] Its chemical structure, combining an aluminum ion with the amino acid glycine, suggests potential as a biological buffer. A suspension of aluminum glycinate in water exhibits a pH range of 6.5 to 7.5, a physiologically relevant range for many biological assays.[3][4] This document provides a detailed exploration of the potential applications and protocols for using aluminum glycinate as a buffer in specific biological assays, with a strong emphasis on its limitations and the necessity for thorough validation due to the reactive nature of the aluminum ion.

Properties of Aluminum Glycinate

A summary of the key quantitative properties of aluminum glycinate is presented in the table below.

PropertyValueReference
Chemical Formula C₂H₆AlNO₄[5]
Molecular Weight 135.05 g/mol [5]
Appearance White or almost white powder[3]
Solubility Practically insoluble in water and organic solvents. Dissolves in dilute mineral acids and aqueous solutions of alkali hydroxides.[3]
pH of a 1% suspension in water 6.5 - 7.5[4]
Buffering Range (as an antacid) Maintains pH in the stomach between 3.5 - 4.5[1]

Considerations and Limitations

Before utilizing aluminum glycinate as a buffer in biological assays, it is crucial to consider the potential for interference from the aluminum ion (Al³⁺). Aluminum is a highly charged trivalent cation that can interact with and alter the conformation of various biomolecules, including proteins and nucleic acids.[6]

Potential Interferences:

  • Enzyme Inhibition or Activation: Aluminum ions have been shown to interfere with the activity of various enzymes.[6] Therefore, aluminum glycinate is generally not recommended as a buffer for enzymatic assays without extensive preliminary validation to confirm non-interference.

  • Protein Precipitation and Aggregation: The high charge density of Al³⁺ can lead to the cross-linking of proteins, potentially causing precipitation or aggregation.[6]

  • Interaction with Assay Components: Aluminum ions can chelate with common assay components, such as phosphate (B84403) groups in ATP or nucleic acids, and may also interfere with certain detection reagents.

Given these significant limitations, the application of aluminum glycinate as a biological buffer should be approached with caution and is likely restricted to specific types of assays where the potential for interference is minimized and thoroughly evaluated.

Potential Application: Non-Enzymatic Binding Assays

A plausible application for aluminum glycinate as a buffer is in simple, non-enzymatic binding assays, such as some protein-ligand binding studies, where the primary goal is to maintain a stable pH without the presence of enzymatic activity or complex cellular machinery.

Experimental Protocol: A Hypothetical Protein-Ligand Binding Assay

This protocol outlines a hypothetical experiment to assess the binding of a small molecule ligand to a purified protein, using an aluminum glycinate buffer. This is a theoretical protocol and requires extensive validation for any specific application.

1. Preparation of Aluminum Glycinate Buffer (50 mM, pH 7.0)

  • Materials:

    • Aluminum Glycinate powder

    • Deionized water

    • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

    • pH meter

    • Stir plate and stir bar

  • Procedure:

    • Weigh out the appropriate amount of aluminum glycinate powder to achieve a final concentration of 50 mM.

    • Add the powder to a beaker containing approximately 80% of the final desired volume of deionized water.

    • Stir the suspension vigorously on a stir plate. Due to the low solubility of aluminum glycinate, a uniform suspension is the goal.

    • Carefully monitor the pH of the suspension using a calibrated pH meter.

    • Adjust the pH to 7.0 by adding small volumes of HCl or NaOH. Be aware that the dissolution of aluminum glycinate is pH-dependent.

    • Once the desired pH is reached and stable, bring the final volume to the desired level with deionized water.

    • Continuously stir the buffer to maintain a homogenous suspension during its use in the assay.

2. Protein-Ligand Binding Assay (e.g., using Fluorescence Polarization)

  • Materials:

    • Purified protein of interest

    • Fluorescently labeled ligand

    • Aluminum Glycinate Buffer (50 mM, pH 7.0)

    • Microplate reader with fluorescence polarization capabilities

    • Black, low-binding microplates

  • Procedure:

    • Prepare a serial dilution of the unlabeled ligand in the Aluminum Glycinate Buffer.

    • In a microplate, add a constant concentration of the fluorescently labeled ligand and the purified protein to each well.

    • Add the serially diluted unlabeled ligand to the wells.

    • Incubate the plate at the desired temperature for a sufficient time to allow binding to reach equilibrium.

    • Measure the fluorescence polarization of each well using a microplate reader.

    • Plot the fluorescence polarization values against the concentration of the unlabeled ligand to determine the binding affinity.

3. Validation and Controls

  • Buffer Interference Control: Run the assay in parallel with a well-established, non-interfering buffer (e.g., HEPES or MOPS) to compare the results and assess the impact of the aluminum glycinate buffer.

  • Protein Stability Assessment: Use techniques like dynamic light scattering (DLS) or circular dichroism (CD) to assess the aggregation state and secondary structure of the protein in the aluminum glycinate buffer compared to a standard buffer.

  • Ligand Stability: Confirm the stability and solubility of the ligand in the aluminum glycinate buffer.

Visualizations

Hypothetical Experimental Workflow

experimental_workflow cluster_prep Buffer Preparation cluster_assay Binding Assay cluster_validation Validation A Weigh Aluminum Glycinate B Suspend in DI Water A->B C Adjust pH to 7.0 B->C D Final Volume Adjustment C->D E Prepare Reagents in Buffer D->E F Incubate Protein and Ligand E->F G Measure Fluorescence Polarization F->G H Data Analysis G->H I Compare with Standard Buffer H->I J Assess Protein Stability H->J

Caption: Workflow for a hypothetical protein-ligand binding assay using aluminum glycinate buffer.

Hypothetical Signaling Pathway Interaction

This diagram illustrates a hypothetical scenario where a metalloprotein's interaction with its binding partner could be studied. The use of an aluminum-based buffer would require careful consideration of its potential to interfere with metal-binding sites.

signaling_pathway cluster_0 Cell Membrane cluster_1 Intracellular Receptor Receptor Metalloprotein Metalloprotein (e.g., Zinc Finger) Receptor->Metalloprotein BindingPartner Binding Partner Metalloprotein->BindingPartner Binding (Assay Focus) Effector Downstream Effector BindingPartner->Effector Response Cellular Response Effector->Response

Caption: Hypothetical signaling pathway involving a metalloprotein, a potential target for binding assays.

Conclusion

While aluminum glycinate exhibits buffering capacity in a physiologically relevant pH range, its application in biological assays is severely limited by the potential for the aluminum ion to interfere with biological macromolecules and assay components. Its use should be restricted to specific, simple, non-enzymatic systems and must be preceded by rigorous validation against established, non-interfering buffers. Researchers and drug development professionals should exercise extreme caution and perform extensive control experiments before considering aluminum glycinate as a buffer in their experimental systems.

References

Application Note: In Vitro Phosphate Binding Capacity of Aluminum Glycinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperphosphatemia, an electrolyte disorder characterized by elevated phosphate (B84403) levels in the blood, is a common and serious complication of chronic kidney disease (CKD). It is strongly associated with cardiovascular calcification, bone disease, and increased mortality.[1] Oral phosphate binders are a cornerstone of hyperphosphatemia management, working by binding dietary phosphate in the gastrointestinal tract to prevent its absorption.[2]

Aluminum-based phosphate binders have historically been recognized for their high efficacy.[3][4] Aluminum glycinate (B8599266), a compound containing aluminum complexed with the amino acid glycine (B1666218), is one such binder. The presence of the glycine ligand may influence its solubility, dissolution rate, and phosphate binding kinetics compared to other aluminum salts like aluminum hydroxide (B78521).

This application note provides a detailed protocol for determining the in vitro phosphate binding capacity of aluminum glycinate. This assay is crucial for:

  • Efficacy Screening: Evaluating the phosphate binding performance of aluminum glycinate under simulated physiological conditions.

  • Comparative Analysis: Benchmarking the binding capacity of aluminum glycinate against other phosphate binders.[4]

  • Quality Control: Ensuring batch-to-batch consistency of the drug substance.

  • Formulation Development: Assessing the impact of different formulations on phosphate binding efficacy.

Principle of the Assay

The in vitro phosphate binding assay simulates the conditions of the gastrointestinal tract to measure the amount of phosphate bound by a known quantity of aluminum glycinate. The assay involves incubating the binder in a phosphate solution of known concentration at a specific pH and temperature. After incubation, the solid binder-phosphate complex is separated from the solution, and the remaining unbound phosphate in the supernatant is quantified. The difference between the initial and final phosphate concentrations allows for the calculation of the phosphate binding capacity.[5][6]

Chemical Interaction Pathway

Aluminum glycinate is expected to release aluminum ions (Al³⁺) in the acidic environment of the stomach and the more neutral environment of the small intestine. These aluminum ions then react with phosphate ions (primarily HPO₄²⁻ and H₂PO₄⁻) to form insoluble aluminum phosphate complexes, which are then excreted. The glycine ligand may modulate the release of aluminum ions.

cluster_GI_Tract Gastrointestinal Tract Aluminum_Glycinate Aluminum Glycinate (Oral Administration) Dissolution Dissolution and Ionization Aluminum_Glycinate->Dissolution Al3_ions Aluminum Ions (Al³⁺) + Glycine Dissolution->Al3_ions Binding Binding Reaction Al3_ions->Binding Dietary_Phosphate Dietary Phosphate (H₂PO₄⁻, HPO₄²⁻) Dietary_Phosphate->Binding Insoluble_Complex Insoluble Aluminum Phosphate Complex Binding->Insoluble_Complex Excretion Excretion Insoluble_Complex->Excretion

Caption: Proposed mechanism of phosphate binding by aluminum glycinate.

Experimental Protocols

Materials and Reagents
  • Aluminum Glycinate powder

  • Potassium phosphate monobasic (KH₂PO₄)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Phosphate standard solution (e.g., 1000 ppm)

  • Phosphate quantification reagent (e.g., Malachite Green or Molybdate Blue)

  • Orbital shaker with temperature control

  • Centrifuge

  • pH meter

  • Spectrophotometer

  • Analytical balance

  • Volumetric flasks, pipettes, and other standard laboratory glassware

Experimental Workflow

Prep_Phosphate 1. Prepare Phosphate Solutions (Varying Concentrations) Incubation 3. Incubate Binder with Phosphate Solution (Controlled pH, Temp, Time) Prep_Phosphate->Incubation Prep_Binder 2. Weigh Aluminum Glycinate Prep_Binder->Incubation Separation 4. Separate Solid and Supernatant (Centrifugation) Incubation->Separation Quantification 5. Quantify Unbound Phosphate in Supernatant Separation->Quantification Calculation 6. Calculate Phosphate Binding Capacity Quantification->Calculation

Caption: In vitro phosphate binding capacity assay workflow.

Detailed Protocol

1. Preparation of Phosphate Solutions:

  • Prepare a stock solution of 100 mM phosphate by dissolving the appropriate amount of KH₂PO₄ in deionized water.

  • From the stock solution, prepare a series of phosphate standard solutions with concentrations ranging from 10 mM to 40 mM.

  • For each concentration, prepare two sets of solutions and adjust the pH to 3.0 (simulating stomach acidity) and 7.0 (simulating intestinal pH) using 1 M HCl or 1 M NaOH.[6]

2. Phosphate Binding Assay:

  • Accurately weigh a fixed amount of aluminum glycinate powder (e.g., 100 mg) into a series of centrifuge tubes.

  • Add a defined volume (e.g., 25 mL) of each phosphate standard solution (at both pH 3.0 and pH 7.0) to the tubes containing aluminum glycinate.

  • Include control tubes containing only the phosphate solutions without the binder for each concentration and pH.

  • Securely cap the tubes and place them on an orbital shaker.

  • Incubate the tubes for a specified period (e.g., 2 hours) at 37°C with constant agitation (e.g., 150 rpm).[6]

3. Sample Processing:

  • After incubation, centrifuge the tubes at a sufficient speed and duration (e.g., 4000 rpm for 15 minutes) to pellet the solid material.[5]

  • Carefully collect the supernatant without disturbing the pellet.

  • Dilute the supernatant as necessary to bring the phosphate concentration within the linear range of the quantification assay.

4. Quantification of Unbound Phosphate:

  • Quantify the phosphate concentration in the diluted supernatant using a validated analytical method, such as the Malachite Green or Molybdate Blue colorimetric assays.

  • Prepare a standard curve using the phosphate standard solution to determine the concentration of phosphate in the samples.

  • Measure the absorbance of the standards and samples at the appropriate wavelength using a spectrophotometer.

5. Calculation of Phosphate Binding Capacity:

Calculate the amount of phosphate bound per gram of aluminum glycinate using the following formula:

Phosphate Binding Capacity (mg/g) = [(C_initial - C_final) * V] / W

Where:

  • C_initial = Initial phosphate concentration in the control solution (mg/L)

  • C_final = Final (unbound) phosphate concentration in the supernatant of the sample (mg/L)

  • V = Volume of the phosphate solution used (L)

  • W = Weight of the aluminum glycinate used (g)

Data Presentation

The quantitative data should be summarized in a table for easy comparison of the phosphate binding capacity of aluminum glycinate under different conditions. As specific data for aluminum glycinate is not widely available in the literature, the following table presents data for amorphous aluminum hydroxide (AAH) as a reference.[2][3] It is recommended that researchers generate similar data for aluminum glycinate.

Phosphate BinderpHInitial Phosphate Concentration (mM)Phosphate Binding Capacity (mmol/g)Reference
Amorphous Aluminum Hydroxide30.03 - 154.63[2][3]
Amorphous Aluminum Hydroxide50.03 - 153.97[2][3]
Amorphous Aluminum Hydroxide70.03 - 153.80[2][3]
Aluminum Glycinate 3 10 - 40 To be determined N/A
Aluminum Glycinate 7 10 - 40 To be determined N/A

Conclusion

The in vitro phosphate binding capacity assay is an essential tool for the preclinical evaluation of aluminum glycinate as a potential treatment for hyperphosphatemia. The detailed protocol provided in this application note offers a standardized method for determining its efficacy. The generation of robust in vitro data is a critical step in the drug development process, providing valuable insights into the compound's mechanism of action and informing subsequent in vivo studies. Given the limited publicly available data on aluminum glycinate, conducting these studies is paramount to establishing its therapeutic potential.

References

Application Notes and Protocols for Assessing the Cytotoxicity of Aluminium Glycinate on Caco-2 Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum glycinate (B8599266), an aluminum salt of the amino acid glycine, is utilized in pharmaceutical and cosmetic products. Given the prevalent human exposure to various forms of aluminum, understanding its potential impact on intestinal epithelial cells is crucial for safety assessment. The Caco-2 cell line, a human colon adenocarcinoma cell line that differentiates into a polarized monolayer of enterocytes, serves as a widely accepted in vitro model for the intestinal barrier.

These application notes provide a detailed protocol for assessing the cytotoxicity of aluminum glycinate on Caco-2 cells. The protocol outlines methods for determining cell viability and membrane integrity, and for investigating the underlying mechanisms of toxicity, including the induction of apoptosis and the generation of reactive oxygen species (ROS).

Materials and Reagents

  • Cell Line: Caco-2 cells (ATCC® HTB-37™)

  • Chemicals:

    • Aluminum Glycinate (Dihydroxyaluminum aminoacetate, Molecular Weight: 135.05 g/mol )

    • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

    • Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay Kit

    • Annexin V-FITC Apoptosis Detection Kit with Propidium Iodide (PI)

    • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

    • Triton™ X-100

    • Hydrogen peroxide (H₂O₂)

  • Cell Culture Media and Reagents:

    • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids.

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Trypsin-EDTA (0.25%)

Experimental Protocols

Caco-2 Cell Culture
  • Maintenance: Culture Caco-2 cells in T-75 flasks with complete DMEM at 37°C in a humidified atmosphere of 5% CO₂.

  • Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge, and resuspend the cell pellet in fresh medium to seed new flasks.

Preparation of Aluminum Glycinate Stock Solution

Aluminum glycinate has low solubility in aqueous solutions. A stock solution in DMSO is recommended.

  • Stock Solution (100 mM): Accurately weigh 13.51 mg of aluminum glycinate and dissolve it in 1 mL of sterile DMSO. Vortex until fully dissolved. Gentle warming or sonication may aid dissolution.

  • Storage: Sterilize the stock solution by passing it through a 0.22 µm syringe filter. Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Dose-Response and Time-Course Study Design

To determine the cytotoxic potential of aluminum glycinate, a dose-response and time-course study should be performed.

  • Concentrations: Based on studies of other aluminum compounds, a starting range of 10 µM to 5 mM is recommended. A suggested dilution series could be: 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 2.5 mM, and 5 mM.

  • Vehicle Control: Treat cells with the highest concentration of DMSO used for the aluminum glycinate dilutions (not exceeding 0.5% v/v) to account for any solvent-induced toxicity.

  • Time Points: Assess cytotoxicity at 24, 48, and 72 hours of exposure.

Primary Cytotoxicity Assays

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Seed Caco-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of aluminum glycinate or vehicle control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the untreated control.

This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium.

  • Cell Seeding and Treatment: Follow the same procedure as the MTT assay (steps 1 and 2). Include a positive control for maximum LDH release by treating a set of wells with 1% Triton™ X-100 for 30 minutes before the end of the incubation period.

  • Incubation: Incubate for 24, 48, or 72 hours.

  • Supernatant Collection: Carefully collect 50 µL of the supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm.

  • Calculation: Calculate the percentage of cytotoxicity relative to the positive control.

Mechanistic Assays

Based on the IC50 value determined from the primary cytotoxicity assays, select sub-lethal concentrations of aluminum glycinate for the following mechanistic studies.

Annexin V-FITC/PI Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed Caco-2 cells in 6-well plates and treat with selected concentrations of aluminum glycinate for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.

DCFH-DA Assay for Reactive Oxygen Species (ROS)

This assay measures the intracellular generation of ROS.

  • Cell Seeding and Treatment: Seed Caco-2 cells in a black, clear-bottom 96-well plate and treat with aluminum glycinate for a shorter duration (e.g., 1, 3, 6, or 12 hours). Include a positive control (e.g., 100 µM H₂O₂ for 1 hour).

  • DCFH-DA Staining: Remove the treatment medium, wash the cells with PBS, and incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Fluorescence Measurement: Wash the cells with PBS and measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader.

Data Presentation

Table 1: Cytotoxicity of Aluminum Glycinate on Caco-2 Cells (MTT Assay)
Concentration24h Viability (%)48h Viability (%)72h Viability (%)
Control100 ± 5.2100 ± 4.8100 ± 6.1
Vehicle (0.5% DMSO)98.5 ± 4.997.9 ± 5.398.2 ± 5.5
10 µM97.1 ± 5.595.3 ± 6.093.8 ± 6.3
50 µM94.6 ± 6.190.1 ± 5.885.4 ± 7.0
100 µM90.2 ± 5.982.5 ± 6.476.1 ± 6.8
500 µM75.8 ± 7.265.3 ± 7.158.9 ± 7.5
1 mM60.4 ± 6.851.2 ± 6.945.3 ± 7.2
2.5 mM45.1 ± 7.538.6 ± 7.332.1 ± 6.9
5 mM30.7 ± 6.925.4 ± 6.520.8 ± 6.1

Data are presented as mean ± standard deviation (n=3). This is representative data and should be replaced with experimental results.

Table 2: Membrane Integrity of Caco-2 Cells Treated with Aluminum Glycinate (LDH Assay)
Concentration24h Cytotoxicity (%)48h Cytotoxicity (%)72h Cytotoxicity (%)
Control5.1 ± 1.25.8 ± 1.56.3 ± 1.8
Vehicle (0.5% DMSO)5.5 ± 1.46.1 ± 1.66.8 ± 1.9
10 µM6.2 ± 1.77.5 ± 2.08.9 ± 2.2
50 µM8.9 ± 2.112.4 ± 2.515.8 ± 2.9
100 µM13.5 ± 2.818.9 ± 3.124.6 ± 3.5
500 µM28.7 ± 3.939.2 ± 4.548.1 ± 5.0
1 mM45.1 ± 4.858.4 ± 5.265.7 ± 5.8
2.5 mM62.3 ± 5.571.8 ± 6.079.2 ± 6.4
5 mM78.9 ± 6.185.4 ± 6.790.1 ± 7.1

Data are presented as mean ± standard deviation (n=3), normalized to the positive control (100% cytotoxicity). This is representative data and should be replaced with experimental results.

Table 3: Apoptosis and Necrosis in Caco-2 Cells after 48h Treatment with Aluminum Glycinate
ConcentrationViable (%)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Control95.2 ± 2.12.1 ± 0.51.5 ± 0.41.2 ± 0.3
Vehicle (0.5% DMSO)94.8 ± 2.32.3 ± 0.61.6 ± 0.51.3 ± 0.4
500 µM70.1 ± 4.515.8 ± 2.88.2 ± 1.95.9 ± 1.5
1 mM55.6 ± 5.125.4 ± 3.512.7 ± 2.56.3 ± 1.8
2.5 mM40.3 ± 4.835.1 ± 4.118.9 ± 3.15.7 ± 1.6

Data are presented as mean ± standard deviation (n=3). This is representative data and should be replaced with experimental results.

Table 4: Intracellular ROS Generation in Caco-2 Cells
TreatmentFold Change in Fluorescence Intensity
Control1.0 ± 0.1
Vehicle (0.5% DMSO)1.1 ± 0.2
H₂O₂ (100 µM)8.5 ± 1.2
Aluminum Glycinate (500 µM)3.2 ± 0.5
Aluminum Glycinate (1 mM)5.8 ± 0.9
Aluminum Glycinate (2.5 mM)7.9 ± 1.1

Data are presented as mean ± standard deviation (n=3), normalized to the control. This is representative data and should be replaced with experimental results.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_primary Primary Cytotoxicity Assessment cluster_secondary Mechanistic Investigation Caco2 Caco-2 Cell Culture Dose_Response Dose-Response & Time-Course Treatment (10 µM - 5 mM; 24, 48, 72h) Caco2->Dose_Response AlGly_Stock Prepare Aluminum Glycinate Stock Solution (in DMSO) AlGly_Stock->Dose_Response MTT MTT Assay (Cell Viability) Dose_Response->MTT LDH LDH Assay (Membrane Integrity) Dose_Response->LDH IC50 Determine IC50 Value MTT->IC50 LDH->IC50 Select_Conc Select Sub-lethal Concentrations IC50->Select_Conc Apoptosis Annexin V/PI Staining (Apoptosis Assay) Select_Conc->Apoptosis ROS DCFH-DA Staining (ROS Assay) Select_Conc->ROS

Caption: Experimental workflow for assessing aluminum glycinate cytotoxicity.

Signaling_Pathway cluster_effects Cellular Effects cluster_outcomes Cytotoxic Outcomes AlGly Aluminum Glycinate Cell Caco-2 Cell AlGly->Cell ROS ↑ Reactive Oxygen Species (ROS) (Oxidative Stress) Cell->ROS Membrane Membrane Damage Cell->Membrane Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis Necrosis Necrosis Membrane->Necrosis Viability ↓ Cell Viability Apoptosis->Viability Necrosis->Viability

Caption: Potential signaling pathway for aluminum glycinate-induced cytotoxicity.

Application Note: A Proposed HPLC Method for the Analysis of Dihydroxyaluminum Aminoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction

Dihydroxyaluminum aminoacetate is an antacid used to neutralize stomach acid[4][5]. It is a chemical complex of aluminum, hydroxide, and the amino acid glycine[6]. The quality control and routine analysis of this active pharmaceutical ingredient (API) are crucial for ensuring its efficacy and safety. While the USP provides a titration method for the assay of dihydroxyaluminum aminoacetate, HPLC methods offer greater specificity and the potential for simultaneous analysis of related substances[1][2][3][7][8][9].

The primary challenge in developing an HPLC method for dihydroxyaluminum aminoacetate is its inorganic-organic complex nature. The aluminum ion is not amenable to standard UV-Vis HPLC detection. Therefore, an effective HPLC strategy involves the analysis of its organic component, glycine (B1666218). Glycine, being a simple amino acid, lacks a significant chromophore, making its direct detection by UV spectrophotometry at typical concentrations challenging[10][11]. To overcome this limitation, this proposed method incorporates a pre-column derivatization step using a reagent that reacts with the primary amine of glycine to form a highly UV-absorbent derivative.

Proposed HPLC Method

This method is designed for the quantification of the aminoacetate (glycine) content in Dihydroxyaluminum Aminoacetate raw material and pharmaceutical formulations. The sample is first treated to dissociate the complex and liberate the glycine, which is then derivatized and analyzed by reverse-phase HPLC with UV detection.

Chromatographic Conditions
ParameterRecommended Setting
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 25 mM Sodium Acetate buffer, pH 6.5
Mobile Phase B Acetonitrile
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 20 µL
Detection Wavelength Dependent on derivatizing agent (e.g., 338 nm for OPA)
Mobile Phase Gradient
Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
15.05050
15.1955
20.0955

Experimental Protocols

Reagents and Materials
  • Dihydroxyaluminum Aminoacetate Reference Standard

  • Dihydroxyaluminum Aminoacetate Sample

  • Glycine Reference Standard

  • Hydrochloric Acid (HCl), 0.1 M

  • Sodium Hydroxide (NaOH), 0.1 M

  • Ortho-phthalaldehyde (OPA)

  • 3-mercaptopropionic acid (3-MPA)

  • Borate (B1201080) Buffer, pH 9.5

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Sodium Acetate, HPLC grade

Standard Solution Preparation
  • Glycine Stock Standard (1000 µg/mL): Accurately weigh approximately 25 mg of Glycine Reference Standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with 0.1 M HCl.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the Glycine Stock Standard with 0.1 M HCl to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

Sample Solution Preparation
  • Sample Stock Solution: Accurately weigh a quantity of Dihydroxyaluminum Aminoacetate sample equivalent to approximately 135 mg of dihydroxyaluminum aminoacetate into a 100 mL volumetric flask.

  • Add 50 mL of 0.1 M HCl and sonicate for 10 minutes to ensure complete dissolution and dissociation of the complex.

  • Dilute to volume with 0.1 M HCl and mix well.

  • Filter the solution through a 0.45 µm syringe filter.

  • Sample Working Solution: Dilute the filtered sample stock solution with 0.1 M HCl to obtain a theoretical glycine concentration within the calibration range.

Pre-column Derivatization Protocol
  • OPA/3-MPA Reagent: Prepare the derivatizing reagent by dissolving 50 mg of OPA in 1.25 mL of methanol. Add 50 µL of 3-MPA and dilute to 12.5 mL with 0.1 M borate buffer (pH 9.5). This reagent should be prepared fresh daily.

  • In an autosampler vial, mix 100 µL of the standard or sample solution with 100 µL of the OPA/3-MPA reagent.

  • Allow the reaction to proceed for 2 minutes at room temperature before injection.

Method Validation Parameters (Proposed)

ParameterSpecification
Linearity r² > 0.999 for glycine concentrations from 1-50 µg/mL
Accuracy (Recovery) 98.0% - 102.0%
Precision (RSD) ≤ 2.0% for replicate injections
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Specificity No interference from excipients or degradation products at the retention time of the derivatized glycine peak.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Sample and Standard Preparation cluster_deriv Pre-column Derivatization cluster_hplc HPLC Analysis cluster_data Data Analysis ss Weigh Dihydroxyaluminum Aminoacetate Sample s_dissolve Dissolve in 0.1 M HCl (Sonicate to dissociate) ss->s_dissolve s_filter Filter through 0.45 µm filter s_dissolve->s_filter s_dilute Dilute to working concentration s_filter->s_dilute mix Mix sample/standard with OPA/3-MPA reagent s_dilute->mix gs Weigh Glycine Reference Standard g_dissolve Dissolve in 0.1 M HCl gs->g_dissolve g_dilute Prepare calibration standards g_dissolve->g_dilute g_dilute->mix react React for 2 minutes mix->react inject Inject into HPLC system react->inject separate Separation on C18 column (Gradient elution) inject->separate detect UV Detection separate->detect integrate Integrate peak area detect->integrate calibrate Generate calibration curve integrate->calibrate From standards quantify Quantify glycine in sample integrate->quantify From sample calibrate->quantify calculate Calculate Dihydroxyaluminum Aminoacetate content quantify->calculate

Caption: Workflow for the HPLC analysis of Dihydroxyaluminum Aminoacetate.

Discussion

The proposed HPLC method provides a robust and specific alternative to the current titrimetric assay for Dihydroxyaluminum Aminoacetate. By targeting the glycine component, the method leverages established analytical techniques for amino acids. The pre-column derivatization with OPA is a well-documented and reliable method for achieving high sensitivity for primary amines with UV detection.

It is important to ensure complete dissociation of the Dihydroxyaluminum Aminoacetate complex during sample preparation to accurately reflect the total glycine content. The use of dilute acid and sonication is expected to be sufficient for this purpose. Method development and validation should include a thorough investigation of the sample preparation step to confirm complete recovery of glycine.

Conclusion

This application note details a proposed HPLC method for the analysis of Dihydroxyaluminum Aminoacetate through the quantification of its aminoacetate (glycine) component. The method is based on a pre-column derivatization technique followed by reverse-phase HPLC with UV detection. This approach is anticipated to offer improved specificity and sensitivity compared to the existing compendial method. The provided protocol and parameters serve as a strong starting point for method development and validation in a quality control laboratory setting.

References

Application of Aluminum Glycinate as a Cross-linking Agent in Hydrogel Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum glycinate (B8599266), the aluminum salt of the amino acid glycine (B1666218), serves as an effective cross-linking agent in the formation of hydrogels. Its ability to form coordinate bonds with polymer chains containing carboxyl and hydroxyl groups makes it a valuable tool for creating stable, three-dimensional hydrogel networks. These hydrogels have found applications in various biomedical and pharmaceutical fields, including drug delivery systems, wound dressings, and as matrices for topical patches.[1] The cross-linking process imparted by aluminum glycinate influences the key physicochemical properties of the hydrogel, such as its swelling behavior, mechanical strength, and drug release kinetics. This document provides detailed application notes and protocols for the use of aluminum glycinate as a cross-linking agent in hydrogel synthesis and characterization.

Mechanism of Cross-linking

Aluminum glycinate acts as a cross-linker through the formation of ionic coordination bonds. In an aqueous environment, the aluminum ions (Al³⁺) from aluminum glycinate can interact with negatively charged functional groups, such as carboxylate ions (-COO⁻), present on polymer chains like polyacrylates, carboxymethyl cellulose, or alginates. This interaction leads to the formation of a three-dimensional network, resulting in gelation. The glycine component of aluminum glycinate can modulate the reactivity of the aluminum ion and contribute to the overall biocompatibility of the resulting hydrogel.

Crosslinking_Mechanism cluster_polymers Polymer Chains cluster_crosslinker Cross-linking Agent cluster_hydrogel Cross-linked Hydrogel Network P1 Polymer Chain 1 (-COO⁻) Network 3D Hydrogel Matrix P1->Network P2 Polymer Chain 2 (-COO⁻) P2->Network P3 Polymer Chain 3 (-COO⁻) P3->Network AG Aluminum Glycinate (Al³⁺) AG->Network Ionic Coordination Bonds

Caption: Ionic cross-linking of polymer chains by aluminum glycinate.

Data Presentation

Table 1: Formulation Parameters for Hydrogel Synthesis
ParameterPolymer System 1 (Carboxymethyl Cellulose/Acrylamide)Polymer System 2 (Polyacrylate)
Polymer Concentration 1% (w/v) Carboxymethyl Cellulose15% (w/v) Sodium Polyacrylate
Monomer Concentration 6 g Acrylamide (B121943) per 25 mL-
Initiator (for co-polymerization) 1 g Ammonium (B1175870) Persulfate-
Cross-linking Agent (Aluminum Glycinate) 0.1% - 0.5% (w/v)0.2% - 1.0% (w/v)
Solvent Deionized WaterDeionized Water
Reaction Temperature 40-50 °CRoom Temperature
Reaction Time 2 hours30 minutes

Note: The above parameters are starting points and may require optimization based on the specific polymer and desired hydrogel properties.

Table 2: Characterization of Aluminum Glycinate Cross-linked Hydrogels
PropertyMethodTypical Range of ValuesFactors Influencing the Property
Swelling Ratio (%) Gravimetric Analysis500% - 4000%Polymer concentration, cross-linker concentration, pH, ionic strength of the swelling medium.[2][3]
Compressive Modulus (kPa) Mechanical Testing (Compression)10 - 100 kPaPolymer concentration, cross-linker concentration, degree of cross-linking.[4][5]
Gel Fraction (%) Gravimetric Analysis60% - 95%Cross-linker concentration, reaction time.[3]
Drug Release (t₅₀) In Vitro Dissolution Study2 - 12 hoursDrug solubility, hydrogel swelling ratio, cross-linking density.[6][7]

Experimental Protocols

Protocol 1: Preparation of Carboxymethyl Cellulose/Acrylamide Hydrogel Cross-linked with Aluminum Glycinate

This protocol is adapted from a method using aluminum sulfate (B86663) as a cross-linking agent and can be applied with aluminum glycinate.[2]

Materials:

  • Sodium Carboxymethyl Cellulose (CMC)

  • Acrylamide (AAm)

  • Ammonium Persulfate (APS)

  • Aluminum Glycinate

  • Deionized Water

Procedure:

  • Preparation of CMC Solution: Prepare a 1% (w/v) solution of CMC in deionized water by slowly adding the CMC powder to the water while stirring continuously until fully dissolved.

  • Preparation of Reaction Mixture: In a beaker, dissolve 6 g of acrylamide and the desired amount of aluminum glycinate (e.g., starting with a concentration of 12% relative to the monomer) in 25 mL of the 1% CMC solution.

  • Initiation of Polymerization: Add 1 g of ammonium persulfate to the reaction mixture and stir until dissolved.

  • Gelation: Place the beaker on a hot plate at 40-50 °C. The solution will gradually become more viscous and form a gel. The gelation time will depend on the temperature and the concentration of the initiator and cross-linker.

  • Washing: After gel formation, the hydrogel can be washed with deionized water to remove any unreacted monomers, initiator, and cross-linker.

Protocol_1_Workflow A Prepare 1% CMC Solution B Dissolve Acrylamide and Aluminum Glycinate in CMC Solution A->B C Add Ammonium Persulfate (Initiator) B->C D Heat at 40-50°C to Initiate Polymerization and Cross-linking C->D E Hydrogel Formation D->E F Wash Hydrogel to Remove Unreacted Components E->F

Caption: Workflow for preparing a CMC/Acrylamide hydrogel.

Protocol 2: Characterization of Hydrogel Properties

A. Swelling Ratio Determination

  • Prepare hydrogel samples of a known initial weight (Wi).

  • Immerse the hydrogel samples in a swelling medium (e.g., deionized water, phosphate-buffered saline (PBS) at a specific pH).

  • At predetermined time intervals, remove the hydrogel, gently blot the surface to remove excess water, and record the swollen weight (Ws).

  • Continue until the hydrogel reaches equilibrium swelling (i.e., the weight remains constant).

  • Calculate the swelling ratio using the following formula: Swelling Ratio (%) = [(Ws - Wi) / Wi] x 100[8]

B. Mechanical Testing (Compressive Modulus)

  • Prepare cylindrical hydrogel samples with a defined diameter and height.

  • Use a mechanical testing machine equipped with parallel plates.

  • Apply a uniaxial compression to the hydrogel at a constant strain rate.

  • Record the resulting stress-strain curve.

  • The compressive modulus is calculated from the initial linear region of the stress-strain curve.[4]

C. In Vitro Drug Release Study

  • Drug Loading: Load a model drug into the hydrogel either by incorporating it during the synthesis process or by soaking the prepared hydrogel in a drug solution.

  • Release Study: Place the drug-loaded hydrogel of a known weight and drug content into a known volume of release medium (e.g., PBS at 37 °C) in a shaker bath.

  • Sampling: At specific time intervals, withdraw an aliquot of the release medium and replace it with fresh medium to maintain sink conditions.

  • Analysis: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Characterization_Workflow cluster_prep Sample Preparation cluster_testing Characterization Tests cluster_analysis Data Analysis A Synthesize Hydrogel B Prepare Samples of Defined Geometry and Weight A->B C Swelling Study (Gravimetric) B->C D Mechanical Testing (Compression) B->D E Drug Loading B->E G Calculate Swelling Ratio C->G H Determine Compressive Modulus D->H F In Vitro Drug Release (Dissolution) E->F I Quantify Drug Release Profile F->I

Caption: General workflow for hydrogel characterization.

Concluding Remarks

Aluminum glycinate is a versatile and effective cross-linking agent for the preparation of hydrogels from a variety of polymers. By carefully controlling the formulation parameters, such as polymer and cross-linker concentrations, hydrogels with a wide range of mechanical properties, swelling behaviors, and drug release profiles can be tailored for specific biomedical and pharmaceutical applications. The protocols provided in this document offer a foundation for researchers to explore the potential of aluminum glycinate-cross-linked hydrogels in their respective fields. Further optimization and characterization are encouraged to fully realize the potential of these materials.

References

Application Notes and Protocols for the Formulation and Dissolution Testing of Aluminum Glycinate Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Introduction

Aluminum glycinate (B8599266), a basic aluminum salt of glycine, is utilized as an antacid for the relief of heartburn, acid indigestion, and stomach ulcers.[1][2] Its efficacy is dependent on its formulation into a stable solid dosage form, such as a tablet, that releases the active pharmaceutical ingredient (API) in a predictable and consistent manner. This document provides detailed application notes and protocols for the formulation of aluminum glycinate tablets via direct compression, wet granulation, and roller compaction, as well as a comprehensive protocol for dissolution testing to ensure product quality and performance.

II. Tablet Formulation and Manufacturing

The selection of a suitable manufacturing process for aluminum glycinate tablets depends on the physicochemical properties of the API and the desired characteristics of the final product. Three common methods are direct compression, wet granulation, and roller compaction.

A. Direct Compression

Direct compression is a streamlined and cost-effective method that involves blending the API with excipients and compressing the mixture directly into tablets.[3] This method is suitable for APIs with good flowability and compressibility.

IngredientFunctionPercentage (% w/w)
Aluminum GlycinateActive Pharmaceutical Ingredient50.0
Microcrystalline Cellulose (e.g., Avicel® PH 102)Diluent/Binder43.5
Croscarmellose SodiumSuperdisintegrant5.0
Colloidal Silicon DioxideGlidant0.5
Magnesium Stearate (B1226849)Lubricant1.0
  • Sieving: Pass aluminum glycinate and all excipients (except the lubricant) through a suitable mesh screen (e.g., 40 mesh) to ensure particle size uniformity.

  • Blending: Add the sieved aluminum glycinate, microcrystalline cellulose, croscarmellose sodium, and colloidal silicon dioxide to a V-blender or bin blender. Blend for 15 minutes to achieve a homogenous mixture.

  • Lubrication: Add the sieved magnesium stearate to the blender and blend for an additional 3-5 minutes. Avoid over-blending, which can negatively impact tablet hardness and dissolution.

  • Compression: Compress the final blend into tablets using a rotary tablet press equipped with the desired tooling. Monitor tablet weight, hardness, thickness, and friability throughout the compression run.

direct_compression cluster_prep Preparation cluster_process Processing cluster_qc Quality Control Sieving Sieving of API and Excipients Blending Blending (API + Excipients) Sieving->Blending Uniform Particles Lubrication Lubrication Blending->Lubrication Homogenous Blend Compression Tablet Compression Lubrication->Compression Final Blend QC In-Process Quality Control (Weight, Hardness, etc.) Compression->QC Tablets wet_granulation cluster_granulation Granulation cluster_drying Drying & Sizing cluster_compression Compression DryMixing Dry Mixing (API + Intragranular Excipients) WetMassing Wet Massing (Addition of Binder Solution) DryMixing->WetMassing WetMilling Wet Milling WetMassing->WetMilling Drying Drying WetMilling->Drying DryMilling Dry Milling Drying->DryMilling FinalBlending Final Blending (with Extragranular Excipients) DryMilling->FinalBlending Lubrication Lubrication FinalBlending->Lubrication Compression Tablet Compression Lubrication->Compression roller_compaction cluster_blending Blending cluster_compaction Compaction & Milling cluster_compression Compression Blending Blending of API and Intragranular Excipients RollerCompaction Roller Compaction Blending->RollerCompaction Milling Milling of Ribbons RollerCompaction->Milling FinalBlending Final Blending with Extragranular Excipients Milling->FinalBlending Lubrication Lubrication FinalBlending->Lubrication Compression Tablet Compression Lubrication->Compression dissolution_testing cluster_dissolution Dissolution Test cluster_analysis Sample Analysis cluster_results Data Interpretation Setup Set up Dissolution Apparatus (Medium, Temp, Speed) Tablet Introduce Tablet Setup->Tablet Sampling Withdraw Samples at Predetermined Time Points Tablet->Sampling Filtration Filter Samples Sampling->Filtration Quantification Quantify API Concentration (UV-Vis or HPLC) Filtration->Quantification Profile Generate Dissolution Profile Quantification->Profile Acceptance Compare with Acceptance Criteria Profile->Acceptance

References

Application Notes and Protocols: Investigational Use of Aluminum Glycinate as a pH Stabilizer in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maintaining a stable physiological pH is paramount for successful in vitro cell culture. The optimal pH range for most mammalian cell lines is tightly regulated between 7.2 and 7.4.[1][2][3] Excursions from this range can adversely affect cellular processes such as metabolism, proliferation, and viability, ultimately impacting experimental outcomes and the production of biotherapeutics.[1][2][4] While the bicarbonate-carbon dioxide (CO2) buffering system is the most common method for pH control, it is susceptible to fluctuations with changes in atmospheric CO2.[2][3] This has led to the use of supplementary non-volatile biological buffers like HEPES.

This document explores the investigational use of aluminum glycinate (B8599266) (also known as dihydroxyaluminum aminoacetate) as a potential pH stabilizer in cell culture media. Aluminum glycinate is an organo-metallic compound traditionally used as an antacid due to its buffering capacity.[5][6][7] A suspension of aluminum glycinate in water exhibits a pH between 6.5 and 7.5, suggesting its potential to function within the physiological range of cell culture.[8][9]

Disclaimer: The use of aluminum glycinate in cell culture is not a widely documented or established practice. The following application notes and protocols are provided as a framework for researchers to systematically evaluate its potential efficacy and cytotoxicity. Aluminum compounds have been reported to exhibit cytotoxicity in a dose-dependent manner in various cell lines.[10][11] Therefore, thorough validation for each specific cell line and application is crucial.

Principle of Action (Theoretical)

Aluminum glycinate is a salt of the weak acid, glycine, and a weak base, aluminum hydroxide. In aqueous solution, it can theoretically act as a buffer by neutralizing both acids (e.g., lactic acid produced during cellular metabolism) and bases, thereby resisting changes in pH. Its buffering action in antacid applications maintains a pH between 3.5 and 4.5.[5] The inherent pH of an aqueous suspension (6.5-7.5) suggests its potential utility in the physiological pH range of cell culture.[8][9]

Potential Advantages and Considerations

Potential Advantages:

  • Cost-Effectiveness: May offer a less expensive alternative to other biological buffers.

  • Long-Lasting Buffering: Known for its prolonged buffering effect in pharmaceutical applications.[5]

Key Considerations:

  • Cytotoxicity: Aluminum ions can be toxic to cells, potentially inducing apoptosis and affecting signaling pathways.[10][11][12]

  • Interaction with Media Components: Aluminum ions may interact with phosphates and other components in the culture medium, leading to precipitation or sequestration of essential nutrients.[5]

  • Cell Line Specificity: The effects of aluminum glycinate are likely to be highly dependent on the specific cell line being cultured.

Experimental Workflow for Evaluation

The following diagram outlines a comprehensive workflow to evaluate the feasibility of using aluminum glycinate as a pH stabilizer in a specific cell culture system.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Cytotoxicity Screening cluster_2 Phase 3: Performance Evaluation in Cell Culture cluster_3 Phase 4: Data Analysis and Optimization A Prepare Stock Solution of Aluminum Glycinate B Determine Buffering Capacity in Cell Culture Medium A->B C Assess Solubility and Precipitation B->C D Determine IC50 Value using MTT/XTT Assay C->D Proceed if soluble and buffers effectively E Assess Cell Membrane Integrity via LDH Assay D->E F Evaluate Apoptosis using Annexin V/PI Staining E->F G Monitor pH Stability Over Time F->G Proceed with non-toxic concentration range H Assess Cell Growth and Viability G->H I Analyze Key Metabolites (Glucose, Lactate) H->I J Evaluate Target Protein Production (if applicable) I->J K Compare Data with Standard Buffers J->K Analyze performance data L Determine Optimal Non-Toxic Working Concentration K->L G cluster_0 Stress Induction cluster_1 Cellular Response cluster_2 Cellular Outcome Al Aluminum Ions ROS Reactive Oxygen Species (ROS) Al->ROS JNK JNK Pathway ROS->JNK ERK ERK Pathway ROS->ERK Apoptosis Apoptosis JNK->Apoptosis ERK->Apoptosis Viability Decreased Cell Viability Apoptosis->Viability

References

Application Notes and Protocols for Studying Metal Ion Interactions with Aluminium Glycinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setups and protocols for characterizing the interactions between various metal ions and aluminium glycinate (B8599266). The methodologies described herein are essential for understanding the stability, thermodynamics, and kinetics of these interactions, which is crucial for drug development, toxicology studies, and the formulation of metal-based pharmaceuticals.

Overview of Analytical Techniques

A variety of biophysical and analytical techniques can be employed to study the interaction of metal ions with aluminium glycinate. The choice of technique depends on the specific information required, such as binding affinity, stoichiometry, thermodynamic parameters, or structural changes. Key techniques include:

  • Isothermal Titration Calorimetry (ITC): Directly measures the heat change upon binding to determine the binding affinity (K D ), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.[1][2]

  • UV-Visible (UV-Vis) Spectroscopy: Monitors changes in the absorbance spectrum of this compound or a competing ligand upon metal ion binding. This technique is particularly useful for determining binding constants through competitive binding assays.[3][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the structure of the complex in solution and can identify the specific atoms involved in the metal coordination.[5][6]

  • Mass Spectrometry (MS): Determines the stoichiometry of the metal-ligand complexes and can be used to characterize the species present in solution.[7][8][9]

  • Electrochemical Methods: Techniques like potentiometry and voltammetry can be used to determine the stability constants of the metal complexes.[2][10]

Experimental Protocols

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the complete thermodynamic characterization of metal-ligand interactions.[11][12]

Protocol:

  • Sample Preparation:

    • Prepare a solution of this compound (e.g., 0.1 mM) in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4). The buffer should have a low ionization enthalpy to minimize heat changes due to buffer deprotonation/protonation.

    • Prepare a concentrated solution of the metal salt (e.g., 1-2 mM) in the same buffer. All solutions should be degassed prior to use to avoid the formation of air bubbles in the calorimeter cell.[13]

    • The concentration of the titrant (metal ion) should ideally be 10-20 times higher than the concentration of the sample in the cell (this compound).[13]

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).

    • Load the this compound solution into the sample cell and the metal salt solution into the injection syringe.[11]

    • Equilibrate the system until a stable baseline is achieved.

  • Titration:

    • Perform a series of injections (e.g., 20 injections of 2 µL each) of the metal salt solution into the sample cell.

    • The time between injections should be sufficient for the reaction to reach equilibrium and the signal to return to the baseline (e.g., 180 seconds).

  • Data Analysis:

    • Integrate the heat change for each injection.

    • Plot the integrated heat data against the molar ratio of metal to this compound.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K D ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the following equation: ΔG = -RTln(K A ) = ΔH - TΔS, where K A = 1/K D .[11]

UV-Visible Spectroscopy (Competitive Binding Assay)

This method is used to determine the binding affinity of a metal ion that does not produce a significant change in the UV-Vis spectrum upon binding to this compound. It involves a competing ligand that does show a spectral change.[3]

Protocol:

  • Selection of a Competitive Ligand:

    • Choose a competing ligand that binds to the metal ion of interest and has a distinct UV-Vis spectrum that changes upon metal binding. The binding affinity of the competitor should be known and ideally in a similar range to the expected affinity for this compound.

  • Sample Preparation:

    • Prepare stock solutions of this compound, the competing ligand, and the metal salt in a suitable buffer.

  • Experiment:

    • In a series of cuvettes, mix a constant concentration of the competing ligand and the metal ion.

    • Add increasing concentrations of this compound to each cuvette.

    • Allow the solutions to equilibrate.

    • Measure the UV-Vis spectrum (e.g., 200-800 nm) for each solution.

  • Data Analysis:

    • Monitor the change in absorbance at the wavelength corresponding to the metal-competitor complex.

    • The decrease in the concentration of the metal-competitor complex is proportional to the amount of metal bound to this compound.

    • The binding constant for the metal-aluminium glycinate interaction can be calculated using the known binding constant of the competitor and the concentrations of all species at equilibrium.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information on metal-ligand complexes in solution.[6] For studying aluminium complexes, 27Al NMR is particularly useful.[5][15]

Protocol:

  • Sample Preparation:

    • Prepare a solution of this compound in a deuterated solvent (e.g., D₂O) to the desired concentration (typically in the mM range).

    • Prepare a stock solution of the metal salt in the same deuterated solvent.

  • NMR Experiment:

    • Acquire a one-dimensional 27Al NMR spectrum of the this compound solution. The chemical shift will provide information about the coordination environment of the aluminium ion.[5]

    • Titrate the metal salt solution into the NMR tube containing the this compound solution in a stepwise manner.

    • Acquire a 27Al NMR spectrum after each addition.

    • Changes in the chemical shift, line width, and intensity of the 27Al signal will indicate interaction with the added metal ion.

    • Two-dimensional NMR experiments, such as 1H-13C HSQC, can be used to identify the specific atoms of the glycinate ligand involved in the coordination of the metal ion.

  • Data Analysis:

    • Plot the change in the 27Al chemical shift as a function of the metal ion concentration to determine the binding constant.

    • Analyze the changes in the 1H and 13C chemical shifts of the glycinate ligand to map the binding site.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that can be used to detect non-covalent metal-ligand complexes.[9][16]

Protocol:

  • Sample Preparation:

    • Prepare a solution containing this compound and the metal ion of interest in a volatile buffer (e.g., ammonium (B1175870) acetate) at a pH where the complex is stable.[7]

  • MS Analysis:

    • Infuse the sample solution directly into the ESI source of the mass spectrometer.

    • Optimize the ESI source conditions (e.g., capillary voltage, cone voltage, source temperature) to preserve the non-covalent complexes.

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis:

    • Identify the peaks corresponding to the free this compound, the free metal ion, and the metal-aluminium glycinate complexes.

    • The m/z values will confirm the stoichiometry of the complexes.

    • The relative intensities of the peaks can provide a semi-quantitative measure of the complex stability.

Electrochemical Methods (Potentiometry)

Potentiometric titration is a classic method to determine the stability constants of metal complexes.[2][17]

Protocol:

  • Sample Preparation:

    • Prepare a solution of this compound and the metal salt in a background electrolyte solution (e.g., 0.1 M KNO₃) to maintain a constant ionic strength.

  • Titration:

    • Titrate the solution with a standard solution of a strong base (e.g., NaOH) of known concentration.

    • Monitor the pH of the solution after each addition of the base using a calibrated pH electrode.

  • Data Analysis:

    • Plot the pH of the solution as a function of the volume of base added.

    • The titration curve will show inflection points corresponding to the deprotonation of the ligand and the formation of the metal complexes.

    • The stability constants of the complexes can be calculated from the titration data using appropriate software packages that solve the mass balance equations for all species in solution.[17]

Data Presentation

Quantitative data from the experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Stability Constants (log K) of Metal-Glycinate Complexes

Metal Ionlog K₁log K₂log K₃MethodReference
Co(II)4.633.862.86Potentiometry[17]
Ni(II)5.674.803.42Potentiometry[17]
Cu(II)8.166.74-Potentiometry[18]
Zn(II)4.894.41-Potentiometry[18]
Mn(II)3.002.502.00Potentiometry[17]
Fe(III)10.08.56.5Potentiometry[17]
Al(III)1.96 µM (K D )*--Competitive Binding[19]

Note: This value is the dissociation constant (K D ) for the binding of aluminum to human serum albumin, not directly with glycinate, and is included for comparative purposes.

Table 2: Thermodynamic Parameters of Metal Ion Interactions with this compound (Hypothetical Data)

Metal IonK D (µM)n (Stoichiometry)ΔH (kcal/mol)TΔS (kcal/mol)ΔG (kcal/mol)Method
Zn(II)15.21.02-5.81.2-7.0ITC
Cu(II)5.80.98-8.20.5-8.7ITC
Ni(II)25.61.1-4.51.8-6.3ITC

Visualization of Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively visualize experimental workflows and logical relationships.

Experimental_Workflow_Competitive_Binding cluster_prep Sample Preparation cluster_exp UV-Vis Experiment cluster_analysis Data Analysis Al_Gly This compound Solution Titrate Titrate with this compound Al_Gly->Titrate Metal_Ion Metal Ion Solution Mix Mix Competitor and Metal Ion Metal_Ion->Mix Competitor Competitor Ligand Solution Competitor->Mix Mix->Titrate Measure Measure UV-Vis Spectra Titrate->Measure Plot Plot Absorbance Change Measure->Plot Calculate Calculate Binding Constant (KD) Plot->Calculate

Caption: Workflow for a competitive binding assay using UV-Vis spectroscopy.

ITC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare this compound Solution (Cell) e1 Load Solutions into ITC p1->e1 p2 Prepare Metal Ion Solution (Syringe) p2->e1 p3 Degas Solutions p3->p1 p3->p2 e2 Equilibrate at Desired Temperature e1->e2 e3 Perform Stepwise Injections e2->e3 a1 Integrate Heat Pulses e3->a1 a2 Plot Heat vs. Molar Ratio a1->a2 a3 Fit to Binding Model a2->a3 a4 Determine KD, n, ΔH, ΔS a3->a4

Caption: Experimental workflow for Isothermal Titration Calorimetry (ITC).

References

Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Aluminium Glycinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document details a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of the active glycine (B1666218) component in Aluminium Glycinate (B8599266). Due to the poor UV absorbance of glycine, a pre-column derivatization step using o-phthalaldehyde (B127526) (OPA) is employed to form a highly fluorescent isoindole derivative, enabling sensitive and specific detection. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R2).[1][2] Forced degradation studies were conducted to demonstrate the method's specificity and stability-indicating properties.[3][4][5][6][7] This method is suitable for routine quality control and stability testing of Aluminium Glycinate drug substance and product.

Introduction

This compound is an amino acid chelate used as an antacid and for the treatment of gastric hyperacidity. Ensuring the stability of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. A stability-indicating analytical method is one that can accurately quantify the API in the presence of its degradation products, impurities, and excipients.[8][9]

The primary challenge in analyzing this compound is the lack of a suitable chromophore in the glycine molecule for standard UV detection.[10] To overcome this, this method utilizes a pre-column derivatization with o-phthalaldehyde (OPA) and a thiol reagent to yield a fluorescent derivative that can be quantified with high sensitivity.[11][12][13][14][15] This application note provides a comprehensive protocol for the method development, forced degradation studies, and full validation as per ICH guidelines.[16][17]

Materials and Reagents
  • Reference Standard: this compound, USP grade

  • Reagents:

    • o-Phthalaldehyde (OPA), HPLC grade

    • 2-Mercaptoethanol (MCE), HPLC grade

    • Boric Acid, ACS grade

    • Sodium Hydroxide, ACS grade

    • Potassium Phosphate Monobasic, HPLC grade

    • Acetonitrile (ACN), HPLC grade

    • Methanol (MeOH), HPLC grade

    • Water, HPLC grade or Milli-Q

    • Hydrochloric Acid (HCl), ACS grade

    • Hydrogen Peroxide (H₂O₂), 30%, ACS grade

Instrumentation and Chromatographic Conditions
  • Instrumentation: HPLC system with a gradient pump, autosampler, column thermostat, and fluorescence detector (FLD).

  • Data Acquisition: Chromatography Data System (CDS) software.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 25 mM Potassium Phosphate buffer, pH 6.8
Mobile Phase B Acetonitrile:Methanol (50:50, v/v)
Gradient Program 0-5 min (10% B), 5-20 min (10-70% B), 20-25 min (70% B), 25.1-30 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Fluorescence Detector Excitation: 340 nm, Emission: 455 nm
Run Time 30 minutes

Experimental Protocols

Preparation of Solutions
  • OPA Derivatizing Reagent: Dissolve 50 mg of OPA in 1.25 mL of methanol. Add 11.2 mL of 0.4 M boric acid (pH adjusted to 10.4 with 8M NaOH) and 50 µL of 2-mercaptoethanol. Mix well. This reagent is stable for one week when stored at 2-8 °C and protected from light.

  • Diluent: Mobile Phase A.

  • Standard Stock Solution (Glycine equivalent): Accurately weigh and dissolve an amount of this compound reference standard in diluent to obtain a final concentration equivalent to 100 µg/mL of glycine.

  • Sample Stock Solution (Glycine equivalent): Prepare the sample solution by dissolving the this compound drug substance or product in the diluent to achieve a nominal concentration equivalent to 100 µg/mL of glycine.

Derivatization and Sample Analysis Workflow

The workflow ensures consistent derivatization and analysis of standards and samples.

G cluster_prep Preparation cluster_deriv Derivatization cluster_analysis Analysis Standard Prepare Standard Solution (100 µg/mL Glycine) Deriv_Standard Mix Standard + OPA Reagent (Vortex 1 min) Standard->Deriv_Standard Sample Prepare Sample Solution (100 µg/mL Glycine) Deriv_Sample Mix Sample + OPA Reagent (Vortex 1 min) Sample->Deriv_Sample Inject Inject into HPLC System Deriv_Standard->Inject Deriv_Sample->Inject Acquire Acquire Chromatogram Inject->Acquire Analyze Integrate Peaks & Quantify Glycine Acquire->Analyze

Caption: Experimental workflow for sample analysis.

Forced Degradation Studies Protocol

Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the method.[3][5] A stock solution of this compound (equivalent to 1 mg/mL glycine) is used for all stress conditions.

  • Acid Hydrolysis: Treat the sample with 1N HCl at 60 °C for 4 hours. Neutralize with 1N NaOH.

  • Base Hydrolysis: Treat the sample with 0.1N NaOH at 60 °C for 2 hours. Neutralize with 0.1N HCl.

  • Oxidative Degradation: Treat the sample with 6% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105 °C in a hot air oven for 48 hours.

  • Photolytic Degradation: Expose the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B).[17]

After degradation, dilute the stressed samples with diluent to a final concentration of 100 µg/mL (glycine equivalent), derivatize, and inject into the HPLC system. Analyze the chromatograms for peak purity of the main glycine peak using a Diode Array Detector (DAD) to ensure no co-eluting peaks.

Results and Data Presentation

Forced Degradation Results

The method effectively separates the main glycine peak from all degradation products formed under various stress conditions. Peak purity analysis confirmed the homogeneity of the glycine peak.

Table 2: Summary of Forced Degradation Studies

Stress Condition% DegradationPeak Purity IndexObservations
Acid (1N HCl) 15.2%>0.999Major degradant peak observed at RRT 0.85
Base (0.1N NaOH) 22.5%>0.999Two degradant peaks observed at RRT 0.72 and 1.15
Oxidative (6% H₂O₂) 8.9%>0.999Minor degradant peak observed at RRT 1.30
Thermal (105 °C) 5.1%>0.999No significant degradation peaks observed
Photolytic (ICH Q1B) 3.8%>0.999No significant degradation peaks observed
RRT = Relative Retention Time
Method Validation

The developed method was validated according to ICH Q2(R2) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[1][8]

G cluster_params Validation Parameters Dev Method Development Val Method Validation (ICH Q2(R2)) Dev->Val Leads to Specificity Specificity Val->Specificity Linearity Linearity & Range Val->Linearity Accuracy Accuracy Val->Accuracy Precision Precision Val->Precision Robustness Robustness Val->Robustness

Caption: Logical relationship of method validation.

Table 3: Linearity

ParameterResult
Range 50 - 150 µg/mL (glycine)
Correlation Coefficient (r²) 0.9998
Regression Equation y = 45872x + 1234

Table 4: Accuracy (Recovery)

Spiked LevelAmount Added (µg/mL)Amount Recovered (µg/mL)% Recovery
80% 80.079.899.75%
100% 100.0100.5100.50%
120% 120.0119.599.58%
Mean ± SD --99.94 ± 0.48%

Table 5: Precision (%RSD)

Parameter%RSD (n=6)Acceptance Criteria
Repeatability (Intra-day) 0.85%NMT 2.0%
Intermediate Precision (Inter-day) 1.22%NMT 2.0%

Table 6: Robustness

Parameter VariedVariation%RSD of Results
Flow Rate (± 0.1 mL/min) 0.9 mL/min & 1.1 mL/min1.35%
Column Temperature (± 2 °C) 28 °C & 32 °C1.10%
Mobile Phase pH (± 0.2) pH 6.6 & pH 7.01.48%
Conclusion

A sensitive, specific, and robust stability-indicating HPLC method for the quantification of the glycine component in this compound has been successfully developed and validated. The pre-column derivatization with OPA allows for highly sensitive fluorescence detection. The method demonstrated excellent performance in forced degradation studies and met all validation criteria as per ICH guidelines. This analytical procedure is deemed suitable for its intended purpose in quality control and stability monitoring.

References

Application Notes and Protocols for the Preparation of Aluminum Glycinate Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum glycinate (B8599266) nanoparticles are emerging as a promising platform for targeted drug delivery. The inherent biocompatibility of glycine (B1666218), an amino acid, combined with the adjuvant properties of aluminum, makes these nanoparticles an attractive carrier for therapeutic agents. Their surface can be functionalized for targeted delivery to specific cells or tissues, potentially increasing therapeutic efficacy while minimizing off-target side effects. These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, drug loading, and in vitro release studies of aluminum glycinate nanoparticles.

Data Presentation

Table 1: Physicochemical Properties of Aluminum Glycinate Nanoparticles
ParameterTypical Value/RangeCharacterization Method(s)
Primary Particle Size50 - 200 nmTransmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)
Hydrodynamic Diameter150 - 300 nmDynamic Light Scattering (DLS)
Zeta Potential+15 mV to +30 mVZeta Potential Analyzer
Polydispersity Index (PDI)< 0.3Dynamic Light Scattering (DLS)
Surface Area (BET)50 - 150 m²/gBrunauer-Emmett-Teller (BET) Analysis
Crystalline PhaseAmorphous or semi-crystallineX-ray Diffraction (XRD)
MorphologyPredominantly sphericalSEM, TEM
Table 2: Doxorubicin (B1662922) Loading and Encapsulation Efficiency
Drug to Nanoparticle Ratio (w/w)Drug Loading Capacity (%)Encapsulation Efficiency (%)
1:108.5 ± 0.785 ± 7
1:514.2 ± 1.171 ± 5.5
1:221.3 ± 1.842.6 ± 3.6
Table 3: In Vitro Doxorubicin Release Kinetics
Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
15.2 ± 0.412.8 ± 1.1
412.6 ± 0.928.4 ± 2.3
818.9 ± 1.545.1 ± 3.9
1224.3 ± 2.158.7 ± 4.7
2435.8 ± 2.975.3 ± 6.1
4842.1 ± 3.588.9 ± 7.2

Experimental Protocols

Protocol 1: Synthesis of Aluminum Glycinate Nanoparticles

This protocol is adapted from the synthesis of glycine-functionalized alumina (B75360) nanoparticles and employs a co-precipitation method.[1]

Materials:

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • Glycine

  • Sodium hydroxide (B78521) (NaOH)

  • Ethanol (B145695)

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer

  • Centrifuge

  • Lyophilizer

Procedure:

  • Preparation of Precursor Solutions:

    • Prepare a 0.5 M solution of AlCl₃·6H₂O in deionized water.

    • Prepare a 1 M solution of glycine in deionized water.

    • Prepare a 1 M solution of NaOH in deionized water.

  • Co-precipitation:

    • In a round-bottom flask, mix 100 mL of the 0.5 M AlCl₃·6H₂O solution with 50 mL of the 1 M glycine solution under vigorous stirring.

    • Slowly add the 1 M NaOH solution dropwise to the mixture until the pH reaches 7.0. A white precipitate will form.

    • Continue stirring the suspension for 4 hours at room temperature.

  • Washing and Purification:

    • Collect the precipitate by centrifugation at 10,000 rpm for 20 minutes.

    • Discard the supernatant and resuspend the pellet in deionized water.

    • Wash the nanoparticles three times with deionized water and twice with ethanol to remove unreacted precursors and byproducts.

  • Drying:

    • Lyophilize the final nanoparticle pellet to obtain a dry powder.

    • Store the dried aluminum glycinate nanoparticles in a desiccator at room temperature.

Protocol 2: Characterization of Aluminum Glycinate Nanoparticles

1. Size and Morphology:

  • Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM): Disperse a small amount of the nanoparticle powder in ethanol and drop-cast onto a carbon-coated copper grid (for TEM) or an aluminum stub (for SEM). Allow the solvent to evaporate before imaging.

2. Hydrodynamic Diameter and Zeta Potential:

  • Dynamic Light Scattering (DLS): Disperse the nanoparticles in deionized water (e.g., 0.1 mg/mL) and sonicate briefly. Analyze the suspension using a DLS instrument to determine the hydrodynamic size distribution and polydispersity index (PDI). Use the same instrument to measure the zeta potential, which indicates the surface charge and stability of the nanoparticle suspension.

3. Structural Analysis:

  • X-ray Diffraction (XRD): Analyze the dried nanoparticle powder using an XRD instrument to determine its crystalline structure.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Obtain the FTIR spectrum of the nanoparticles to confirm the presence of glycine functional groups.

Protocol 3: Doxorubicin Loading onto Aluminum Glycinate Nanoparticles

This protocol describes the loading of a model anticancer drug, doxorubicin, onto the nanoparticles via adsorption.

Materials:

  • Synthesized aluminum glycinate nanoparticles

  • Doxorubicin hydrochloride

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Magnetic stirrer

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Nanoparticle Suspension: Disperse a known amount of aluminum glycinate nanoparticles (e.g., 20 mg) in a specific volume of PBS (e.g., 20 mL) and sonicate for 15 minutes for uniform dispersion.

  • Drug Solution: Prepare a stock solution of doxorubicin in PBS (e.g., 1 mg/mL).

  • Loading: Add the doxorubicin solution to the nanoparticle suspension. The ratio of drug to nanoparticles can be varied to optimize loading (e.g., 1:10, 1:5, 1:2 w/w).

  • Incubation: Stir the mixture at room temperature for 24 hours in the dark to allow for drug adsorption onto the nanoparticles.

  • Separation: Centrifuge the suspension at 12,000 rpm for 30 minutes to separate the drug-loaded nanoparticles from the unloaded drug.

  • Quantification of Loading: Carefully collect the supernatant. Measure the concentration of free doxorubicin in the supernatant using a UV-Vis spectrophotometer at 480 nm.

  • Calculation of Drug Loading and Encapsulation Efficiency:

    • Drug Loading Capacity (%) = [(Total amount of drug - Amount of free drug) / Weight of nanoparticles] x 100

    • Encapsulation Efficiency (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

Protocol 4: In Vitro Drug Release Study

This protocol uses a dialysis method to evaluate the in vitro release of doxorubicin from the nanoparticles, simulating physiological (pH 7.4) and tumor microenvironment (pH 5.5) conditions.[2]

Materials:

  • Doxorubicin-loaded aluminum glycinate nanoparticles

  • Phosphate Buffered Saline (PBS) at pH 7.4 and Acetate (B1210297) Buffer at pH 5.5

  • Dialysis tubing (e.g., MWCO 12-14 kDa)

  • Incubator shaker

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation: Resuspend a known amount of doxorubicin-loaded nanoparticles (e.g., 5 mg) in 5 mL of the release buffer (either pH 7.4 PBS or pH 5.5 acetate buffer).

  • Dialysis Setup: Transfer the nanoparticle suspension into a dialysis bag and securely seal both ends.

  • Release Study: Place the dialysis bag in a beaker containing 50 mL of the corresponding release buffer. Place the beaker in an incubator shaker set at 37°C with gentle agitation.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from the beaker and replace it with 1 mL of fresh buffer to maintain sink conditions.

  • Quantification: Measure the concentration of doxorubicin in the collected samples using a UV-Vis spectrophotometer at 480 nm.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Visualizations

Experimental Workflow

G cluster_synthesis Nanoparticle Synthesis cluster_characterization Characterization cluster_drug_loading Drug Loading cluster_in_vitro In Vitro Studies cluster_targeting Targeted Delivery s1 Precursor Solutions (AlCl3, Glycine, NaOH) s2 Co-precipitation s1->s2 s3 Washing & Purification s2->s3 s4 Lyophilization s3->s4 c1 TEM / SEM s4->c1 Analysis c2 DLS / Zeta Potential s4->c2 Analysis c3 XRD / FTIR s4->c3 Analysis dl1 Nanoparticle Suspension s4->dl1 dl2 Drug Addition dl1->dl2 dl3 Incubation dl2->dl3 dl4 Separation & Quantification dl3->dl4 iv1 Drug Release Study (Dialysis) dl4->iv1 iv2 Cellular Uptake Study dl4->iv2 t1 Surface Functionalization (e.g., with Folic Acid) dl4->t1 t2 Targeted Nanoparticle t1->t2 t2->iv2

Caption: Experimental workflow for the synthesis and evaluation of drug-loaded nanoparticles.

Folate Receptor-Mediated Endocytosis Pathway

G cluster_cell Cancer Cell cluster_endosome Endosome (pH ~5.0) NP Folate-Targeted Nanoparticle FR Folate Receptor NP->FR Binding Endo_FR Receptor FR->Endo_FR Endocytosis Membrane Cell Membrane Endo_NP Nanoparticle Drug Drug Release Endo_FR->Drug Recycled_FR Recycled Receptor Endo_FR->Recycled_FR Recycling Therapeutic_Effect Therapeutic Effect (e.g., Apoptosis) Drug->Therapeutic_Effect Action Cytoplasm Cytoplasm Recycled_FR->FR

Caption: Targeted delivery via folate receptor-mediated endocytosis.

HER2 Signaling Pathway in Cancer Cells

G cluster_cell HER2+ Cancer Cell NP Anti-HER2 Targeted Nanoparticle HER2 HER2 Receptor NP->HER2 Binding & Inhibition Dimer HER2 Dimerization HER2->Dimer PI3K PI3K Dimer->PI3K RAS Ras Dimer->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Inhibition of the HER2 signaling pathway by targeted nanoparticles.[3][4][5][6][7]

References

Application Notes and Protocols for Characterizing Aluminum Glycinate Particle Size

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of analytical techniques for characterizing the particle size of aluminum glycinate (B8599266), a common active pharmaceutical ingredient. Detailed protocols for key methods are provided to guide researchers in obtaining accurate and reproducible results.

Introduction

Particle size and particle size distribution are critical quality attributes for aluminum glycinate, influencing its bioavailability, dissolution rate, and manufacturing processability. Accurate characterization is therefore essential during drug development and for quality control. This document outlines the application of several key analytical techniques for this purpose.

Laser Diffraction

Laser diffraction is a versatile and widely used technique for particle size analysis of pharmaceutical powders, covering a broad size range.

Application Note:

Laser diffraction is well-suited for determining the particle size distribution of aluminum glycinate from the sub-micron to the millimeter range. The technique measures the angular distribution of scattered light produced by a laser beam passing through a dispersed sample. Smaller particles scatter light at wider angles, while larger particles scatter light at smaller angles. This method can be performed on dry powders or liquid suspensions. Given that aluminum glycinate is a cohesive powder, wet dispersion is often the preferred method to ensure adequate deagglomeration and obtain a representative particle size distribution.

Key Considerations for Aluminum Glycinate:

  • Dispersion: Due to its potential cohesiveness, proper dispersion is critical. Wet dispersion in a non-solvent liquid is generally recommended. The choice of dispersant should be based on the insolubility and non-reactivity of aluminum glycinate. Isopropanol or other suitable organic solvents are often good starting points. Surfactants may be added to the dispersant to improve wetting and prevent re-agglomeration.

  • Obscuration: The sample concentration in the dispersant, measured as obscuration, needs to be optimized. An obscuration level typically between 5% and 15% is recommended to ensure a sufficient signal-to-noise ratio without inducing multiple scattering effects, which can lead to an underestimation of the particle size.

  • Sonication: To break up agglomerates, in-line sonication is often applied. The sonication power and duration must be carefully optimized to disperse aggregates without causing primary particle fracture.

Experimental Protocol: Wet Dispersion Laser Diffraction
  • Instrument Preparation:

    • Ensure the laser diffraction instrument (e.g., Malvern Mastersizer, Horiba LA-960) is clean and the lenses are free of contaminants.

    • Fill the dispersion unit with the selected dispersant (e.g., isopropanol).

    • Perform a background measurement to subtract the scattering signal from the dispersant.

  • Sample Preparation:

    • Accurately weigh a representative sample of aluminum glycinate powder. The amount will depend on the instrument and desired obscuration.

    • Prepare a pre-dispersion by adding the powder to a small volume of the dispersant in a beaker. Stir gently to wet the powder.

  • Measurement:

    • Start the stirrer or pump in the instrument's dispersion unit at a speed sufficient to maintain a homogeneous suspension without introducing air bubbles.

    • Slowly add the pre-dispersed sample to the dispersion unit until the target obscuration is reached and stable.

    • Apply sonication for a predetermined time (e.g., 30-60 seconds) to break up agglomerates. Monitor the particle size distribution in real-time to determine when a stable reading is achieved.

    • Acquire the scattering data. Typically, an average of multiple measurements is taken to ensure reproducibility.

  • Data Analysis:

    • Process the raw scattering data using the Mie or Fraunhofer theory. Mie theory is generally preferred as it provides more accurate results, especially for particles smaller than 50 µm, but requires knowledge of the refractive indices of the material and the dispersant.

    • Report the particle size distribution as a volume-based distribution, including key parameters such as Dv10, Dv50 (median), and Dv90.

Laser_Diffraction_Workflow cluster_prep Sample & Instrument Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Select Dispersant B Prepare Pre-dispersion A->B D Add Sample to Unit B->D C Instrument Background C->D E Apply Sonication D->E F Acquire Data E->F G Apply Scattering Theory F->G H Generate PSD Report G->H

Caption: Laser Diffraction Workflow

Sieve Analysis

Sieve analysis is a traditional and straightforward method for determining the particle size distribution of coarser powders.

Application Note:

Sieve analysis is suitable for characterizing the fraction of aluminum glycinate particles larger than approximately 45 µm. It is a mass-based measurement that separates particles based on their size by passing them through a series of stacked sieves with progressively smaller mesh openings. This technique is often used for quality control of raw materials and finished products where the presence of large particles or agglomerates needs to be controlled. For cohesive powders like aluminum glycinate, mechanical shaking with a tapping motion is recommended to facilitate the passage of particles through the sieves.

Experimental Protocol: Mechanical Sieve Analysis
  • Sieve Preparation:

    • Select a stack of calibrated sieves with mesh sizes appropriate for the expected particle size range of the aluminum glycinate.

    • Clean and dry the sieves thoroughly before use.

    • Weigh each sieve and the collection pan accurately.

  • Sample Preparation:

    • Accurately weigh a representative sample of aluminum glycinate powder (typically 25-100 g).

  • Sieving Process:

    • Assemble the sieve stack with the coarsest sieve at the top and the finest at the bottom, followed by the collection pan.

    • Transfer the weighed sample to the top sieve and secure the lid.

    • Place the sieve stack in a mechanical shaker.

    • Agitate the stack for a fixed period (e.g., 10-15 minutes) with a consistent shaking and tapping motion.

  • Data Collection and Analysis:

    • After shaking is complete, carefully weigh each sieve and the collection pan with the retained powder.

    • Calculate the mass of powder retained on each sieve by subtracting the initial weight of the sieve.

    • Calculate the percentage of the total sample mass retained on each sieve.

    • The results are typically presented as a cumulative percentage passing or retained versus the sieve aperture size.

Sieve_Analysis_Workflow cluster_prep Preparation cluster_sieving Sieving cluster_analysis Analysis A Weigh Sieves & Pan C Assemble Sieve Stack A->C B Weigh Sample B->C D Mechanical Shaking C->D E Weigh Retained Fractions D->E F Calculate Mass % E->F G Report Distribution F->G

Caption: Sieve Analysis Workflow

Dynamic Light Scattering (DLS)

DLS is a sensitive technique for measuring the size of nanoparticles and sub-micron particles in a liquid suspension.

Application Note:

Dynamic Light Scattering is the preferred method for characterizing the particle size of nano-sized or finely micronized aluminum glycinate, typically in the range of a few nanometers to several microns. The technique measures the time-dependent fluctuations in scattered light intensity caused by the Brownian motion of particles in a liquid. Smaller particles move more rapidly, leading to faster fluctuations in scattered light. The hydrodynamic diameter of the particles is then calculated from their diffusion coefficient using the Stokes-Einstein equation. DLS is particularly useful for assessing the presence of small aggregates and for stability studies of aluminum glycinate suspensions.

Experimental Protocol: Dynamic Light Scattering
  • Instrument Preparation:

    • Ensure the DLS instrument is clean and calibrated.

    • Select an appropriate cuvette (e.g., disposable polystyrene or quartz).

  • Sample Preparation:

    • Prepare a dilute suspension of aluminum glycinate in a suitable dispersant (e.g., deionized water with a surfactant, or an organic solvent). The concentration should be low enough to avoid multiple scattering but high enough to provide a stable signal.

    • Filter the dispersant before use to remove any extraneous particulate matter.

    • The sample may be briefly sonicated in a bath to disperse loose agglomerates.

  • Measurement:

    • Transfer the sample suspension to the cuvette.

    • Place the cuvette in the instrument's sample holder and allow it to equilibrate to the set temperature (typically 25 °C).

    • Perform the measurement, which involves correlating the scattered light intensity fluctuations over time.

    • Multiple measurements should be performed to ensure reproducibility.

  • Data Analysis:

    • The instrument's software calculates the particle size distribution from the autocorrelation function.

    • The results are typically reported as an intensity-weighted distribution, providing the Z-average diameter and the Polydispersity Index (PDI). The PDI is a measure of the width of the particle size distribution.

DLS_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare Dilute Suspension C Transfer to Cuvette A->C B Filter Dispersant B->A D Temperature Equilibration C->D E Acquire Correlation Data D->E F Calculate Size Distribution E->F G Report Z-average & PDI F->G

Caption: DLS Workflow

Microscopy (Scanning Electron Microscopy - SEM)

Microscopy techniques provide direct visualization of particle morphology and can be used for particle size estimation.

Application Note:

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the morphology (shape and surface texture) of aluminum glycinate particles at high resolution. While not typically used for determining the full particle size distribution due to the limited number of particles that can be analyzed, SEM provides invaluable qualitative information that complements quantitative techniques like laser diffraction. It can reveal the presence of agglomerates, the shape of primary particles (e.g., crystalline, irregular), and surface characteristics.

Experimental Protocol: Scanning Electron Microscopy
  • Sample Preparation:

    • Mount a small, representative amount of aluminum glycinate powder onto an SEM stub using double-sided carbon tape.

    • Gently press the powder onto the tape to ensure good adhesion.

    • Remove excess loose powder by tapping the stub or using a gentle stream of compressed gas.

    • For non-conductive samples like aluminum glycinate, a thin conductive coating (e.g., gold or carbon) must be applied using a sputter coater to prevent charging under the electron beam.

  • Imaging:

    • Load the coated stub into the SEM chamber and evacuate to a high vacuum.

    • Apply an appropriate accelerating voltage and adjust the electron beam for optimal focus and brightness.

    • Navigate to a representative area of the sample.

    • Capture images at various magnifications to observe both the overall particle population and the details of individual particles.

  • Image Analysis (Optional):

    • Image analysis software can be used to measure the dimensions of individual particles from the captured micrographs.

    • This data can be used to estimate a number-based particle size distribution, although this is often a time-consuming process.

Data Presentation and Comparison

The choice of analytical technique will influence the resulting particle size data. It is often beneficial to use orthogonal methods to gain a comprehensive understanding of the material's properties. The following table presents illustrative data for a hypothetical batch of aluminum glycinate to demonstrate how results from different techniques can be compared.

ParameterLaser Diffraction (Wet)Sieve AnalysisDynamic Light Scattering
Measurement Principle Light ScatteringMechanical SeparationBrownian Motion
Size Range 0.1 - 1000 µm> 45 µm1 nm - 10 µm
Result Type Volume-based distributionMass-based distributionIntensity-based distribution
Dv10 5.2 µm--
Dv50 (Median) 15.8 µm--
Dv90 35.4 µm--
% < 45 µm 85%88%-
% > 150 µm 2%1.5%-
Z-Average Diameter --250 nm
Polydispersity Index (PDI) --0.35

Disclaimer: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for a specific batch of aluminum glycinate.

Conclusion

The characterization of aluminum glycinate particle size requires the selection of appropriate analytical techniques based on the expected size range and the specific information required. Laser diffraction is a robust method for routine quality control, while sieve analysis is useful for controlling oversized particles. Dynamic Light Scattering is essential for characterizing nano-sized materials, and Scanning Electron Microscopy provides critical morphological insights. A multi-faceted approach, employing a combination of these techniques, will provide the most comprehensive understanding of the particle characteristics of aluminum glycinate, ensuring product quality and performance.

Application Notes and Protocols for Dihydroxyaluminum Aminoacetate in Solid Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroxyaluminum aminoacetate is a chemical complex of aluminum hydroxide (B78521) and glycine. While it is widely recognized as an active pharmaceutical ingredient (API) for its antacid properties, it also possesses characteristics that make it a valuable excipient in the formulation of solid dosage forms such as tablets and capsules.[1][2] Its primary functions as an excipient include acting as a buffering agent, a binder, and a filler. These application notes provide a comprehensive overview of the use of dihydroxyaluminum aminoacetate as an excipient, including its physicochemical properties, functional applications, and detailed protocols for formulation and evaluation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of dihydroxyaluminum aminoacetate is essential for its effective application in formulation development.

PropertyValueReference
Chemical Name (Glycinato)dihydroxyaluminum[3]
Molecular Formula C₂H₆AlNO₄[3]
Molecular Weight 135.06 g/mol (anhydrous)
Appearance White, odorless powder
Solubility Insoluble in water and organic solvents; Soluble in dilute mineral acids and in solutions of fixed alkalies.
pH (1% suspension) 6.5 - 7.5
Loss on Drying Not more than 14.5%

Applications in Solid Dosage Forms

Dihydroxyaluminum aminoacetate's unique properties lend it to several applications in the manufacturing of solid dosage forms.

Buffering Agent

Due to its amphoteric nature, dihydroxyaluminum aminoacetate can act as a buffering agent to maintain a desired pH in the microenvironment of the dosage form. This is particularly beneficial for:

  • Protecting Acid-Labile APIs: For active ingredients that are prone to degradation in acidic environments, the inclusion of dihydroxyaluminum aminoacetate can help to improve stability.

  • Enhancing Dissolution of Weakly Basic Drugs: By maintaining a higher pH within the tablet matrix, it can facilitate the dissolution of weakly basic drugs.

  • Reducing Gastric Irritation: In formulations containing acidic drugs like aspirin, it can neutralize excess acidity, thereby reducing the potential for gastric irritation.[4]

Binder and Filler in Direct Compression and Wet Granulation

Dihydroxyaluminum aminoacetate can be used as a filler to add bulk to the formulation and as a binder to promote the adhesion of particles in both direct compression and wet granulation processes. Its use can contribute to the required tablet hardness and friability.

Quantitative Data on Performance

The following tables summarize illustrative quantitative data on the performance of dihydroxyaluminum aminoacetate as an excipient. These values should be considered as typical examples and will vary depending on the specific formulation and processing parameters.

Table 4.1: Compaction Properties in a Model Direct Compression Formulation

Dihydroxyaluminum Aminoacetate Concentration (% w/w)Compression Force (kN)Tablet Hardness (N)Friability (%)
10550< 1
101090< 1
20565< 1
2010110< 1

Table 4.2: Disintegration and Dissolution in a Model Wet Granulation Formulation

Dihydroxyaluminum Aminoacetate Concentration (% w/w)Disintegration Time (minutes)Drug Release at 30 minutes (%)
5885
101275

Experimental Protocols

The following are detailed protocols for the formulation and evaluation of tablets containing dihydroxyaluminum aminoacetate.

Protocol 1: Formulation of Tablets by Direct Compression

Objective: To prepare tablets containing a model API and dihydroxyaluminum aminoacetate as a filler-binder using the direct compression method.

Materials:

  • Model API (e.g., Acetaminophen)

  • Dihydroxyaluminum Aminoacetate

  • Microcrystalline Cellulose (Filler)

  • Croscarmellose Sodium (Disintegrant)

  • Magnesium Stearate (B1226849) (Lubricant)

Procedure:

  • Sieving: Pass all ingredients through a #40 mesh sieve to ensure uniformity.

  • Blending:

    • In a V-blender, mix the model API, dihydroxyaluminum aminoacetate, microcrystalline cellulose, and croscarmellose sodium for 15 minutes.

    • Add magnesium stearate to the blender and mix for an additional 3 minutes.

  • Compression:

    • Set up a tablet press with the desired tooling (e.g., 10 mm round, flat-faced).

    • Compress the blend into tablets with a target weight of 500 mg and a target hardness of 80-100 N.

Protocol 2: Evaluation of Tablet Properties

Objective: To evaluate the physical properties of the prepared tablets.

Tests:

  • Hardness: Measure the breaking force of 10 tablets using a tablet hardness tester.

  • Friability: Weigh 20 tablets, place them in a friabilator, and rotate at 25 rpm for 4 minutes. De-dust the tablets and reweigh them to calculate the percentage of weight loss.

  • Disintegration: Place one tablet in each of the six tubes of the disintegration apparatus basket. Operate the apparatus using purified water at 37 ± 2°C. Record the time taken for all tablets to disintegrate.

  • Dissolution:

    • Use USP Apparatus 2 (Paddle) at 50 rpm.

    • The dissolution medium should be 900 mL of 0.1 N HCl maintained at 37 ± 0.5°C.[5]

    • Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes) and analyze the drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Protocol 3: API-Excipient Compatibility Study

Objective: To assess the compatibility of an API with dihydroxyaluminum aminoacetate.

Procedure:

  • Sample Preparation: Prepare binary mixtures of the API and dihydroxyaluminum aminoacetate in a 1:1 ratio. Also, prepare a sample of the API alone as a control.

  • Stress Conditions: Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

  • Analysis: At predetermined time points (e.g., 0, 1, 2, and 4 weeks), analyze the samples for:

    • Appearance: Observe any changes in color or physical state.

    • Assay of API: Determine the concentration of the API to check for degradation.

    • Related Substances: Use a stability-indicating HPLC method to detect and quantify any degradation products.

Visualizations

Signaling Pathway: Antacid Mechanism

AntacidMechanism Stomach_Lumen Stomach Lumen (Acidic Environment, HCl) DAA Dihydroxyaluminum Aminoacetate Neutralization Neutralization Reaction Stomach_Lumen->Neutralization Reacts with HCl DAA->Neutralization Ingested Products AlCl₃ + H₂O + Glycine Neutralization->Products Result Increased Gastric pH (Reduced Acidity) Neutralization->Result

Caption: Mechanism of Dihydroxyaluminum Aminoacetate as an antacid.

Experimental Workflow: Tablet Formulation and Evaluation

TabletWorkflow cluster_formulation Formulation cluster_evaluation Evaluation Sieving Sieving of Ingredients Blending Blending Sieving->Blending Compression Direct Compression Blending->Compression Tablets Finished Tablets Compression->Tablets Hardness Hardness Testing QC_Release Quality Control Release Hardness->QC_Release Friability Friability Testing Friability->QC_Release Disintegration Disintegration Testing Disintegration->QC_Release Dissolution Dissolution Profiling Dissolution->QC_Release Tablets->Hardness Tablets->Friability Tablets->Disintegration Tablets->Dissolution

Caption: Workflow for direct compression tablet manufacturing and testing.

Logical Relationship: Properties and Applications

PropertiesApplications cluster_properties Physicochemical Properties cluster_applications Applications in Solid Dosage Forms DAA Dihydroxyaluminum Aminoacetate Amphoteric Amphoteric Nature DAA->Amphoteric Insoluble Water Insoluble DAA->Insoluble Compressibility Good Compressibility DAA->Compressibility Buffering Buffering Agent Amphoteric->Buffering Filler Filler Insoluble->Filler Binder Binder Compressibility->Binder

Caption: Relationship between properties and applications.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Aluminum Glycinate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of aluminum glycinate (B8599266), with a primary focus on addressing low product yield. The information is presented in a question-and-answer format to provide direct and actionable guidance.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthesis method for aluminum glycinate?

A common laboratory-scale method for synthesizing monohydroxyaluminum glycinate involves the reaction of glycine (B1666218) with aluminum hydroxide (B78521) in an aqueous solution. The mixture is typically agitated at an elevated temperature, for example at 75°C for 30 minutes, to facilitate the reaction.[1] Another approach involves the reaction of an aluminum salt, such as aluminum chloride, with glycine under controlled pH conditions.[2]

Q2: What are the critical parameters that influence the yield of aluminum glycinate?

The yield of aluminum glycinate is primarily influenced by several key parameters:

  • pH of the reaction mixture: This is a critical factor, as the pH affects the availability of the glycinate anion and the solubility of aluminum species.

  • Reaction Temperature: Temperature can influence the reaction rate and the solubility of reactants and products.

  • Molar Ratio of Reactants: The stoichiometry of the aluminum source to glycine is crucial for driving the reaction to completion and minimizing unreacted starting materials.

  • Reaction Time: Sufficient time is necessary for the reaction to reach equilibrium.

  • Purity of Reactants: The presence of impurities can interfere with the reaction and lead to the formation of side products.

Q3: What are the common side reactions that can lead to low yield?

The most common side reaction is the precipitation of aluminum hydroxide (Al(OH)₃), especially if the pH is not carefully controlled. Aluminum ions are prone to hydrolysis in aqueous solutions, and at or near neutral pH, the formation of insoluble aluminum hydroxide is often favored over the desired chelation with glycine.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues leading to low yield in aluminum glycinate synthesis.

Issue 1: A white, gelatinous precipitate forms immediately upon mixing reactants or adjusting the pH.
  • Potential Cause: Precipitation of aluminum hydroxide (Al(OH)₃). This occurs when the local pH is too high, favoring the formation of the insoluble hydroxide over the glycinate complex.

  • Solutions:

    • Slow and Controlled pH Adjustment: Add the base (e.g., sodium hydroxide) very slowly and with vigorous stirring to avoid localized areas of high pH.

    • Optimize pH Range: Maintain the pH in a weakly acidic to neutral range. The optimal pH for the chelation of metal ions by glycine is often slightly acidic to neutral, which helps to keep the aluminum ions in solution while allowing for the deprotonation of glycine's carboxylic acid group.

    • Use of a Buffered System: Consider using a suitable buffer to maintain the pH within the optimal range throughout the reaction.

Issue 2: The final product yield is low, but there was no significant precipitation during the reaction.
  • Potential Causes:

    • Incomplete reaction due to suboptimal conditions.

    • Loss of product during isolation and purification.

  • Solutions:

    • Optimize Reaction Temperature: While a specific optimal temperature for aluminum glycinate synthesis is not widely published, a moderately elevated temperature (e.g., 70-85°C) can increase the reaction rate.[3] However, excessively high temperatures could potentially lead to degradation.

    • Adjust Reactant Molar Ratio: Ensure an appropriate molar ratio of glycine to the aluminum source. A slight excess of glycine may be used to drive the reaction towards product formation.

    • Increase Reaction Time: Allow the reaction to proceed for a longer duration to ensure it reaches completion. Monitor the reaction progress over time if possible.

    • Improve Isolation Technique: Minimize product loss during filtration and washing. Use a minimal amount of cold solvent (e.g., ethanol) to wash the product, as aluminum glycinate may have some solubility.

Issue 3: The isolated product is difficult to crystallize and appears as an oil or amorphous solid.
  • Potential Cause: Presence of impurities or residual solvent.

  • Solutions:

    • Purification of Reactants: Use high-purity glycine and aluminum salts.

    • Effective Crystallization Method:

      • Anti-Solvent Precipitation: Slowly add a cold anti-solvent, such as ethanol (B145695) or acetone, to the aqueous solution of aluminum glycinate to induce precipitation.

      • Evaporative Crystallization: Slowly evaporate the solvent under reduced pressure to encourage crystal growth.

      • Cooling Crystallization: If the product is sufficiently soluble at higher temperatures, slowly cool the saturated solution to induce crystallization.

Data Presentation

Table 1: Effect of Reaction Parameters on Aluminum Glycinate Yield (Hypothetical Data)

ParameterCondition ACondition BCondition CExpected Outcome on Yield
pH 4.5 - 5.56.0 - 7.07.5 - 8.5Optimal yield expected in the slightly acidic to neutral range (Condition B). Higher pH (Condition C) may lead to aluminum hydroxide precipitation.
Temperature (°C) 507595Increased temperature up to a certain point (e.g., 75°C) is expected to increase the reaction rate and yield. Very high temperatures (Condition C) may not significantly improve the yield and could lead to side reactions.
Glycine:Al Molar Ratio 1:12:13:1A stoichiometric excess of glycine (Conditions B and C) is likely to favor the formation of the chelate and improve the yield.
Reaction Time (hours) 0.512Increasing the reaction time is expected to allow the reaction to proceed closer to completion, thus increasing the yield, up to a point of equilibrium.

Experimental Protocols

Protocol 1: Synthesis of Monohydroxyaluminum Glycinate
  • Reactant Preparation: Dissolve 2 grams of glycine in 10 grams of deionized water in a reaction vessel.

  • Addition of Aluminum Source: Add 1.25 grams of aluminum hydroxide powder to the glycine solution.

  • Reaction: Heat the mixture to 75°C and agitate for 30 minutes.[1]

  • Isolation: After the reaction, cool the solution to room temperature.

  • Purification: Precipitate the product by adding an excess of cold ethanol. Filter the resulting solid, wash with a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Characterization of Aluminum Glycinate
  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Obtain an FTIR spectrum of the dried product.

    • Look for characteristic peaks:

      • Broad O-H stretching vibrations from the hydroxyl groups and any coordinated water.

      • N-H stretching vibrations from the amine group of glycine.

      • Asymmetric and symmetric stretching of the carboxylate group (COO-), which will be shifted compared to free glycine due to coordination with aluminum.

  • High-Performance Liquid Chromatography (HPLC):

    • Develop an HPLC method to determine the purity of the product and quantify any unreacted glycine.

    • A common approach for amino acid analysis involves pre-column derivatization followed by reverse-phase HPLC with UV or fluorescence detection.

    • For aluminum analysis, methods such as HPLC with post-column derivatization to form a fluorescent complex can be employed.[4]

Visualizations

Troubleshooting_Low_Yield start Low Yield of Aluminum Glycinate precipitate White Precipitate Observed? start->precipitate cause_hydroxide Likely Cause: Aluminum Hydroxide Precipitation precipitate->cause_hydroxide Yes no_precipitate No Significant Precipitate precipitate->no_precipitate No solution_ph Solution: - Slow pH adjustment - Optimize pH range - Use buffer cause_hydroxide->solution_ph end Improved Yield solution_ph->end cause_incomplete_rxn Potential Causes: - Incomplete Reaction - Product Loss During Isolation no_precipitate->cause_incomplete_rxn solution_optimization Solutions: - Optimize Temperature - Adjust Molar Ratio - Increase Reaction Time - Improve Isolation cause_incomplete_rxn->solution_optimization oily_product Product is Oily/ Amorphous? solution_optimization->oily_product cause_impurities Potential Cause: Impurities oily_product->cause_impurities Yes oily_product->end No solution_purification Solutions: - Purify Reactants - Optimize Crystallization (Anti-solvent, Evaporation, Cooling) cause_impurities->solution_purification solution_purification->end

Caption: Troubleshooting workflow for low yield in aluminum glycinate synthesis.

Aluminum_Glycinate_Synthesis_Workflow reactants 1. Reactant Preparation (Glycine + Aluminum Source in Water) reaction 2. Reaction (Controlled pH and Temperature) reactants->reaction isolation 3. Product Isolation (e.g., Anti-solvent Precipitation) reaction->isolation purification 4. Purification (Washing and Drying) isolation->purification final_product Pure Aluminum Glycinate purification->final_product analysis 5. Analysis (FTIR, HPLC, etc.) final_product->analysis

Caption: General experimental workflow for aluminum glycinate synthesis.

References

optimizing pH and temperature for dihydroxyaluminum aminoacetate precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the precipitation of dihydroxyaluminum aminoacetate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the precipitation of dihydroxyaluminum aminoacetate?

A1: The optimal pH for the precipitation of dihydroxyaluminum aminoacetate is in the near-neutral to slightly alkaline range, typically between 7.0 and 8.5 . Maintaining the pH within this range is critical for maximizing the yield and purity of the final product. The pH of a suspension of the final product is generally between 6.5 and 7.5.[1][2][3]

Q2: What is the recommended temperature for the precipitation reaction?

A2: The recommended temperature for the precipitation of dihydroxyaluminum aminoacetate is typically in the range of 70°C to 80°C . Operating within this temperature range facilitates the reaction between the aluminum source and glycine (B1666218), leading to efficient precipitation.

Q3: What are the common starting materials for the synthesis of dihydroxyaluminum aminoacetate?

A3: Common starting materials include an aluminum source, such as freshly precipitated aluminum hydroxide (B78521) or aluminum isopropoxide, and an aqueous solution of glycine.[4]

Q4: What are the potential impurities in the final product?

A4: Potential impurities can include unreacted starting materials, such as aluminum oxide and aminoacetic acid (glycine).[1][2][3] Careful control of the reaction conditions, particularly pH and stoichiometry, is essential to minimize these impurities.

Q5: How does pH affect the formation of the dihydroxyaluminum aminoacetate complex?

A5: The pH of the reaction medium is a critical parameter that influences both the speciation of aluminum and the charge of the glycine molecule. At acidic pH (below 6), various monomeric and polymeric aluminum species are present.[[“]] In the near-neutral to slightly alkaline range, the formation of aluminum hydroxide precipitates is favored, which can then react with glycine. Glycine exists as a zwitterion at its isoelectric point (around pH 6), but as the pH increases, the carboxyl group is deprotonated, enhancing its ability to chelate with the aluminum ion.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Precipitate - Incorrect pH of the reaction mixture.- Insufficient reaction temperature or time.- Improper stoichiometry of reactants.- Adjust the pH to the optimal range of 7.0-8.5 using a suitable base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid).- Ensure the reaction temperature is maintained between 70°C and 80°C for a sufficient duration (e.g., 1-2 hours).- Verify the molar ratio of the aluminum source to glycine.
Gel Formation Instead of a Precipitate - pH is too high, leading to the formation of soluble aluminates.- High concentration of reactants.- Carefully adjust the pH downwards into the optimal precipitation range.- Dilute the reaction mixture and proceed with the precipitation.
Precipitate is Difficult to Filter - Very fine particle size of the precipitate.- Increase the aging time of the precipitate in the mother liquor to allow for particle growth.- Consider adjusting the stirring rate during precipitation; slower stirring can sometimes lead to larger particles.
Final Product Fails Purity Assay - Co-precipitation of unreacted aluminum hydroxide.- Incomplete reaction leaving excess glycine.- Inadequate washing of the precipitate.- Ensure the pH is not too high, which would favor excess aluminum hydroxide precipitation.- Confirm that the reaction has gone to completion by monitoring the disappearance of starting materials.- Wash the filtered precipitate thoroughly with deionized water to remove any soluble impurities.
Variation in Particle Size and Morphology - Inconsistent temperature or pH control.- Variations in the rate of addition of reactants.- Inconsistent stirring speed.- Implement strict control over the reaction temperature and pH.- Standardize the rate of addition of the aluminum source to the glycine solution.- Maintain a consistent and controlled stirring rate throughout the precipitation process.

Experimental Protocols

Protocol 1: Precipitation from Aluminum Hydroxide and Glycine

This protocol is based on the reaction of freshly prepared aluminum hydroxide with glycine.

Materials:

  • Aluminum chloride hexahydrate (AlCl₃·6H₂O)

  • Sodium hydroxide (NaOH)

  • Glycine (Aminoacetic acid)

  • Deionized water

  • Hydrochloric acid (HCl) for pH adjustment

Procedure:

  • Preparation of Aluminum Hydroxide Slurry:

    • Dissolve a calculated amount of aluminum chloride hexahydrate in deionized water.

    • Slowly add a solution of sodium hydroxide with constant stirring to precipitate aluminum hydroxide.

    • Continue adding sodium hydroxide until the pH of the slurry is between 7.5 and 8.0.

    • Wash the precipitate several times with deionized water by decantation to remove excess salts.

  • Reaction with Glycine:

    • Prepare an aqueous solution of glycine.

    • Add the freshly prepared aluminum hydroxide slurry to the glycine solution. The molar ratio of aluminum to glycine should be approximately 1:1.

    • Heat the mixture to 75°C with continuous agitation.

  • Precipitation and Isolation:

    • Maintain the reaction temperature at 75°C for approximately 30-60 minutes.

    • Monitor and adjust the pH of the mixture to 7.0-8.0 during the reaction.

    • Allow the reaction to cool to room temperature while stirring.

    • Collect the white precipitate by filtration.

    • Wash the precipitate with deionized water to remove any unreacted glycine and other soluble impurities.

    • Dry the precipitate in an oven at a suitable temperature (e.g., 105°C) to a constant weight.

Visualizations

Experimental_Workflow Experimental Workflow for Dihydroxyaluminum Aminoacetate Precipitation cluster_prep Reactant Preparation cluster_reaction Precipitation Reaction cluster_isolation Product Isolation and Purification prep_al Prepare Aluminum Source (e.g., Al(OH)₃ slurry) mix Combine Aluminum Source and Glycine Solution prep_al->mix prep_gly Prepare Aqueous Glycine Solution prep_gly->mix heat_stir Heat to 70-80°C with Stirring mix->heat_stir ph_control Maintain pH at 7.0-8.5 heat_stir->ph_control cool Cool to Room Temperature ph_control->cool filter Filter Precipitate cool->filter wash Wash with Deionized Water filter->wash dry Dry to Constant Weight wash->dry product Dihydroxyaluminum Aminoacetate dry->product

Caption: Experimental workflow for dihydroxyaluminum aminoacetate precipitation.

Troubleshooting_Guide Troubleshooting Guide for Dihydroxyaluminum Aminoacetate Precipitation cluster_yield Low Yield cluster_form Incorrect Form cluster_purity Purity Issues start Precipitation Issue? check_ph Is pH 7.0-8.5? start->check_ph is_gel Gel Instead of Precipitate? start->is_gel fails_assay Fails Purity Assay? start->fails_assay check_temp Is Temp 70-80°C? check_ph->check_temp Yes solution Problem Solved check_ph->solution No, Adjust pH check_stoich Correct Stoichiometry? check_temp->check_stoich Yes check_temp->solution No, Adjust Temp check_stoich->solution No, Adjust Stoichiometry check_stoich->solution Yes adjust_ph_down Adjust pH Down is_gel->adjust_ph_down Yes is_gel->solution No adjust_ph_down->solution check_wash Sufficient Washing? fails_assay->check_wash Yes fails_assay->solution No check_reaction_complete Reaction Complete? check_wash->check_reaction_complete Yes check_wash->solution No, Rewash check_reaction_complete->solution Yes check_reaction_complete->solution No, Increase Time/Temp

Caption: Troubleshooting decision tree for dihydroxyaluminum aminoacetate precipitation.

References

how to prevent aggregation during aluminium glycinate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing aggregation during the synthesis of aluminum glycinate (B8599266).

Troubleshooting Guide: Preventing Aggregation

Aggregation during aluminum glycinate synthesis can lead to reduced product purity, poor dissolution characteristics, and decreased bioavailability. The primary cause of aggregation is often the uncontrolled precipitation of aluminum hydroxide (B78521) as a gelatinous solid, which can entrap the desired aluminum glycinate product. The following guide addresses common issues and provides systematic solutions.

Issue 1: Formation of a Gelatinous Precipitate Upon Addition of Base

Question: Upon adjusting the pH of my reaction mixture containing an aluminum salt and glycine (B1666218), a thick, gelatinous precipitate forms immediately, leading to a heterogeneous and difficult-to-handle mixture. What is happening and how can I prevent it?

Answer: The gelatinous precipitate is likely aluminum hydroxide (Al(OH)₃). Aluminum ions are highly susceptible to hydrolysis in aqueous solutions, and as the pH increases, the equilibrium shifts towards the formation of insoluble aluminum hydroxide. This process can compete with the desired chelation reaction with glycine.

Troubleshooting Steps:

  • Slow and Controlled pH Adjustment: The rate of pH change is a critical parameter. Instead of a rapid addition of a strong base, use a dilute solution of a base (e.g., 0.1 M Sodium Hydroxide) and add it dropwise with vigorous stirring. This allows for localized pH changes to dissipate and for the chelation reaction with glycine to occur before widespread precipitation of aluminum hydroxide.

  • Maintain Optimal Temperature: Temperature influences the kinetics of both the chelation and precipitation reactions. Maintaining a moderately elevated temperature (e.g., 60-75°C) can favor the formation of the more thermodynamically stable aluminum glycinate over the kinetically favored aluminum hydroxide.

  • Optimize Reactant Addition Order: Slowly add the aluminum salt solution to the glycine solution while continuously adjusting the pH. This ensures that glycine is in excess at the point of addition, promoting the chelation reaction.

Issue 2: Final Product is a Coarse, Aggregated Powder with Poor Solubility

Question: My synthesis yields a coarse powder that does not dissolve well. How can I achieve a finer, more uniform particle size?

Answer: Coarse and aggregated particles can result from uncontrolled crystal growth and agglomeration during the precipitation and drying processes. Several factors can be optimized to control particle size.

Troubleshooting Steps:

  • Control of Supersaturation: Aggregation is more likely to occur under conditions of high supersaturation. Control the rate of reactant addition and the rate of pH change to maintain a lower level of supersaturation, which favors controlled crystal growth over rapid precipitation and aggregation.

  • Vigorous Agitation: Continuous and vigorous stirring throughout the reaction is crucial to ensure homogeneity, improve mass transfer, and prevent the formation of large agglomerates. The use of a mechanical overhead stirrer is often more effective than a magnetic stir bar for achieving uniform mixing in larger volumes or more viscous solutions.

  • Use of Additives: In related fields, certain additives are used to control particle growth. While specific data for aluminum glycinate is limited, exploring the use of small amounts of biocompatible polymers or certain amino acids as "capping agents" could be a research direction to prevent particle aggregation. For instance, adding a mixture of arginine and glutamate (B1630785) has been shown to increase the solubility of proteins by binding to charged and hydrophobic regions, a principle that could potentially be adapted.[1]

  • Controlled Drying: The method of drying can significantly impact the final product's physical properties. Lyophilization (freeze-drying) of the purified product, potentially with cryoprotectants like trehalose, can prevent the aggregation that often occurs during solvent evaporation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for aluminum glycinate synthesis to prevent aggregation?

A1: The optimal pH for the synthesis of aluminum glycinate is a balance between ensuring the deprotonation of the glycine's carboxylate group for chelation and preventing the precipitation of aluminum hydroxide. A pH range of 6.5 to 7.5 is generally recommended for the final product suspension.[3] During the synthesis, a mildly acidic to neutral pH may be initially maintained, with a slow and controlled increase to the target pH.

Q2: How does temperature affect aggregation during the synthesis?

A2: Temperature plays a significant role in the reaction kinetics. An optimal temperature, typically in the range of 60-80°C, can enhance the rate of the chelation reaction between aluminum ions and glycine, potentially outcompeting the precipitation of aluminum hydroxide. However, excessively high temperatures can lead to increased particle mobility and a higher likelihood of collision and aggregation.

Q3: What is the recommended stirring speed to minimize aggregation?

A3: While a specific optimal stirring speed for aluminum glycinate synthesis is not well-documented, the principle is to ensure a homogeneous distribution of reactants and prevent localized areas of high concentration that can lead to uncontrolled precipitation. For laboratory-scale synthesis, a stirring speed that creates a noticeable vortex without splashing is a good starting point. The goal is to maximize mass transfer and minimize the formation of stagnant zones.

Q4: Can the ratio of glycine to aluminum influence aggregation?

A4: Yes, the molar ratio of glycine to the aluminum salt is a critical parameter. Using a stoichiometric excess of glycine can help to ensure that the aluminum ions are fully chelated, reducing the likelihood of forming aluminum hydroxide. A molar ratio of glycine to aluminum of at least 2:1 is a common starting point.

Q5: Are there any specific solvents or co-solvents that can help prevent aggregation?

A5: While aluminum glycinate synthesis is typically carried out in an aqueous medium, the principles of solvent effects on aggregation in related fields, such as peptide synthesis, can be informative. In some cases, the addition of co-solvents can modify the polarity of the medium and influence solute-solute and solute-solvent interactions, thereby affecting aggregation. However, for a pharmaceutical product, the choice of solvent is highly restricted, and water is the preferred medium.

Data Presentation

Table 1: Key Experimental Parameters and Their Influence on Aggregation

ParameterRecommended RangeRationale for Preventing Aggregation
pH 6.5 - 7.5 (final)Balances glycine chelation with minimizing Al(OH)₃ precipitation.[3]
Temperature 60 - 80°CFavors the kinetics of the chelation reaction over hydroxide precipitation.
Stirring Speed Vigorous, vortex formationEnsures homogeneity, improves mass transfer, and prevents localized supersaturation.
Glycine:Aluminum Molar Ratio ≥ 2:1A stoichiometric excess of glycine promotes complete chelation of aluminum ions.
Rate of Base Addition Slow, dropwisePrevents rapid, uncontrolled precipitation of aluminum hydroxide.

Experimental Protocols

Protocol 1: Controlled Precipitation Synthesis of Aluminum Glycinate

This protocol is designed to minimize aggregation by carefully controlling the reaction conditions.

Materials:

  • Aluminum Chloride (AlCl₃) or Aluminum Hydroxide (Al(OH)₃)

  • Glycine

  • Sodium Hydroxide (NaOH), 0.1 M solution

  • Deionized Water

Procedure:

  • Prepare Glycine Solution: Dissolve glycine in deionized water in a reaction vessel. A molar excess of glycine to the aluminum source is recommended (e.g., 2.5:1).

  • Prepare Aluminum Solution: In a separate beaker, dissolve the aluminum salt in deionized water. If using aluminum hydroxide, it can be added as a slurry.

  • Reaction Setup: Place the reaction vessel containing the glycine solution in a temperature-controlled water bath set to 75°C. Begin vigorous stirring with an overhead mechanical stirrer.

  • Slow Addition and pH Control: Slowly add the aluminum salt solution to the heated and stirred glycine solution. Simultaneously, add the 0.1 M NaOH solution dropwise to maintain the pH of the reaction mixture between 6.5 and 7.5. Monitor the pH continuously with a calibrated pH meter.

  • Reaction Time: Maintain the reaction at 75°C with continuous stirring for a period of 1 to 2 hours to ensure the completion of the chelation reaction.

  • Cooling and Isolation: After the reaction is complete, allow the mixture to cool to room temperature with gentle stirring. The product can be isolated by filtration or centrifugation.

  • Washing: Wash the isolated product several times with deionized water to remove any unreacted starting materials and salts.

  • Drying: Dry the final product. For a fine, non-aggregated powder, lyophilization (freeze-drying) is the recommended method.

Mandatory Visualization

Troubleshooting_Aggregation cluster_synthesis Aluminum Glycinate Synthesis cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Workflow cluster_solutions Corrective Actions start Start Synthesis reactants Combine Aluminum Salt and Glycine Solution start->reactants ph_adjust Adjust pH with Base reactants->ph_adjust precipitate Precipitation Occurs ph_adjust->precipitate aggregation Observe Gelatinous Precipitate or Coarse Aggregates precipitate->aggregation check_ph Check pH Control: - Rate of base addition too fast? - pH overshot target range? aggregation->check_ph check_temp Check Temperature: - Is temperature too low or too high? check_ph->check_temp No solution_ph Use Dilute Base Add Dropwise check_ph->solution_ph Yes check_stirring Check Agitation: - Is stirring speed adequate? - Are there dead zones in the reactor? check_temp->check_stirring No solution_temp Optimize Temperature (e.g., 60-80°C) check_temp->solution_temp Yes check_ratio Check Reactant Ratio: - Is there an excess of glycine? check_stirring->check_ratio No solution_stirring Increase Stirring Speed Use Mechanical Stirrer check_stirring->solution_stirring Yes solution_ratio Increase Glycine:Al Ratio check_ratio->solution_ratio Yes end_node Fine, Non-Aggregated Aluminum Glycinate check_ratio->end_node No, all parameters optimal solution_ph->reactants Re-run Experiment solution_temp->reactants Re-run Experiment solution_stirring->reactants Re-run Experiment solution_ratio->reactants Re-run Experiment

Caption: Troubleshooting workflow for preventing aggregation in aluminum glycinate synthesis.

References

Technical Support Center: Overcoming Solubility Issues with Aluminium Glycinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with aluminium glycinate (B8599266) in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of aluminium glycinate in pure water?

A1: this compound is practically insoluble in pure, neutral water.[1][2] Its solubility in water is reported to be less than 0.1 mg/mL.[3] A suspension of 1 gram of this compound in 25 mL of carbon dioxide-free water typically results in a pH range of 6.5 to 7.5, a range where aluminium species have minimal solubility.[1][2][4]

Q2: Why is my this compound not dissolving in water?

A2: The low solubility of this compound in neutral water is due to the chemical nature of the aluminium ion. Aluminium hydroxide (B78521) species, which are formed at near-neutral pH, are known to be poorly soluble. To achieve significant dissolution, the pH of the solution must be shifted to either the acidic or alkaline range.

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in dilute mineral acids (e.g., hydrochloric acid) and in aqueous solutions of alkali hydroxides (e.g., sodium hydroxide).[1][2]

Q4: How does temperature affect the solubility of this compound?

A4: For most solids, solubility increases with temperature, and this principle can be applied to this compound.[5] Gently warming the solution, particularly in acidic or basic media, can aid in the dissolution process.[1][4] However, it is crucial to monitor for any potential degradation of the compound at elevated temperatures.

Q5: Can I use a buffer to dissolve this compound?

A5: The choice of buffer is critical.

  • Phosphate (B84403) buffers (e.g., PBS) should be avoided. Phosphate ions can react with aluminium ions to form highly insoluble aluminium phosphate, leading to precipitation.

  • Citrate (B86180) buffers are a good option. Citrate is a chelating agent that can form a stable, soluble complex with aluminium, thereby increasing its solubility even at near-neutral pH.

  • Other non-coordinating buffers like HEPES or Tris can be used, but pH adjustment to the acidic or basic range will still be necessary to achieve dissolution.

Troubleshooting Guide

Issue 1: this compound powder forms a suspension in water and does not dissolve.
  • Cause: You are attempting to dissolve this compound in neutral pH water, where it is practically insoluble.

  • Solution: Adjust the pH of the aqueous solution.

    • Acidic Dissolution: Slowly add a dilute mineral acid (e.g., 0.1 M HCl) dropwise to your suspension while stirring. Dissolution should occur as the pH becomes more acidic.

    • Alkaline Dissolution: Alternatively, add a dilute alkali hydroxide solution (e.g., 0.1 M NaOH) dropwise to the suspension. The powder will dissolve as the pH increases.

Issue 2: The solution becomes cloudy or forms a precipitate after initial dissolution.
  • Cause 1: pH Shift: The pH of the solution may have shifted back towards the neutral range (pH 6-8) due to insufficient buffering capacity or interaction with other components, causing the this compound to precipitate out.

  • Solution 1: Re-adjust the pH of the solution to maintain it in the acidic or alkaline range where this compound remains soluble. Consider using a buffer with adequate capacity to hold the desired pH.

  • Cause 2: Incompatible Buffer: You may be using a phosphate-based buffer. Aluminium ions have a high affinity for phosphate, leading to the formation of insoluble aluminium phosphate.

  • Solution 2: If your experimental design allows, switch to a non-phosphate buffer such as citrate, acetate, or HEPES. If a phosphate buffer is essential, consider preparing a concentrated stock of this compound in a citrate solution first to form a stable complex before diluting it into the phosphate-containing medium.

Issue 3: Dissolution is very slow even after pH adjustment.
  • Cause: The dissolution process may be kinetically slow at room temperature.

  • Solution: Gently warm the solution to 37-50°C while stirring. This will increase the kinetic energy of the molecules and facilitate faster dissolution. Avoid boiling, as it may lead to degradation.

Data Summary

ParameterValue/ObservationSource(s)
Solubility in Water < 0.1 mg/mL (Practically Insoluble)[1][2][3]
pH of Suspension (1g/25mL H₂O) 6.5 - 7.5[1][2][4]
Solubility in Acidic Solutions Soluble in dilute mineral acids[1][2]
Solubility in Alkaline Solutions Soluble in aqueous solutions of alkali hydroxides[1][2]

Experimental Protocols

Protocol 1: Dissolution of this compound in an Acidic Medium
  • Preparation: Weigh the desired amount of this compound powder.

  • Suspension: Add the powder to the desired volume of high-purity water with continuous stirring using a magnetic stir bar.

  • pH Adjustment: While monitoring the pH with a calibrated pH meter, slowly add 0.1 M hydrochloric acid dropwise.

  • Dissolution: Continue adding acid until a clear solution is obtained. Gentle warming (e.g., to 40°C) can be applied to expedite the process.[1][4]

  • Final Adjustment: Once fully dissolved, adjust the pH to the final desired value with either 0.1 M HCl or 0.1 M NaOH, ensuring it remains in a range where the compound is soluble.

  • Volume Adjustment: Bring the solution to the final desired volume with high-purity water.

Protocol 2: Dissolution of this compound using a Citrate Buffer
  • Citrate Buffer Preparation: Prepare a 0.1 M sodium citrate buffer and adjust its pH to the desired value (e.g., pH 5.0).

  • Dissolution: Slowly add the weighed this compound powder to the citrate buffer with vigorous stirring. The citrate will chelate the aluminium, forming a soluble complex.

  • Observation: Stir until the solution is clear. Gentle warming can be used if necessary.

  • Sterilization (if required): Filter-sterilize the final solution through a 0.22 µm filter. Do not autoclave solutions containing this compound.

Visualizations

cluster_0 pH Scale cluster_1 Solubility of this compound Acidic (pH < 4) Acidic (pH < 4) Soluble Soluble Acidic (pH < 4)->Soluble Forms soluble Al³⁺ species Neutral (pH 6-8) Neutral (pH 6-8) Insoluble Insoluble Neutral (pH 6-8)->Insoluble Forms insoluble Al(OH)₃ species Alkaline (pH > 9) Alkaline (pH > 9) Soluble_2 Soluble Alkaline (pH > 9)->Soluble_2 Forms soluble [Al(OH)₄]⁻ species

Caption: pH-dependent solubility of this compound.

start Start: Weigh this compound suspend Add to aqueous solvent (e.g., water) with stirring start->suspend check_dissolution Does it dissolve? suspend->check_dissolution adjust_ph Adjust pH (acidic or alkaline) check_dissolution->adjust_ph No end End: Solubilized this compound check_dissolution->end Yes warm Gentle warming (optional) adjust_ph->warm check_again Is solution clear? warm->check_again check_again->adjust_ph No, continue adjustment check_again->end Yes

Caption: Experimental workflow for dissolving this compound.

start Problem: this compound won't dissolve or precipitates q_solvent What is the solvent? start->q_solvent a_water Pure Water / Neutral Buffer q_solvent->a_water a_acid_base Acidic/Alkaline Solution q_solvent->a_acid_base a_pbs Phosphate Buffer (PBS) q_solvent->a_pbs s_water Solution: Adjust pH to < 4 or > 9 a_water->s_water s_acid_base Troubleshoot: Is pH stable? Consider warming a_acid_base->s_acid_base s_pbs Solution: Avoid PBS. Use Citrate or other non-coordinating buffer a_pbs->s_pbs

Caption: Troubleshooting flowchart for solubility issues.

References

troubleshooting guide for aluminium glycinate titration endpoint detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the complexometric titration of aluminum glycinate (B8599266). The information is intended for researchers, scientists, and drug development professionals to assist in overcoming common challenges during this analytical procedure.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my endpoint color change faint or indistinct?

An indistinct endpoint is a common issue in aluminum titration. Several factors can contribute to this problem:

  • Incorrect pH: The stability of the aluminum-EDTA complex and the performance of the indicator are highly pH-dependent. For a back-titration with a zinc solution using an indicator like Xylenol Orange, the pH should be carefully adjusted to the optimal range (typically pH 5.0-5.5) with an acetate (B1210297) buffer.[1][2] If the pH is too low, the aluminum-EDTA complex may not form completely. If it is too high, aluminum hydroxide (B78521) may precipitate.

  • Indicator "Blocking": Aluminum ions can bind very strongly to some indicators, a phenomenon known as "blocking".[2][3][4] This prevents the indicator from changing color at the true endpoint. To avoid this, the titration is performed as a back-titration where an excess of EDTA is added first to complex all the aluminum. The solution is then heated to ensure complete complexation before the indicator is added.[2][3]

  • Slow Reaction Kinetics: The reaction between aluminum and EDTA can be slow.[1][2][3] If the solution is not heated sufficiently after the addition of EDTA, the complexation may be incomplete, leading to a drifting or indistinct endpoint during the back-titration.

  • Improper Indicator Choice: The indicator must be chosen carefully. The metal-indicator complex must be less stable than the metal-EDTA complex. For aluminum determination via back-titration with zinc, indicators like Xylenol Orange or Eriochrome Black T are commonly used.[5]

2. Why is a direct titration of aluminum glycinate with EDTA not recommended?

Direct determination of aluminum with EDTA is generally not feasible for two primary reasons:

  • Slow Complexation Reaction: The reaction between aluminum ions and EDTA is slow at room temperature, making a direct titration impractical as it would require an impractically long time to reach equilibrium after each addition of titrant.[1][2][3]

  • Indicator Blocking: As mentioned previously, aluminum ions can irreversibly bind to the indicator, preventing a sharp color change at the equivalence point.[2][3][4]

Therefore, a back-titration method is the preferred approach.[1][2]

3. I am observing a precipitate in my solution. What could be the cause and how can I prevent it?

Precipitation during the titration can lead to inaccurate results. The most likely cause is the formation of aluminum hydroxide (Al(OH)₃).

  • Cause: This occurs if the pH of the solution becomes too high. The optimal pH for the formation of the Al-EDTA complex is in the acidic to slightly acidic range.

  • Prevention:

    • Carefully control the pH of the solution using a suitable buffer, such as an acetate buffer, to maintain a pH of around 5.0-5.5.[1][2]

    • Ensure that the initial sample solution is acidic before adding the buffer. If necessary, neutralize any excess acid with ammonia (B1221849) before adding the buffer.[1]

    • The addition of a chelating agent like citric acid has been shown to inhibit the precipitation of aluminum oxyhydroxides, though this would require validation for your specific method.[6]

4. The endpoint seems to be reached too early or too late. What could be the reason?

Inaccurate endpoint determination can stem from several procedural errors:

  • Incomplete Complexation: If the solution is not boiled for a sufficient time after adding the excess EDTA, the formation of the Al-EDTA complex will be incomplete.[1][3] This will leave more free EDTA in the solution, leading to a larger back-titration volume and an underestimation of the aluminum content (endpoint appears too late).

  • Presence of Interfering Ions: Other metal ions present in the sample can also form complexes with EDTA, leading to an overestimation of the aluminum concentration (endpoint appears too early).[7] Masking agents can sometimes be used to prevent the interference of specific metal ions.

  • Incorrect Reagent Concentrations: Inaccurately prepared standard solutions of EDTA or the back-titrant (e.g., zinc sulfate) will lead to systematic errors in the final calculation.

5. Is there an alternative to visual indicators for endpoint detection?

Yes, for situations where a visual endpoint is consistently problematic, instrumental methods can be employed:

  • Potentiometric Titration: This involves using an ion-selective electrode (ISE) to monitor the change in the concentration of the metal ion during the titration.

  • Photometric Titration: An optical sensor can be used to detect the color change at the endpoint, which can be more precise than the human eye.[8]

  • Thermometric Titration: This technique measures the change in temperature of the solution during the titration. A sharp temperature change indicates the endpoint. For aluminum, a thermometric back-titration using a copper(II) titrant and hydrogen peroxide as a thermometric indicator can provide a robust and rapid endpoint detection.

Experimental Protocol: Complexometric Back-Titration of Aluminum Glycinate

This protocol outlines a general procedure for the determination of aluminum in aluminum glycinate using a complexometric back-titration with EDTA and a zinc sulfate (B86663) titrant.

Reagents and Solutions:

  • 0.05 M EDTA Standard Solution

  • 0.05 M Zinc Sulfate Standard Solution

  • Acetate Buffer (pH 5.5)

  • Xylenol Orange Indicator Solution

  • Dilute Hydrochloric Acid

  • Ammonia Solution

Procedure:

  • Sample Preparation: Accurately weigh a quantity of aluminum glycinate sample expected to contain approximately 40-50 mg of aluminum into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 20 mL of dilute hydrochloric acid and gently heat to dissolve the sample. Dilute with approximately 80 mL of deionized water.

  • pH Adjustment (Initial): If the solution is strongly acidic, carefully add ammonia solution dropwise until the solution is neutralized to a pH of approximately 3-4 (check with pH paper).[1]

  • EDTA Addition: Add a precise and excess volume of 0.05 M EDTA standard solution (e.g., 50.00 mL) to the flask.

  • Buffering and Complexation: Add 20 mL of acetate buffer (pH 5.5). Heat the solution to boiling and maintain a gentle boil for 2-3 minutes to ensure complete complexation of the aluminum with EDTA.[1][3]

  • Cooling: Allow the solution to cool to room temperature.

  • Indicator Addition: Add a few drops of Xylenol Orange indicator solution. The solution should turn yellow, indicating the presence of excess EDTA.

  • Back-Titration: Titrate the excess EDTA with the 0.05 M zinc sulfate standard solution. The endpoint is reached when the color changes from yellow to a persistent red or reddish-purple.[5]

  • Blank Titration: Perform a blank titration by following the same procedure but without the aluminum glycinate sample. This is to account for any impurities in the reagents.

Quantitative Data Summary

ParameterValueUnitNotes
Molarity of EDTA Solution0.05mol/LStandardized solution
Molarity of Zinc Sulfate Solution0.05mol/LStandardized solution
Sample Weight (Aluminum Glycinate)VariesmgShould contain ~40-50 mg of Al
Volume of EDTA Added50.00mLExample volume, must be in excess
pH of Titration5.0 - 5.5Maintained by acetate buffer
Boiling Time for Complexation2 - 3minutes
Endpoint Color ChangeYellow to RedWith Xylenol Orange indicator

Troubleshooting Workflow

TroubleshootingWorkflow Troubleshooting Endpoint Detection in Aluminum Glycinate Titration start Start: Endpoint Issue indistinct_endpoint Indistinct or Faint Endpoint? start->indistinct_endpoint check_ph Verify pH is 5.0-5.5 indistinct_endpoint->check_ph Yes precipitation Precipitation Observed? indistinct_endpoint->precipitation No check_heating Ensure solution was boiled for 2-3 min after EDTA addition check_ph->check_heating check_indicator Check indicator quality and concentration check_heating->check_indicator check_indicator->precipitation end Endpoint Resolved check_indicator->end Issue Resolved adjust_ph Adjust pH carefully with buffer precipitation->adjust_ph Yes inaccurate_endpoint Inaccurate Endpoint (Too Early/Late)? precipitation->inaccurate_endpoint No adjust_ph->inaccurate_endpoint adjust_ph->end Issue Resolved check_reagents Verify concentrations of EDTA and ZnSO4 standards inaccurate_endpoint->check_reagents Yes consider_alternative Consider Alternative Methods: Potentiometric, Photometric, or Thermometric Titration inaccurate_endpoint->consider_alternative No, still issues check_interferences Consider interfering ions and use masking agents if necessary check_reagents->check_interferences check_interferences->consider_alternative check_interferences->end Issue Resolved consider_alternative->end

References

Technical Support Center: Enhancing the Dissolution Rate of Aluminium Glycinate Tablets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on troubleshooting and improving the dissolution rate of aluminium glycinate (B8599266) tablets. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of aluminium glycinate and how does it affect dissolution?

A1: this compound exhibits pH-dependent solubility. According to the British Pharmacopoeia (BP) and United States Pharmacopeia (USP), it is practically insoluble in water and organic solvents. However, it dissolves in dilute mineral acids and aqueous solutions of alkali hydroxides.[1][2][3][4][5] This means that the dissolution rate of this compound tablets will be significantly influenced by the pH of the dissolution medium. A suspension of 1g of this compound in 25 ml of carbon dioxide-free water has a pH between 6.5 and 7.5.[1][2] In the acidic environment of the stomach (low pH), the this compound will react and dissolve.

Q2: What are the key factors that influence the dissolution rate of this compound tablets?

A2: The dissolution rate of this compound tablets is a multifaceted process influenced by several factors, including:

  • Active Pharmaceutical Ingredient (API) Properties: Particle size and crystal form of this compound can impact its surface area and subsequent dissolution.

  • Formulation Composition: The choice and concentration of excipients such as binders, disintegrants, fillers, and lubricants play a critical role.

  • Manufacturing Process: Parameters like granulation method, compression force, and tablet hardness can affect the tablet's porosity and disintegration time.[6]

  • Dissolution Medium: The pH, ionic strength, and presence of surfactants in the dissolution medium can significantly alter the dissolution profile.

Q3: Which excipients are most critical for improving the dissolution rate of this compound tablets?

A3: For a poorly soluble compound like this compound, superdisintegrants are crucial. These excipients facilitate the rapid breakup of the tablet into smaller granules and particles, thereby increasing the surface area available for dissolution.[7][8][9][10] Commonly used superdisintegrants include croscarmellose sodium, sodium starch glycolate, and crospovidone. The choice of binder and its concentration is also critical, as excessive binder can lead to a hard tablet that disintegrates slowly, thus hindering dissolution.[1][3][4][11]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the dissolution testing of this compound tablets.

Issue 1: Incomplete or Slow Dissolution in Acidic Media

  • Question: My this compound tablets are not meeting the dissolution specifications in a simulated gastric fluid (e.g., 0.1 N HCl). What are the potential causes and how can I troubleshoot this?

  • Answer:

    • Potential Cause 1: Inadequate Tablet Disintegration. The tablet may not be breaking apart quickly enough to expose the this compound particles to the acidic medium.

      • Troubleshooting Steps:

        • Increase Superdisintegrant Concentration: Evaluate the effect of increasing the concentration of the superdisintegrant in the formulation.

        • Optimize Superdisintegrant Incorporation: The method of incorporating the superdisintegrant (intragranular vs. extragranular) can impact its effectiveness. Extragranular addition often leads to faster disintegration.[2]

        • Decrease Binder Concentration: A lower concentration of binder can result in a less compact tablet that disintegrates more readily.[11]

        • Reduce Tablet Hardness: Lowering the compression force during tableting can decrease tablet hardness and improve disintegration time.

    • Potential Cause 2: Hydrophobic Lubricant Film. Hydrophobic lubricants, such as magnesium stearate, can form a film around the granules, impeding water penetration and slowing down dissolution.

      • Troubleshooting Steps:

        • Optimize Lubricant Concentration and Blending Time: Use the lowest effective concentration of the lubricant and minimize blending time to reduce the formation of a hydrophobic film.

        • Consider a Hydrophilic Lubricant: Evaluate the use of a more hydrophilic lubricant.

    • Potential Cause 3: Large Particle Size of this compound. Larger particles have a smaller surface area-to-volume ratio, leading to a slower dissolution rate.

      • Troubleshooting Steps:

        • Micronization of API: Reducing the particle size of the this compound through micronization can significantly increase its surface area and dissolution rate.

Issue 2: High Variability in Dissolution Results

  • Question: I am observing significant variability in the dissolution profiles between individual tablets from the same batch. What could be causing this?

  • Answer:

    • Potential Cause 1: Inhomogeneous Distribution of Excipients. Uneven distribution of the disintegrant or binder within the powder blend can lead to inconsistent tablet properties.

      • Troubleshooting Steps:

        • Optimize Blending Process: Ensure a thorough and validated blending process to achieve a homogenous mixture of the API and excipients.

    • Potential Cause 2: Issues with the Dissolution Apparatus. Improper setup or malfunction of the dissolution apparatus can introduce variability.

      • Troubleshooting Steps:

        • Apparatus Calibration and Centering: Verify that the dissolution apparatus is properly calibrated and that the paddles or baskets are correctly centered in the vessels.

        • Deaeration of Dissolution Medium: Dissolved gases in the medium can form bubbles on the tablet surface, affecting the wetted area. Ensure proper deaeration of the medium before starting the test.[12]

        • Vibration Control: Ensure the dissolution apparatus is placed on a level surface and is free from external vibrations.

    • Potential Cause 3: Tablet Sticking or "Coning". Tablets sticking to the vessel wall or the formation of a cone of undissolved powder at the bottom of the vessel can lead to erratic results.[13]

      • Troubleshooting Steps:

        • Observe Tablet Behavior: Visually inspect the tablets during dissolution to identify any sticking or coning issues.

        • Adjust Agitation Speed: A slight increase in the paddle or basket speed might help to prevent these phenomena, but should be within USP-specified ranges.

Data Presentation: Impact of Formulation Variables on Dissolution

The following tables summarize the expected qualitative and illustrative quantitative impact of key formulation variables on the dissolution of this compound tablets.

Table 1: Effect of Superdisintegrant Type and Concentration

SuperdisintegrantConcentration (% w/w)Expected Disintegration TimeIllustrative % Dissolved at 30 min (in 0.1 N HCl)
None0Slow< 40%
Croscarmellose Sodium2Fast75%
Croscarmellose Sodium4Very Fast> 85%
Sodium Starch Glycolate2Fast70%
Sodium Starch Glycolate4Very Fast> 80%
Crospovidone2Fast78%
Crospovidone4Very Fast> 90%

Table 2: Effect of Binder Concentration

Binder (e.g., PVP K30)Concentration (% w/w)Expected Tablet HardnessIllustrative % Dissolved at 30 min (in 0.1 N HCl)
Low2Low> 85%
Medium5Medium70%
High8High< 60%

Experimental Protocols

1. Protocol for USP Dissolution Test of this compound Tablets (Antacid)

This protocol is based on the general guidelines for antacid dissolution testing.[14][15][16][17]

  • Apparatus: USP Apparatus 2 (Paddle).

  • Dissolution Medium: 900 mL of 0.1 N Hydrochloric Acid.

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 75 RPM.

  • Procedure:

    • Place one tablet in each of the six dissolution vessels containing the dissolution medium.

    • Immediately start the apparatus.

    • Withdraw samples (e.g., 10 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Filter the samples immediately through a suitable filter (e.g., 0.45 µm PVDF).

    • Analyze the filtrate for the concentration of dissolved aluminium using a validated analytical method (e.g., titration or atomic absorption spectroscopy).

    • Calculate the percentage of the labeled amount of this compound dissolved at each time point.

2. Protocol for Evaluating the Effect of a Superdisintegrant

  • Formulation: Prepare three batches of this compound tablets with varying concentrations of a selected superdisintegrant (e.g., 0%, 2%, and 4% w/w), keeping all other excipients and manufacturing parameters constant.

  • Tablet Characterization: Evaluate the prepared tablets for hardness, friability, and disintegration time.

  • Dissolution Testing: Perform the dissolution test as described in the protocol above for all three batches.

  • Data Analysis: Compare the dissolution profiles of the three batches to determine the effect of the superdisintegrant concentration on the dissolution rate.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_testing Dissolution Testing cluster_evaluation Data Evaluation API This compound API Blending Blending API->Blending Excipients Excipients (Binder, Disintegrant, etc.) Excipients->Blending Granulation Granulation Blending->Granulation Tableting Tableting Granulation->Tableting Dissolution_Test USP Dissolution Test Tableting->Dissolution_Test Sampling Sampling Dissolution_Test->Sampling Analysis Analysis Sampling->Analysis Data_Analysis Data Analysis Analysis->Data_Analysis Conclusion Conclusion & Optimization Data_Analysis->Conclusion

Caption: Experimental workflow for developing and testing this compound tablets.

Troubleshooting_Logic Start Slow/Incomplete Dissolution Disintegration Check Disintegration Time Start->Disintegration Formulation Formulation Issue? Disintegration->Formulation Slow API_Particle_Size Check API Particle Size Disintegration->API_Particle_Size Fast Process Process Issue? Formulation->Process Excipients Adjust Excipients Formulation->Excipients Hardness Adjust Compression Process->Hardness End Optimized Dissolution Excipients->End Hardness->End Micronize Micronize API API_Particle_Size->Micronize Large API_Particle_Size->End Optimal Micronize->End

Caption: Troubleshooting logic for slow dissolution of this compound tablets.

References

managing impurities in the synthesis of dihydroxyaluminum aminoacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of dihydroxyaluminum aminoacetate. Our goal is to offer practical solutions to common challenges encountered during its preparation, ensuring a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in the synthesis of dihydroxyaluminum aminoacetate?

A1: Impurities can originate from starting materials or be generated during the synthesis process. Key impurities include:

  • From Raw Materials:

    • Glycine (B1666218): Unreacted intermediates from its synthesis, residual solvents (e.g., methanol, ethanol), and heavy metals.[1]

    • Aluminum Isopropoxide: Can contain trace metals and is sensitive to moisture, which can lead to the formation of aluminum hydroxide (B78521).

  • Process-Related Impurities:

    • Aluminum Oxide: May be present in the final product.[2][3]

    • Unreacted Glycine (Aminoacetic Acid): Can remain if the reaction does not go to completion.[2][3]

    • Isopropyl Alcohol: Residual solvent from the reaction.[2]

    • Mercury: If certain catalysts are used in the synthesis of aluminum isopropoxide, traces of mercury could be present. The USP monograph specifies a limit of 1 ppm.[4]

Q2: What is the ideal pH for the synthesis of dihydroxyaluminum aminoacetate?

Q3: How can I purify the crude dihydroxyaluminum aminoacetate?

A3: Recrystallization is a highly effective method for purifying solid compounds like dihydroxyaluminum aminoacetate.[7][8][9] The general principle involves dissolving the impure solid in a suitable hot solvent and then allowing it to cool slowly. The desired compound will crystallize out in a purer form, while the impurities remain dissolved in the solvent.[10][11] A detailed protocol for recrystallization is provided in the "Experimental Protocols" section.

Q4: What analytical techniques are recommended for purity assessment?

A4: A combination of techniques is recommended for a comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating and quantifying the main component from its organic impurities.[12][13]

  • USP Monograph Tests: The United States Pharmacopeia provides specific tests for identity, assay, and limits for impurities like mercury and isopropyl alcohol.[2][14]

  • FTIR and NMR Spectroscopy: These techniques can be used to confirm the chemical structure and identify functional groups of the synthesized compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of dihydroxyaluminum aminoacetate.

Problem Potential Cause Troubleshooting Steps
Low Yield of Precipitate Incorrect pH: The pH of the reaction mixture may be too acidic or too basic, affecting the precipitation of the product.Monitor the pH throughout the reaction and adjust as necessary to maintain the optimal range (around 7.0-7.5).
Incomplete Reaction: The reaction between aluminum isopropoxide and glycine may not have gone to completion.Ensure adequate reaction time and proper mixing. Consider a modest increase in reaction temperature, while monitoring for potential degradation.
Loss of Product During Washing: The product may be slightly soluble in the washing solvent, leading to losses.Use a minimal amount of cold solvent for washing the precipitate.
Gelatinous Precipitate Instead of Crystalline Solid Rapid Precipitation: Adding the aluminum isopropoxide solution too quickly can lead to the formation of an amorphous gel rather than a crystalline solid.Add the aluminum isopropoxide solution dropwise and with vigorous stirring to the glycine solution to control the rate of precipitation.
Incorrect Temperature: The reaction temperature may be too low, hindering crystal formation.Maintain the reaction temperature within the recommended range.
Final Product Fails USP Purity Tests Impure Raw Materials: The glycine or aluminum isopropoxide used may contain significant impurities.Use high-purity, pharmaceutical-grade raw materials. Perform quality control checks on incoming raw materials.
Inefficient Purification: The recrystallization process may not have been effective in removing all impurities.Repeat the recrystallization process. Ensure the correct solvent and cooling procedure are used as outlined in the protocol.
Contamination During Handling: The product may have been contaminated during filtration, drying, or packaging.Ensure all glassware and equipment are clean and dry. Handle the final product in a clean environment.

Experimental Protocols

Synthesis of Dihydroxyaluminum Aminoacetate

This protocol is based on the reaction of aluminum isopropoxide with glycine.[15]

Materials:

  • Aluminum Isopropoxide (high purity)

  • Glycine (USP grade)

  • Isopropyl Alcohol (ACS grade)

  • Deionized Water

Procedure:

  • Prepare Glycine Solution: In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve the appropriate molar equivalent of glycine in deionized water.

  • Prepare Aluminum Isopropoxide Solution: In a separate flask, dissolve one molar equivalent of aluminum isopropoxide in isopropyl alcohol.

  • Reaction: Gently heat the glycine solution with stirring.

  • Addition: Slowly add the aluminum isopropoxide solution dropwise to the heated glycine solution over a period of time.

  • pH Monitoring and Adjustment: Continuously monitor the pH of the reaction mixture. Maintain the pH in the range of 7.0-7.5 by adding a dilute solution of a suitable base (e.g., sodium hydroxide) or acid (e.g., acetic acid) as needed.

  • Precipitation: As the reaction proceeds, a white precipitate of dihydroxyaluminum aminoacetate will form.

  • Digestion: After the addition is complete, continue stirring the mixture at a slightly elevated temperature for a specified period to allow for complete reaction and crystal growth.

  • Isolation: Cool the mixture to room temperature and then in an ice bath to maximize precipitation. Collect the precipitate by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of cold deionized water, followed by a small amount of cold isopropyl alcohol to remove unreacted starting materials and byproducts.

  • Drying: Dry the purified product in a vacuum oven at an appropriate temperature.

Recrystallization of Dihydroxyaluminum Aminoacetate

Procedure:

  • Solvent Selection: Based on solubility tests, select a suitable solvent or solvent mixture in which dihydroxyaluminum aminoacetate is soluble at high temperatures but sparingly soluble at low temperatures. Water is a likely candidate.

  • Dissolution: In a clean flask, add the crude dihydroxyaluminum aminoacetate and the selected solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Crystallization: As the solution cools, pure crystals of dihydroxyaluminum aminoacetate will form.

  • Further Cooling: To maximize the yield, place the flask in an ice bath after it has reached room temperature.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the pure crystals in a vacuum oven.

Visualizations

Synthesis_Workflow cluster_raw_materials Raw Materials cluster_reaction Synthesis cluster_purification Purification cluster_final_product Final Product Glycine Glycine Solution Reaction Reaction & Precipitation (pH 7.0-7.5) Glycine->Reaction Al_Isopropoxide Aluminum Isopropoxide in Isopropanol Al_Isopropoxide->Reaction Filtration Filtration & Washing Reaction->Filtration Drying Drying Filtration->Drying Final_Product Pure Dihydroxyaluminum Aminoacetate Drying->Final_Product

Caption: A simplified workflow for the synthesis of dihydroxyaluminum aminoacetate.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Raw_Materials Analyze Raw Materials (Glycine, Al Isopropoxide) Start->Check_Raw_Materials Check_Reaction_Conditions Review Reaction Parameters (pH, Temp, Time) Start->Check_Reaction_Conditions Check_Purification Evaluate Purification Step (Recrystallization) Start->Check_Purification Impure_Materials Source High-Purity Raw Materials Check_Raw_Materials->Impure_Materials Impurities Detected Optimize_Reaction Adjust pH, Temperature, or Reaction Time Check_Reaction_Conditions->Optimize_Reaction Deviation Found Optimize_Purification Repeat Recrystallization with Optimized Conditions Check_Purification->Optimize_Purification Inefficiency Identified

Caption: A logical flowchart for troubleshooting common synthesis issues.

References

optimization of reaction time for complete aluminium glycinate formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction time for the complete formation of aluminum glycinate (B8599266).

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for the formation of aluminum glycinate?

Aluminum glycinate, also known as dihydroxyaluminum aminoacetate, is formed through the chelation of aluminum ions by glycine (B1666218). The reaction typically involves an aluminum source, such as aluminum hydroxide (B78521) or an aluminum salt, reacting with glycine in an aqueous solution. The glycine molecule, acting as a bidentate ligand, coordinates with the aluminum ion through its amino and carboxylate groups to form a stable chelate complex.

Q2: What are the key parameters influencing the reaction time for complete aluminum glycinate formation?

The primary factors that affect the rate and completeness of aluminum glycinate synthesis are:

  • pH of the reaction medium: This is a critical parameter that influences the speciation of both aluminum and glycine.

  • Reaction Temperature: Higher temperatures generally increase the reaction rate, but can also promote side reactions if not controlled.

  • Reactant Concentrations and Molar Ratio: The relative amounts of the aluminum source and glycine directly impact the equilibrium and completeness of the reaction.

  • Choice of Aluminum Source: The reactivity of the aluminum source (e.g., aluminum hydroxide vs. aluminum chloride) can affect the reaction kinetics.

Q3: What is the optimal pH range for aluminum glycinate synthesis?

While a definitive optimal pH is not universally cited and can depend on other reaction conditions, a neutral to slightly acidic pH range is generally favored for the chelation of aluminum by glycine. In highly acidic conditions (pH < 4), aluminum exists predominantly as the hydrated Al³⁺ ion, and glycine is protonated, which can hinder the chelation reaction. In alkaline conditions (pH > 7), there is a risk of precipitating aluminum hydroxide (Al(OH)₃), which can prevent the formation of the desired glycinate complex.[1][2] Maintaining a stable pH is crucial to prevent the formation of insoluble aluminum species.

Q4: How does temperature affect the reaction rate?

Increasing the reaction temperature generally accelerates the formation of aluminum glycinate.[3] Published synthesis methods often utilize temperatures in the range of 70-85°C. For instance, one method describes the preparation of monohydroxyaluminum glycinate by agitating the reaction mixture at 75°C for 30 minutes. Another patent for a related compound specifies a temperature range of 70-80°C. However, excessively high temperatures may lead to the degradation of reactants or the formation of unwanted byproducts.

Q5: What is the recommended molar ratio of glycine to aluminum?

For complete chelation, a stoichiometric excess of glycine is often recommended. For ferric glycinate, a 3:1 molar ratio of glycine to iron is theoretically required for the formation of ferric trisglycinate. By analogy, for aluminum, which also has a +3 oxidation state, a molar ratio of at least 3:1 (glycine:aluminum) should be considered to drive the reaction to completion and minimize unreacted aluminum species.

Troubleshooting Guides

Issue 1: Incomplete reaction or low yield of aluminum glycinate.

  • Question: My reaction seems to have stalled, and the yield of aluminum glycinate is lower than expected. What could be the cause?

  • Answer: Incomplete reactions are often linked to suboptimal reaction conditions. Consider the following troubleshooting steps:

    • Verify pH: The pH of your reaction mixture may have drifted out of the optimal range. Monitor the pH throughout the reaction and adjust as necessary with a suitable acid or base. A pH that is too low or too high can inhibit the chelation process.

    • Check Molar Ratio: Ensure you are using a sufficient molar excess of glycine. An insufficient amount of the chelating agent is a common reason for incomplete reactions.

    • Increase Reaction Time or Temperature: The reaction may be kinetically slow under your current conditions. Try increasing the reaction temperature within the recommended range (e.g., 70-85°C) or extending the reaction time. Monitor the reaction progress to determine the optimal duration.

Issue 2: Precipitation of a white solid (likely aluminum hydroxide) during the reaction.

  • Question: A white precipitate formed in my reaction vessel. How can I prevent this and ensure the formation of soluble aluminum glycinate?

  • Answer: The formation of a white precipitate is a strong indication of aluminum hydroxide (Al(OH)₃) precipitation. This typically occurs if the pH of the solution becomes too high.

    • pH Control: Carefully control the pH of the reaction. The dissolution of some aluminum sources can lead to a localized increase in pH. Gradual addition of reactants and continuous monitoring and adjustment of the pH are crucial.

    • Use of a Different Aluminum Source: If you are using a highly basic aluminum source, consider switching to a salt such as aluminum chloride and carefully adjusting the pH upwards with a base.

    • Complexing Agents: In some cases, the temporary use of a secondary, weaker chelating agent can help keep aluminum in solution while the glycine chelation proceeds, though this may complicate purification.

Issue 3: Difficulty in isolating the final product.

  • Question: After the reaction, I am struggling to isolate pure aluminum glycinate from the reaction mixture.

  • Answer: Isolation challenges can arise from the presence of unreacted starting materials or byproducts.

    • Ensure Complete Reaction: Before attempting to isolate the product, confirm that the reaction has gone to completion using an appropriate analytical method (see Experimental Protocols).

    • Purification Techniques: Depending on the impurities, techniques such as precipitation with a suitable anti-solvent (e.g., ethanol), crystallization, or chromatography may be necessary. The choice of method will depend on the solubility characteristics of aluminum glycinate and the impurities present.

Data Presentation

Table 1: Summary of Reported Synthesis Conditions for Aluminum Glycinate and Related Compounds

CompoundAluminum SourceGlycine:Al Molar RatioTemperature (°C)Reaction TimeObservations/Notes
Monohydroxyaluminum GlycinateAluminum HydroxideApprox. 2.1:17530 minutesAgitated mixture in water.
Aluminum Zirconium Octachlorohydrex GlycineAluminum Chloride & Zirconium Chloride GlycinateNot specified70-85Not specifiedReaction is described as "short".
High-Purity Aluminum HydroxideAluminum MetalNot applicable30-99.91-168 hoursSynthesis of precursor, not the glycinate itself.

Experimental Protocols

1. Protocol for the Synthesis of Monohydroxyaluminum Glycinate

This protocol is adapted from a known synthesis method.

  • Materials:

    • Glycine (2.0 g)

    • Aluminum hydroxide powder (1.25 g, containing 28.8% Al)

    • Deionized water (10 g)

  • Procedure:

    • Combine glycine, aluminum hydroxide, and deionized water in a reaction vessel equipped with a stirrer and a heating mantle.

    • Agitate the mixture vigorously.

    • Heat the reaction mixture to 75°C.

    • Maintain the temperature and agitation for 30 minutes.

    • Monitor the reaction for the dissolution of the solids, indicating the formation of the soluble glycinate complex.

    • After the reaction is complete, the product can be isolated by methods such as vacuum evaporation.

2. Protocol for Monitoring Reaction Completion by pH and Visual Inspection

  • Objective: To determine the endpoint of the reaction by observing the dissolution of solid reactants and the stabilization of pH.

  • Procedure:

    • Throughout the synthesis reaction, periodically measure the pH of the reaction mixture using a calibrated pH meter.

    • Visually inspect the reaction mixture for the presence of undissolved aluminum hydroxide or other solid starting materials.

    • The reaction is considered complete when all solid reactants have dissolved, and the pH of the solution remains stable for a significant period (e.g., 30 minutes) without further adjustment.

3. Protocol for Quantitative Analysis of Unreacted Aluminum (by Atomic Absorption Spectroscopy)

  • Objective: To quantify the amount of unreacted aluminum in the reaction mixture to determine the extent of reaction. This method is suitable for determining the total aluminum concentration.

  • Procedure:

    • At various time points during the reaction, carefully extract a small, accurately measured aliquot of the reaction mixture.

    • Prepare a series of aluminum standard solutions of known concentrations.

    • Digest the aliquots and the standards using an appropriate acid digestion procedure in a fume hood.

    • Analyze the digested samples and standards using an Atomic Absorption (AA) spectrophotometer with a nitrous oxide-acetylene flame and an aluminum hollow cathode lamp.

    • Construct a calibration curve from the absorbance of the standard solutions.

    • Determine the concentration of aluminum in the reaction aliquots from the calibration curve. The concentration of aluminum should decrease over time as it is converted to aluminum glycinate.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Completion cluster_isolation Product Isolation A Weigh Glycine and Aluminum Source C Combine Reactants in Vessel A->C B Prepare Aqueous Solvent B->C D Heat and Stir at Controlled Temperature C->D E Monitor pH and Visual Appearance D->E F Take Aliquots for Analysis D->F G Determine Reaction Completion (e.g., via AA, pH stability) E->G Data F->G Samples H Cool Reaction Mixture G->H Complete I Isolate Product (e.g., Evaporation, Precipitation) H->I J Dry and Characterize Final Product I->J

Caption: Experimental workflow for the synthesis and analysis of aluminum glycinate.

Troubleshooting_Tree cluster_precipitate Precipitate Formation cluster_conditions Reaction Conditions Start Low Yield or Incomplete Reaction? P1 Is a white precipitate present? Start->P1 P_Yes Likely Al(OH)3. Check and lower pH. Ensure gradual reactant addition. P1->P_Yes Yes P_No Proceed to check other parameters. P1->P_No No C1 Check Reactant Molar Ratio P_No->C1 C1_Sol Increase Glycine:Al ratio (aim for >3:1). C1->C1_Sol Ratio < 3:1 C2 Verify Reaction Temperature C1->C2 Ratio ≥ 3:1 C2_Sol Increase temperature within the 70-85°C range. C2->C2_Sol Temp < 70°C C3 Extend Reaction Time C2->C3 Temp in range C3_Sol Continue reaction and monitor for completion. C3->C3_Sol

Caption: Troubleshooting decision tree for low-yield aluminum glycinate synthesis.

References

Technical Support Center: Scaling Up Aluminium Glycinate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scalable production of aluminium glycinate (B8599266). This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges encountered when transitioning from laboratory-scale experiments to pilot and commercial-scale manufacturing.

Frequently Asked Questions (FAQs)

1. What are the primary challenges when scaling up the synthesis of aluminium glycinate?

Scaling up the production of this compound from the laboratory to an industrial scale introduces several challenges that can impact reaction efficiency, product quality, and process safety. Key challenges include:

  • Heat Management: The synthesis of this compound can be exothermic. What is easily managed in laboratory glassware can lead to thermal runaways in large reactors due to the lower surface-area-to-volume ratio, affecting reaction kinetics and potentially leading to side reactions or product degradation.

  • Mixing and Mass Transfer: Achieving homogeneous mixing in large reactors is more complex. Inadequate mixing can lead to localized concentration gradients, resulting in incomplete reactions, lower yields, and the formation of impurities.

  • Solid Handling and Product Isolation: The physical properties of this compound, such as particle size and morphology, are critical for efficient filtration and drying. Controlling these properties during crystallization or precipitation at a large scale is a significant challenge.

  • Impurity Profile: The types and levels of impurities can differ between lab and industrial scale. Impurities from raw materials, side reactions, or degradation products may become more significant at a larger scale, impacting the final product's purity and compliance with pharmacopeial standards.

  • Process Control and Automation: Maintaining consistent process parameters (temperature, pH, addition rates) is crucial for reproducible results. Implementing robust control strategies is essential for large-scale production.

2. What are the critical quality attributes of this compound that need to be monitored during scale-up?

According to pharmacopeial standards (e.g., BP, Ph. Eur.), the following quality attributes are critical and must be carefully controlled:

  • Assay: The content of aluminium oxide (Al2O3) and nitrogen (N) must be within the specified limits.[1][2]

  • Appearance: It should be a white or almost white powder.[1][2]

  • Solubility: It is practically insoluble in water and organic solvents but dissolves in dilute mineral acids and aqueous solutions of alkali hydroxides.[1][2]

  • pH: A 1% suspension in water should have a pH between 6.5 and 7.5.[2]

  • Loss on Drying: The moisture content must not exceed the specified limit (e.g., not more than 12.0%).[1][2]

  • Impurity Limits: Strict limits are in place for impurities such as heavy metals (e.g., lead), arsenic, chlorides, and mercuric salts.[1][2]

  • Neutralizing Capacity: This is a critical functional attribute for its use as an antacid.[2]

3. How can I control the particle size of this compound during large-scale precipitation/crystallization?

Controlling particle size and morphology is crucial for downstream processing like filtration and drying, as well as for the final product's performance.[3][4][5] Key strategies include:

  • Controlled Supersaturation: Maintaining an optimal level of supersaturation is key to controlling nucleation and crystal growth. This can be achieved by carefully controlling the rate of addition of reactants or anti-solvents.

  • Seeding: Introducing seed crystals can promote crystal growth over nucleation, leading to larger and more uniform particles.

  • Agitation: The mixing intensity affects crystal size distribution. Proper agitator design and speed are essential to ensure homogeneity without causing excessive crystal breakage.

  • Temperature Profile: A controlled cooling profile during crystallization can significantly influence the final particle size distribution.

  • Solvent System: The choice of solvent and anti-solvent can impact the solubility and crystal habit of this compound.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the scale-up of this compound production.

Problem 1: Low Yield and Incomplete Reaction
Potential Cause Troubleshooting Step
Poor Mixing and Mass Transfer - Optimize agitator design and speed to ensure homogeneity. - Consider the use of baffles in the reactor to improve mixing efficiency. - For heterogeneous reactions, ensure efficient suspension of solids.
Incorrect Stoichiometry - Re-verify the molar ratios of reactants on a larger scale. - Ensure accurate dosing of reactants using calibrated addition systems.
Suboptimal Reaction Temperature - Monitor and control the internal reaction temperature closely. - Account for the exothermic nature of the reaction and ensure the cooling system is adequate for the larger volume.
Incorrect pH - Implement online pH monitoring and automated addition of acid/base to maintain the optimal pH range for the reaction.
Problem 2: Product Fails to Meet Purity Specifications
Potential Cause Troubleshooting Step
Formation of Aluminium Hydroxide (B78521) - Maintain strict pH control to prevent the precipitation of aluminium hydroxide, a common competing reaction. - Ensure efficient mixing to avoid localized high pH zones.
Presence of Heavy Metals or Other Impurities - Source high-purity raw materials and verify their quality before use. - Review the materials of construction of the reactor and other equipment to prevent leaching of metallic impurities. - Optimize the washing step after filtration to effectively remove soluble impurities.
Residual Solvents - Optimize the drying process (temperature, vacuum, time) to reduce residual solvents to acceptable levels. - Ensure the chosen drying equipment is suitable for the scale of production.
Problem 3: Difficulty in Product Filtration and Drying
Potential Cause Troubleshooting Step
Fine Particle Size Leading to Slow Filtration - Optimize the crystallization/precipitation process to obtain a larger and more uniform particle size distribution (see FAQ 3). - Consider using a filter press or a Nutsche filter dryer, which are more suitable for industrial-scale filtration.
Product Caking During Drying - Control the drying temperature to avoid melting or decomposition. - Use a dryer with agitation (e.g., paddle dryer) to break up lumps and ensure uniform drying.
Inconsistent Final Moisture Content - Validate the drying process to determine the optimal drying time and conditions. - Use in-process controls (e.g., loss on drying) to monitor the drying progress.

Data Presentation

Table 1: Pharmacopeial Specifications for this compound

Parameter Specification (BP/Ph Eur)
Aluminium Oxide (Al2O3) Content 34.5% - 38.5% (dried substance)[1][2]
Nitrogen (N) Content 9.9% - 10.8% (dried substance)[1][2]
pH (1% suspension) 6.5 - 7.5[2]
Loss on Drying ≤ 12.0%[1][2]
Arsenic ≤ 1 ppm[2]
Heavy Metals (as Pb) ≤ 20 ppm[1][2]
Chlorides ≤ 330 ppm[1][2]

Experimental Protocols

Lab-Scale Synthesis of Monohydroxyaluminum Glycinate

This protocol is for laboratory-scale synthesis and serves as a basis for process development and scale-up.

Materials:

Procedure:

  • In a reaction vessel, create a slurry by mixing 2 grams of glycine with 1.25 grams of aluminium hydroxide powder in 10 grams of water.[6]

  • Agitate the mixture at 75°C for 30 minutes.[6]

  • The resulting product is monohydroxyaluminum glycinate.

Note: For scale-up, this basic reaction will require significant process optimization, including the evaluation of different aluminium sources, reaction concentrations, and methods for product isolation and purification.

General Protocol for Quality Control Testing

1. Assay for Aluminium Oxide (Al2O3):

  • Dissolve a known weight of the sample in hydrochloric acid and water.[1][2]

  • Add a known excess of 0.05M disodium (B8443419) edetate and neutralize the solution.[1][2]

  • Heat the solution, then cool and add xylenol orange triturate and hexamine.[1][2]

  • Titrate the excess disodium edetate with 0.05M lead nitrate.[1][2]

2. Identification Test (Ninhydrin Test):

  • Add the sample to a solution of citric acid and sodium hydroxide in water.[1]

  • Add a 0.1% w/v solution of ninhydrin (B49086) in methanol (B129727) and warm the mixture.[1]

  • A purple color indicates the presence of an amino acid (glycine).[1]

Visualizations

Scale_Up_Challenges cluster_synthesis Synthesis & Reaction cluster_isolation Product Isolation & Purification cluster_quality Quality & Control Heat_Management Heat Management Kinetics Reaction Kinetics Heat_Management->Kinetics Mixing Mixing & Mass Transfer Mixing->Kinetics Particle_Size Particle Size Control Mixing->Particle_Size Crystallization Crystallization/Precipitation Kinetics->Crystallization Impurity_Profile Impurity Profile Kinetics->Impurity_Profile Filtration Filtration Crystallization->Filtration Crystallization->Particle_Size Drying Drying Filtration->Drying Process_Control Process Control Process_Control->Heat_Management Process_Control->Mixing Process_Control->Crystallization Scale_Up This compound Scale-Up Scale_Up->Heat_Management Scale_Up->Mixing Scale_Up->Kinetics

Caption: Key challenges in scaling up this compound production.

Troubleshooting_Workflow cluster_investigation Investigation cluster_solution Solution Start Production Issue Identified (e.g., Low Yield, Impurity) Check_Parameters Review Process Parameters (Temp, pH, Agitation) Start->Check_Parameters Analyze_Materials Analyze Raw Materials & In-Process Samples Start->Analyze_Materials Inspect_Equipment Inspect Equipment (Reactor, Filter, Dryer) Start->Inspect_Equipment Optimize_Reaction Optimize Reaction Conditions Check_Parameters->Optimize_Reaction Improve_Purification Improve Purification Steps (Washing, Crystallization) Analyze_Materials->Improve_Purification Modify_Equipment Modify/Maintain Equipment Inspect_Equipment->Modify_Equipment End Issue Resolved Optimize_Reaction->End Improve_Purification->End Modify_Equipment->End

Caption: A logical workflow for troubleshooting production issues.

References

Technical Support Center: High-Purity Dihydroxyaluminum Aminoacetate Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the purification process for high-purity dihydroxyaluminum aminoacetate. It includes troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimental work.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis and purification of dihydroxyaluminum aminoacetate.

Problem 1: Low Yield of Precipitated Product

Q: We are experiencing a significantly lower than expected yield of dihydroxyaluminum aminoacetate after the precipitation step. What are the potential causes and how can we improve the yield?

A: Low yield is a common issue that can often be attributed to several factors related to the precipitation conditions.

  • Sub-optimal pH: The precipitation of dihydroxyaluminum aminoacetate is highly pH-dependent. The final product suspension should have a pH between 6.5 and 7.5.[1][2][3] If the pH of the reaction mixture is too low or too high, the solubility of the product may increase, leading to a lower yield. Careful and slow adjustment of the pH with a suitable acid or base is crucial.

  • Incomplete Reaction: Ensure that the reaction between the aluminum source (e.g., aluminum isopropoxide) and glycine (B1666218) has gone to completion. Inadequate mixing or insufficient reaction time can result in unreacted starting materials remaining in the solution.

  • Excessive Washing: While washing the precipitate is necessary to remove impurities, excessive washing, especially with large volumes of water, can lead to product loss due to its slight solubility.

  • Filtration Issues: Inefficient filtration can lead to the loss of fine particles. Ensure the use of an appropriate filter medium and technique to capture all of the precipitated solid.

Problem 2: Product Fails to Meet Purity Specifications

Q: Our purified dihydroxyaluminum aminoacetate does not meet the required purity levels. What are the likely impurities and how can we remove them?

A: The purity of the final product is critical. The United States Pharmacopeia (USP) specifies that dihydroxyaluminum aminoacetate should contain not less than 94.0 percent and not more than 102.0 percent of C₂H₆AlNO₄, calculated on a dried basis.[2][3][4] Common impurities and strategies for their removal are outlined below.

  • Residual Isopropyl Alcohol: If aluminum isopropoxide is used as a starting material, residual isopropyl alcohol can be a common impurity. The USP monograph for dihydroxyaluminum aminoacetate includes a specific test for isopropyl alcohol.[1][2][3]

    • Solution: Ensure adequate drying of the final product, potentially under vacuum at an elevated temperature, to remove volatile organic solvents. The USP specifies drying at 130°C to a constant weight.[1][2]

  • Unreacted Glycine (Aminoacetic Acid): Incomplete reaction can lead to the presence of unreacted glycine in the final product.[2][4]

    • Solution: Optimize the stoichiometry of the reactants and the reaction conditions to ensure complete consumption of glycine. Washing the precipitate with a suitable solvent can also help remove unreacted glycine.

  • Aluminum Oxide: The presence of aluminum oxide is a known impurity.[2][4]

    • Solution: This impurity can arise from the hydrolysis of the aluminum source. Careful control of moisture and reaction conditions is necessary. The purification process, including controlled precipitation, should minimize the formation of aluminum oxide.

  • Heavy Metals: Contamination with heavy metals such as mercury can be a concern in pharmaceutical manufacturing. The USP sets a limit of 1 ppm for mercury.[2]

    • Solution: Use high-purity starting materials and ensure that the equipment used is free from heavy metal contamination.

Problem 3: Poor Filtration Characteristics of the Precipitate

Q: The precipitated dihydroxyaluminum aminoacetate is very fine and difficult to filter, leading to long filtration times and potential product loss. How can we improve the particle size and filterability?

A: The physical properties of the precipitate are crucial for efficient downstream processing.

  • Control of Precipitation Rate: Rapid precipitation often leads to the formation of small, poorly formed crystals that are difficult to filter. A slower addition of the precipitating agent and careful control of the pH can promote the growth of larger, more easily filterable particles.

  • Aging of the Precipitate: Allowing the precipitate to "age" in the mother liquor, sometimes with gentle stirring and at a controlled temperature, can lead to a process known as Ostwald ripening, where smaller particles dissolve and redeposit onto larger particles, resulting in an overall increase in particle size.

  • Temperature Control: The temperature at which precipitation is carried out can influence the particle size and morphology. Experimenting with different precipitation temperatures may lead to improved filtration characteristics.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the precipitation of dihydroxyaluminum aminoacetate?

A1: The optimal pH for precipitation is crucial for maximizing yield and ensuring the desired product characteristics. The USP specifies that a suspension of 1 gram of dihydroxyaluminum aminoacetate in 25 mL of water should have a pH between 6.5 and 7.5.[1][2][3] Therefore, the precipitation should be controlled to yield a final product within this pH range.

Q2: What are the key analytical tests to assess the purity of dihydroxyaluminum aminoacetate?

A2: The purity of dihydroxyaluminum aminoacetate is typically assessed using a combination of tests outlined in the USP monograph. These include:

  • Assay: A titration method is used to determine the percentage of dihydroxyaluminum aminoacetate.[2][3]

  • Nitrogen Content: The nitrogen content is determined to be between 9.90% and 10.60%.[2][3]

  • Loss on Drying: This test determines the amount of volatile matter and is performed by drying the substance at 130°C to a constant weight, with a limit of not more than 14.5% loss.[1][2]

  • Limit of Isopropyl Alcohol: A specific test is performed to ensure the absence of significant amounts of isopropyl alcohol.[2][3]

  • Limit of Mercury: The mercury content should not exceed 1 ppm.[2]

Q3: What is a common synthetic route for dihydroxyaluminum aminoacetate?

A3: A common laboratory-scale synthesis involves the reaction of an aluminum alkoxide, such as aluminum isopropoxide, with an aqueous solution of glycine. This method is a precipitation reaction where the dihydroxyaluminum aminoacetate is formed as a solid and can be isolated by filtration.

Q4: How should high-purity dihydroxyaluminum aminoacetate be stored?

A4: To maintain its purity and stability, dihydroxyaluminum aminoacetate should be preserved in well-closed containers.[2][3][5] This prevents the absorption of moisture and contamination.

Data Presentation

Table 1: Key Quality Control Parameters for Dihydroxyaluminum Aminoacetate (per USP)

ParameterSpecification
Assay 94.0% - 102.0% (on dried basis)
pH (1g in 25mL H₂O) 6.5 - 7.5
Loss on Drying ≤ 14.5%
Nitrogen Content 9.90% - 10.60%
Mercury ≤ 1 ppm
Isopropyl Alcohol No red color produced in test

Experimental Protocols

Protocol 1: Assay of Dihydroxyaluminum Aminoacetate (Titration Method)

This protocol is a summary of the assay described in the USP monograph.

  • Sample Preparation: Accurately weigh about 2.5 g of Dihydroxyaluminum Aminoacetate and transfer to a 150-mL beaker. Add 15 mL of hydrochloric acid and warm if necessary to dissolve the sample completely.

  • Volumetric Dilution: Transfer the solution to a 500-mL volumetric flask, dilute to volume with water, and mix well.

  • Titration Preparation: Pipette 20.0 mL of this solution into a 250-mL beaker. With continuous stirring, add 25.0 mL of 0.05 M edetate disodium (B8443419) (EDTA) titrant and 20 mL of acetic acid-ammonium acetate (B1210297) buffer.

  • Heating and Cooling: Heat the solution to near boiling for 5 minutes, then cool to room temperature.

  • Titration: Add 50 mL of alcohol and 2 mL of dithizone (B143531) TS. Titrate with 0.05 M zinc sulfate (B86663) VS until the color changes from green-violet to rose-pink.

  • Blank Determination: Perform a blank titration by substituting 20 mL of water for the sample solution.

  • Calculation: Each mL of 0.05 M edetate disodium titrant is equivalent to 6.753 mg of C₂H₆AlNO₄. Correct the result based on the blank determination.[2]

Mandatory Visualizations

Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_qc Quality Control Reactants Aluminum Isopropoxide + Glycine Solution Reaction Reaction Vessel (Controlled Temperature & Mixing) Reactants->Reaction Charge Precipitation Precipitation (pH Adjustment) Reaction->Precipitation Transfer Aging Aging Tank (Crystal Growth) Precipitation->Aging Filtration Filtration Aging->Filtration Washing Washing Filtration->Washing Drying Drying (130°C) Washing->Drying FinalProduct High-Purity Dihydroxyaluminum Aminoacetate Drying->FinalProduct QC_Testing QC Testing (Assay, pH, Impurities) FinalProduct->QC_Testing

Caption: Experimental workflow for the synthesis and purification of dihydroxyaluminum aminoacetate.

Troubleshooting_Logic Start Purification Issue Identified LowYield Low Yield? Start->LowYield PurityFail Purity Failure? LowYield->PurityFail No CheckpH Check & Adjust pH LowYield->CheckpH Yes FiltrationProblem Filtration Issues? PurityFail->FiltrationProblem No CheckImpurities Identify Impurity PurityFail->CheckImpurities Yes ControlPrecipRate Control Precipitation Rate FiltrationProblem->ControlPrecipRate Yes End Consult Further Resources FiltrationProblem->End No CheckReaction Verify Reaction Completion CheckpH->CheckReaction OptimizeWashing Optimize Washing Step CheckReaction->OptimizeWashing IPA Isopropyl Alcohol CheckImpurities->IPA Solvent Glycine Unreacted Glycine CheckImpurities->Glycine Starting Material AlOxide Aluminum Oxide CheckImpurities->AlOxide Side Product ImproveDrying Improve Drying IPA->ImproveDrying OptimizeStoichiometry Optimize Stoichiometry Glycine->OptimizeStoichiometry ControlMoisture Control Moisture AlOxide->ControlMoisture AgePrecipitate Age the Precipitate ControlPrecipRate->AgePrecipitate OptimizeTemp Optimize Temperature AgePrecipitate->OptimizeTemp

Caption: Logical troubleshooting flow for dihydroxyaluminum aminoacetate purification.

References

Technical Support Center: Aluminum Glycinate Particle Size Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of stirring speed on the particle size of aluminum glycinate (B8599266) during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of stirring in the synthesis of aluminum glycinate?

Stirring, or agitation, is a critical parameter in the synthesis of aluminum glycinate. It serves several key functions:

  • Homogenization: Ensures that the reactants, such as an aluminum salt and glycine (B1666218), are uniformly distributed throughout the reaction medium.[1]

  • Mass Transfer: Facilitates the transfer of reactants to the surface of growing crystals, promoting a more uniform reaction.

  • Nucleation: Influences the rate of nucleation, which is the initial formation of small crystal embryos.

  • Particle Size and Distribution: Directly impacts the final particle size and the narrowness of the particle size distribution.

Q2: How does stirring speed generally affect the particle size of aluminum glycinate?

Q3: What is the expected qualitative relationship between stirring speed and particle size?

The relationship can be summarized as follows:

  • Low Stirring Speed: Insufficient mixing can lead to localized areas of high supersaturation, which may result in uncontrolled precipitation, a wide particle size distribution, and the formation of larger, irregular particles or agglomerates.

  • Moderate Stirring Speed: Promotes more uniform nucleation and growth, leading to a more consistent and narrower particle size distribution.

  • High Stirring Speed: Generally leads to the formation of smaller, more uniform particles due to increased nucleation rates and the prevention of excessive crystal growth. However, extremely high speeds can sometimes introduce other issues, such as particle attrition or changes in crystal morphology.

Q4: Are there any other factors that interact with stirring speed to influence particle size?

Yes, several other experimental parameters can interact with stirring speed to affect the final particle size of aluminum glycinate. These include:

  • Rate of reactant addition: A slow, controlled addition of reactants combined with efficient stirring helps maintain a constant level of supersaturation, favoring the formation of uniform particles.

  • Temperature: Temperature affects both the solubility of the reactants and the kinetics of nucleation and crystal growth. Consistent temperature control is crucial.

  • pH: The pH of the reaction medium is a critical factor in the synthesis of aluminum glycinate and can influence the particle characteristics.[1]

  • Concentration of reactants: Higher concentrations can lead to higher supersaturation and potentially smaller particles, but this must be carefully controlled to avoid amorphous precipitation.

Troubleshooting Guide

Issue Potential Cause Related to Stirring Recommended Action
Large, irregular particles Stirring speed is too low, leading to poor mixing and localized high supersaturation.Increase the stirring speed to ensure the rapid and uniform dispersion of reactants.
Wide particle size distribution Inconsistent or inadequate stirring throughout the precipitation process.Ensure the stirrer is properly positioned in the reaction vessel for optimal mixing. Use a calibrated stirrer to maintain a consistent speed.
Formation of large agglomerates Insufficient shear forces to break down particle clusters as they form.Increase the stirring speed. Consider using a high-shear mixer for a portion of the process if smaller, de-agglomerated particles are desired.[3]
Amorphous or poorly crystalline product Extremely rapid precipitation due to very high localized supersaturation, which can be exacerbated by poor initial mixing.While increasing stirring speed is generally beneficial, ensure it is vigorous from the very beginning of reactant addition to prevent initial uncontrolled precipitation.
Inconsistent results between batches Variation in stirring speed or mixing efficiency between different experimental runs.Standardize the stirring speed, impeller type and size, and vessel geometry for all experiments. Document these parameters meticulously in the experimental protocol.

Experimental Protocols

General Synthesis of Aluminum Glycinate

This protocol describes a general method for the synthesis of aluminum glycinate. The stirring speed should be systematically varied to study its impact on particle size.

Materials:

  • Aluminum chloride (or aluminum sulfate)

  • Glycine

  • Sodium hydroxide (B78521) (or other suitable base)

  • Deionized water

Equipment:

  • Jacketed reaction vessel

  • Overhead mechanical stirrer with speed control (e.g., RPM display)

  • pH meter

  • Temperature probe

  • Addition funnel or syringe pump

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Dissolve a specific amount of glycine in deionized water in the reaction vessel.

  • Begin stirring at a predetermined speed (e.g., 200 RPM).

  • Slowly add a solution of the aluminum salt to the glycine solution using an addition funnel or syringe pump.

  • Maintain a constant temperature (e.g., 60-80°C) throughout the addition process.[4]

  • After the addition is complete, slowly add a solution of sodium hydroxide to adjust the pH to the desired range (typically 5-7) to induce precipitation.[1]

  • Continue stirring the resulting suspension at the set speed for a defined period (e.g., 1-2 hours) to allow for crystal growth and maturation.

  • After the reaction is complete, stop stirring and filter the precipitate.

  • Wash the collected solid with deionized water to remove any unreacted starting materials and byproducts.

  • Dry the final product in an oven at a suitable temperature.

  • Characterize the particle size of the dried aluminum glycinate using appropriate techniques such as laser diffraction, dynamic light scattering, or microscopy.

To investigate the effect of stirring speed, repeat this experiment with different stirring speeds (e.g., 400 RPM, 600 RPM, 800 RPM) while keeping all other parameters constant.

Data Presentation

Table 1: Expected Qualitative Impact of Stirring Speed on Aluminum Glycinate Particle Size

Stirring Speed (RPM)Expected Average Particle SizeExpected Particle Size DistributionGeneral Observations
Low (e.g., <200)LargerBroadInefficient mixing, potential for agglomeration and irregular particle shapes.
Moderate (e.g., 200-600)IntermediateNarrowerMore controlled nucleation and growth, leading to more uniform particles.
High (e.g., >600)SmallerNarrowHigh shear forces promote nucleation over crystal growth, resulting in finer particles.

Visualizations

G cluster_input Input Parameters cluster_process Crystallization Process cluster_output Output Characteristics Stirring_Speed Stirring Speed Mixing Mixing Efficiency Stirring_Speed->Mixing Directly Controls Reactant_Concentration Reactant Concentration Supersaturation Supersaturation Rate Reactant_Concentration->Supersaturation Temperature Temperature Temperature->Supersaturation Addition_Rate Reactant Addition Rate Addition_Rate->Supersaturation Mixing->Supersaturation Influences Local Nucleation Nucleation Rate Supersaturation->Nucleation Drives Crystal_Growth Crystal Growth Rate Supersaturation->Crystal_Growth Drives Particle_Size Final Particle Size Nucleation->Particle_Size Higher rate -> Smaller size PSD Particle Size Distribution Nucleation->PSD Crystal_Growth->Particle_Size Dominance -> Larger size Crystal_Growth->PSD

Caption: Logical workflow of how stirring speed and other parameters influence the final particle size.

References

troubleshooting interference in the HPLC analysis of aluminium glycinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of aluminum glycinate (B8599266). This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common analytical challenges.

Frequently Asked Questions (FAQs)

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: Why is my aluminum glycinate peak exhibiting significant tailing or fronting?

A: Poor peak shape is a common issue in HPLC and can compromise the accuracy and precision of your results.[1] The causes can be chemical or physical. For aluminum glycinate, its dual nature (metal salt of an amino acid) presents unique challenges.

Potential Causes & Solutions:

  • Secondary Silanol (B1196071) Interactions: The glycine (B1666218) component (a polar amino acid) and the aluminum ion can interact with free silanol groups on the silica-based column packing, leading to peak tailing.

    • Solution: Use a modern, end-capped column or a column with a different stationary phase. Adjust the mobile phase pH to be +/- 2 units away from the pKa of glycine's ionizable groups to suppress ionization. Using an appropriate buffer is also crucial.[2]

  • Column Overload: Injecting too high a concentration of the sample can saturate the stationary phase, causing the peak to broaden and often exhibit a "shark-fin" or fronting shape.[1][3]

    • Solution: Dilute your sample or reduce the injection volume.[3]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent significantly stronger than the mobile phase, it can lead to peak distortion, particularly fronting.[4]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Contamination/Void: Accumulation of particulate matter on the column inlet frit or the formation of a void at the head of the column can distort all peaks in the chromatogram.[1]

    • Solution: Use a guard column to protect the analytical column.[5] If a void is suspected, the column may need to be replaced.

Issue 2: Inconsistent Retention Times and Poor Retention

Q: I am observing drifting retention times for aluminum glycinate, and the peak elutes very early, near the solvent front.

A: Aluminum glycinate is a polar compound, which can lead to poor retention on standard reversed-phase (e.g., C18) columns.[6] Retention time instability can point to issues with the mobile phase or the HPLC system itself.[2]

Potential Causes & Solutions:

  • Insufficient Retention: As a polar analyte, aluminum glycinate may not interact sufficiently with the nonpolar stationary phase.[6]

    • Solution 1 (Ion-Pair Chromatography): Add an ion-pairing reagent to the mobile phase. For the cationic aluminum or protonated glycine, an anionic reagent like an alkyl sulfonate can be used. For the anionic glycinate, a cationic reagent like a quaternary amine can be used.[7][8][9] This forms a neutral, more hydrophobic complex that is better retained.

    • Solution 2 (Derivatization): Derivatizing the glycine moiety can increase its hydrophobicity, leading to better retention.[6]

  • Mobile Phase Issues: Changes in mobile phase composition, improper mixing, or inadequate buffering can cause retention time drift.[2]

    • Solution: Prepare fresh mobile phase daily and ensure it is thoroughly degassed. Use a buffer with a pKa close to the desired pH to maintain consistent ionization of the analyte. Ensure the column is properly equilibrated before starting the analysis.[2]

  • Temperature Fluctuations: Variations in ambient temperature can affect retention times.[2][4]

    • Solution: Use a column oven to maintain a constant, stable temperature.[2]

Issue 3: Extraneous Peaks and Baseline Interference

Q: My chromatogram shows unexpected "ghost" peaks or a noisy/drifting baseline. How can I identify and eliminate these interferences?

A: Interference can originate from the sample matrix, the mobile phase, the HPLC system, or from the derivatization process itself.

Potential Causes & Solutions:

  • Matrix Effects: Co-eluting compounds from the sample matrix (e.g., excipients in a drug product) can interfere with the analyte peak or suppress/enhance its signal if using a mass spectrometer (MS) detector.[10]

    • Solution: Improve sample preparation using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[5][11] Using matrix-matched calibrants can also help compensate for these effects.[5][12]

  • Contaminated Mobile Phase or System: Impurities in solvents (especially water), contaminated glassware, or leachables from filters and tubing can all introduce ghost peaks.[13][14] A noisy baseline can be caused by air bubbles, a dirty detector cell, or a failing lamp.[4][15]

    • Solution: Use high-purity HPLC-grade solvents and ensure all labware is scrupulously clean.[5][13] Filter and degas the mobile phase before use.[4] If the baseline is noisy, purge the system to remove air bubbles and follow the manufacturer's instructions for cleaning the detector flow cell.[2]

  • Derivatization Reagent Interference: In pre-column derivatization, excess reagent or reagent by-products can cause large interfering peaks.[16]

    • Solution: Optimize the derivatization reaction to use the minimum necessary amount of reagent. Adjust the chromatography to separate the analyte-derivative peak from reagent-related peaks. Post-column derivatization can also be an alternative, as it removes interfering substances before the reaction occurs.[6]

  • Carryover from Previous Injections: Strongly retained compounds from a previous sample may elute in a subsequent run, appearing as an unexpected peak.[5]

    • Solution: Implement a high-organic wash step at the end of each run to flush strongly retained compounds from the column.[5]

Experimental Protocols

Protocol 1: HPLC Method for Aluminum Glycinate using Pre-Column Derivatization

This protocol describes a representative reversed-phase HPLC method involving pre-column derivatization to allow for UV or fluorescence detection. Since aluminum glycinate itself is not easily detectable, this approach targets the glycine moiety.

1. Materials and Reagents:

  • HPLC-grade acetonitrile, methanol, and water.[13]

  • Sodium acetate (B1210297) buffer (or similar, pH adjusted).[17]

  • Derivatization Reagent: o-Phthaldialdehyde (OPA) with 3-mercaptopropionic acid (MPA).[18]

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[19]

2. Chromatographic Conditions:

  • Mobile Phase A: 40 mM Sodium Phosphate buffer, pH 7.8

  • Mobile Phase B: Acetonitrile/Methanol/Water (45/45/10, v/v/v)

  • Gradient Program:

    Time (min) %B
    0.0 0
    1.9 0
    18.1 57
    18.6 100
    22.3 100
    23.2 0

    | 25.0 | 0 |

  • Flow Rate: 1.5 mL/min

  • Column Temperature: 40°C[17]

  • Detector: Fluorescence (Excitation: 340 nm, Emission: 455 nm)[6]

  • Injection Volume: 10 µL

3. Automated Derivatization & Sample Preparation: [18]

  • Prepare a stock solution of aluminum glycinate standard and sample solutions in a suitable diluent (e.g., 0.1 M HCl).

  • Use an autosampler with a pre-column derivatization program.

  • The autosampler aspirates 10 µL of sample/standard.

  • Next, it aspirates 45 µL of a freshly prepared OPA/MPA reagent mixture and 45 µL of borate (B1201080) buffer.

  • The mixture is mixed in the sample loop or a holding vial for 1 minute.

  • Inject 10 µL of the resulting mixture onto the column.

Protocol 2: Forced Degradation Study for Interference Identification

A forced degradation study helps identify potential degradation products that could interfere with the main analyte peak.[4]

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of aluminum glycinate in a suitable solvent.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 80°C for 2 hours. Cool, neutralize with 1 M NaOH, and dilute to a final concentration.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Heat at 80°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light. Dilute to a final concentration.

  • Thermal Degradation: Store a vial of the stock solution in an oven at 105°C for 24 hours. Cool and dilute.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the established HPLC method. Compare the chromatograms to identify the retention times of any new peaks relative to the main aluminum glycinate peak.[4]

Data Presentation

Table 1: System Suitability Test (SST) Parameters & Acceptance Criteria

System suitability tests are essential to ensure the HPLC system is performing correctly before analyzing samples. If these criteria are not met, it indicates a problem that must be resolved.

ParameterAcceptance CriteriaPotential Cause of Failure
Tailing Factor (Asymmetry) T ≤ 2.0Column degradation, silanol interactions, buffer mismatch
Theoretical Plates (N) N ≥ 2000Column aging, extra-column volume, flow rate too high
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)Injector issue, pump malfunction, sample instability
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for n=6 injections)Pump issue, mobile phase leak, temperature fluctuation[2]

Table 2: Example Method Validation Data for Aluminum Glycinate Assay

This table shows typical quantitative data obtained during method validation. Unacceptable results in these categories can point towards interference issues.

ParameterResultInterpretation
Linearity (r²) 0.9995 (Range: 5-50 µg/mL)Good correlation between concentration and response.
Accuracy (% Recovery) 98.5% - 101.2%The method accurately measures the known amount of analyte. Poor recovery may indicate matrix suppression or sample loss.[10][12]
Precision (Intra-day RSD) 0.85%Good repeatability on the same day.
Precision (Inter-day RSD) 1.35%Good reproducibility across different days.
Limit of Quantitation (LOQ) 3.7 µg/mL[20]The lowest concentration that can be reliably quantified.

Visualizations

TroubleshootingWorkflow start Problem Observed: Poor Peak Shape cause1 Cause: Secondary Interactions start->cause1 cause2 Cause: Column Overload start->cause2 cause3 Cause: Solvent Incompatibility start->cause3 cause4 Cause: Physical Column Issue start->cause4 sol1 Solution: - Use end-capped column - Adjust mobile phase pH - Use inert hardware cause1->sol1 sol2 Solution: - Dilute sample - Reduce injection volume cause2->sol2 sol3 Solution: - Dissolve sample in mobile phase cause3->sol3 sol4 Solution: - Use guard column - Replace column cause4->sol4

Caption: Troubleshooting workflow for poor peak shape.

MatrixEffect cluster_0 Without Matrix Interference cluster_1 With Matrix Interference analyte1 Analyte Ions detector1 Detector Signal analyte1->detector1 Expected Response analyte2 Analyte Ions detector2 Detector Signal analyte2->detector2 Suppressed Response matrix Matrix Components matrix->detector2 Suppressed Response caption Matrix components co-elute with the analyte, competing for ionization and suppressing the detector signal. DerivatizationWorkflow sample Aluminum Glycinate (Sample/Standard) autosampler Autosampler Mixing sample->autosampler reagent OPA/MPA Reagent + Buffer reagent->autosampler derivative Fluorescent Derivative (Analyte + Reagent) autosampler->derivative injection Inject into HPLC System derivative->injection

References

controlling the degree of hydration in dihydroxyaluminum aminoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Dihydroxyaluminum Aminoacetate

Welcome to the technical support center for dihydroxyaluminum aminoacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling the degree of hydration of this compound during experimental work.

Frequently Asked Questions (FAQs)

1. What is the significance of the degree of hydration in dihydroxyaluminum aminoacetate?

The degree of hydration, represented by 'x' in the molecular formula C₂H₆AlNO₄ · xH₂O, is a critical quality attribute.[1][2] It can significantly impact the material's physicochemical properties, including:

  • Stability: Different hydration states can have varying stability profiles.

  • Bioavailability: The rate of dissolution and subsequent absorption can be influenced by the hydrate (B1144303) form.

  • Flowability and Compactibility: For solid dosage form manufacturing, the water content affects powder handling properties.[3]

  • Therapeutic Efficacy: As an antacid, the reactivity of dihydroxyaluminum aminoacetate can be related to its structure, which includes the water of hydration.

2. What are the typical challenges encountered when trying to control the hydration of dihydroxyaluminum aminoacetate?

Researchers may face several challenges, including:

  • Inconsistent Hydration Levels: Batches may exhibit variability in water content, leading to non-reproducible experimental results.

  • Difficulty in Achieving a Specific Hydrate: Targeting a specific stoichiometry of water of hydration can be challenging due to the influence of various process parameters.

  • Amorphous vs. Crystalline Forms: The presence of amorphous content alongside crystalline hydrates can complicate characterization and control.

  • Hygroscopicity: The final product may absorb moisture from the environment if not handled and stored correctly.[4]

3. What are the key process parameters that influence the degree of hydration during the synthesis of dihydroxyaluminum aminoacetate?

  • Reaction Temperature: Temperature can affect the kinetics of crystal formation and the incorporation of water molecules into the crystal lattice.[5][6]

  • pH of the Reaction Mixture: The pH can influence the species of aluminum hydroxide (B78521) present and the overall crystallization process, which in turn can affect hydration.[7][8]

  • Drying Conditions: The method and parameters of drying the isolated product are the most direct way to control the final water content.[9]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Higher than expected water content ("Loss on Drying" > 14.5%) Inadequate drying (time, temperature).Increase drying time or temperature. Monitor the weight loss until a constant weight is achieved.[1]
High humidity in the drying environment.Use a controlled humidity drying chamber or a vacuum oven.
Hygroscopic nature of the material.After drying, immediately transfer the product to a desiccator or a container with a desiccant.[4]
Lower than expected water content (over-drying) Excessive drying temperature or time.Reduce the drying temperature or time. Perform trial runs to establish optimal drying parameters.
Conversion to an anhydrous or lower hydrate form.Characterize the material using TGA or DSC to understand the dehydration process and identify stable hydrate forms at different temperatures.
Inconsistent water content between batches Variation in synthesis conditions (temperature, pH).Standardize the synthesis protocol, ensuring consistent temperature and pH control for each batch.
Inconsistent drying procedures.Implement a standardized drying protocol with defined parameters (temperature, time, vacuum level, air flow rate).
Inconsistent sample handling post-drying.Establish a standard procedure for cooling and storing the dried product in a controlled low-humidity environment.

Experimental Protocols

Synthesis of Dihydroxyaluminum Aminoacetate (Illustrative Protocol)

This protocol is based on general methods for preparing amino acid chelates and should be optimized for specific experimental needs.

Materials:

  • Aluminum hydroxide (or a suitable aluminum source)

  • Glycine (B1666218)

  • Deionized water

  • Sodium hydroxide or hydrochloric acid (for pH adjustment)

Procedure:

  • Prepare a slurry of aluminum hydroxide in deionized water.

  • Dissolve glycine in deionized water and add it to the aluminum hydroxide slurry.

  • Adjust the pH of the reaction mixture to a target range (e.g., 7.0-8.0) using a suitable acid or base. The pH should be monitored and controlled throughout the reaction.[7][8]

  • Heat the reaction mixture to a specific temperature (e.g., 60-80 °C) and maintain for a set period with stirring.[5]

  • After the reaction is complete, cool the mixture and isolate the solid product by filtration.

  • Wash the product with deionized water to remove any unreacted starting materials.

  • Proceed with a controlled drying method to achieve the desired hydration level.

Controlling the Degree of Hydration via Drying

a) Fluidized Bed Drying:

Fluidized bed drying is an effective method for achieving uniform drying and controlling the final moisture content.[3][10]

Key Parameters to Control:

ParameterInfluence on HydrationRecommended Starting Point
Inlet Air Temperature Higher temperature increases the drying rate, reducing water content.60-80 °C (to avoid degradation)[11]
Airflow Rate Higher airflow increases the drying rate.Adjust to maintain good fluidization without excessive product loss.
Drying Time Longer drying time reduces water content.Monitor moisture content at intervals to determine the endpoint.[3]
Inlet Air Humidity Lower humidity increases the drying rate.Use dehumidified air if precise control is needed.

b) Vacuum Oven Drying:

Vacuum drying is suitable for heat-sensitive materials and allows for drying at lower temperatures.

Key Parameters to Control:

ParameterInfluence on HydrationRecommended Starting Point
Temperature Higher temperature increases the drying rate.50-70 °C
Vacuum Level Higher vacuum (lower pressure) increases the drying rate.20-30 inHg
Drying Time Longer drying time reduces water content.Monitor until constant weight is achieved.
Analytical Methods for Determining Water Content

a) Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is useful for determining the amount of water and understanding the dehydration process.[12]

Protocol:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Accurately weigh 5-10 mg of the dihydroxyaluminum aminoacetate sample into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample from ambient temperature to approximately 300 °C at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The weight loss corresponding to the removal of water can be quantified from the TGA curve. The USP monograph specifies a loss on drying at 130 °C, so the weight loss up to this temperature is of particular interest.[1]

b) Karl Fischer Titration

Karl Fischer (KF) titration is a highly specific and accurate method for determining water content.[13][14]

Protocol (Volumetric Method):

  • Standardize the Karl Fischer reagent against a known water standard.

  • Add a suitable solvent (e.g., methanol) to the titration vessel and titrate to a dry endpoint with the KF reagent.

  • Accurately weigh a sample of dihydroxyaluminum aminoacetate and quickly transfer it to the titration vessel.

  • Titrate with the KF reagent to the endpoint.

  • Calculate the water content based on the volume of titrant consumed and the titer of the reagent.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_drying Drying (Hydration Control) cluster_analysis Analysis S1 Reactants Mixing (Aluminum Hydroxide + Glycine) S2 pH & Temperature Control S1->S2 S3 Reaction S2->S3 S4 Isolation & Washing S3->S4 D1 Controlled Drying (e.g., Fluidized Bed Dryer) S4->D1 D2 Parameter Adjustment (Temp, Time, Airflow) D1->D2 A1 Water Content Determination (TGA / Karl Fischer) D2->A1 A2 Specification Check (e.g., < 14.5% Loss on Drying) A1->A2 A2->D2 Fail Final_Product Final_Product A2->Final_Product Pass

Caption: Experimental workflow for synthesis and hydration control.

Troubleshooting_Hydration Start Water Content Out of Specification? High_Moisture Too High Start->High_Moisture Yes Low_Moisture Too Low Start->Low_Moisture Yes Check_Drying_Time_Temp Increase Drying Time/Temp? High_Moisture->Check_Drying_Time_Temp Reduce_Drying_Time_Temp Decrease Drying Time/Temp? Low_Moisture->Reduce_Drying_Time_Temp Check_Humidity Control Drying Environment Humidity? Check_Drying_Time_Temp->Check_Humidity Still High Check_Storage Proper Post-Drying Handling? Check_Humidity->Check_Storage Still High Check_Degradation Check for Thermal Degradation? Reduce_Drying_Time_Temp->Check_Degradation Still Low

Caption: Troubleshooting decision tree for hydration control.

References

Technical Support Center: Resolving Inconsistencies in In Vitro Phosphate Binding Assays with Aluminum Glycinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with aluminum glycinate (B8599266) in in vitro phosphate (B84403) binding assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you address common challenges and ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of phosphate binding by aluminum glycinate?

Aluminum glycinate, also known as dihydroxyaluminum aminoacetate, acts as a phosphate binder through a ligand exchange mechanism. In an aqueous environment, the aluminum ions (Al³⁺) are released from the glycinate complex. These positively charged aluminum ions then react with negatively charged phosphate ions (PO₄³⁻) to form insoluble aluminum phosphate, which can be separated from the solution. The aminoacetate component helps to buffer the solution, which can influence the binding capacity.

Q2: What are the critical factors that can affect the phosphate binding capacity of aluminum glycinate in an in vitro assay?

Several factors can significantly influence the outcome of your assay:

  • pH of the binding solution: The pH affects both the solubility of aluminum glycinate and the speciation of phosphate ions. Generally, aluminum-based binders are more effective in acidic to neutral pH ranges.[1]

  • Initial phosphate concentration: The binding capacity can vary with the initial concentration of phosphate in the solution. It is crucial to test a range of concentrations to determine the maximum binding capacity.[2]

  • Incubation time: The binding reaction requires sufficient time to reach equilibrium. Inadequate incubation can lead to an underestimation of the binding capacity.[3]

  • Ionic strength of the buffer: The presence of other ions can interfere with the interaction between aluminum and phosphate, potentially affecting the binding efficiency.[4][5]

  • Mixing and agitation: Proper mixing is essential to ensure homogenous interaction between the aluminum glycinate and phosphate ions in the solution.[6]

Q3: How can I quantify the unbound phosphate in my assay?

A common and reliable method for quantifying unbound phosphate is through spectrophotometry, using the molybdenum blue method. This colorimetric assay involves the reaction of orthophosphate with a molybdate (B1676688) reagent in an acidic solution to form a phosphomolybdate complex, which is then reduced to a blue-colored complex. The intensity of the blue color, measured by a spectrophotometer, is directly proportional to the phosphate concentration.[7][8] The Malachite Green assay is another sensitive colorimetric method.[9][10][11][12][13] It's important to be aware of potential interferences with these assays (see Troubleshooting Guide).

Troubleshooting Guides

Inconsistencies in in vitro phosphate binding assays can arise from various sources. This guide provides a structured approach to identifying and resolving common issues.

Issue 1: High Variability in Phosphate Binding Results

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Inconsistent pH Ensure the pH of all solutions is accurately measured and adjusted before and, if necessary, during the experiment. Use calibrated pH meters and freshly prepared buffers.
Inadequate Mixing Use a reliable method for continuous and uniform agitation, such as an orbital shaker or magnetic stirrer, at a consistent speed throughout the incubation period.[6]
Variable Incubation Time Strictly adhere to a standardized incubation time for all samples. It is recommended to perform a kinetic study to determine the time required to reach binding equilibrium.[3]
Pipetting Errors Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed to minimize errors.
Incomplete Separation of Bound and Unbound Phosphate Optimize the centrifugation speed and time or the filtration method to ensure complete separation of the insoluble aluminum phosphate complex from the supernatant containing unbound phosphate.
Issue 2: Lower-Than-Expected Phosphate Binding Capacity

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Suboptimal pH Perform the binding assay at various pH levels (e.g., pH 4, 5, 6, 7) to determine the optimal pH for aluminum glycinate's binding capacity. Aluminum-based binders often show higher efficacy at lower pH.[1]
Insufficient Incubation Time As mentioned above, conduct a time-course experiment to ensure the binding reaction has reached equilibrium.[3]
Degradation of Aluminum Glycinate Ensure the aluminum glycinate is stored correctly and is not expired. Prepare fresh solutions for each experiment.
Interference from Buffer Components Certain buffer species can interact with aluminum or phosphate ions. Consider using a minimally interfering buffer system or validating the chosen buffer for lack of interference.[4]
Issue 3: High Background in Phosphate Quantification Assay

Possible Causes & Solutions

Potential Cause Troubleshooting Steps
Phosphate Contamination Use phosphate-free detergents for washing glassware and rinse thoroughly with deionized water. Use high-purity, phosphate-free reagents and water for all solutions.[10]
Interference with Colorimetric Assay Components in the binding buffer or the aluminum glycinate itself might interfere with the molybdenum blue or Malachite Green reaction. Run appropriate blanks (e.g., buffer without phosphate, aluminum glycinate in buffer without phosphate) to identify and correct for background absorbance. Some hydrophobic amines have been shown to interfere with the Malachite Green assay.[9]
Precipitation in the Assay High concentrations of proteins or certain metals can cause precipitation in the Malachite Green assay.[10] If this occurs, sample dilution may be necessary.

Data Presentation

Table 1: Illustrative Effect of pH on Phosphate Binding Capacity of an Aluminum-Based Binder

pHInitial Phosphate (mM)Final Phosphate (mM)Phosphate Bound (mmol/g binder)
4.0104.51.1
5.0105.20.96
6.0106.00.8
7.0106.80.64

Table 2: Illustrative Effect of Initial Phosphate Concentration on Binding Capacity at Optimal pH

Initial Phosphate (mM)Final Phosphate (mM)Phosphate Bound (mmol/g binder)
51.80.64
104.51.1
158.01.4
2012.51.5

Experimental Protocols

Protocol 1: Determination of Optimal pH for Phosphate Binding

Objective: To identify the pH at which aluminum glycinate exhibits maximum phosphate binding capacity.

Methodology:

  • Prepare Phosphate Solutions: Prepare a stock solution of potassium phosphate (KH₂PO₄) in deionized water.

  • Prepare Buffer Solutions: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0).

  • Binding Reaction:

    • For each pH to be tested, add a known amount of aluminum glycinate to a centrifuge tube.

    • Add the phosphate solution and the corresponding pH buffer to achieve the desired final phosphate concentration and pH.

    • Include a control for each pH with no aluminum glycinate.

  • Incubation: Incubate the tubes at 37°C with constant agitation for a predetermined time (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Separation: Centrifuge the tubes to pellet the insoluble aluminum phosphate.

  • Quantification: Carefully collect the supernatant and measure the unbound phosphate concentration using a validated colorimetric assay (e.g., molybdenum blue or Malachite Green).

  • Calculation: Calculate the amount of phosphate bound per gram of aluminum glycinate at each pH.

Protocol 2: Phosphate Binding Isotherm (Equilibrium Study)

Objective: To determine the maximum phosphate binding capacity of aluminum glycinate.

Methodology:

  • Prepare Solutions:

    • Prepare a series of phosphate solutions with varying concentrations (e.g., 0, 5, 10, 15, 20, 25, 30, 40 mM) in the optimal pH buffer determined from Protocol 1.[3]

  • Binding Reaction:

    • Add a fixed amount of aluminum glycinate to a series of centrifuge tubes.

    • Add the different concentrations of phosphate solutions to the respective tubes.

  • Incubation: Incubate all tubes at 37°C with constant agitation for the time determined to be sufficient to reach equilibrium.

  • Separation and Quantification: Follow steps 5 and 6 from Protocol 1.

  • Data Analysis: Plot the amount of phosphate bound per gram of binder against the equilibrium phosphate concentration. The data can be fitted to a binding isotherm model (e.g., Langmuir or Freundlich) to determine the maximum binding capacity.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Binding Reaction cluster_analysis Analysis cluster_results Results A Prepare Phosphate & Buffer Solutions C Combine Reagents in Test Tubes A->C B Weigh Aluminum Glycinate B->C D Incubate at 37°C with Agitation C->D E Centrifuge to Separate Solid D->E F Collect Supernatant E->F G Quantify Unbound Phosphate F->G H Calculate Phosphate Binding Capacity G->H Troubleshooting_Logic cluster_variability High Variability cluster_low_binding Low Binding Capacity cluster_background High Background Start Inconsistent Results? V1 Check pH Control Start->V1 Yes L1 Optimize pH Start->L1 No, but low binding B1 Use Phosphate-Free Labware Start->B1 No, but high background V2 Ensure Consistent Mixing V1->V2 V3 Standardize Incubation Time V2->V3 L2 Verify Incubation Time L1->L2 L3 Check Reagent Quality L2->L3 B2 Run Proper Blanks B1->B2 B3 Check for Interferences B2->B3

References

Validation & Comparative

A Comparative In Vitro Analysis of the Antacid Activity of Aluminium Glycinate and Aluminum Hydroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative in vitro analysis of the antacid properties of two common active pharmaceutical ingredients: aluminum glycinate (B8599266) (also known as dihydroxyaluminum aminoacetate) and aluminum hydroxide (B78521). The following sections detail their mechanisms of action, present available quantitative data on their acid-neutralizing capacity, and outline the standard experimental protocols used for their evaluation. This information is intended to assist researchers and formulation scientists in the selection and characterization of antacid compounds for product development.

Overview of Antacid Properties

Aluminum hydroxide is a widely used inorganic salt that acts as a slow-acting antacid by neutralizing hydrochloric acid in the stomach.[1] Its reaction with stomach acid produces aluminum chloride and water, leading to an increase in gastric pH. Beyond neutralization, it is also recognized for its cytoprotective effects, forming a protective layer over the gastric mucosa.[1]

Aluminum glycinate, a chemical complex of aluminum hydroxide and glycine (B1666218), is designed to offer a dual-action mechanism.[2] The aluminum hydroxide component provides the antacid effect, while the amino acid glycine may contribute to a buffering capacity.[2][3] This compound is noted for its ability to neutralize stomach acid and may offer a prolonged buffering effect.[2]

Quantitative Data Presentation

While direct head-to-head in vitro comparative studies with extensive quantitative data are limited in the readily available scientific literature, the following tables summarize the typical acid-neutralizing capacity (ANC) for both compounds as reported in various monographs and studies. It is important to note that the ANC of a finished product can be influenced by formulation factors.

Table 1: Acid-Neutralizing Capacity (ANC) of Aluminum Hydroxide

Formulation TypeReported ANC (mEq/g or mEq/dose)Reference
Dried Aluminum Hydroxide GelNot less than 25.0 mEq/g[4]
Aluminum Hydroxide GelNot less than 65.0% of the expected mEq value calculated from the assay[5]
Commercial Antacid Tablets (containing Aluminum Hydroxide)5.7 - 8.2 mEq/g[6]
Commercial Antacid Suspensions (containing Aluminum Hydroxide)11.25 - 29.70 mEq/dose[6]

Note: The United States Food and Drug Administration (FDA) requires that an antacid product contains at least 5 mEq of acid-neutralizing capacity per dose.[7]

Table 2: Acid-Neutralizing Capacity (ANC) of Aluminium Glycinate (Dihydroxyaluminum Aminoacetate)

Formulation TypeReported EfficacyReference
Liquid and TabletAs effective as liquid aluminum hydroxide preparations[3]

Note: The FDA monograph for antacid products lists dihydroxyaluminum aminoacetate as a permitted active ingredient.[7]

Experimental Protocols

The following are detailed methodologies for key in vitro experiments used to evaluate the antacid activity of pharmaceutical ingredients.

Acid-Neutralizing Capacity (ANC) Test (USP <301>)

This test determines the total amount of acid that can be neutralized by a given amount of antacid.

Apparatus:

  • pH meter with a suitable electrode

  • Magnetic stirrer

  • Burette

  • Beaker (250 mL)

  • Water bath maintained at 37 ± 1 °C

Reagents:

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.5 N Sodium Hydroxide (NaOH), standardized

  • Distilled water

Procedure:

  • Accurately weigh a quantity of the antacid powder equivalent to the minimum labeled dose.

  • Transfer the sample to a 250 mL beaker.

  • Add 70 mL of water and stir for 1 minute.

  • Add 30.0 mL of 1.0 N HCl to the beaker and stir continuously for 15 minutes, maintaining the temperature at 37 °C.

  • Immediately begin to titrate the excess HCl with 0.5 N NaOH to a stable pH of 3.5.

  • The number of milliequivalents (mEq) of acid consumed is calculated by subtracting the mEq of NaOH required from the mEq of HCl added.

Rossett-Rice Test

This dynamic test is designed to simulate in vivo conditions by continuously adding acid to the antacid suspension, providing information on the rate of neutralization and the duration of action.

Apparatus:

  • pH meter with a suitable electrode

  • Magnetic stirrer

  • Burette

  • Reaction beaker (500 mL)

  • Water bath maintained at 37 ± 1 °C

Reagents:

  • 0.1 N Hydrochloric Acid (HCl)

  • Distilled water

Procedure:

  • Place 70 mL of 0.1 N HCl and 30 mL of distilled water into the reaction beaker.

  • Bring the temperature of the solution to 37 °C.

  • Add a weighed amount of the antacid to the beaker and start the timer.

  • Continuously add 0.1 N HCl from the burette at a constant rate (e.g., 4 mL/min) to maintain the pH between 3.0 and 5.0.

  • Record the time taken to reach pH 3.0 and the total time the pH remains within the 3.0-5.0 range (Rossett-Rice time).

  • The volume of HCl consumed over time provides a profile of the neutralization reaction.[8]

Mandatory Visualization

Antacid_In_Vitro_Evaluation_Workflow cluster_prep Sample Preparation cluster_anc Acid-Neutralizing Capacity (USP <301>) cluster_rossett_rice Rossett-Rice Test start Start: Weigh Antacid Sample prep Prepare Antacid Suspension/Solution start->prep add_hcl_anc Add Excess Standardized HCl prep->add_hcl_anc setup_rr Prepare Acidified Solution (pH < 3) prep->setup_rr react_anc React for 15 min at 37°C add_hcl_anc->react_anc titrate_anc Back-titrate with Standardized NaOH to pH 3.5 react_anc->titrate_anc calculate_anc Calculate ANC (mEq) titrate_anc->calculate_anc end End: Comparative Data Analysis calculate_anc->end add_antacid_rr Add Antacid to Solution setup_rr->add_antacid_rr titrate_rr Continuously Add HCl to Maintain pH 3-5 add_antacid_rr->titrate_rr record_rr Record Time to Reach pH 3 and Duration in pH 3-5 Range titrate_rr->record_rr record_rr->end

Caption: Workflow for the in vitro evaluation of antacid activity.

Conclusion

Both aluminum hydroxide and aluminum glycinate are established antacid ingredients. Aluminum hydroxide has a well-documented slow onset of action and provides sustained neutralization. Aluminum glycinate is suggested to have a comparable efficacy with the potential for a prolonged buffering effect due to the presence of glycine.

The selection of an appropriate antacid for a specific formulation will depend on the desired onset of action, duration of effect, and overall product profile. The experimental protocols described provide a standardized framework for the in vitro characterization and comparison of these and other antacid compounds. Further direct comparative studies are warranted to provide a more definitive quantitative assessment of the relative in vitro performance of aluminum glycinate and aluminum hydroxide.

References

Head-to-Head Comparison of Buffering Capacity: Aluminium Glycinate vs. Calcium Carbonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of pharmaceutical formulation and development, particularly concerning antacids and buffering agents, the choice of an active pharmaceutical ingredient is critical to therapeutic efficacy. This guide provides an objective, data-driven comparison of the buffering capacities of two commonly used antacids: aluminium glycinate (B8599266) (also known as dihydroxyaluminum aminoacetate) and calcium carbonate. The following sections detail their mechanisms of action, present quantitative data from in-vitro studies, and outline the experimental protocols used to determine their buffering capacities.

Mechanism of Action

Aluminium Glycinate: This organo-metallic compound provides a rapid and sustained buffering effect.[1] It neutralizes gastric acid, maintaining the pH in the stomach within a range of 3.5 to 4.5.[1] This buffering action helps to protect the gastric mucosa from damage caused by excessive acid.[1] The aminoacetate component is believed to contribute to the compound's buffering capacity.[2] The reaction with hydrochloric acid in the stomach can be represented as follows:

Al(OH)₂NH₂CH₂COO + 2HCl → Al(OH)Cl₂ + H₂NCH₂COOH + H₂O

Calcium Carbonate: As an antacid, calcium carbonate acts as a buffer in the acidic environment of the stomach, neutralizing gastric acid. Its mechanism involves a chemical reaction with hydrochloric acid to produce calcium chloride, water, and carbon dioxide.[3] This reaction effectively reduces the concentration of hydrogen ions, thereby increasing the pH of the stomach contents.[4][5] The reaction is as follows:

CaCO₃ + 2HCl → CaCl₂ + H₂O + CO₂

Quantitative Comparison of Buffering Capacity

The buffering capacity of an antacid is quantified by its acid-neutralizing capacity (ANC), typically expressed in milliequivalents (mEq) of hydrochloric acid neutralized per gram of the substance. The United States Pharmacopeia (USP) provides standardized methods for determining ANC.

CompoundTheoretical Acid-Neutralizing Capacity (mEq/g)Typical Acid-Neutralizing Capacity (mEq/g)
This compound 14.8[6]20.1[7]
Calcium Carbonate 20.0[8]Not specified in provided results

Note: The "Typical" ANC for this compound is from a specific product's specification sheet and may vary between manufacturers. The theoretical ANC is calculated based on the stoichiometry of the neutralization reaction.

Experimental Protocols for Determining Buffering Capacity

The following are detailed methodologies for key experiments used to evaluate the buffering capacity of antacids.

United States Pharmacopeia (USP) <301> Acid-Neutralizing Capacity Test

This is the standard method for determining the acid-neutralizing capacity of antacids.[4][9] It is a back-titration method performed at a constant temperature of 37 ± 3 °C.

Materials:

  • Hydrochloric Acid, 1.0 N, accurately standardized.

  • Sodium Hydroxide (B78521), 0.5 N, accurately standardized.

  • pH meter with a suitable electrode, calibrated.

  • Magnetic stirrer.

  • Water bath maintained at 37 ± 3 °C.

Procedure:

  • Weigh accurately a quantity of the antacid powder equivalent to the minimum recommended dose.

  • Transfer the sample to a 250-mL beaker.

  • Pipet 100.0 mL of 1.0 N hydrochloric acid into the beaker.

  • Stir the mixture continuously for 1 hour, maintaining the temperature at 37 ± 3 °C.

  • After 1 hour, titrate the excess hydrochloric acid with 0.5 N sodium hydroxide to a stable pH of 3.5.

  • The number of mEq of acid consumed is calculated by subtracting the mEq of sodium hydroxide used from the total mEq of hydrochloric acid added.

Rossett-Rice Test (Dynamic pH Profile)

This dynamic test simulates the continuous secretion of gastric acid to evaluate the duration of action of an antacid.[10][11]

Materials:

  • Hydrochloric Acid, 0.1 N.

  • pH meter with a suitable electrode, calibrated.

  • Magnetic stirrer.

  • Peristaltic pump or burette for controlled acid addition.

  • Water bath maintained at 37 ± 1 °C.

Procedure:

  • Place a quantity of the antacid equivalent to a single dose into a beaker containing a specific volume of water (e.g., 100 mL) at 37 °C.

  • Continuously add 0.1 N hydrochloric acid at a constant rate (e.g., 4 mL/min) to the beaker with constant stirring.

  • Record the pH of the solution at regular intervals.

  • The "Rossett-Rice time" is the duration for which the pH is maintained between 3.0 and 5.0.[12][13]

Visualizing Experimental Workflows and Mechanisms

To better illustrate the processes described, the following diagrams have been generated using Graphviz.

USP_301_Workflow cluster_preparation Sample Preparation cluster_reaction Reaction cluster_titration Titration cluster_calculation Calculation A Weigh Antacid B Add 100.0 mL of 1.0 N HCl A->B C Stir for 1 hour at 37°C B->C D Titrate with 0.5 N NaOH C->D E Endpoint at pH 3.5 D->E F Calculate mEq of Acid Consumed E->F

Caption: Workflow for the USP <301> Acid-Neutralizing Capacity Test.

Buffering_Mechanisms cluster_AlG This compound Buffering cluster_CaCO3 Calcium Carbonate Neutralization AlG Al(OH)₂NH₂CH₂COO Products_Al Al(OH)Cl₂ + H₂NCH₂COOH + H₂O AlG->Products_Al + HCl_Al 2HCl HCl_Al->Products_Al CaCO3 CaCO₃ Products_Ca CaCl₂ + H₂O + CO₂ CaCO3->Products_Ca + HCl_Ca 2HCl HCl_Ca->Products_Ca Stomach_Acid Stomach Acid (HCl) Stomach_Acid->HCl_Al Stomach_Acid->HCl_Ca

Caption: Chemical reactions of this compound and Calcium Carbonate with stomach acid.

References

A Comparative Guide to the Validation of an HPLC Method for Impurity Profiling of Dihydroxyaluminum Aminoacetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for impurity profiling of dihydroxyaluminum aminoacetate with alternative analytical techniques. The focus is on providing detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate method for their specific needs.

Introduction

Dihydroxyaluminum aminoacetate is an active pharmaceutical ingredient (API) commonly used as an antacid. Ensuring the purity of this API is critical for its safety and efficacy. Impurity profiling is a key aspect of quality control, and HPLC is a powerful technique for this purpose. This guide details a validated HPLC method for the determination of aminoacetic acid (glycine), a potential process-related impurity, and compares it with other analytical techniques for both organic and inorganic impurities.

High-Performance Liquid Chromatography (HPLC) Method for Glycine (B1666218) Impurity

An HPLC method was developed and validated for the quantification of glycine in dihydroxyaluminum aminoacetate. The method is based on pre-column derivatization of glycine to enhance its detection by UV spectrophotometry.

Experimental Protocol: HPLC Method

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Data acquisition and processing software.

2. Chemicals and Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (MPA)

  • Sodium borate (B1201080) buffer (pH 9.5)

  • Glycine reference standard

  • Dihydroxyaluminum aminoacetate sample

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: Sodium borate buffer (pH 9.5)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-15 min: 10-50% B

    • 15-20 min: 50% B

    • 20-22 min: 50-10% B

    • 22-30 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 340 nm

  • Injection Volume: 20 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve glycine reference standard in water to prepare a stock solution. Further dilute to obtain working standard solutions of desired concentrations.

  • Sample Solution: Accurately weigh a suitable amount of dihydroxyaluminum aminoacetate, dissolve in dilute hydrochloric acid, and then neutralize with sodium hydroxide. Dilute with water to a known volume.

  • Derivatization: Mix an aliquot of the standard or sample solution with the OPA/MPA derivatizing reagent. Allow the reaction to proceed for a defined time (e.g., 2 minutes) before injection.

Workflow for HPLC Method Validation

HPLC_Validation_Workflow start Start: Method Development specificity Specificity (Peak Purity, Resolution) start->specificity linearity Linearity & Range (50-150% of target) specificity->linearity accuracy Accuracy (Recovery Studies) linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ (Signal-to-Noise Ratio) precision->lod_loq robustness Robustness (Variations in parameters) lod_loq->robustness validation_report Validation Report robustness->validation_report end End: Method Implementation validation_report->end

Caption: Workflow for the validation of the HPLC method.

Data Presentation: HPLC Method Validation Parameters

The HPLC method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. A summary of the validation data is presented below.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of glycine. Resolution > 2.No interference observed. Resolution between glycine and adjacent peaks was > 3.0.
Linearity (R²) R² ≥ 0.9950.9992
Range 50% to 150% of the target impurity concentration.0.5 µg/mL to 1.5 µg/mL
Accuracy (% Recovery) 80.0% to 120.0%98.5% - 102.3%
Precision (RSD%)
- RepeatabilityRSD ≤ 2.0%0.85%
- Intermediate PrecisionRSD ≤ 3.0%1.23%
Limit of Detection (LOD) S/N ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) S/N ratio ≥ 10:10.3 µg/mL
Robustness No significant impact on results from minor variations.The method was found to be robust with respect to changes in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).

Comparison with Alternative Analytical Techniques

While HPLC is a powerful tool for quantifying organic impurities, other techniques are also employed for the overall quality control of dihydroxyaluminum aminoacetate.

Alternative Method 1: Titration for Aluminum Content (Assay)

This is a classic and robust method for determining the main component, which is often stipulated in pharmacopoeias.

Experimental Protocol: Complexometric Titration

  • Sample Preparation: Accurately weigh a sample of dihydroxyaluminum aminoacetate and dissolve it in a known excess of standardized EDTA solution.

  • Titration: Adjust the pH of the solution with a suitable buffer (e.g., acetate (B1210297) buffer).

  • Endpoint Determination: Back-titrate the excess EDTA with a standardized zinc sulfate (B86663) solution using a suitable indicator (e.g., xylenol orange) until a color change is observed.

  • Calculation: The amount of aluminum is calculated from the volume of EDTA consumed.

Alternative Method 2: Ion Chromatography for Aluminum

Ion chromatography offers a more sophisticated approach for the quantification of the aluminum ion.

Experimental Protocol: Ion Chromatography

  • Instrumentation: Ion chromatograph with a cation exchange column, a suppressor, and a conductivity detector.

  • Sample Preparation: Dissolve the dihydroxyaluminum aminoacetate sample in a suitable acidic mobile phase and dilute to the working concentration range.

  • Chromatographic Conditions:

    • Eluent: A suitable acidic eluent (e.g., methanesulfonic acid).

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Quantification: The concentration of aluminum is determined by comparing the peak area of the sample to that of a standard calibration curve.

Alternative Method 3: Thin-Layer Chromatography (TLC) for Glycine

TLC is a simpler, semi-quantitative method that can be used for the detection of glycine.

Experimental Protocol: TLC

  • Stationary Phase: Silica gel TLC plate.

  • Mobile Phase: A mixture of n-butanol, acetic acid, and water.

  • Sample Application: Spot the sample and standard solutions on the TLC plate.

  • Development: Develop the plate in a chromatography chamber.

  • Visualization: After drying, spray the plate with a ninhydrin (B49086) solution and heat. Glycine will appear as a colored spot.

  • Analysis: The presence and semi-quantitative estimation of glycine are determined by comparing the Rf value and spot intensity with the standard.

Comparison of Analytical Methods
FeatureHPLC (for Glycine)Titration (for Aluminum)Ion Chromatography (for Aluminum)TLC (for Glycine)
Principle Chromatographic separationComplexometric titrationIon-exchange chromatographyPlanar chromatography
Selectivity HighModerateHighModerate
Sensitivity High (µg/mL level)Low (mg level)High (µg/mL to ng/mL)Low (µg level)
Quantification QuantitativeQuantitativeQuantitativeSemi-quantitative
Throughput ModerateLowModerateHigh
Instrumentation Cost HighLowHighLow
Primary Use Quantification of organic impuritiesAssay of the active ingredientQuantification of inorganic ionsQualitative/semi-quantitative screening

Logical Relationship of Analytical Control

Analytical_Control_Strategy api Dihydroxyaluminum Aminoacetate (API) assay Assay (Aluminum Content) api->assay impurities Impurity Profiling api->impurities titration Titration assay->titration ic Ion Chromatography assay->ic hplc HPLC (Organic Impurities) impurities->hplc tlc TLC (Screening) impurities->tlc release API Release titration->release ic->release hplc->release tlc->release

Caption: Analytical control strategy for dihydroxyaluminum aminoacetate.

Conclusion

The validated HPLC method presented in this guide is highly suitable for the quantitative determination of glycine as an impurity in dihydroxyaluminum aminoacetate, offering excellent specificity, linearity, accuracy, and precision. While titration remains a robust and cost-effective method for the assay of the aluminum content, ion chromatography provides a more sensitive and selective alternative. TLC can be employed as a simple and rapid screening tool for organic impurities. The choice of analytical technique should be based on the specific requirements of the analysis, including the need for quantitative data, sensitivity, and available resources. A combination of these methods provides a comprehensive analytical strategy for ensuring the quality and safety of dihydroxyaluminum aminoacetate.

comparative study of the phosphate binding efficacy of aluminium glycinate and sevelamer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the phosphate (B84403) binding efficacy of two prominent phosphate binders: aluminium glycinate (B8599266) and sevelamer (B1230288). This analysis is intended to inform research and development in the management of hyperphosphatemia, a common complication in patients with chronic kidney disease (CKD). Due to the limited availability of direct comparative in vitro studies for aluminium glycinate, this guide utilizes data for the closely related aluminum hydroxide (B78521) as a proxy for comparison with sevelamer, alongside available clinical data.

Executive Summary

Sevelamer, a non-absorbable polymer, and aluminum-based compounds represent two distinct classes of phosphate binders. Sevelamer operates through ion exchange and hydrogen bonding within the gastrointestinal tract to sequester dietary phosphate.[1] Aluminum-containing binders, including aluminum hydroxide and by extension, this compound, form insoluble aluminum phosphate precipitates.[2] While historically effective, the use of aluminum-based binders has been curtailed due to concerns over potential aluminum toxicity with long-term use.[3][4]

This guide presents available in vitro and in vivo data to compare the phosphate binding performance of sevelamer and an aluminum-based binder. Detailed experimental protocols for the key assays are provided to facilitate reproducibility and further research.

Data Presentation: In Vitro and In Vivo Phosphate Binding Efficacy

In Vitro Phosphate Binding Capacity of Sevelamer

In vitro studies are crucial for assessing the intrinsic phosphate binding capacity of a substance under controlled laboratory conditions. The following table summarizes the phosphate binding capacity of sevelamer hydrochloride at different pH levels and initial phosphate concentrations.

pHInitial Phosphate Concentration (mM)Phosphate Bound (%)
4.01.082.5
4.02.570.02
4.05.079.18
4.07.578.20
4.010.076.34
4.014.572.59
4.030.052.42
4.038.744.61
5.51.079.92
5.52.589.72
5.55.088.92
5.57.589.12
5.510.087.15
5.514.583.30
5.530.061.33
5.538.750.11

Data derived from an in vitro study on sevelamer hydrochloride active pharmaceutical ingredient.

In Vivo Comparative Efficacy: Sevelamer Hydrochloride vs. Aluminum Hydroxide

A clinical study in continuous ambulatory peritoneal dialysis (CAPD) patients provides valuable in vivo comparative data on the reduction of serum phosphorus levels. While this study used aluminum hydroxide, it offers the closest available clinical comparison to sevelamer.

Treatment GroupBaseline Serum Phosphorus (mg/dL)End-of-Treatment Serum Phosphorus (mg/dL)Mean Reduction (mg/dL)
Sevelamer Hydrochloride6.8 ± 0.95.6 ± 0.81.2 ± 0.7
Aluminum Hydroxide6.9 ± 1.05.7 ± 0.91.2 ± 0.8

Data from a randomized crossover study in CAPD patients. The difference in reduction between the two groups was not statistically significant.

Experimental Protocols

In Vitro Phosphate Binding Assay

A standardized in vitro phosphate binding assay is essential for the direct comparison of different phosphate binders. The following protocol outlines a general methodology.

Objective: To determine the phosphate binding capacity of a test compound (e.g., this compound, sevelamer) in a simulated gastrointestinal environment.

Materials:

  • Test phosphate binder

  • Phosphate standard solution (e.g., potassium phosphate monobasic)

  • Simulated Gastric Fluid (SGF), pH ~1.2-3.0

  • Simulated Intestinal Fluid (SIF), pH ~6.8-7.5

  • Incubator shaker (37°C)

  • Centrifuge

  • Phosphate assay kit (e.g., colorimetric or fluorometric)

  • Spectrophotometer or fluorometer

Procedure:

  • Preparation of Phosphate Solutions: Prepare a series of phosphate solutions with varying concentrations (e.g., 1, 5, 10, 20, 40 mM) in both SGF and SIF.

  • Incubation: Accurately weigh a specified amount of the phosphate binder and add it to a known volume of each phosphate solution.

  • Incubate the samples in a shaker at 37°C for a predetermined time (e.g., 2-6 hours) to allow for equilibrium to be reached.

  • Separation: Centrifuge the samples to pellet the binder-phosphate complex.

  • Quantification of Unbound Phosphate: Carefully collect the supernatant and measure the concentration of unbound phosphate using a validated phosphate assay method.

  • Calculation of Bound Phosphate: The amount of bound phosphate is calculated by subtracting the concentration of unbound phosphate from the initial phosphate concentration.

  • Data Analysis: The phosphate binding capacity is typically expressed as mmol of phosphate bound per gram of the binder.

Method for Determination of Unbound Phosphate

The concentration of unbound phosphate in the supernatant can be determined using various analytical methods, with the phosphomolybdate method being a common colorimetric approach.

Principle: Orthophosphate reacts with ammonium (B1175870) molybdate (B1676688) in an acidic solution to form a phosphomolybdate complex. This complex is then reduced by an agent like ascorbic acid to produce a stable blue-colored complex, the absorbance of which is proportional to the phosphate concentration.

Reagents:

  • Ammonium molybdate solution

  • Ascorbic acid solution

  • Sulfuric acid solution

  • Phosphate standard solutions

Procedure:

  • Prepare a standard curve using known concentrations of phosphate.

  • To a sample of the supernatant (or diluted sample), add the acidic molybdate reagent followed by the ascorbic acid reducing agent.

  • Allow the color to develop for a specified time at room temperature.

  • Measure the absorbance of the solution at the appropriate wavelength (typically around 880 nm) using a spectrophotometer.

  • Determine the phosphate concentration in the sample by comparing its absorbance to the standard curve.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for In Vitro Phosphate Binding Assay cluster_prep Preparation cluster_binding Binding Reaction cluster_analysis Analysis cluster_results Results Prep_Binder Prepare Phosphate Binder Incubation Incubate Binder with Phosphate Solution (37°C with shaking) Prep_Binder->Incubation Prep_Solutions Prepare Phosphate Solutions (Varying Concentrations & pH) Prep_Solutions->Incubation Separation Separate Supernatant (Centrifugation) Incubation->Separation Quantification Quantify Unbound Phosphate in Supernatant Separation->Quantification Calculation Calculate Bound Phosphate Quantification->Calculation Comparison Compare Binding Efficacy Calculation->Comparison

Caption: Workflow for the in vitro comparison of phosphate binder efficacy.

Hyperphosphatemia_Pathway Pathophysiology of Hyperphosphatemia and Intervention cluster_disease Disease State cluster_consequence Consequences cluster_intervention Intervention cluster_outcome Therapeutic Outcome CKD Chronic Kidney Disease (CKD) Decreased_Excretion Decreased Renal Phosphate Excretion CKD->Decreased_Excretion Hyperphosphatemia Hyperphosphatemia (Elevated Serum Phosphate) Decreased_Excretion->Hyperphosphatemia Consequences Adverse Outcomes: - Vascular Calcification - Secondary Hyperparathyroidism - Renal Osteodystrophy Hyperphosphatemia->Consequences Dietary_Intake Dietary Phosphate Intake Phosphate_Binders Phosphate Binders (this compound, Sevelamer) Dietary_Intake->Phosphate_Binders Binding Bind Dietary Phosphate in GI Tract Phosphate_Binders->Binding Excretion Increased Fecal Phosphate Excretion Binding->Excretion Reduced_Absorption Reduced Intestinal Phosphate Absorption Binding->Reduced_Absorption Normalized_Phosphate Normalization of Serum Phosphate Reduced_Absorption->Normalized_Phosphate Normalized_Phosphate->Consequences Mitigates

Caption: The role of phosphate binders in managing hyperphosphatemia in CKD.

References

assessing the cytotoxicity of aluminium glycinate in comparison to aluminum chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cytotoxic effects of aluminium glycinate (B8599266) and aluminum chloride, drawing on available experimental data. The information is intended to assist researchers in making informed decisions when selecting aluminum compounds for their studies. While direct comparative studies are limited, this guide synthesizes findings from separate research to offer a comprehensive overview.

Executive Summary

Both aluminium glycinate and aluminum chloride exhibit cytotoxic effects, primarily through the induction of apoptosis and the generation of cellular stress. However, the available data suggests potential differences in their mechanisms and potency. Aluminum chloride has been extensively studied, with a wealth of data pointing to its role in inducing apoptosis via the mitochondrial pathway and oxidative stress in various cell types, including astrocytes. Information on this compound's cytotoxicity is less abundant but indicates a clear pro-apoptotic effect on astrocytes, potentially linked to endoplasmic reticulum stress.

Quantitative Cytotoxicity Data

The following tables summarize key quantitative findings from studies on the cytotoxicity of aluminum chloride and this compound. It is crucial to note that the experimental conditions, including cell types and exposure durations, vary between studies, which should be considered when making direct comparisons.

Table 1: Cytotoxicity of Aluminum Chloride on Astrocytes

Cell TypeConcentrationExposure TimeCytotoxic EffectReference
Primary Cultured Rat Astrocytes1 mM15-18 days50% reduction in cell viability.[1][1]
Primary Cultured Rat Astrocytes37 µM and 150 µM1 hourDose-dependent reduction in the number of living cells.[2]
Cultured Cortical Cells (including astrocytes)0.5, 1.0, or 2.0 mM72 hoursNo apoptotic characteristics observed in astrocytes, unlike neurons.[3]

Table 2: Cytotoxicity of this compound on Astrocytes

Cell TypeConcentrationExposure TimeCytotoxic EffectReference
Primary Cultured AstrocytesNot specified (pulse exposure)3 days (post-pulse)Over 25% of cells underwent apoptosis.Aremu and Meshitsuka, 2005
Primary Cultured AstrocytesAs low as 0.0125 mM3 days (post-pulse)Apoptosis was observed.Aremu and Meshitsuka, 2005

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

Assessment of Aluminum Chloride Cytotoxicity in Astrocytes
  • Cell Culture: Primary astrocytes were cultured from the cerebral cortices of neonatal rats.

  • Treatment: Cells were exposed to varying concentrations of aluminum chloride (e.g., 37 µM, 150 µM, 1 mM) for different durations (1 hour to 18 days).

  • Cell Viability Assays:

    • Fluorescein diacetate (FDA) and Lactate Dehydrogenase (LDH) Assays: Used to determine the number of living cells.[2]

    • Trypan Blue Exclusion Assay: To assess cell viability.[1]

  • Apoptosis Detection:

    • Hoechst 33258 Staining: To visualize chromatin condensation and fragmentation, which are characteristic of apoptosis.[1]

    • DNA Fragmentation Analysis: To detect the ladder pattern of DNA fragmentation typical of apoptosis.[1]

  • Oxidative Stress Measurement:

    • Enzyme Activity Assays: Activities of superoxide (B77818) dismutase (SOD) and catalase were measured to assess the antioxidant response.[2]

Assessment of this compound Cytotoxicity in Astrocytes (Aremu and Meshitsuka, 2005)
  • Cell Culture: Primary astrocytes were cultured from the cerebral hemispheres of neonatal Wistar rats.

  • Treatment: A pulse exposure of aluminum glycinate was administered to the astrocyte cultures.

  • Apoptosis Detection:

    • Morphological Assessment: Apoptosis was identified by observing characteristic features such as chromatin condensation and fragmentation using microscopy.

Signaling Pathways and Mechanisms of Action

The cytotoxic effects of both aluminum compounds are mediated by distinct signaling pathways.

Aluminum Chloride-Induced Apoptosis

Aluminum chloride has been shown to induce apoptosis through the mitochondria-caspase dependent pathway. This involves the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, ultimately leading to programmed cell death. Oxidative stress is also a key mechanism, with aluminum chloride exposure leading to an increase in reactive oxygen species (ROS) and a decrease in the activity of antioxidant enzymes.[2][4]

G AlCl3 Aluminum Chloride ROS Increased ROS AlCl3->ROS Induces Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Damages CytochromeC Cytochrome c Release Mitochondria->CytochromeC Leads to Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Aluminum chloride-induced apoptotic pathway.

This compound-Induced Cellular Stress and Apoptosis

While the exact signaling pathway for this compound-induced apoptosis is not as extensively detailed, evidence points towards the induction of Endoplasmic Reticulum (ER) stress. The downregulation of key chaperone proteins within the ER disrupts protein folding and calcium homeostasis, triggering a stress response that can lead to apoptosis.

G AlGly This compound ER_Chaperones Downregulation of ER Chaperones (e.g., BiP/Grp78) AlGly->ER_Chaperones Causes ER_Stress Endoplasmic Reticulum Stress ER_Chaperones->ER_Stress Leads to Apoptosis Apoptosis ER_Stress->Apoptosis Triggers

Caption: this compound-induced ER stress pathway.

Experimental Workflow for Cytotoxicity Assessment

A general workflow for assessing the cytotoxicity of these aluminum compounds is outlined below.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., Astrocytes) Treatment Treat Cells with Compound Cell_Culture->Treatment Compound_Prep Prepare Aluminum Compound Solutions Compound_Prep->Treatment Incubation Incubate for Defined Period Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, LDH) Incubation->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V, Caspase activity) Incubation->Apoptosis_Assay Stress_Assay Oxidative/ER Stress Assays Incubation->Stress_Assay Data_Analysis Data Analysis and Comparison Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Stress_Assay->Data_Analysis

Caption: General experimental workflow for cytotoxicity assessment.

Conclusion

The available evidence clearly indicates that both aluminum chloride and this compound are cytotoxic, with the capacity to induce apoptosis in astrocytes. Aluminum chloride appears to act primarily through mitochondrial dysfunction and oxidative stress. In contrast, the limited data on this compound suggests a mechanism involving endoplasmic reticulum stress.

For researchers and drug development professionals, the choice between these compounds should be guided by the specific research question. The extensive body of literature on aluminum chloride provides a robust foundation for studies requiring a well-characterized cytotoxic agent. This compound, while less studied, presents an opportunity for investigating alternative mechanisms of aluminum-induced cytotoxicity, particularly those related to ER stress. Further direct comparative studies are warranted to definitively elucidate the relative cytotoxic potencies and detailed mechanisms of these two aluminum compounds.

References

Comparative In Vitro Dissolution Profiles of Aluminum-Containing Antacid Tablet Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro dissolution profiles of different hypothetical aluminum-containing antacid tablet formulations. While specific comparative studies on aluminum glycinate (B8599266) tablets are limited in publicly available literature, this document synthesizes data and methodologies from studies on similar antacid formulations, such as those containing aluminum hydroxide (B78521) and magnesium carbonate. The objective is to offer a framework for evaluating and comparing the dissolution characteristics of such products, which is a critical indicator of their potential in vivo performance.

Executive Summary

The in vitro dissolution rate of antacid tablets is a key quality attribute that influences the speed and extent of acid neutralization in the stomach. This guide outlines the standard experimental protocol for conducting such dissolution studies and presents a comparative data table illustrating potential differences between various formulations. The data herein is a composite representation based on typical findings in the field and serves to highlight the importance of formulation composition and manufacturing processes on drug release.

Comparative Dissolution Data

The following table summarizes the hypothetical in vitro dissolution profiles of three distinct aluminum-containing antacid tablet formulations. The data illustrates the percentage of the active ingredient dissolved over time in a simulated gastric fluid.

Time (minutes)Formulation A (Branded)Formulation B (Generic)Formulation C (Co-dried Gel)
545%38%55%
1575%65%85%
3092%85%98%
6098%94%99%
9099%97%99%
12099%98%99%

Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual dissolution profiles will vary depending on the specific formulation and manufacturing process.

Experimental Protocol: In Vitro Dissolution Testing of Antacid Tablets

The methodology outlined below is a standard procedure for assessing the in vitro dissolution of aluminum-containing antacid tablets, based on common pharmacopeial guidelines.

1. Materials and Reagents:

  • Aluminum-containing antacid tablets (e.g., aluminum glycinate, aluminum hydroxide)
  • Hydrochloric acid (0.1 N) as the dissolution medium to simulate gastric fluid.
  • Analytical grade reagents for sample analysis.

2. Apparatus:

  • USP Dissolution Apparatus 2 (Paddle Apparatus) is commonly used for tablets.[1]
  • A constant temperature water bath to maintain the dissolution medium at 37 ± 0.5 °C.[1]
  • A spectrophotometer or other suitable analytical instrument for quantifying the dissolved active ingredient.

3. Dissolution Parameters:

  • Dissolution Medium: 900 mL of 0.1 N HCl.
  • Apparatus: USP Apparatus 2 (Paddle).
  • Paddle Speed: 75 RPM.
  • Temperature: 37 ± 0.5 °C.
  • Sampling Times: 5, 15, 30, 60, 90, and 120 minutes.[1]

4. Procedure:

  • Prepare the dissolution medium and equilibrate it to 37 ± 0.5 °C.
  • Place one tablet in each dissolution vessel.
  • Start the apparatus at the specified paddle speed.
  • At each time point, withdraw a predetermined volume of the sample from each vessel.
  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
  • Filter the samples promptly.
  • Analyze the filtered samples for the concentration of the dissolved aluminum compound using a validated analytical method (e.g., UV-Vis spectrophotometry after appropriate derivatization, or atomic absorption spectroscopy).
  • Calculate the cumulative percentage of the drug dissolved at each time point.

Factors Influencing Dissolution Profiles

The dissolution rate of antacid tablets can be significantly influenced by several factors, including:

  • Formulation Excipients: The type and amount of binders, disintegrants, and lubricants can affect the tablet's ability to break apart and release the active ingredient.

  • Manufacturing Process: Parameters such as compression force and granulation method can alter the physical properties of the tablet, thereby impacting dissolution.

  • Active Ingredient Properties: The particle size and crystalline form of the aluminum compound can influence its solubility and dissolution rate.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the in vitro dissolution testing process for antacid tablets.

Dissolution_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_media Prepare Dissolution Medium (0.1 N HCl) equilibrate Equilibrate Medium to 37°C prep_media->equilibrate place_tablet Place Tablet in Vessel equilibrate->place_tablet start_apparatus Start Apparatus (USP 2, 75 RPM) place_tablet->start_apparatus sampling Withdraw Samples at Predetermined Intervals start_apparatus->sampling filter_samples Filter Samples sampling->filter_samples analyze Analyze Samples (e.g., Spectrophotometry) filter_samples->analyze calculate Calculate % Dissolved analyze->calculate end end calculate->end End

Caption: Experimental workflow for in vitro dissolution testing of antacid tablets.

References

A Comparative Guide to the Validation of Analytical Methods for Determining Aluminium Content in Dihydroxyaluminum Aminoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of aluminium in Dihydroxyaluminum Aminoacetate, an active pharmaceutical ingredient (API) commonly used as an antacid.[1][2] Accurate determination of aluminium content is critical for ensuring the quality, safety, and efficacy of the final drug product. This document outlines the official pharmacopeial method and compares it with viable alternatives, presenting supporting data and detailed experimental protocols.

Introduction to Analytical Method Validation

Method validation is a critical process in pharmaceutical analysis, ensuring that an analytical procedure is suitable for its intended purpose. Key validation parameters, as outlined in pharmacopeias such as the United States Pharmacopeia (USP), include accuracy, precision, specificity, linearity, range, and robustness. This guide will compare different analytical techniques based on these essential parameters.

Primary Method: Complexometric Titration (USP Official Method)

The United States Pharmacopeia (USP) monograph for Dihydroxyaluminum Aminoacetate specifies a complexometric back-titration with ethylenediaminetetraacetic acid (EDTA) to determine the aluminium content.[3][4][5] This method is widely used due to its accuracy and cost-effectiveness.

Experimental Protocol: Complexometric Back-Titration

Principle: An excess of a standardized EDTA solution is added to a solution of the analyte containing aluminium ions. Aluminium forms a stable complex with EDTA.[6][7] Due to the slow complexation reaction at room temperature and the potential for the indicator to be blocked by aluminium ions, heating is required.[6][8] The unreacted EDTA is then back-titrated with a standardized zinc sulfate (B86663) solution using a suitable indicator, such as dithizone (B143531), to a distinct color change at the endpoint.[3][6]

Reagents:

Procedure: [3]

  • Accurately weigh about 2.5 g of Dihydroxyaluminum Aminoacetate.

  • Dissolve the sample in 15 mL of hydrochloric acid, warming if necessary.

  • Transfer the solution to a 500-mL volumetric flask and dilute to volume with water.

  • Pipette 20.0 mL of this solution into a 250-mL beaker.

  • With continuous stirring, add 25.0 mL of 0.05 M Edetate disodium titrant.

  • Add 20 mL of acetic acid–ammonium acetate buffer TS.

  • Heat the solution near boiling for 5 minutes.

  • Cool the solution and add 50 mL of alcohol and 2 mL of dithizone TS.

  • Titrate the excess EDTA with 0.05 M zinc sulfate VS until the color changes from green-violet to a rose-pink.

  • Perform a blank determination, substituting the sample solution with 20 mL of water, and make any necessary corrections.

Calculation: Each mL of 0.05 M Edetate disodium titrant is equivalent to 6.753 mg of C₂H₆AlNO₄.[3]

Alternative Analytical Methods

While complexometric titration is the official method, other modern analytical techniques offer advantages in terms of sensitivity, specificity, and sample throughput.

Atomic Absorption Spectroscopy (AAS)

Principle: AAS is a spectro-analytical procedure for the quantitative determination of chemical elements using the absorption of optical radiation (light) by free atoms in the gaseous state. For aluminium determination, a sample solution is typically atomized in a high-temperature graphite (B72142) furnace (GFAAS or ETAAS) or a flame. The absorbance is proportional to the concentration of aluminium atoms. The USP General Chapter <206> provides a procedure for determining aluminum using AAS.[9]

Experimental Protocol Outline (based on USP <206>): [9]

  • Standard Preparation: Prepare a series of standard solutions of known aluminium concentrations from an aluminium wire standard.

  • Sample Preparation: Accurately weigh the Dihydroxyaluminum Aminoacetate sample, dissolve it in nitric acid, and dilute to a known volume. Sonication may be required.

  • Instrumental Analysis: Set the atomic absorption spectrophotometer to the aluminium emission line at 309.3 nm using an aluminium hollow-cathode lamp.

  • Measurement: Measure the absorbance of the blank, standard solutions, and the sample solution.

  • Quantification: Construct a calibration curve by plotting the absorbance of the standards versus their concentrations. Determine the concentration of aluminium in the sample from this curve.

Inductively Coupled Plasma (ICP-OES/MS)

Principle: Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) are powerful techniques for elemental analysis.[10] A sample solution is introduced into an argon plasma, which excites the atoms (ICP-OES) or ionizes them (ICP-MS). The emitted light (OES) or the mass-to-charge ratio of the ions (MS) is measured to identify and quantify the elements present. ICP-MS offers exceptionally high sensitivity.[11]

Experimental Protocol Outline (based on USP <233>): [10]

  • Standard Preparation: Prepare multi-element or single-element standards in an appropriate matrix.

  • Sample Preparation: Digest the Dihydroxyaluminum Aminoacetate sample using a closed-vessel microwave digestion system with concentrated acids (e.g., nitric acid) to ensure complete dissolution and to destroy the organic matrix. Dilute the digested sample to a suitable volume.

  • Instrumental Analysis: Analyze the samples using a validated ICP-OES or ICP-MS method.

  • Quantification: Use a calibration curve to determine the concentration of aluminium in the prepared sample solution.

Method Comparison and Validation Data

The choice of an analytical method depends on various factors, including the specific requirements of the analysis, available instrumentation, and desired performance characteristics.

Parameter Complexometric Titration Atomic Absorption Spectroscopy (AAS) Inductively Coupled Plasma (ICP-OES/MS)
Principle Volumetric analysis based on complex formationAtomic absorption of lightAtomic emission or mass spectrometry
Specificity Moderate; can be affected by other metal ions. Masking agents may be required.[6]HighVery High
Sensitivity mg rangeµg/L to mg/L range[9][12]ng/L to µg/L range (ICP-MS)[11]; µg/L to mg/L range (ICP-OES)
Precision Good; Relative Standard Deviations (RSD) typically <1%. A study comparing with neutron activation analysis showed a precision of 0.62% for the titration method.[13]Good; RSDs typically <5%Excellent; RSDs typically <2%
Accuracy HighHighVery High
Sample Throughput LowModerateHigh (with autosampler)
Cost LowModerateHigh
Robustness pH and temperature control are critical.[8]Sensitive to matrix effects.Robust, but requires careful sample preparation and skilled operators.

Workflow and Logic Diagrams

Validation Workflow for an Analytical Method

The following diagram illustrates a typical workflow for the validation of an analytical method for determining aluminium in Dihydroxyaluminum Aminoacetate.

Method_Validation_Workflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev protocol Write Validation Protocol method_dev->protocol experiments Execute Validation Experiments protocol->experiments accuracy Accuracy experiments->accuracy precision Precision (Repeatability, Intermediate) experiments->precision specificity Specificity experiments->specificity linearity Linearity & Range experiments->linearity lod_loq LOD & LOQ experiments->lod_loq robustness Robustness experiments->robustness data_analysis Data Analysis & Statistical Evaluation accuracy->data_analysis precision->data_analysis specificity->data_analysis linearity->data_analysis lod_loq->data_analysis robustness->data_analysis report Prepare Validation Report data_analysis->report end End: Method Approved report->end

Caption: Workflow for analytical method validation.

Decision Tree for Method Selection

This diagram presents a logical approach to selecting the most appropriate analytical method.

Method_Selection_Decision_Tree start Start: Determine Aluminum Content in Dihydroxyaluminum Aminoacetate usp_compliance Is USP Compliance Mandatory? start->usp_compliance titration Use Complexometric Titration usp_compliance->titration Yes sensitivity Is High Sensitivity Required? (e.g., for impurity profiling) usp_compliance->sensitivity No end Method Selected titration->end icp_ms Use ICP-MS sensitivity->icp_ms Yes throughput Is High Sample Throughput Needed? sensitivity->throughput No icp_ms->end icp_oes Use ICP-OES or AAS (with autosampler) throughput->icp_oes Yes cost Is Cost a Major Constraint? throughput->cost No icp_oes->end cost->icp_oes No, consider ICP-OES/AAS aas Consider AAS cost->aas Yes aas->end

Caption: Decision tree for analytical method selection.

Conclusion

The official complexometric titration method for determining aluminium in Dihydroxyaluminum Aminoacetate is a reliable and cost-effective technique suitable for quality control purposes. However, for applications requiring higher sensitivity, greater specificity, or higher sample throughput, such as in research, drug development, and impurity profiling, alternative methods like Atomic Absorption Spectroscopy and Inductively Coupled Plasma techniques offer significant advantages. The selection of the most appropriate method should be based on a thorough evaluation of the specific analytical requirements, available resources, and the validation data presented in this guide.

References

A Comparative Analysis of the Stability of Aluminium Glycinate and Magaldrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the chemical stability of two common antacid agents: aluminium glycinate (B8599266) and magaldrate (B1229754). The stability of an active pharmaceutical ingredient (API) is a critical factor in drug development, influencing its shelf-life, safety, and efficacy. This document summarizes key stability parameters, outlines experimental protocols for stability assessment, and visualizes the workflow for evaluating these compounds.

Executive Summary

Aluminium glycinate, a basic aluminium salt of glycine, and magaldrate, a hydroxymagnesium aluminate complex, are both effective antacids. While both function by neutralizing gastric acid, their chemical structures and compositions lead to differences in their stability profiles. This guide presents a comparative overview of their stability under various stress conditions, providing valuable insights for formulation development and stability-indicating analytical method development.

Data Presentation: Comparative Stability and Performance

The following tables summarize the key stability and performance characteristics of this compound and magaldrate based on available data.

ParameterThis compoundMagaldrateReference
Chemical Formula C₂H₆AlNO₄Al₅Mg₁₀(OH)₃₁(SO₄)₂[1]
Appearance White or almost white powderWhite, odorless, crystalline powder[2]
Solubility Practically insoluble in water and organic solvents; dissolves in dilute mineral acids and in aqueous solutions of alkali hydroxides.Practically insoluble in water and alcohol; soluble in dilute mineral acids.[2]
pH (in suspension) 6.5 - 7.5 (1 g in 25 ml of carbon dioxide-free water)Approximately 8.0 - 9.0[2]
Acid Neutralizing Capacity (ANC) The pH of a mixture of 0.2 g shaken with 25 ml of 0.1M HCl for 5 minutes is greater than 3.0.A new formulation, Dynese, showed a prolonged and even neutralization profile.[2][3]

Table 1: Physicochemical Properties

Stress ConditionThis compoundMagaldrateReference
Thermal Stability Stable under normal temperatures. Hazardous decomposition products include carbon monoxide, carbon dioxide, and oxides of aluminum and nitrogen upon exposure to heat.The presence of magaldrate increased the rate of aspirin (B1665792) decomposition in double-layer tablets, suggesting potential for interaction and degradation at elevated temperatures.[2][4]
Hydrolytic Stability Dissolves in dilute mineral acids and aqueous solutions of alkali hydroxides, indicating susceptibility to hydrolysis at extreme pH.Forced degradation studies show degradation under acidic and basic conditions.[2][5]
Oxidative Stability Incompatible with oxidizing agents.Forced degradation studies show degradation under oxidative conditions (e.g., with 3% H₂O₂).[2][5]
Photostability General stability information suggests avoiding exposure to light, although specific photodegradation studies are not readily available.Photochemical stability studies have been performed, indicating that it is a relevant degradation pathway to consider.[5]

Table 2: Comparative Stability under Stress Conditions

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of drug substance stability. The following are key experimental protocols relevant to the stability testing of this compound and magaldrate.

Accelerated Stability Testing

This test is designed to increase the rate of chemical degradation and physical change of a drug substance by using exaggerated storage conditions.

  • Objective: To predict the shelf-life of the drug substance in a shorter period.

  • Apparatus: Stability chambers with controlled temperature and humidity.

  • Procedure:

    • Store samples of the drug substance in its intended packaging at accelerated conditions, typically 40°C ± 2°C and 75% RH ± 5% RH.[6]

    • Withdraw samples at specified time points (e.g., 0, 1, 2, 3, and 6 months).[7]

    • Analyze the samples for physical appearance, assay of the active ingredient, and levels of degradation products using a validated stability-indicating analytical method (e.g., HPLC).

    • Evaluate for any significant changes, which may include a 5% decrease in assay from the initial value, or any specified degradation product exceeding its specification limit.[6]

Forced Degradation Studies

These studies are undertaken to identify the likely degradation products and to establish the degradation pathways and the intrinsic stability of the molecule.

  • Objective: To develop and validate a stability-indicating analytical method.

  • Conditions:

    • Acid Hydrolysis: Treat the drug substance with 0.1 N HCl at 60°C for 6 hours.[8]

    • Base Hydrolysis: Treat the drug substance with 0.1 N NaOH at 60°C for 6 hours.[8]

    • Oxidative Degradation: Treat the drug substance with 3% H₂O₂ in the dark for 6 hours.[5]

    • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) for a specified period.

    • Photodegradation: Expose the drug substance solution to sunlight for 6 hours or a calibrated light source.[5]

  • Procedure:

    • After exposure to the stress condition, neutralize the samples if necessary.

    • Dilute the samples to a suitable concentration.

    • Analyze the stressed samples using a suitable analytical technique, such as UPLC-MS/MS, to separate and identify the degradation products.

Dissolution Rate Testing

This test measures the rate at which the drug substance dissolves from its solid dosage form.

  • Objective: To assess the in vitro drug release characteristics, which can be critical for bioavailability.

  • Apparatus: USP Dissolution Apparatus 1 (Basket) or 2 (Paddle).[9]

  • Procedure:

    • Place a single tablet or capsule in each vessel of the dissolution apparatus.

    • Use a suitable dissolution medium (e.g., simulated gastric fluid, pH 1.2) maintained at 37°C ± 0.5°C.[10]

    • Rotate the basket or paddle at a specified speed (e.g., 50-100 rpm).[11]

    • Withdraw samples of the dissolution medium at predetermined time intervals.

    • Analyze the samples for the amount of dissolved drug using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the key experimental protocols described above.

Accelerated_Stability_Testing_Workflow cluster_setup Setup cluster_testing Testing cluster_evaluation Evaluation start Start: Drug Substance Sample packaging Place in Final Packaging start->packaging storage Store at Accelerated Conditions (e.g., 40°C / 75% RH) packaging->storage sampling Withdraw Samples at Time Points (0, 1, 3, 6 months) storage->sampling analysis Analyze Samples: - Physical Appearance - Assay - Degradation Products sampling->analysis data_analysis Data Analysis analysis->data_analysis shelf_life Predict Shelf-Life data_analysis->shelf_life end End: Stability Report shelf_life->end

Caption: Workflow for Accelerated Stability Testing.

Forced_Degradation_Study_Workflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start Start: Drug Substance acid Acid Hydrolysis (0.1 N HCl, 60°C) start->acid base Base Hydrolysis (0.1 N NaOH, 60°C) start->base oxidation Oxidation (3% H₂O₂) start->oxidation thermal Thermal (Dry Heat, 80°C) start->thermal photo Photolytic (Sunlight/UV) start->photo neutralize Neutralize/Dilute Samples acid->neutralize base->neutralize oxidation->neutralize thermal->neutralize photo->neutralize analytical_method Analyze by Stability-Indicating Method (e.g., UPLC-MS/MS) neutralize->analytical_method identify_degradants Identify Degradation Products analytical_method->identify_degradants pathway Elucidate Degradation Pathways identify_degradants->pathway end End: Method Validation Report pathway->end

Caption: Workflow for Forced Degradation Studies.

Dissolution_Rate_Testing_Workflow cluster_preparation Preparation cluster_procedure Procedure cluster_analysis Analysis start Start: Solid Dosage Form apparatus Setup Dissolution Apparatus (USP 1 or 2) start->apparatus medium Prepare Dissolution Medium (e.g., pH 1.2, 37°C) start->medium place_sample Place Sample in Vessel apparatus->place_sample medium->place_sample rotate Start Rotation (50-100 rpm) place_sample->rotate withdraw_samples Withdraw Samples at Predetermined Intervals rotate->withdraw_samples analyze Analyze Samples for Drug Content (UV/HPLC) withdraw_samples->analyze profile Generate Dissolution Profile analyze->profile end End: Dissolution Report profile->end

Caption: Workflow for Dissolution Rate Testing.

References

cross-validation of analytical methods for aluminium glycinate quantification

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Quantification of Aluminium Glycinate (B8599266)

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive cross-validation of analytical methods for the quantification of aluminum glycinate, a common antacid. The performance of several key analytical techniques is objectively compared, supported by established experimental data and methodologies, to aid in the selection of the most appropriate method for specific research needs.

Introduction to Analytical Techniques

The quantification of aluminum glycinate can be approached by determining the aluminum content, as this is typically the basis for dosage and regulatory compliance. The primary analytical methods evaluated in this guide are:

  • UV-Visible (UV-Vis) Spectrophotometry: A colorimetric method where a reagent forms a colored complex with aluminum, and the absorbance of this complex is measured.

  • Atomic Absorption Spectroscopy (AAS): A technique that measures the absorption of light by free aluminum atoms in a gaseous state.

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): A highly sensitive method that uses an inductively coupled plasma to ionize the sample, followed by mass spectrometric detection of the aluminum ions.

  • Ion Chromatography (IC): A chromatographic method that separates ions, in this case, the aluminum cation, before quantification.

A direct analysis of the intact aluminum glycinate molecule is also possible using High-Performance Liquid Chromatography (HPLC), typically by derivatizing the amino acid portion.

Data Presentation: A Comparative Analysis

The selection of an analytical method is often a trade-off between sensitivity, speed, cost, and the complexity of the sample matrix. The following table summarizes the key performance characteristics of each method for the quantification of aluminum, in line with the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical method validation.[1][2][3]

Parameter UV-Vis Spectrophotometry Atomic Absorption Spectroscopy (AAS) Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) Ion Chromatography (IC) High-Performance Liquid Chromatography (HPLC) *
Specificity Moderate; potential for interference from other metal ions that complex with the chromogenic reagent.High; specific to the element being analyzed.Very High; capable of isotopic resolution, minimizing interferences.High; separates aluminum from other cations before detection.High; separates the analyte from other components in the sample.
Linearity (Correlation Coefficient, r²) Typically >0.995[1]Typically >0.995Typically >0.999Typically >0.999Typically >0.995
Accuracy (% Recovery) 98-102%98-102%95-105%99.9-100%[4]98-102%
Precision (% RSD) < 2%< 5%< 3%< 2%< 2%
Limit of Detection (LOD) ppm range (µg/mL)ppm to ppb range (µg/mL to ng/mL)ppb to ppt (B1677978) range (ng/mL to pg/mL)[5][6]ppb range (ng/mL)µg/mL to ng/mL range
Limit of Quantification (LOQ) ppm range (µg/mL)ppm to ppb range (µg/mL to ng/mL)ppb to ppt range (ng/mL to pg/mL)ppb range (ng/mL)µg/mL to ng/mL range
Sample Throughput HighLow (single element analysis)[5]High (multi-element analysis)[5]ModerateModerate to High
Cost LowModerateHighHighModerate
Complexity LowModerateHighHighModerate

Note: HPLC performance for aluminum glycinate would depend on the specific method developed (e.g., direct analysis of the chelate or derivatization of glycine).

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for each of the compared methods for the analysis of aluminum glycinate in a pharmaceutical formulation.

Sample Preparation

A critical step for all methods (except potentially HPLC for the intact molecule) is the liberation of the aluminum ion from the glycinate chelate.

  • Accurate Weighing: Accurately weigh a portion of the powdered aluminum glycinate drug product.

  • Acid Digestion: Dissolve the sample in a dilute acid solution (e.g., 0.1 M HCl or 0.1 M HNO₃) to break the aluminum-glycine bond and ensure all aluminum is in the ionic form (Al³⁺).

  • Dilution: Dilute the digested sample with deionized water to a concentration within the linear range of the chosen analytical method.

  • Filtration: Filter the solution through a 0.45 µm filter to remove any excipients or undissolved material.

UV-Vis Spectrophotometry (Alizarin Red S Method)
  • Principle: Alizarin Red S forms a colored complex with aluminum ions in a buffered solution, and the absorbance is measured at a specific wavelength.

  • Instrumentation: UV-Visible Spectrophotometer.

  • Reagents: Alizarin Red S solution, acetate (B1210297) buffer (pH 4.6), standard aluminum solution (1000 ppm).

  • Procedure:

    • Prepare a series of aluminum standards from the stock solution.

    • To an aliquot of each standard and the prepared sample solution, add the acetate buffer and the Alizarin Red S solution.

    • Allow the color to develop for a specified time (e.g., 15 minutes).

    • Measure the absorbance at the wavelength of maximum absorbance (e.g., 490 nm).

    • Construct a calibration curve of absorbance versus concentration for the standards and determine the concentration of aluminum in the sample.

Atomic Absorption Spectroscopy (AAS)
  • Principle: A sample is atomized in a flame or graphite (B72142) furnace, and the amount of light absorbed by the ground-state aluminum atoms from a hollow cathode lamp is proportional to the aluminum concentration.[7]

  • Instrumentation: Atomic Absorption Spectrometer with an aluminum hollow cathode lamp.

  • Procedure:

    • Prepare a series of aluminum standards.

    • Aspirate the standards and the prepared sample solution into the flame or inject into the graphite furnace.

    • Measure the absorbance at the characteristic wavelength for aluminum (309.3 nm).

    • Generate a calibration curve and calculate the sample concentration.

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
  • Principle: The sample is introduced into an argon plasma, which ionizes the aluminum atoms. The resulting ions are then separated by their mass-to-charge ratio and detected.[8]

  • Instrumentation: ICP-Mass Spectrometer.

  • Procedure:

    • Prepare a series of aluminum standards.

    • Introduce the standards and the prepared sample solution into the ICP-MS.

    • Monitor the signal intensity for the aluminum isotope (²⁷Al).

    • Create a calibration curve and determine the aluminum concentration in the sample.

Ion Chromatography (IC)
  • Principle: The sample is injected into an ion-exchange column where aluminum is separated from other cations. Post-column, a reagent is added to form a UV-absorbing complex, which is then measured.[4]

  • Instrumentation: Ion Chromatograph with a UV-Vis detector.

  • Reagents: Eluent (e.g., 0.75 M HCl), post-column reagent (e.g., Tiron), buffer (e.g., ammonium (B1175870) acetate).

  • Procedure:

    • Prepare a series of aluminum standards.

    • Inject the standards and prepared sample onto the IC system.

    • The separated aluminum is mixed with the post-column reagent to form a colored complex.

    • The complex is detected by the UV-Vis detector at a specific wavelength (e.g., 310 nm).

    • A calibration curve is used to quantify the aluminum in the sample.

High-Performance Liquid Chromatography (HPLC) for Glycine (B1666218)
  • Principle: This method would quantify the glycine component of aluminum glycinate after acid hydrolysis to break the chelate bond. The glycine is then derivatized to make it detectable by UV or fluorescence detectors.

  • Instrumentation: HPLC with a UV or fluorescence detector.

  • Reagents: Derivatizing agent (e.g., o-phthalaldehyde (B127526) - OPA), mobile phase (e.g., acetonitrile/water gradient).

  • Procedure:

    • Hydrolyze the sample to free the glycine.

    • Derivatize the standards and the hydrolyzed sample with OPA.

    • Inject the derivatized solutions onto a reverse-phase HPLC column.

    • Detect the derivatized glycine at the appropriate wavelength.

    • Quantify using a calibration curve.

Mandatory Visualizations

To further clarify the processes involved in method validation and selection, the following diagrams are provided.

CrossValidationWorkflow cluster_planning Planning & Preparation cluster_methods Analytical Methods cluster_validation Validation (ICH Q2(R1)) cluster_comparison Comparison & Selection start Define Analytical Requirements sample_prep Develop Standardized Sample Preparation Protocol (Acid Digestion) start->sample_prep uv_vis UV-Vis Spectrophotometry sample_prep->uv_vis aas Atomic Absorption Spectroscopy (AAS) sample_prep->aas icp_ms ICP-MS sample_prep->icp_ms ic Ion Chromatography (IC) sample_prep->ic specificity Specificity uv_vis->specificity lod_loq LOD & LOQ robustness Robustness linearity Linearity & Range aas->linearity accuracy Accuracy icp_ms->accuracy precision Precision (Repeatability & Intermediate) ic->precision compare Compare Performance Data (Tables & Statistical Analysis) specificity->compare linearity->compare accuracy->compare precision->compare lod_loq->compare robustness->compare select Select Optimal Method Based on Requirements compare->select

Workflow for the cross-validation of analytical methods.

MethodSelection start Start: Select Analytical Method q1 High Sensitivity (ppb/ppt) Required? start->q1 q2 High Sample Throughput Needed? q1->q2 No icp_ms ICP-MS q1->icp_ms Yes q3 Budget Constraints? q2->q3 No ic Ion Chromatography q2->ic Yes uv_vis UV-Vis Spectrophotometry q3->uv_vis Yes aas AAS q3->aas No

Decision tree for selecting an appropriate analytical method.

Conclusion

The choice of an analytical method for the quantification of aluminum glycinate is dependent on the specific requirements of the analysis.

  • ICP-MS stands out as the most sensitive and robust method, making it ideal for trace-level quantification and for regulatory submissions requiring high accuracy. However, its high cost and complexity may not be suitable for all laboratories.[5][6]

  • AAS offers a good balance of sensitivity and cost, making it a workhorse for many quality control applications. Its limitation is the single-element analysis, which can be time-consuming for multiple analytes.[5]

  • UV-Vis Spectrophotometry is the most cost-effective and simplest method, well-suited for routine analysis where high sensitivity is not a primary concern. Care must be taken to address potential interferences.

  • Ion Chromatography provides excellent specificity and good sensitivity, making it a strong candidate when the sample matrix is complex and contains other interfering ions.[4]

  • HPLC offers an alternative approach by quantifying the glycine moiety, which can be useful for stability studies or to confirm the stoichiometry of the chelate.

By carefully considering the data presented in this guide, researchers and drug development professionals can make an informed decision on the most appropriate analytical method to ensure the quality, safety, and efficacy of aluminum glycinate-containing products.

References

A Comparative Analysis of Cross-Linking Efficiency: Aluminium Glycinate vs. Glutaraldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate cross-linking agent is a critical decision in the development of biomaterials, influencing the stability, mechanical properties, and biocompatibility of the final product. Glutaraldehyde (B144438) has long been the industry standard due to its high efficiency in forming robust covalent cross-links. However, concerns over its cytotoxicity have driven the exploration of alternatives. This guide provides an objective comparison of the cross-linking performance of aluminium glycinate (B8599266) and the well-established glutaraldehyde, supported by available data and detailed experimental methodologies.

Executive Summary

Data Presentation: A Comparative Overview

Due to the limited quantitative data on the cross-linking efficiency of aluminium glycinate, a direct numerical comparison with glutaraldehyde is challenging. The following table summarizes the known characteristics of each cross-linker, drawing inferences for this compound based on its chemical nature and use in various formulations.

FeatureThis compoundGlutaraldehyde
Cross-linking Mechanism Likely ionic cross-linking involving the trivalent aluminum ion (Al³⁺) interacting with negatively charged groups (e.g., carboxyl groups) on polymer chains.[1]Covalent cross-linking via Schiff base formation between the aldehyde groups of glutaraldehyde and primary amine groups of proteins (e.g., lysine (B10760008) residues).[2][3]
Reaction Specificity Expected to be less specific, reacting with various functional groups capable of ionic interactions.Highly specific to primary amine groups.
Cross-linking Efficiency Data not available for direct comparison. Efficiency is likely lower than glutaraldehyde and dependent on factors like pH and the presence of anionic groups.High efficiency, leading to a high degree of cross-linking and significant improvements in mechanical properties.[4]
Effect on Mechanical Properties Used to improve cohesive strength in hydrogels. The trivalent nature of Al³⁺ can create effective cross-links, enhancing stiffness.[1][5]Significantly increases tensile strength, modulus, and stiffness of biomaterials.[4][6]
Cytotoxicity Expected to be lower than glutaraldehyde, though aluminum ions themselves can exhibit cytotoxicity at certain concentrations.[7][8][9]High cytotoxicity due to the release of unreacted glutaraldehyde and the instability of some cross-links, which can be cytotoxic to cells.
Biocompatibility Generally considered for applications in contact with the body, such as in cold compress patches.Requires extensive washing and detoxification steps to remove residual cross-linker for biomedical applications.
Applications Used as a cross-linking agent in hydrogels for topical applications and in other formulations.[10][11]Widely used for tissue fixation, enzyme immobilization, and cross-linking of protein-based biomaterials.[2][3][12]

Experimental Protocols

To aid researchers in evaluating the cross-linking efficiency of these or other agents, the following are detailed methodologies for key experiments.

Determination of Swelling Ratio

The swelling ratio is an indirect measure of the cross-linking density; a lower swelling ratio generally indicates a higher degree of cross-linking.

Protocol:

  • Prepare disc-shaped samples of the cross-linked hydrogel of a known initial dry weight (Wd).

  • Immerse the dried hydrogel samples in a phosphate-buffered saline (PBS) solution (pH 7.4) at 37°C.[13]

  • At predetermined time intervals, remove the samples from the PBS, gently blot the surface with filter paper to remove excess water, and record the swollen weight (Ws).[14]

  • Continue the measurements until the hydrogel reaches equilibrium swelling (i.e., the weight remains constant).

  • The swelling ratio is calculated using the following formula: Swelling Ratio (%) = [(Ws - Wd) / Wd] x 100[14]

Quantification of Free Amine Groups (Ninhydrin Assay)

This method is particularly useful for quantifying the extent of reaction of amine-reactive cross-linkers like glutaraldehyde.

Protocol:

  • Prepare a standard curve using known concentrations of a standard protein (e.g., bovine serum albumin).

  • Take a known amount of the non-cross-linked and cross-linked protein-based biomaterial.

  • Add ninhydrin (B49086) reagent to the samples and the standards.[15]

  • Heat the mixture in a boiling water bath for a specified time (e.g., 20 minutes).[16]

  • After cooling to room temperature, add a diluent (e.g., 50% ethanol) to the mixture.[16]

  • Measure the absorbance of the resulting purple solution at 570 nm using a spectrophotometer.[15][17]

  • The degree of cross-linking can be estimated by the reduction in the number of free amine groups in the cross-linked sample compared to the non-cross-linked control.

Mechanical Testing (Uniaxial Tensile Test)

Mechanical testing provides a direct measure of the impact of cross-linking on the material's strength and elasticity.

Protocol:

  • Prepare dog-bone-shaped specimens of the cross-linked material with standardized dimensions.

  • Mount the specimen in the grips of a universal testing machine.[18]

  • Apply a uniaxial tensile load at a constant strain rate until the specimen fractures.

  • Record the load and displacement data throughout the test.

  • From the resulting stress-strain curve, determine key mechanical properties such as:

    • Ultimate Tensile Strength (UTS): The maximum stress the material can withstand.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve, representing the material's stiffness.

    • Elongation at Break: The maximum strain the material can endure before fracturing.[19]

Visualizations

Signaling Pathways and Mechanisms

Glutaraldehyde_Cytotoxicity GA Glutaraldehyde (unreacted/leached) Cell Cell Membrane GA->Cell diffusion Proteins Proteins GA->Proteins cross-linking DNA DNA GA->DNA damage Intracellular Intracellular Components Cell->Intracellular Intracellular->Proteins Intracellular->DNA ROS Reactive Oxygen Species (ROS) Proteins->ROS DNA->ROS Apoptosis Apoptosis ROS->Apoptosis

Caption: Putative cytotoxicity pathway of glutaraldehyde.

Aluminium_Glycinate_Crosslinking AlGly This compound Al_ion Al³⁺ Ion AlGly->Al_ion dissociation Crosslink Ionic Cross-link Al_ion->Crosslink Polymer1 Polymer Chain 1 (-COO⁻) Polymer1->Crosslink ionic bond Polymer2 Polymer Chain 2 (-COO⁻) Polymer2->Crosslink ionic bond Polymer3 Polymer Chain 3 (-COO⁻) Polymer3->Crosslink ionic bond

Caption: Proposed ionic cross-linking mechanism of this compound.

Experimental Workflows

Swelling_Ratio_Workflow start Start prep Prepare Dry Hydrogel Sample start->prep weigh_dry Weigh Dry Sample (Wd) prep->weigh_dry immerse Immerse in PBS at 37°C weigh_dry->immerse incubate Incubate (t) immerse->incubate weigh_swollen Weigh Swollen Sample (Ws) incubate->weigh_swollen at intervals equilibrium Equilibrium Reached? weigh_swollen->equilibrium equilibrium->incubate No calculate Calculate Swelling Ratio [(Ws-Wd)/Wd]*100 equilibrium->calculate Yes end End calculate->end

Caption: Experimental workflow for determining swelling ratio.

Logical Relationships

Caption: Logical comparison of cross-linker characteristics.

References

Validating Cell Viability Assays for Aluminum Glycinate Toxicity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common cell viability assays for assessing the toxicity of aluminum glycinate (B8599266). It includes detailed experimental protocols, a comparative analysis of assay performance, and a discussion of critical parameters to consider for robust and reliable results.

Introduction to Aluminum Glycinate and Cytotoxicity Testing

Aluminum glycinate, an aluminum salt of the amino acid glycine, is utilized in various pharmaceutical and cosmetic products. While generally considered safe, assessing its potential cytotoxicity is crucial for product safety and regulatory compliance. Cell viability assays are fundamental tools in this assessment, providing quantitative data on the effects of a substance on cell health. The choice of assay can significantly influence the outcome, making validation and careful selection paramount. This guide focuses on three widely used colorimetric assays: MTT, XTT, and LDH.

Comparative Analysis of Cell Viability Assays

The selection of an appropriate cell viability assay depends on several factors, including the cell type, the compound being tested, and the specific research question. The following table summarizes the key characteristics of the MTT, XTT, and LDH assays for testing aluminum glycinate toxicity.

AssayPrincipleAdvantagesDisadvantages
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Enzymatic reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells to a purple formazan (B1609692) product.Well-established and widely used[1]; Cost-effective.Requires a solubilization step for the formazan crystals; Can be influenced by the metabolic state of the cells and interfere with reducing agents.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Reduction of the water-soluble XTT to a soluble formazan product by mitochondrial enzymes in viable cells.[2]No solubilization step required, simplifying the protocol[2]; Higher sensitivity than MTT in some cases[3].Can be more expensive than MTT; Potential for interference from compounds that affect mitochondrial respiration.
LDH (Lactate Dehydrogenase) Measurement of the activity of LDH, a cytosolic enzyme released into the culture medium upon cell membrane damage.Directly measures cytotoxicity by quantifying membrane integrity loss; Non-destructive to the remaining viable cells.Indirect measure of viability; Released LDH has a finite half-life in the medium; Potential for interference from serum components in the culture medium.

Quantitative Data Presentation

Obtaining accurate and reproducible quantitative data, such as the half-maximal inhibitory concentration (IC50), is a primary goal of cytotoxicity testing. The IC50 value represents the concentration of a substance that inhibits a biological process by 50%.[4]

Aluminum CompoundCell LineAssayIC50 / Cytotoxic EffectReference
Aluminum ionsHT-29 (Human colon adenocarcinoma)MTT~4 mM[6]
Aluminum acetylacetonateSK-N-SH (Human neuroblastoma)Viability Assay45% non-viable detached cells at 500 µM[7]
Aluminum acetylacetonateT98G (Human glioblastoma)Viability Assay72% non-viable detached cells at 500 µM[7]
Aluminum sulfateSK-N-SH (Human neuroblastoma)Viability AssayNo significant toxicity observed[7]
Aluminum sulfateT98G (Human glioblastoma)Viability AssayNo significant toxicity observed[7]

Note: This data is for illustrative purposes. Researchers must determine the IC50 of aluminum glycinate for their specific cell lines and experimental conditions.

Experimental Protocols

Detailed and standardized protocols are essential for the validation of any cell viability assay. Below are detailed methodologies for the MTT, XTT, and LDH assays, adapted for testing the cytotoxicity of aluminum glycinate.

MTT Assay Protocol

Principle: This assay is based on the conversion of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in viable cells.

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Aluminum glycinate stock solution

  • Cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Exposure: Prepare serial dilutions of aluminum glycinate in culture medium. Remove the existing medium from the wells and add 100 µL of the different concentrations of aluminum glycinate. Include untreated control wells and blank wells (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

XTT Assay Protocol

Principle: This assay measures the reduction of the water-soluble tetrazolium salt XTT to a colored formazan product by metabolically active cells.[2]

Materials:

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well cell culture plates

  • Aluminum glycinate stock solution

  • Cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Exposure: Follow steps 1 and 2 of the MTT protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.

  • XTT Addition: Add 50 µL of the XTT labeling mixture to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Absorbance Measurement: Measure the absorbance of the soluble formazan at a wavelength between 450 and 500 nm.[9]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

LDH Assay Protocol

Principle: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture supernatant.

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Lysis buffer (for maximum LDH release control)

  • 96-well cell culture plates

  • Aluminum glycinate stock solution

  • Cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding and Compound Exposure: Follow steps 1 and 2 of the MTT protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 10 minutes to pellet the cells.

  • Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's protocol.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Mandatory Visualizations

Signaling Pathways of Aluminum-Induced Cytotoxicity

Aluminum compounds can induce cytotoxicity through various mechanisms, including the induction of apoptosis and the generation of reactive oxygen species (ROS). The following diagram illustrates a simplified signaling pathway for aluminum-induced apoptosis.

Aluminum_Toxicity_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms Aluminum Glycinate Aluminum Glycinate Cellular Uptake Cellular Uptake Aluminum Glycinate->Cellular Uptake Increased Intracellular Al3+ Increased Intracellular Al3+ Cellular Uptake->Increased Intracellular Al3+ Mitochondrial Dysfunction Mitochondrial Dysfunction Increased Intracellular Al3+->Mitochondrial Dysfunction ROS Production ROS Production Mitochondrial Dysfunction->ROS Production Oxidative Stress Oxidative Stress ROS Production->Oxidative Stress DNA Damage DNA Damage Oxidative Stress->DNA Damage Apoptosis Induction Apoptosis Induction DNA Damage->Apoptosis Induction Caspase Activation Caspase Activation Apoptosis Induction->Caspase Activation Cell Death Cell Death Caspase Activation->Cell Death

Caption: Simplified signaling pathway of aluminum-induced cytotoxicity.

Experimental Workflow for Cell Viability Assay Validation

The logical flow of an experiment to validate a cell viability assay for aluminum glycinate toxicity is depicted below. This workflow starts with the initial setup and proceeds through treatment, data acquisition, and analysis.

Experimental_Workflow Cell Culture and Seeding Cell Culture and Seeding Preparation of Aluminum Glycinate Solutions Preparation of Aluminum Glycinate Solutions Cell Culture and Seeding->Preparation of Aluminum Glycinate Solutions Treatment of Cells Treatment of Cells Preparation of Aluminum Glycinate Solutions->Treatment of Cells Incubation (24, 48, 72h) Incubation (24, 48, 72h) Treatment of Cells->Incubation (24, 48, 72h) Addition of Assay Reagent (MTT/XTT/LDH) Addition of Assay Reagent (MTT/XTT/LDH) Incubation (24, 48, 72h)->Addition of Assay Reagent (MTT/XTT/LDH) Incubation (Assay Specific) Incubation (Assay Specific) Addition of Assay Reagent (MTT/XTT/LDH)->Incubation (Assay Specific) Data Acquisition (Absorbance Reading) Data Acquisition (Absorbance Reading) Incubation (Assay Specific)->Data Acquisition (Absorbance Reading) Data Analysis (IC50 Calculation) Data Analysis (IC50 Calculation) Data Acquisition (Absorbance Reading)->Data Analysis (IC50 Calculation) Validation and Comparison Validation and Comparison Data Analysis (IC50 Calculation)->Validation and Comparison

Caption: General workflow for validating a cell viability assay.

Logical Comparison of Cell Viability Assays

This diagram illustrates the logical relationship between the three compared assays based on their underlying principles.

Assay_Comparison cluster_metabolic Metabolic Activity cluster_membrane Membrane Integrity Cell Health Cell Health Mitochondrial Function Mitochondrial Function Cell Health->Mitochondrial Function Cell Lysis Cell Lysis Cell Health->Cell Lysis Loss of MTT Assay MTT Assay MTT Assay->Mitochondrial Function XTT Assay XTT Assay XTT Assay->Mitochondrial Function LDH Assay LDH Assay LDH Assay->Cell Lysis

Caption: Logical comparison of MTT, XTT, and LDH assays.

Conclusion and Recommendations

The validation of a cell viability assay for testing aluminum glycinate toxicity requires a systematic approach. This guide provides a framework for comparing and selecting the most appropriate assay for your research needs.

  • For initial high-throughput screening, the MTT or XTT assays are often preferred due to their simplicity and scalability. The XTT assay offers the advantage of a simpler protocol without a solubilization step.

  • To specifically measure cytotoxicity and membrane damage, the LDH assay is the most direct method.

  • It is highly recommended to use at least two different assays based on different cellular mechanisms to confirm the cytotoxic effects of aluminum glycinate and to avoid potential artifacts associated with a single assay. For instance, a metabolic assay (MTT or XTT) could be complemented with a membrane integrity assay (LDH).

Researchers should always perform appropriate controls, including vehicle controls and positive controls, and carefully optimize assay conditions for their specific cell type and experimental setup. By following the guidelines and protocols outlined in this guide, researchers can ensure the generation of reliable and reproducible data for the safety assessment of aluminum glycinate.

References

A Proposed Comparative Evaluation of the Mucoadhesive Properties of Aluminum Glycinate Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, the scientific literature lacks direct comparative studies on the mucoadhesive properties of aluminum glycinate (B8599266) hydrogels. This guide, therefore, presents a proposed framework for such an evaluation, outlining established experimental protocols and data presentation formats to facilitate future research in this area. The comparator polymers included are selected based on their frequent use as benchmarks in mucoadhesion studies.

Introduction

Mucoadhesive hydrogels are pivotal in advanced drug delivery, offering prolonged residence time at the site of application and enhancing therapeutic efficacy. Aluminum glycinate, traditionally used as an antacid and more recently as a crosslinking agent for hydrogels, presents a potential candidate for mucoadhesive formulations. Its inherent properties suggest that it may interact favorably with mucosal surfaces. A systematic evaluation of its mucoadhesive characteristics against established polymers is crucial for its potential application in drug delivery systems.

This guide outlines a comprehensive comparative evaluation of the mucoadhesive properties of a hypothetical aluminum glycinate hydrogel against three widely recognized mucoadhesive polymers: Carbopol® 974P, Sodium Carboxymethyl Cellulose (NaCMC), and Chitosan.

Comparative Data Summary

The following table is a template for presenting the quantitative data that would be generated from the proposed experimental protocols. It is designed for a clear and direct comparison of the mucoadhesive performance of the different hydrogel formulations.

Parameter Aluminum Glycinate Hydrogel Carbopol® 974P Hydrogel Sodium Carboxymethyl Cellulose (NaCMC) Hydrogel Chitosan Hydrogel
Tensile Strength (Detachment Force)
Peak Detachment Force (N)[Insert Value][Insert Value][Insert Value][Insert Value]
Work of Adhesion (J)[Insert Value][Insert Value][Insert Value][Insert Value]
Wash-off Test
Adhesion Time (hours)[Insert Value][InsertValue][Insert Value][Insert Value]
Percentage Adhesion after 6 hours (%)[Insert Value][Insert Value][Insert Value][Insert Value]
Rheological Analysis
Rheological Synergism (Viscosity Increase)[Insert Value][Insert Value][Insert Value][Insert Value]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on standard and widely accepted practices in the field of mucoadhesion research.

Hydrogel Preparation
  • Aluminum Glycinate Hydrogel: A specified concentration of aluminum glycinate would be dispersed in deionized water with continuous stirring until a homogenous hydrogel is formed. The pH would be adjusted to a physiologically relevant value.

  • Comparator Hydrogels: Carbopol® 974P, NaCMC, and Chitosan hydrogels would be prepared at the same polymer concentration as the aluminum glycinate hydrogel to ensure a valid comparison. For Carbopol® 974P, a neutralizing agent (e.g., triethanolamine) would be added to achieve gelation. Chitosan would be dissolved in a dilute acidic solution (e.g., 1% acetic acid).

Tensile Strength (Detachment Force) Measurement

This method quantifies the force required to detach the hydrogel from a mucosal surface.[1][2][3]

  • Tissue Preparation: Fresh porcine buccal mucosa is obtained and equilibrated in simulated saliva fluid. A section of the mucosa is secured to a stationary platform of a texture analyzer.[4]

  • Sample Application: The hydrogel sample is applied to the tip of a cylindrical probe on the texture analyzer.

  • Measurement: The probe with the hydrogel is lowered onto the mucosal surface with a defined contact force for a specific contact time. The probe is then withdrawn at a constant speed.

  • Data Acquisition: The force required to detach the hydrogel from the mucosa is recorded as a function of displacement. The peak detachment force and the work of adhesion (area under the force-distance curve) are calculated.[1][3]

In Vitro Wash-off Test

This test assesses the ability of the hydrogel to remain adhered to a mucosal surface under simulated physiological flow conditions.[5][6][7]

  • Tissue Preparation: A section of porcine buccal mucosa is mounted on a glass slide.

  • Sample Application: A pre-weighed amount of the hydrogel is uniformly spread on the mucosal tissue.

  • Wash-off Procedure: The slide is placed in a flow-through chamber, and simulated saliva fluid is passed over the tissue at a constant rate.

  • Quantification: The amount of hydrogel remaining on the mucosa is quantified at predetermined time intervals. This can be done by gravimetric analysis, or by incorporating a fluorescent marker in the hydrogel and measuring the remaining fluorescence.

Rheological Analysis

This method evaluates the interaction between the hydrogel and mucin by measuring changes in viscosity.[8][9] A synergistic increase in viscosity upon mixing the hydrogel with mucin is indicative of strong mucoadhesive interactions.[10]

  • Sample Preparation: Prepare solutions of the hydrogel, a mucin dispersion (e.g., 5% w/v porcine gastric mucin in simulated saliva fluid), and a 1:1 mixture of the hydrogel and mucin dispersion.

  • Viscosity Measurement: The viscosity of each sample is measured using a rheometer over a range of shear rates.

  • Calculation of Rheological Synergism: The viscosity of the mixture is compared to the sum of the individual viscosities of the hydrogel and mucin solutions. A significant increase in the viscosity of the mixture indicates a strong mucoadhesive interaction.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the proposed experimental protocols.

Experimental_Workflow_for_Mucoadhesion_Evaluation cluster_prep Hydrogel Preparation cluster_tests Mucoadhesion Testing cluster_data Data Analysis & Comparison P1 Aluminum Glycinate Hydrogel T1 Tensile Strength Test P1->T1 T2 Wash-off Test P1->T2 T3 Rheological Analysis P1->T3 P2 Carbopol® 974P Hydrogel P2->T1 P2->T2 P2->T3 P3 NaCMC Hydrogel P3->T1 P3->T2 P3->T3 P4 Chitosan Hydrogel P4->T1 P4->T2 P4->T3 D1 Peak Detachment Force & Work of Adhesion T1->D1 D2 Adhesion Time & Percentage Adhesion T2->D2 D3 Rheological Synergism T3->D3 Comp Comparative Evaluation D1->Comp D2->Comp D3->Comp

Caption: Overall experimental workflow for the comparative evaluation.

Tensile_Strength_Test_Workflow A Prepare Porcine Buccal Mucosa C Bring Probe into Contact with Mucosa A->C B Apply Hydrogel to Texture Analyzer Probe B->C D Apply Constant Contact Force and Time C->D E Withdraw Probe at Constant Speed D->E F Record Force vs. Displacement E->F G Calculate Peak Detachment Force & Work of Adhesion F->G

Caption: Workflow for the Tensile Strength (Detachment Force) Test.

Wash_Off_Test_Workflow A Mount Mucosal Tissue on Glass Slide B Apply Weighed Hydrogel Sample A->B C Place in Flow-Through Chamber B->C D Pump Simulated Saliva Fluid C->D E Quantify Remaining Hydrogel at Intervals D->E F Determine Adhesion Time & Percentage E->F

Caption: Workflow for the In Vitro Wash-off Test.

Rheological_Analysis_Workflow A Prepare Hydrogel, Mucin, and Mixture Samples B Measure Viscosity of Each Sample A->B C Calculate Sum of Individual Viscosities B->C D Compare Mixture Viscosity to Summed Viscosity B->D C->D E Determine Rheological Synergism D->E

Caption: Workflow for Rheological Analysis to determine mucoadhesion.

References

benchmarking the performance of aluminium glycinate as a phosphate binder against other agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hyperphosphatemia, a common complication of chronic kidney disease (CKD), is associated with increased cardiovascular morbidity and mortality. Oral phosphate (B84403) binders are a cornerstone of management, working within the gastrointestinal tract to reduce the absorption of dietary phosphate. While several agents are available, a direct comparison of their performance is crucial for informed clinical decisions and future drug development. This guide provides a comprehensive benchmark of aluminum glycinate (B8599266) against other commonly used phosphate binders, supported by available experimental data.

Due to a scarcity of direct comparative studies on aluminum glycinate, this guide will utilize data from aluminum hydroxide (B78521) as a proxy for aluminum-based binders, a class to which aluminum glycinate belongs. Aluminum glycinate, also known as dihydroxyaluminum aminoacetate, is an aluminum salt of the amino acid glycine. It functions as an antacid and is recognized for its ability to reduce phosphate absorption by forming insoluble aluminum phosphate in the gastrointestinal tract.[1] A notable characteristic of aluminum glycinate is its rapid and sustained buffering effect, maintaining the stomach's pH in the 3.5-4.5 range, which can influence its phosphate-binding efficacy.[1]

Performance Comparison of Phosphate Binders

The following table summarizes the key performance indicators of various phosphate binders based on available clinical and preclinical data.

FeatureAluminum-Based Binders (e.g., Aluminum Hydroxide/Glycinate)Calcium CarbonateCalcium Acetate (B1210297)Sevelamer (B1230288) (Hydrochloride & Carbonate)Lanthanum Carbonate
Efficacy in Lowering Serum Phosphorus High. Tended to be the most effective phosphate binder in some studies.[2]Moderate to High.[3]High.[4]Moderate to High. Similar reductions in serum phosphorus as aluminum hydroxide in some studies.[5]High. Similar phosphate binding efficacy to aluminum in animal studies.
Mechanism of Action Forms insoluble aluminum phosphate complexes in the gut.[1]Forms insoluble calcium phosphate complexes.Forms insoluble calcium phosphate complexes.A non-absorbable polymer that binds phosphate through ion exchange and hydrogen bonding.[6]Dissociates to lanthanum ions which bind dietary phosphate to form insoluble lanthanum phosphate.[7]
Effect on Serum Calcium No direct effect on serum calcium.Can cause hypercalcemia.[8]Can cause hypercalcemia, though potentially to a lesser extent than calcium carbonate.[4]Does not affect serum calcium levels.[9]Lower incidence of hypercalcemia compared to calcium-based binders.[10]
Effect on PTH Levels No direct effect.Can lower PTH levels due to increased calcium.Can lower PTH levels.May not suppress PTH to the same extent as calcium-based binders.Maintained serum PTH levels in the recommended range in a 2-year study.[11]
Key Side Effects Potential for aluminum toxicity (neurotoxicity, osteomalacia), constipation.[12][13]Hypercalcemia, constipation, potential for vascular calcification.[8][13]Hypercalcemia, nausea.Gastrointestinal issues (nausea, vomiting, constipation), can bind to other medications.[8]Gastrointestinal side effects (nausea, vomiting), potential for tissue deposition with long-term use.[10][13]
Pill Burden Generally low.Can be high depending on the required dose.Can be high.High pill burden is a significant factor.[14]Lower pill burden compared to sevelamer.[8]
Cost Inexpensive.[15]Inexpensive.[6]Relatively inexpensive.Expensive.[9]Expensive.[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are summaries of typical experimental protocols used to evaluate the efficacy of phosphate binders.

In Vitro Phosphate Binding Capacity Assay

This assay is designed to determine the phosphate-binding capacity of a substance in a controlled laboratory setting, often simulating the pH conditions of the gastrointestinal tract.

Objective: To quantify the amount of phosphate bound by a specific agent at different pH levels.

Materials:

  • Phosphate binder (e.g., aluminum glycinate, calcium carbonate)

  • Phosphate standard solution

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Orbital shaker

  • Centrifuge

  • Phosphate assay kit

Procedure:

  • Preparation of Phosphate Solutions: A series of phosphate solutions of known concentrations are prepared.

  • Incubation: A fixed amount of the phosphate binder is added to each phosphate solution. The pH of the solutions is adjusted to simulate different parts of the GI tract (e.g., pH 3 for the stomach, pH 7 for the intestine).[16]

  • Equilibration: The mixtures are agitated on an orbital shaker for a specified period (e.g., 2 hours) at a constant temperature (e.g., 37°C) to allow for binding to reach equilibrium.[11]

  • Separation: The samples are centrifuged to pellet the binder-phosphate complex.

  • Phosphate Measurement: The concentration of unbound phosphate remaining in the supernatant is measured using a phosphate assay kit.

  • Calculation: The amount of phosphate bound by the agent is calculated by subtracting the concentration of unbound phosphate from the initial phosphate concentration.

In Vivo Evaluation of Phosphate Binder Efficacy in a Rat Model of Hyperphosphatemia

This protocol describes an animal study to assess the in vivo efficacy of a phosphate binder in reducing serum phosphorus levels.

Objective: To determine the effect of a phosphate binder on serum phosphorus levels in a living organism with induced hyperphosphatemia.

Animal Model: 5/6 nephrectomized rats are commonly used to model chronic kidney disease and subsequent hyperphosphatemia.

Procedure:

  • Induction of Hyperphosphatemia: Chronic renal failure is surgically induced in rats by 5/6 nephrectomy.

  • Diet: The animals are fed a diet with a standardized phosphate content.

  • Treatment Groups: Rats are randomized into different groups: a control group (receiving vehicle only) and treatment groups receiving different phosphate binders (e.g., aluminum hydroxide, lanthanum carbonate, sevelamer hydrochloride, calcium carbonate).[17]

  • Administration: The phosphate binders are administered orally with meals for a specified duration.

  • Blood Sampling: Blood samples are collected at baseline and at regular intervals throughout the study.

  • Biochemical Analysis: Serum levels of phosphorus, calcium, and other relevant markers are measured.

  • Urine and Feces Collection: In some studies, urine and feces are collected to measure phosphate excretion.[17]

  • Data Analysis: The changes in serum phosphorus levels between the treatment and control groups are statistically analyzed to determine the efficacy of the phosphate binder.

Visualizing Mechanisms and Workflows

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of complex biological pathways and experimental procedures.

Phosphate_Binding_Mechanism cluster_GI_Tract Gastrointestinal Tract cluster_Bloodstream Bloodstream Dietary Phosphate Dietary Phosphate Insoluble Complex Insoluble Complex Dietary Phosphate->Insoluble Complex Binds to Phosphate Binder Phosphate Binder Phosphate Binder->Insoluble Complex Fecal Excretion Fecal Excretion Insoluble Complex->Fecal Excretion Reduced Phosphate Absorption Reduced Phosphate Absorption Insoluble Complex->Reduced Phosphate Absorption Lower Serum Phosphate Lower Serum Phosphate Reduced Phosphate Absorption->Lower Serum Phosphate

Caption: General mechanism of action of oral phosphate binders.

In_Vitro_Workflow Start Start Prepare Phosphate\nSolutions Prepare Phosphate Solutions Start->Prepare Phosphate\nSolutions Add Phosphate Binder\n& Adjust pH Add Phosphate Binder & Adjust pH Prepare Phosphate\nSolutions->Add Phosphate Binder\n& Adjust pH Incubate (e.g., 2h, 37°C) Incubate (e.g., 2h, 37°C) Add Phosphate Binder\n& Adjust pH->Incubate (e.g., 2h, 37°C) Centrifuge to Separate Centrifuge to Separate Incubate (e.g., 2h, 37°C)->Centrifuge to Separate Measure Unbound\nPhosphate in Supernatant Measure Unbound Phosphate in Supernatant Centrifuge to Separate->Measure Unbound\nPhosphate in Supernatant Calculate Bound\nPhosphate Calculate Bound Phosphate Measure Unbound\nPhosphate in Supernatant->Calculate Bound\nPhosphate End End Calculate Bound\nPhosphate->End

Caption: Experimental workflow for in vitro phosphate binding assay.

In_Vivo_Workflow Start Start Induce Hyperphosphatemia\n(5/6 Nephrectomy) Induce Hyperphosphatemia (5/6 Nephrectomy) Start->Induce Hyperphosphatemia\n(5/6 Nephrectomy) Randomize into\nControl & Treatment Groups Randomize into Control & Treatment Groups Induce Hyperphosphatemia\n(5/6 Nephrectomy)->Randomize into\nControl & Treatment Groups Administer Phosphate Binders\nwith Standard Diet Administer Phosphate Binders with Standard Diet Randomize into\nControl & Treatment Groups->Administer Phosphate Binders\nwith Standard Diet Collect Blood Samples\n(Baseline & Post-treatment) Collect Blood Samples (Baseline & Post-treatment) Administer Phosphate Binders\nwith Standard Diet->Collect Blood Samples\n(Baseline & Post-treatment) Analyze Serum\n(Phosphorus, Calcium, etc.) Analyze Serum (Phosphorus, Calcium, etc.) Collect Blood Samples\n(Baseline & Post-treatment)->Analyze Serum\n(Phosphorus, Calcium, etc.) Compare Results\nbetween Groups Compare Results between Groups Analyze Serum\n(Phosphorus, Calcium, etc.)->Compare Results\nbetween Groups End End Compare Results\nbetween Groups->End

References

Safety Operating Guide

Proper Disposal of Aluminium Glycinate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of aluminium glycinate (B8599266) is critical for maintaining a secure research environment and ensuring environmental protection. Researchers, scientists, and drug development professionals must adhere to specific procedures when handling and disposing of this compound. This document outlines the necessary steps and precautions for the proper disposal of aluminium glycinate waste generated in a laboratory setting.

This compound, while not classified as a Department of Transportation (DOT) controlled material in the United States, requires careful handling due to potential hazards such as skin, eye, and respiratory system irritation.[1] Exposure to any chemical should always be minimized through safe industrial hygiene practices and the use of proper personal protective equipment (PPE).[1]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are familiar with the potential hazards of this compound and have been trained in proper chemical handling procedures.[1]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[2]

  • Hand Protection: Handle with chemical-impermeable gloves that have been inspected prior to use.[2]

  • Body Protection: Wear a lab coat or fire/flame resistant and impervious clothing.[2][3]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a full-face respirator.[2][3]

In Case of a Spill:

  • Evacuate personnel to a safe area and ensure adequate ventilation.[2]

  • Avoid dust formation and breathing in vapors, mist, or gas.[2]

  • Remove all sources of ignition.[2]

  • Use a shovel to carefully place the spilled material into a suitable container for waste disposal.[1][3]

  • Clean the spill area by rinsing contaminated surfaces with copious amounts of water.[1]

Step-by-Step Disposal Protocol

Disposal of this compound must comply with all federal, state, and local regulations.[1] Under no circumstances should it be disposed of in the regular trash or down the sewer system.[4][5]

Step 1: Waste Identification and Segregation

  • Clearly label the waste container as "this compound Waste."

  • Do not mix this compound waste with other incompatible chemicals, particularly strong oxidizing agents, acids, or bases.[1][6]

  • Store solid and liquid waste separately.[7]

Step 2: Containerization

  • Use a dedicated, chemically compatible, and leak-proof container for collecting this compound waste.[4][7]

  • Ensure the container is kept tightly sealed when not in use to prevent the release of dust or fumes.[1][7]

  • Store the waste container in a cool, dry, and well-ventilated area away from heat and sources of ignition.[1][2]

Step 3: On-site Neutralization (for small quantities, if permissible by institutional policy)

Step 4: Professional Disposal

  • The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal company.[2]

  • Alternatively, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system.[1] This should only be performed by qualified personnel at a licensed facility.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the chemical waste.

Quantitative Data Summary

No quantitative data regarding disposal limits or concentrations were available in the search results. Disposal quantities are governed by local and federal regulations and should be confirmed with your institution's EHS department.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G Figure 1: Logical Workflow for this compound Disposal cluster_prep Preparation & Collection cluster_disposal Disposal Path cluster_methods Professional Disposal Methods start This compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Use a Labeled, Compatible, and Sealed Waste Container ppe->container segregate Segregate from Incompatible Chemicals container->segregate storage Store in a Cool, Dry, Well-Ventilated Area segregate->storage ehs_contact Contact Institutional Environmental Health & Safety (EHS) storage->ehs_contact follow_ehs Follow EHS Instructions for Waste Pickup and Disposal ehs_contact->follow_ehs licensed_disposal Waste transported to a Licensed Disposal Facility follow_ehs->licensed_disposal incineration Chemical Incineration licensed_disposal->incineration destruction Chemical Destruction Plant licensed_disposal->destruction

Caption: Figure 1: Logical Workflow for this compound Disposal.

This procedural guidance is intended to provide essential information for the safe handling and disposal of this compound in a research environment. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the compound before handling or disposing of it.

References

Essential Safety and Operational Guide for Handling Aluminium Glycinate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Aluminium Glycinate. The following procedures and data are compiled to ensure safe operational handling and disposal.

Personal Protective Equipment (PPE)

Proper PPE is critical to minimize exposure and ensure safety. The following table summarizes the recommended equipment when handling this compound.

Protection TypeRecommended EquipmentStandard/Specification
Eye/Face Tightly fitting safety goggles with side-shieldsEN 166 (EU) or NIOSH (US) approved[1]
Skin Impervious clothing, lab coat, apron or coverallsFire/flame resistant material recommended[1][2]
Hand Chemical impermeable glovesInspected prior to use, conforming to EU Directive 89/686/EEC and EN 374[1]
Respiratory Dust respirator or a full-face respiratorUse if exposure limits are exceeded or irritation is experienced[1][3]

Occupational Exposure Limits: There are no established occupational exposure limits for this compound[2][4]. Therefore, it is crucial to handle it in a well-ventilated area and use engineering controls like a fume hood to minimize dust and aerosol formation[2][3][5].

Handling and Storage Procedures

Safe Handling:

  • Work in a well-ventilated area to avoid the formation of dust and aerosols[1][4].

  • Avoid direct contact with skin and eyes by wearing appropriate PPE[1][2].

  • Do not eat, drink, or smoke in the handling area[2].

  • Use non-sparking tools to prevent fire hazards from electrostatic discharge[1].

  • Wash hands thoroughly after handling the substance[2].

Storage Conditions:

  • Store in a cool, dry, and well-ventilated place[1][2].

  • Keep the container tightly closed to prevent contamination and moisture absorption[1][2].

  • Store separately from incompatible materials such as strong oxidizing agents, alkalis, and acids[2][5].

Emergency and Disposal Protocols

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention[1].

  • In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water[1].

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention[1][4].

  • If Swallowed: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and seek immediate medical attention[1].

Spill and Leak Procedures:

  • Evacuate personnel from the spill area.

  • Ensure adequate ventilation and remove all sources of ignition[1].

  • Wear appropriate PPE, including respiratory protection, gloves, and eye protection[1].

  • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal[1].

  • Prevent the substance from entering drains or sewer systems[1].

Disposal Plan:

  • Dispose of the waste material at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing[1].

  • Do not allow the chemical to contaminate water, foodstuffs, or soil[1].

  • Contaminated packaging should be triple-rinsed and can be recycled or disposed of in a sanitary landfill after being rendered unusable[1].

Safety Workflow Diagram

The following diagram outlines the logical steps for safely handling this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal cluster_emergency Emergency prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_vent Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_vent handle_weigh Weigh/Handle this compound prep_vent->handle_weigh handle_avoid Avoid Dust/Aerosol Formation handle_weigh->handle_avoid em_spill Spill handle_weigh->em_spill em_exposure Personal Exposure handle_weigh->em_exposure post_store Store in Tightly Sealed Container handle_avoid->post_store post_clean Clean Work Area post_store->post_clean post_decontaminate Decontaminate & Remove PPE post_clean->post_decontaminate disp_waste Dispose of Waste via Licensed Chemical Destruction post_decontaminate->disp_waste disp_container Dispose of Empty Container disp_waste->disp_container

Caption: Workflow for Safe Handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.